Hepcidin-1 (mouse)
Description
BenchChem offers high-quality Hepcidin-1 (mouse) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hepcidin-1 (mouse) including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C111H169N31O35S8 |
|---|---|
Poids moléculaire |
2754.3 g/mol |
Nom IUPAC |
(3S)-3-amino-4-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(1R,4R,7S,10S,13R,18R,21R,24S,30R,33S,36S,39S,42S,45R,50R,53S)-53-(4-aminobutyl)-18-[[(2S)-6-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxohexan-2-yl]carbamoyl]-39,42-bis(2-amino-2-oxoethyl)-33-(3-amino-3-oxopropyl)-7-benzyl-10,24-bis[(2S)-butan-2-yl]-36-(hydroxymethyl)-3,6,9,12,20,23,26,29,32,35,38,41,44,52,55,60-hexadecaoxo-15,16,47,48,57,58,63,64-octathia-2,5,8,11,19,22,25,28,31,34,37,40,43,51,54,61-hexadecazatetracyclo[28.25.4.44,21.245,50]pentahexacontan-13-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C111H169N31O35S8/c1-9-51(4)83-106(171)135-74-49-184-183-48-73(102(167)132-69-44-179-178-43-68(89(154)119-41-81(150)137-83)129-91(156)61(30-31-77(115)146)122-97(162)67(42-143)128-96(161)64(39-79(117)148)123-94(159)63(38-78(116)147)124-100(165)71-46-181-182-47-72(101(166)134-71)130-90(155)59(120-98(69)163)27-18-20-32-112)131-93(158)62(35-56-23-14-12-15-24-56)125-107(172)84(52(5)10-2)138-104(169)75(50-185-180-45-70(133-103(74)168)99(164)121-60(28-19-21-33-113)92(157)141-87(55(8)145)111(176)177)136-108(173)85(53(6)11-3)139-105(170)76-29-22-34-142(76)110(175)66(36-57-25-16-13-17-26-57)127-95(160)65(40-80(118)149)126-109(174)86(54(7)144)140-88(153)58(114)37-82(151)152/h12-17,23-26,51-55,58-76,83-87,143-145H,9-11,18-22,27-50,112-114H2,1-8H3,(H2,115,146)(H2,116,147)(H2,117,148)(H2,118,149)(H,119,154)(H,120,163)(H,121,164)(H,122,162)(H,123,159)(H,124,165)(H,125,172)(H,126,174)(H,127,160)(H,128,161)(H,129,156)(H,130,155)(H,131,158)(H,132,167)(H,133,168)(H,134,166)(H,135,171)(H,136,173)(H,137,150)(H,138,169)(H,139,170)(H,140,153)(H,141,157)(H,151,152)(H,176,177)/t51-,52-,53-,54+,55+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,83-,84-,85-,86-,87-/m0/s1 |
Clé InChI |
KGTITKJUTWIGEA-SGOIEZHXSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Central Role of Murine Hepcidin-1 in Iron Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core functions of murine hepcidin-1, the master regulator of systemic iron homeostasis. We delve into its mechanism of action, the intricate signaling pathways that govern its expression, and the physiological consequences of its dysregulation, providing a comprehensive resource for researchers in iron biology and those involved in the development of novel therapeutics for iron-related disorders.
Core Concepts: Hepcidin-1 and the Regulation of Iron Flux
Hepcidin-1, a 25-amino acid peptide primarily synthesized in the liver, functions as a systemic iron-regulatory hormone.[1][2][3] Its primary role is to maintain iron balance by controlling the rate of iron entry into the circulation from dietary sources and from iron-recycling macrophages.[1][3] The murine genome contains two hepcidin genes, Hamp1 and Hamp2. While both respond to iron, only hepcidin-1, encoded by Hamp1, appears to be the critical regulator of iron metabolism.[4]
The fundamental mechanism of hepcidin-1 action is the post-translational regulation of the only known cellular iron exporter, ferroportin (FPN).[1][5][6] Hepcidin-1 binds to ferroportin on the cell surface of enterocytes, macrophages, and hepatocytes, inducing its internalization and subsequent degradation.[1][5][6][7] This process effectively traps iron within these cells, leading to a decrease in circulating iron levels.
Dysregulation of hepcidin-1 is a central pathogenic feature of numerous iron disorders. Hepcidin deficiency, as seen in hereditary hemochromatosis, results in excessive iron absorption and systemic iron overload.[3][8] Conversely, pathologically elevated hepcidin levels, often associated with inflammation, lead to iron-restricted anemia by sequestering iron and limiting its availability for erythropoiesis.[9]
Quantitative Data Presentation
The following tables summarize key quantitative data from studies on murine models with dysregulated hepcidin-1 expression, providing a comparative overview of the impact on systemic iron homeostasis.
Table 1: Iron Parameters in Murine Models of Hepcidin-1 Dysregulation
| Mouse Model | Genotype | Serum Iron (µg/dL) | Liver Iron (µg/g wet weight) | Splenic Iron | Hematocrit (%) | Reference |
| Wild-Type (Control) | C57BL/6 | ~150-200 | ~50-150 | Normal | ~45-50 | [3][10][11] |
| Hepcidin Knockout | Hamp1-/- | ↑ (~250-350) | ↑↑↑ (~3000-5000) | ↓ | Normal to slightly ↑ | [10][12][13] |
| Hepcidin Overexpression | Transgenic | ↓↓ (~50-100) | ↓ | ↑ | ↓↓ (~20-30) | [9][14] |
| HFE Knockout (Hemochromatosis model) | Hfe-/- | ↑ (~250-300) | ↑↑ (~1000-2000) | ↓ | Normal | [8] |
| Tmprss6 Knockout (IRIDA model) | Tmprss6-/- | ↓ (~50-80) | ↓ | ↑ | ↓ (~30-40) | [3] |
Arrow indicators (↑, ↓) denote an increase or decrease relative to wild-type controls. The number of arrows indicates the approximate magnitude of the change.
Signaling Pathways Governing Hepcidin-1 Expression
The expression of the Hamp1 gene is tightly controlled by several signaling pathways that respond to systemic iron levels, inflammatory cues, and erythropoietic demand.
The BMP/SMAD Pathway: The Primary Iron-Sensing Mechanism
The Bone Morphogenetic Protein (BMP)/SMAD signaling pathway is the principal regulator of hepcidin-1 expression in response to iron.[4][15][16][17] Increased iron stores lead to the upregulation of BMP6 in liver sinusoidal endothelial cells. BMP6, along with other BMPs like BMP2, binds to a receptor complex on the surface of hepatocytes, consisting of BMP type I and type II receptors and the co-receptor hemojuvelin (HJV).[4][15][16][17] This binding event triggers the phosphorylation of intracellular SMAD proteins (SMAD1/5/8), which then form a complex with SMAD4.[4][15][16][17] This complex translocates to the nucleus and binds to BMP-responsive elements in the Hamp1 promoter, driving its transcription.
BMP/SMAD Signaling Pathway for Hepcidin-1 Regulation.
The JAK/STAT Pathway: The Inflammatory Response
Inflammation is a potent inducer of hepcidin-1 expression, a mechanism that contributes to the anemia of chronic disease. Pro-inflammatory cytokines, particularly Interleukin-6 (IL-6), play a central role in this process.[18][19] IL-6 binds to its receptor on hepatocytes, activating the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway.[18][19] This leads to the phosphorylation of STAT3, which then dimerizes and translocates to the nucleus to activate the transcription of the Hamp1 gene.
References
- 1. Hepcidin Regulation of Iron Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A competitive enzyme-linked immunosorbent assay specific for murine hepcidin-1: correlation with hepatic mRNA expression in established and novel models of dysregulated iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Molecular Mechanism of Hepcidin-mediated Ferroportin Down-Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-function analysis of ferroportin defines the binding site and an alternative mechanism of action of hepcidin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The molecular mechanism of hepcidin-mediated ferroportin down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Constitutive hepcidin expression prevents iron overload in a mouse model of hemochromatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hepcidin antimicrobial peptide transgenic mice exhibit features of the anemia of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hepcidin knockout mice fed with iron-rich diet develop chronic liver injury and liver fibrosis due to lysosomal iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Increased serum hepcidin contributes to the anemia of chronic kidney disease in a murine model | Haematologica [haematologica.org]
- 12. researchgate.net [researchgate.net]
- 13. Minihepcidins prevent iron overload in a hepcidin-deficient mouse model of severe hemochromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Severe iron deficiency anemia in transgenic mice expressing liver hepcidin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of Tissue Non-Heme Iron Content using a Bathophenanthroline-Based Colorimetric Assay [jove.com]
- 16. Serum and liver iron differently regulate the bone morphogenetic protein 6 (BMP6)-SMAD signaling pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. researchgate.net [researchgate.net]
- 19. Pathways for the regulation of hepcidin expression in anemia of chronic disease and iron deficiency anemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of Hepcidin-1 in Murine Iron Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the function of hepcidin-1, the master regulator of iron homeostasis in mice. We will delve into its core functions, the molecular pathways that govern its expression and action, and the consequences of its dysregulation, supported by quantitative data from various murine models. Furthermore, this guide furnishes detailed experimental protocols for key assays and visualizes complex biological processes through signaling pathway and workflow diagrams to facilitate a comprehensive understanding for research and therapeutic development.
Core Function of Hepcidin-1: The Iron Gatekeeper
Hepcidin-1 is a 25-amino acid peptide hormone, primarily synthesized and secreted by hepatocytes, that plays a pivotal role in regulating systemic iron balance.[1][2][3] Its primary function is to control the concentration of iron in the plasma by modulating the activity of the sole known mammalian iron exporter, ferroportin (FPN1).[1][3][4][5]
Hepcidin exerts its regulatory effect by binding directly to ferroportin on the cell surface of key cell types involved in iron transport:
-
Duodenal enterocytes: Responsible for the absorption of dietary iron.
-
Macrophages of the reticuloendothelial system (in the spleen and liver): Recycle iron from senescent erythrocytes.
-
Hepatocytes: Serve as the primary iron storage cells.[3][4][5]
The binding of hepcidin to ferroportin triggers the internalization, ubiquitination, and subsequent lysosomal degradation of the ferroportin protein.[1][2][3][5] This action effectively traps iron within these cells, leading to a decrease in iron export into the circulation and a subsequent reduction in plasma iron levels.[3]
The physiological importance of hepcidin-1 is underscored by the phenotypes observed in genetically modified mouse models.
-
Hepcidin-1 Knockout (Hamp1-/-) Mice: These mice exhibit a phenotype of severe iron overload.[6][7][8] The absence of hepcidin leads to uncontrolled ferroportin activity, resulting in excessive intestinal iron absorption and unregulated release of recycled iron from macrophages.[6][8] This leads to iron accumulation in parenchymal tissues, particularly the liver and pancreas, mimicking human hereditary hemochromatosis.[7][9][10][11]
-
Hepcidin-1 Transgenic Mice: Conversely, mice that overexpress hepcidin-1 suffer from severe iron deficiency anemia.[9][10][11][12][13] The chronic elevation of hepcidin leads to the persistent degradation of ferroportin, severely limiting the absorption of dietary iron and the mobilization of iron stores. This results in insufficient iron availability for erythropoiesis, leading to microcytic hypochromic anemia.[9][10][11][12]
Quantitative Data on Hepcidin-1 Function in Mouse Models
The following tables summarize quantitative data from studies on various mouse models, illustrating the profound impact of hepcidin-1 on iron metabolism.
Table 1: Iron Parameters in Hepcidin-1 Knockout (Hamp1-/-) Mice
| Parameter | Wild-Type | Hamp1-/- | Fold Change | Reference |
| Serum Iron (µg/dL) | 150 - 200 | 250 - 300 | ↑ ~1.5x | [14] |
| Liver Non-Heme Iron (µg/g wet weight) | 50 - 150 | 2000 - 4000 | ↑ ~20-30x | [15] |
| Spleen Non-Heme Iron (µg/g wet weight) | 500 - 1000 | < 100 | ↓ ~5-10x | [15] |
| Transferrin Saturation (%) | 30 - 50 | > 90 | ↑ ~2-3x | [15] |
Table 2: Iron Parameters in Hepcidin-1 Transgenic (Hepc1-TG) Mice
| Parameter | Wild-Type | Hepc1-TG | Fold Change | Reference |
| Hemoglobin (g/dL) | 13 - 15 | 5 - 8 | ↓ ~2x | [13] |
| Hematocrit (%) | 40 - 50 | 20 - 30 | ↓ ~1.5-2x | [13] |
| Serum Iron (µg/dL) | 150 - 200 | < 50 | ↓ > 3x | [13] |
| Liver Non-Heme Iron (µg/g wet weight) | 50 - 150 | < 20 | ↓ > 2.5x | [13] |
| Spleen Non-Heme Iron (µg/g wet weight) | 500 - 1000 | > 2000 | ↑ ~2-4x | [13] |
Signaling Pathways and Experimental Workflows
Hepcidin-Ferroportin Axis
The interaction between hepcidin and ferroportin is the primary mechanism by which hepcidin regulates iron homeostasis. This process involves the binding of hepcidin to ferroportin, leading to its internalization and degradation.
Caption: Hepcidin binds to ferroportin, leading to its internalization and degradation.
Regulation of Hepcidin Expression: BMP/SMAD Pathway
The expression of hepcidin is primarily regulated by the Bone Morphogenetic Protein (BMP)/SMAD signaling pathway in response to iron levels. Increased iron stores lead to an upregulation of BMP6, which initiates a signaling cascade resulting in increased hepcidin transcription.
Caption: The BMP/SMAD pathway regulates iron-dependent hepcidin expression.
Experimental Workflow for Studying Hepcidin Function in Mice
A typical experimental workflow to investigate the role of hepcidin in a mouse model involves several key steps, from animal model selection to sample analysis.
Caption: A standard workflow for the in vivo study of hepcidin-1 function in mice.
Detailed Experimental Protocols
Quantification of Hepcidin-1 mRNA by qRT-PCR
This protocol describes the measurement of hepcidin-1 (Hamp1) gene expression in mouse liver tissue.
1. RNA Extraction:
-
Harvest ~30 mg of liver tissue from mice and immediately place it in a tube containing a lysis buffer with β-mercaptoethanol (e.g., RLT buffer from Qiagen RNeasy Kit) or snap-freeze in liquid nitrogen for later processing.
-
Homogenize the tissue using a bead mill or rotor-stator homogenizer.
-
Extract total RNA using a commercially available kit (e.g., Qiagen RNeasy Mini Kit, Invitrogen TRIzol) following the manufacturer's instructions.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
2. cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., Thermo Fisher SuperScript IV VILO Master Mix) according to the manufacturer's protocol. This involves a mix of reverse transcriptase, dNTPs, and random primers.
3. Quantitative RT-PCR (qRT-PCR):
-
Prepare the qRT-PCR reaction mix containing cDNA template, forward and reverse primers for mouse Hamp1 and a reference gene (e.g., Actb, Gapdh), and a SYBR Green or TaqMan master mix.
-
Primer Sequences (Example for SYBR Green):
-
Hamp1 Forward: 5'-AGAGCAGCACCACCTATCTC-3'
-
Hamp1 Reverse: 5'-CTGTAGTCTGTATCCCAGGT-3'
-
Actb Forward: 5'-GGCTGTATTCCCCTCCATCG-3'
-
Actb Reverse: 5'-CCAGTTGGTAACAATGCCATGT-3'
-
-
Perform the reaction on a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the ΔΔCt method to determine the relative expression of Hamp1 normalized to the reference gene.
Measurement of Non-Heme Iron in Tissues
This protocol outlines the colorimetric quantification of non-heme iron in mouse liver and spleen.
1. Sample Preparation:
-
Weigh approximately 50-100 mg of frozen tissue.
-
Prepare an acid solution of 3 M HCl and 10% trichloroacetic acid.
-
Add 1 mL of the acid solution to the tissue and homogenize.
-
Heat the homogenate at 65°C for 20 hours to release iron from proteins.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.
2. Colorimetric Assay:
-
Prepare a fresh color reagent containing 0.1% bathophenanthroline disulfonic acid and 1% thioglycolic acid in a 50% saturated sodium acetate solution.
-
Prepare iron standards ranging from 0 to 20 µg of iron using an iron standard solution.
-
Add an aliquot of the supernatant from the digested tissue sample and the standards to separate wells of a 96-well plate.
-
Add the color reagent to each well and incubate for 30 minutes at room temperature.
-
Measure the absorbance at 535 nm using a microplate reader.
-
Calculate the iron concentration in the samples by comparing their absorbance to the standard curve. Results are typically expressed as µg of iron per gram of wet tissue weight.
Western Blot for Ferroportin (FPN1)
This protocol describes the detection and semi-quantification of ferroportin protein in mouse duodenal or splenic membrane fractions.
1. Membrane Protein Extraction:
-
Homogenize ~50 mg of tissue in a hypotonic buffer containing protease inhibitors.
-
Centrifuge at a low speed (e.g., 1,000 x g) to pellet nuclei and cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the membrane fraction.
-
Resuspend the membrane pellet in a suitable lysis buffer.
-
Determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Electrotransfer:
-
Denature 20-50 µg of membrane protein extract by boiling in Laemmli sample buffer.
-
Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
3. Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST).
-
Incubate the membrane with a primary antibody against ferroportin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
For semi-quantification, normalize the FPN1 band intensity to a loading control protein such as Na+/K+-ATPase for membrane fractions.
This guide provides a foundational understanding of hepcidin-1's function in mouse iron metabolism, supported by quantitative data, pathway diagrams, and detailed experimental protocols. This information is intended to serve as a valuable resource for researchers and professionals working to unravel the complexities of iron homeostasis and develop novel therapeutics for iron-related disorders.
References
- 1. karger.com [karger.com]
- 2. Hepcidin: A Critical Regulator of Iron Metabolism during Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pathophysiology and pharmacology of hepcidin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepcidin regulates ferroportin expression and intracellular iron homeostasis of erythroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepcidin targets ferroportin for degradation in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iron absorption in hepcidin1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Iron absorption in hepcidin1 knockout mice | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 9. [PDF] Severe iron deficiency anemia in transgenic mice expressing liver hepcidin | Semantic Scholar [semanticscholar.org]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. Severe iron deficiency anemia in transgenic mice expressing liver hepcidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Hepcidin antimicrobial peptide transgenic mice exhibit features of the anemia of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. A competitive enzyme-linked immunosorbent assay specific for murine hepcidin-1: correlation with hepatic mRNA expression in established and novel models of dysregulated iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomy of Function: A Technical Guide to Hepcidin-1 and Hepcidin-2 in Murine Iron Homeostasis
For Immediate Release
[CITY, STATE] – [Date] – In the intricate landscape of iron regulation, the mouse model presents a unique genetic duplication of the hepcidin gene, resulting in two distinct isoforms: hepcidin-1 (Hamp1) and hepcidin-2 (Hamp2). This technical guide provides an in-depth analysis of the functional roles of these two peptides, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core signaling pathways for researchers, scientists, and drug development professionals. While both isoforms share sequence homology, compelling evidence from murine studies demonstrates that hepcidin-1 is the principal regulator of systemic iron homeostasis, whereas the function of hepcidin-2 appears to be secondary or distinct from iron metabolism.
Core Functional Differences and Tissue Expression
The mouse genome contains two hepcidin genes, Hamp1 and Hamp2, which arose from a recent gene duplication event.[1] The mature hepcidin-1 and hepcidin-2 peptides share 68% identity, with perfect conservation of the eight cysteine residues crucial for the molecule's structure.[1] Despite this similarity, their physiological roles in iron metabolism are markedly different.
Transgenic mouse models have been instrumental in elucidating these functional distinctions. Mice overexpressing hepcidin-1 exhibit a severe iron-deficiency anemia phenotype, often leading to perinatal death.[2] This is a direct consequence of hepcidin-1's potent ability to bind to the iron exporter ferroportin, inducing its internalization and degradation, thereby blocking iron absorption from the duodenum and release from macrophages.[3] In stark contrast, transgenic mice overexpressing hepcidin-2, even at very high mRNA levels, do not develop anemia and maintain normal hematologic parameters.[4][5] This pivotal finding strongly suggests that hepcidin-2 does not significantly regulate iron metabolism in the same manner as hepcidin-1.[4][5]
Both hepcidin-1 and hepcidin-2 are highly expressed in the liver.[1] However, their expression patterns diverge in other tissues. Notably, hepcidin-2 shows significant expression in the pancreas, an organ where hepcidin-1 expression is much lower.[1][4] The functional implication of pancreatic hepcidin-2 expression remains an area of active investigation.
Regulation of Hepcidin Gene Expression
The expression of both Hamp1 and Hamp2 in the liver is upregulated in response to iron overload, induced by both carbonyl-iron and iron-dextran administration.[1] This suggests that both genes are responsive to systemic iron status. Furthermore, in mouse models of hemochromatosis, such as Hfe knockout mice, the expression of liver hepcidin-1 is inappropriately low for the degree of iron overload.[6][7]
Inflammation also potently induces hepcidin-1 expression, mediated primarily by the cytokine interleukin-6 (IL-6) through the JAK/STAT3 signaling pathway.[3][8] A single injection of turpentine, an inducer of inflammation, leads to a six-fold increase in liver hepcidin-1 mRNA levels and a subsequent decrease in serum iron.[9] This response is blunted in hepcidin-deficient mice, confirming hepcidin's role in the anemia of inflammation.[9] Conversely, conditions such as anemia and hypoxia dramatically suppress hepcidin-1 gene expression, a physiological adaptation to increase iron availability for erythropoiesis.[9][10]
The regulation of hepcidin-2 by inflammatory and hypoxic stimuli is less well-characterized, but its co-induction with hepcidin-1 during iron overload suggests some shared regulatory elements.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from murine studies on hepcidin-1 and hepcidin-2.
| Parameter | Hepcidin-1 (Hamp1) | Hepcidin-2 (Hamp2) | Reference |
| Mature Peptide Identity | N/A | 68% identity with hepcidin-1 | [1] |
| Primary Tissue Expression | Liver | Liver, Pancreas | [1][4] |
| Effect of Overexpression | Severe iron-deficiency anemia | No anemic phenotype | [2][4][5] |
| Regulation by Iron Overload | Upregulated in the liver | Upregulated in the liver | [1] |
| Regulation by Inflammation (Turpentine) | 6-fold increase in liver mRNA | Not explicitly reported | [9] |
| Regulation by Anemia/Hypoxia | Dramatically decreased liver mRNA | Not explicitly reported | [9][10] |
| Mouse Model | Hepcidin-1 (Hamp1) Expression | Serum Hepcidin-1 Levels | Phenotype | Reference |
| Wild-type (C57BL/6) | Baseline | Detectable | Normal iron homeostasis | [6][7] |
| Hamp1 Overexpressor | High (liver-specific) | N/A | Severe iron-deficiency anemia | [2] |
| Hamp2 Overexpressor | High (liver-specific) | N/A | Normal hematologic parameters | [4][5] |
| USF2 Knockout (hepcidin-deficient) | Absent | Undetectable | Severe tissue iron overload | [11] |
| Hfe Knockout | Decreased | Decreased | Iron overload | [6][7] |
| Tfr2 mutant | Decreased | Decreased | Iron overload | [6][7] |
| Iron-deficient diet | Decreased | Decreased | Iron deficiency | [12] |
| Iron-loaded diet | Increased | Increased | Iron overload | [12] |
| LPS/Turpentine-induced inflammation | Increased | Increased | Hypoferremia | [6][7][9] |
| Phenylhydrazine-induced anemia | Decreased | N/A | Anemia | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways regulating hepcidin-1 expression and a typical experimental workflow for studying hepcidin function in mice.
Caption: Signaling pathways regulating hepcidin-1 expression in hepatocytes.
Caption: Experimental workflow for studying hepcidin function in mice.
Experimental Protocols: Key Methodologies
A comprehensive understanding of hepcidin function relies on robust experimental techniques. Below are summaries of core methodologies cited in the literature.
Generation of Transgenic Mice
-
Objective: To study the in vivo effects of hepcidin-1 or hepcidin-2 overexpression.
-
Methodology: A transgene construct is created containing the coding sequence of murine Hamp1 or Hamp2. To achieve liver-specific expression, the hepcidin cDNA is placed under the control of a liver-specific promoter, such as the transthyretin (TTR) promoter. This construct is then microinjected into the pronuclei of fertilized mouse oocytes. Founder mice are identified by PCR genotyping of tail DNA. Expression of the transgene is confirmed by Northern blot or quantitative real-time PCR (qRT-PCR) analysis of liver tissue.[2][4]
Quantification of Hepcidin mRNA
-
Objective: To measure the gene expression levels of Hamp1 and Hamp2.
-
Methodology: Total RNA is extracted from tissues (primarily liver) using standard methods like TRIzol reagent. The RNA is then reverse-transcribed into cDNA. Quantitative real-time PCR (qRT-PCR) is performed using SYBR Green or TaqMan probes with specific primers designed to amplify Hamp1 and Hamp2. Gene expression levels are typically normalized to a housekeeping gene, such as β-actin or RPL19.[12][13]
Measurement of Hepcidin Peptides
-
Objective: To quantify the levels of circulating hepcidin-1 and hepcidin-2 peptides.
-
Methodology:
-
Mass Spectrometry (MS): Time-of-flight (TOF) or tandem mass spectrometry (LC-MS/MS) is a highly specific and quantitative method.[6][7][13] Serum or urine samples are often pre-processed using solid-phase extraction to enrich for the peptides. An internal standard (a synthetic, stable isotope-labeled hepcidin) is added for accurate quantification. This method can distinguish between hepcidin-1 and hepcidin-2.[6][7]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Competitive ELISA kits specific for murine hepcidin-1 are also available.[12] These assays use a monoclonal or polyclonal antibody that specifically recognizes the hepcidin-1 peptide. The concentration is determined by comparing the sample's signal to a standard curve of known hepcidin-1 concentrations.
-
Assessment of Iron Status
-
Objective: To evaluate the systemic and tissue iron levels in response to changes in hepcidin expression.
-
Methodology:
-
Serum Iron Parameters: Automated clinical chemistry analyzers are used to measure serum iron, total iron-binding capacity (TIBC), and transferrin saturation. Serum ferritin is typically measured by ELISA.
-
Complete Blood Count (CBC): Automated hematology analyzers provide data on red blood cell count, hemoglobin, hematocrit, and red blood cell indices (e.g., MCV, MCH) to assess for anemia.
-
Tissue Iron Staining: Perls' Prussian blue staining is used to visualize non-heme iron deposits in tissue sections (e.g., liver, spleen).
-
Quantitative Tissue Iron: The iron content of tissues can be quantified colorimetrically after acid digestion of the tissue.
-
Conclusion and Future Directions
The evidence from murine models unequivocally establishes hepcidin-1 as the master regulator of iron homeostasis in mice, with its dysregulation leading to either iron deficiency or overload. The primary function of hepcidin-2, despite its structural similarity and co-regulation with hepcidin-1 under iron overload, does not appear to be central to systemic iron balance. Its prominent expression in the pancreas suggests a potential role in local iron handling or other physiological processes within that organ, which warrants further investigation.
For drug development professionals, the clear functional dominance of hepcidin-1 makes it the undisputed target for therapeutic interventions aimed at modulating iron metabolism. The development of hepcidin agonists for iron-refractory iron-deficiency anemias and antagonists for the anemia of chronic disease or hemochromatosis should continue to focus on the hepcidin-1/ferroportin axis. The mouse, with its dual hepcidin system, remains a valuable, albeit complex, model for preclinical studies, offering insights into the nuanced regulation and evolution of this critical hormonal pathway.
References
- 1. Comparative analysis of mouse hepcidin 1 and 2 genes: evidence for different patterns of expression and co-inducibility during iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. JCI - Hepcidin mediates transcriptional changes that modulate acute cytokine-induced inflammatory responses in mice [jci.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Functional differences between hepcidin 1 and 2 in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry Analysis of Hepcidin Peptides in Experimental Mouse Models | PLOS One [journals.plos.org]
- 7. Mass Spectrometry Analysis of Hepcidin Peptides in Experimental Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pathways for the regulation of hepcidin expression in anemia of chronic disease and iron deficiency anemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The gene encoding the iron regulatory peptide hepcidin is regulated by anemia, hypoxia, and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The gene encoding the iron regulatory peptide hepcidin is regulated by anemia, hypoxia, and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. A competitive enzyme-linked immunosorbent assay specific for murine hepcidin-1: correlation with hepatic mRNA expression in established and novel models of dysregulated iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Physiological Role of Hepcidin-1 in Murine Iron Regulation: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides a comprehensive overview of the physiological role of hepcidin-1 in regulating iron homeostasis in murine models. It covers the core molecular mechanisms, key signaling pathways, quantitative data from pivotal studies, and detailed experimental protocols relevant to the field.
Executive Summary
Hepcidin-1 (Hamp1) is the master regulator of systemic iron homeostasis in mice. This small peptide hormone, primarily synthesized in the liver, controls plasma iron concentrations and total body iron content by modulating the activity of the iron exporter ferroportin (Fpn). Dysregulation of the hepcidin-ferroportin axis is central to the pathophysiology of numerous iron disorders, including hereditary hemochromatosis, iron-loading anemias, and the anemia of inflammation. Murine models have been instrumental in dissecting the intricate mechanisms of hepcidin regulation and its physiological consequences, providing invaluable insights for the development of novel therapeutic strategies. This guide summarizes the current understanding of hepcidin-1's function in mice, presenting key quantitative data, experimental methodologies, and the signaling pathways that govern its expression.
Core Concepts in Murine Iron Regulation via Hepcidin-1
In mice, as in humans, hepcidin-1 acts as a negative regulator of iron entry into the plasma.[1] The mouse genome is unique in that it contains two hepcidin genes, Hamp1 and Hamp2, which likely arose from a recent gene duplication.[2][3] Both are highly expressed in the liver and are induced by iron overload, suggesting a role for both in iron metabolism.[2][3] However, targeted disruption of the Hamp1 gene alone is sufficient to cause severe hemochromatosis, establishing it as the primary regulator of systemic iron balance.[4][5][6]
The primary molecular target of hepcidin-1 is the transmembrane iron exporter ferroportin (Fpn), which is highly expressed on the surface of cells that release iron into the circulation, including duodenal enterocytes, macrophages of the reticuloendothelial system (in the spleen and liver), and hepatocytes.[7][8] Hepcidin binds to ferroportin, inducing its internalization and lysosomal degradation.[7][8][9] This action effectively traps iron within these cells, leading to a decrease in dietary iron absorption and the retention of recycled iron in macrophages, thereby lowering plasma iron concentrations.[5][8][9]
Conversely, low levels or absence of hepcidin-1 leads to increased ferroportin on cell surfaces, resulting in excessive iron efflux into the circulation.[10] This is starkly demonstrated in Hamp1 knockout mice, which exhibit severe and early-onset iron overload in multiple organs, particularly the liver and pancreas, while the spleen remains iron-poor due to unimpeded iron recycling by macrophages.[4][5][6][11]
Key Signaling Pathways Regulating Hepcidin-1 Expression
Hepcidin-1 expression in murine hepatocytes is tightly controlled by several systemic signals that indicate the body's iron status, erythropoietic demand, and the presence of inflammation. These signals are integrated through two major signaling pathways: the Bone Morphogenetic Protein/Son of mothers against decapentaplegic (BMP/SMAD) pathway and the Janus kinase/Signal transducer and activator of transcription (JAK/STAT) pathway.
The BMP/SMAD Pathway: The Iron Sensor
The BMP/SMAD pathway is the central hub for regulating hepcidin-1 in response to changes in body iron stores.[12][13] Increased circulating iron, primarily in the form of transferrin-bound iron, leads to an upregulation of BMP6 and BMP2 expression in liver sinusoidal endothelial cells.[12][13][14] These BMP ligands then bind to a receptor complex on the surface of adjacent hepatocytes, which includes BMP type I receptors (ALK2, ALK3) and type II receptors, along with the co-receptor hemojuvelin (HJV).[12][15][16] This binding event initiates a phosphorylation cascade, leading to the phosphorylation of SMAD1, SMAD5, and SMAD8 (SMAD1/5/8).[13][16] Phosphorylated SMAD1/5/8 then forms a complex with SMAD4, which translocates to the nucleus and binds to BMP-responsive elements in the Hamp1 gene promoter, thereby activating its transcription.[13][16]
The JAK/STAT Pathway: The Inflammatory Response
The JAK/STAT pathway is the primary mechanism through which inflammation induces hepcidin-1 expression, leading to the anemia of inflammation.[17][18] Pro-inflammatory cytokines, most notably Interleukin-6 (IL-6), are released during infection or inflammation.[17][19] IL-6 binds to its receptor (IL-6R) on the surface of hepatocytes, leading to the activation of Janus kinase 2 (JAK2).[17][20] Activated JAK2 then phosphorylates Signal Transducer and Activator of Transcription 3 (STAT3).[17][18][20] Phosphorylated STAT3 dimerizes, translocates to the nucleus, and binds to a STAT3-responsive element in the Hamp1 promoter, driving its transcription.[17][21][22] This rapid increase in hepcidin sequesters iron, limiting its availability for both host processes like erythropoiesis and for invading pathogens.[8]
Negative Regulation by Erythropoietic Drive
Increased erythropoietic activity, such as in response to bleeding or hemolysis, strongly suppresses hepcidin-1 expression to ensure an adequate iron supply for new red blood cell synthesis.[23][24][25] This suppression is primarily mediated by the erythroid-derived hormone erythroferrone (ERFE).[23][24] Produced by erythroblasts in the bone marrow and spleen in response to erythropoietin (EPO), ERFE acts on the liver to suppress hepcidin.[23][25] Mechanistically, ERFE is thought to act as a decoy receptor, binding to BMPs (preferentially BMP5, BMP6, and BMP7) and preventing them from activating the BMP/SMAD signaling pathway in hepatocytes.[12][23]
Quantitative Data from Murine Models
The following tables summarize key quantitative data from various murine models used to study hepcidin-1 and iron regulation.
Table 1: Iron and Hepcidin Parameters in Genetic Mouse Models of Iron Dysregulation
| Mouse Model | Genotype | Serum Iron (µg/dL) | Transferrin Saturation (%) | Liver Iron (µg/g wet weight) | Relative Liver Hamp1 mRNA Expression | Serum Hepcidin-1 (ng/mL) | Reference |
| Wild-type | C57BL/6 | 150 - 250 | 40 - 60 | 50 - 200 | 1.0 (normalized) | 20 - 100 | Varies |
| Hemochromatosis | Hfe-/- | ↑ (~300) | ↑ (~80-90) | ↑↑ (1000 - 3000) | ↓ (~0.2 - 0.5) | ↓ (~5 - 20) | [26] |
| Hemochromatosis | Hjv-/- | ↑↑ (~350) | ↑↑ (~90-100) | ↑↑↑ (3000 - 8000) | ↓↓ (~0.05 - 0.1) | ↓↓ (<5) | [19][27] |
| β-thalassemia | Hbbth3/+ | ↑ (~280) | ↑ (~85) | ↑↑ (~1500 - 2500) | ↓ (~0.3 in young mice) | ↓ (variable) | [7][23][24] |
| Hepcidin Knockout | Hamp1-/- | ↑↑ (~350) | ↑↑ (~90-100) | ↑↑↑↑ (>8000) | Not applicable | Not detectable | [5] |
Values are approximate and can vary based on age, sex, and specific experimental conditions. ↑ indicates an increase, ↓ indicates a decrease relative to wild-type controls.
Table 2: Hepcidin-1 Response to Physiological and Pathological Stimuli in Mice
| Condition | Mouse Strain | Treatment | Fold Change in Liver Hamp1 mRNA | Fold Change in Serum Hepcidin-1 | Key Outcome | Reference |
| Iron Overload | C57BL/6 | High Iron Diet (2% carbonyl iron, 4 wks) | ~10 - 20 fold ↑ | ~8 - 15 fold ↑ | Increased iron stores induce hepcidin | |
| Iron Deficiency | C57BL/6 | Low Iron Diet (<5 ppm, 3 wks) | ~10 - 20 fold ↓ | ~5 - 10 fold ↓ | Iron deficiency suppresses hepcidin | [28][29] |
| Acute Inflammation | C57BL/6 | LPS (1 µg/g, 4 hrs) | ~8 - 12 fold ↑ | ~3 - 5 fold ↑ | Inflammation rapidly induces hepcidin | [19][30] |
| Chronic Inflammation | C57BL/6 | Turpentine (weekly for 3 wks) | ~4 - 6 fold ↑ | ~3 - 5 fold ↑ | Sustained inflammation elevates hepcidin | [4][21][25] |
| Phlebotomy/Anemia | BALB/c | Repeated bleeding | ~5 - 10 fold ↓ | ~4 - 8 fold ↓ | Erythropoietic drive suppresses hepcidin | [31] |
Fold changes are relative to untreated or standard diet controls.
Experimental Protocols and Workflows
Detailed and reproducible methodologies are critical for studying murine iron metabolism. Below are outlines of key experimental protocols.
General Experimental Workflow
A typical workflow for investigating the role of a specific gene or compound in murine iron metabolism involves several key stages, from animal model selection to tissue analysis.
Quantification of Murine Serum Hepcidin-1 by ELISA
Commercial ELISA kits are widely available for the sensitive quantification of murine hepcidin-1. The following is a generalized protocol for a competitive ELISA.
-
Reagent Preparation: Reconstitute lyophilized standards and prepare working solutions of detection antibodies and other reagents as per the manufacturer's instructions (e.g., Intrinsic LifeSciences Hepcidin-Murine Compete™ ELISA).[1][32] All reagents and samples should be brought to room temperature before use.
-
Standard Curve Preparation: Prepare a serial dilution of the murine hepcidin-1 standard to generate a standard curve, typically ranging from 0 to 100 ng/mL.
-
Sample Preparation: Collect blood via cardiac puncture or tail vein into serum separator tubes. Allow to clot, then centrifuge at 1000 x g for 15 minutes.[16] Collect the serum. Samples may need to be diluted with the provided sample diluent.[32]
-
Assay Procedure:
-
Add standards and samples in duplicate to the wells of the antibody-coated microplate.
-
Add a biotin-conjugated hepcidin-1 tracer to each well. This will compete with the hepcidin-1 in the sample for binding to the coated antibody.
-
Incubate the plate, typically for 1-2 hours at 37°C or room temperature.[16]
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add a streptavidin-HRP conjugate to each well and incubate for 30-60 minutes.[32]
-
Wash the plate again to remove unbound conjugate.
-
Add TMB substrate to each well and incubate in the dark for 15-30 minutes, allowing for color development.[32] The intensity of the color will be inversely proportional to the amount of hepcidin-1 in the sample.
-
Stop the reaction by adding a stop solution.
-
-
Data Analysis: Read the absorbance of each well at 450 nm using a microplate reader. Generate a standard curve by plotting the absorbance versus the concentration of the standards. Calculate the concentration of hepcidin-1 in the samples by interpolating their absorbance values from the standard curve.
Quantification of Liver Non-Heme Iron
The bathophenanthroline method is a classic and reliable colorimetric assay for quantifying non-heme iron in tissues.[9][15]
-
Sample Preparation:
-
Accurately weigh a piece of frozen liver tissue (~50-100 mg).
-
Place the tissue in a microcentrifuge tube.
-
-
Acid Digestion:
-
Prepare an acid mixture of 3M HCl and 10% trichloroacetic acid.
-
Add the acid mixture to the tissue sample (e.g., 1 mL per 100 mg tissue).
-
Incubate at 65°C for 18-20 hours to digest the tissue and release the iron.[9]
-
-
Chromogen Reaction:
-
Centrifuge the digested samples to pellet any debris.
-
Prepare an iron standard curve using a certified iron standard solution (e.g., 0-20 µg/mL).
-
In a 96-well plate, add a portion of the clear acid extract from each sample, the standards, and an acid blank.
-
Add the color reagent, containing bathophenanthroline sulfonate and thioglycolic acid (to reduce Fe³⁺ to Fe²⁺), to each well.
-
Incubate at room temperature for 15-30 minutes to allow the color to develop.[9]
-
-
Data Analysis:
-
Read the absorbance at 535 nm.[9]
-
Subtract the blank absorbance from all readings.
-
Calculate the iron concentration in the samples using the standard curve.
-
Normalize the result to the initial wet weight of the tissue (µg of iron per gram of tissue).
-
Western Blotting for Murine Ferroportin
-
Protein Extraction:
-
Homogenize spleen or duodenal tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[35]
-
Incubate the membrane with a primary antibody against ferroportin (e.g., Novus Biologicals, NBP1-21502) overnight at 4°C.[35][36]
-
Wash the membrane three times for 10 minutes each in TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system or X-ray film.
-
Use a loading control, such as β-actin or GAPDH, to normalize the ferroportin signal.
-
Conclusion
Hepcidin-1 is the central pillar of iron regulation in mice. Its intricate control by the BMP/SMAD and JAK/STAT pathways allows for the precise modulation of iron availability in response to iron stores, erythropoietic needs, and inflammatory challenges. The study of various murine models, from simple dietary manipulations to complex genetic knockouts, has been fundamental to our current understanding. The quantitative data and experimental protocols outlined in this guide provide a foundation for researchers and drug development professionals to further investigate this critical physiological system and to explore hepcidin-targeted therapies for a wide range of iron-related disorders.
References
- 1. intrinsiclifesciences.com [intrinsiclifesciences.com]
- 2. Hepcidin independent iron recycling in a mouse model of β-thalassaemia intermedia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative analysis of mouse hepcidin 1 and 2 genes: evidence for different patterns of expression and co-inducibility during iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inflammation alters iron distribution in bone and spleen in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iron absorption in hepcidin1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hamp hepcidin antimicrobial peptide [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Video: Measurement of Tissue Non-Heme Iron Content using a Bathophenanthroline-Based Colorimetric Assay [jove.com]
- 10. Mouse ERFE/Erythroferrone ELISA Kit (A74784) [antibodies.com]
- 11. Hepcidin knockout mice fed with iron-rich diet develop chronic liver injury and liver fibrosis due to lysosomal iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. intrinsiclifesciences.com [intrinsiclifesciences.com]
- 13. mybiosource.com [mybiosource.com]
- 14. Mouse Model for Iron Deficiency Anemia (IDA) | DSI595Mu02 | Mus musculus (Mouse) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 15. Mouse strain differences determine severity of iron accumulation in Hfe knockout model of hereditary hemochromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. abcam.com [abcam.com]
- 17. A mouse model of anemia of inflammation: complex pathogenesis with partial dependence on hepcidin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimized protocol for quantification of mitochondrial non-heme and heme iron content in mouse tissues and cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
- 20. Effects of IL-10 on iron metabolism in LPS-induced inflammatory mice via modulating hepcidin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Hepcidin-dependent and hepcidin-independent regulation of erythropoiesis in a mouse model of anemia of chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mouse Hepc(Hepcidin) ELISA Kit - Elabscience® [elabscience.com]
- 23. Erythroferrone contributes to hepcidin suppression and iron overload in a mouse model of β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Erythroferrone contributes to hepcidin suppression and iron overload in a mouse model of β-thalassemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Late stage erythroid precursor production is impaired in mice with chronic inflammation | Haematologica [haematologica.org]
- 26. researchgate.net [researchgate.net]
- 27. A crosstalk between hepcidin and IRE/IRP pathways controls ferroportin expression and determines serum iron levels in mice | eLife [elifesciences.org]
- 28. researchgate.net [researchgate.net]
- 29. Sucrosomial® Iron Supplementation in Mice: Effects on Blood Parameters, Hepcidin, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. JCI - Hepcidin mediates transcriptional changes that modulate acute cytokine-induced inflammatory responses in mice [jci.org]
- 31. β-thalassemia: a model for elucidating the dynamic regulation of ineffective erythropoiesis and iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 32. intrinsiclifesciences.com [intrinsiclifesciences.com]
- 33. Transmembrane protein western blotting: Impact of sample preparation on detection of SLC11A2 (DMT1) and SLC40A1 (ferroportin) | PLOS One [journals.plos.org]
- 34. Transmembrane protein western blotting: Impact of sample preparation on detection of SLC11A2 (DMT1) and SLC40A1 (ferroportin) - PMC [pmc.ncbi.nlm.nih.gov]
- 35. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 36. bio-techne.com [bio-techne.com]
Regulating Hepcidin-1 Expression in Response to Iron: An In-Depth Technical Guide for Murine Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms governing the regulation of hepcidin-1 expression by iron in mice. It is designed to serve as a resource for researchers and professionals in the fields of iron metabolism, hematology, and drug development. This document details the core signaling pathways, presents quantitative data from various murine models, and outlines detailed experimental protocols for key assays.
Core Signaling Pathway: The BMP/SMAD Axis
The cornerstone of iron-dependent hepcidin regulation in hepatocytes is the Bone Morphogenetic Protein (BMP)/SMAD signaling pathway. Elevated iron levels lead to an increase in circulating and tissue iron, which in turn activates this pathway to upregulate hepcidin-1 transcription, thereby reducing iron absorption and release into the bloodstream.
The central components of this pathway include:
-
BMPs (Bone Morphogenetic Proteins): Primarily BMP6, and to a lesser extent BMP2 and BMP5, act as the key ligands. Their expression in liver sinusoidal endothelial cells (LSECs) increases in response to iron loading.[1][2][3]
-
Hemojuvelin (HJV): A BMP co-receptor that is essential for a robust signaling response to iron.[4][5] Mutations in HJV lead to severe juvenile hemochromatosis due to profound hepcidin deficiency.[4]
-
BMP Receptors (BMPR): Type I and Type II serine/threonine kinase receptors on the hepatocyte surface that bind BMP ligands.
-
SMAD Proteins: Upon BMP binding, the receptor complex phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These then form a complex with the common mediator SMAD4, which translocates to the nucleus.
-
Hepcidin Promoter: The SMAD1/5/8/4 complex binds to BMP-responsive elements (BMP-REs) in the hepcidin-1 (Hamp1) gene promoter, driving its transcription.
The Iron-Sensing Complex: HFE, TFR2, and HJV
While the BMP/SMAD pathway is the effector, the initial sensing of iron levels involves a complex interplay of several proteins on the hepatocyte membrane:
-
HFE (Hereditary Hemochromatosis Protein): An atypical MHC class I-like protein.
-
Transferrin Receptor 2 (TFR2): A homolog of the ubiquitous transferrin receptor 1 (TFR1), but with lower affinity for transferrin.
-
Hemojuvelin (HJV): In addition to being a BMP co-receptor, HJV is part of this sensing complex.
One prevailing model suggests that with increasing saturation of transferrin with iron (holo-transferrin), HFE dissociates from TFR1 and forms a complex with TFR2.[4] This HFE/TFR2 complex is thought to enhance the BMP/SMAD signaling cascade, possibly through direct interaction with HJV.[5][6] Inactivation of HFE or TFR2 in mice leads to attenuated BMP signaling and inappropriately low hepcidin expression despite iron overload.[5][7]
Quantitative Data from Murine Models
The following tables summarize quantitative data on hepcidin-1 expression and iron parameters from various mouse models subjected to different iron regimens. These models are crucial for dissecting the roles of individual proteins in iron homeostasis.
Table 1: Hepcidin-1 and Iron Parameters in Response to Dietary Iron in Wild-Type and Knockout Mice
| Mouse Model (C57BL/6 background) | Dietary Iron | Serum Hepcidin-1 (ng/mL) | Liver Hamp1 mRNA (relative to control) | Liver Non-Heme Iron (µg/g) | Serum Transferrin Saturation (%) | Reference |
| Wild-Type | Low (4 ppm) | ~10 | ~0.1 | ~50 | ~20% | [6] |
| Normal (300 ppm) | ~100 | 1.0 (baseline) | ~200 | ~50% | [6] | |
| High (30,000 ppm) | >1000 | ~8-10 | >2000 | >90% | [6] | |
| Hfe-/- | Normal | Significantly ↓ vs WT | Significantly ↓ vs WT | Significantly ↑ vs WT | Significantly ↑ vs WT | [6] |
| High | Remains low | Blunted increase | Markedly ↑ vs WT | >90% | [8] | |
| Hjv-/- | Normal | Markedly ↓ vs WT | ~0.01 vs WT | Markedly ↑ vs WT | >90% | [9][10] |
| High | Remains very low | ~30-fold ↑ vs Hjv-/- normal diet, but still ~100-fold ↓ vs WT high diet | Markedly ↑ vs WT | >90% | [3][9][10] | |
| Tfr2Y245X/Y245X | Normal | Markedly ↓ vs WT | Markedly ↓ vs WT | Markedly ↑ vs WT | Significantly ↑ vs WT | [6] |
| High | Remains low | No significant increase | Markedly ↑ vs WT | >90% | [8] | |
| Bmp6-/- | Normal | Markedly ↓ vs WT | Markedly ↓ vs WT | Markedly ↑ vs WT | >90% | [8] |
| High | Remains very low | No significant increase | Markedly ↑ vs WT | >90% | [8] |
Data are approximate values compiled from the literature and may vary between studies. ↓ indicates decreased, ↑ indicates increased.
Table 2: Hepcidin-1 Response to Acute Parenteral Iron Challenge
| Mouse Strain | Treatment | Time Post-Injection | Liver Hamp1 mRNA Fold Change (vs. control) | Serum Hepcidin-1 Fold Change (vs. control) | Reference |
| C57BL/6 | Iron Dextran (1 g/kg) | 1 day | No significant change | No significant change | [11] |
| Iron Dextran (1 g/kg) | 5-7 days | Significant increase | Significant increase | [11] | |
| C57BL/6 | Iron Dextran | 1 week | ~2.5-fold | Not reported | [8] |
| Hfe-/- | Acute Iron Challenge (1 day) | 1 day | Blunted increase vs WT | Not reported | [8] |
| Hjv-/- | Acute Iron Challenge (1 day) | 1 day | No increase | Not reported | [8] |
| Tfr2 mutant | Acute Iron Challenge (1 day) | 1 day | No increase | Not reported | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study hepcidin-1 regulation by iron in mice.
Iron Challenge in Mice
Objective: To induce changes in iron status to study the downstream effects on hepcidin expression.
A. Dietary Iron Overload:
-
House mice (e.g., C57BL/6) in a controlled environment.
-
Provide a standard diet (e.g., 200-300 ppm iron) or a high-iron diet (e.g., 2% carbonyl iron or 30,000 ppm ferric citrate) for a specified period (e.g., 4 weeks).[9][10]
-
Ensure free access to food and water.
-
At the end of the treatment period, collect blood and tissues for analysis.
B. Parenteral Iron Administration:
-
Prepare a solution of iron dextran in sterile saline.
-
Administer a single intraperitoneal (i.p.) or subcutaneous (s.c.) injection of iron dextran (e.g., 1 g/kg body weight).[11][12]
-
House the mice for the desired time points (e.g., 24 hours, 7 days) before sample collection.
Quantification of Hepcidin-1 mRNA by Real-Time qPCR
Objective: To measure the relative expression levels of Hamp1 mRNA in mouse liver.
-
Tissue Homogenization and RNA Extraction:
-
Excise a small piece of liver (~30-50 mg) and immediately place it in a tube containing a lysis buffer with β-mercaptoethanol (e.g., RLT buffer from Qiagen RNeasy Kit).
-
Homogenize the tissue using a bead mill or rotor-stator homogenizer until no visible particles remain.
-
Extract total RNA using a commercially available kit (e.g., Qiagen RNeasy Mini Kit) according to the manufacturer's instructions, including an on-column DNase digestion step to remove genomic DNA contamination.
-
Elute the RNA in RNase-free water and determine its concentration and purity using a spectrophotometer (A260/A280 ratio should be ~2.0).
-
-
Reverse Transcription:
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).
-
Include a no-reverse transcriptase control to check for genomic DNA contamination.
-
-
Real-Time qPCR:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for mouse Hamp1 and a reference gene (e.g., Actb, Gapdh, or Rpl19), and a qPCR master mix (e.g., SYBR Green or TaqMan).
-
Primer Sequences (example for SYBR Green):
-
mHamp1-F: 5'-TGTCTCCTGCTTCTCCTCCT-3'
-
mHamp1-R: 5'-CTCTGTAGTCTGTCTCATCCTGCT-3'
-
mActb-F: 5'-GGCTGTATTCCCCTCCATCG-3'
-
mActb-R: 5'-CCAGTTGGTAACAATGCCATGT-3'
-
-
Perform the qPCR reaction using a real-time PCR system with a typical thermal cycling profile:
-
Initial denaturation: 95°C for 10 min.
-
40 cycles of:
-
Denaturation: 95°C for 15 sec.
-
Annealing/Extension: 60°C for 1 min.
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the Hamp1 expression to the reference gene.
-
Quantification of Serum Hepcidin-1 by ELISA
Objective: To measure the concentration of circulating hepcidin-1 protein in mouse serum.
-
Several commercial ELISA kits are available for the quantification of mouse hepcidin-1. The following is a general protocol for a competitive ELISA:
-
Sample Preparation: Collect blood via cardiac puncture or tail vein bleeding and allow it to clot. Centrifuge to separate the serum and store at -80°C until use.
-
Assay Procedure:
-
Prepare standards and samples according to the kit's instructions.
-
Add standards and samples to the wells of a microplate pre-coated with an anti-hepcidin-1 antibody.
-
Add a biotinylated hepcidin-1 conjugate to each well. This will compete with the hepcidin-1 in the sample for binding to the antibody.
-
Incubate the plate.
-
Wash the plate to remove unbound components.
-
Add a streptavidin-HRP conjugate, which will bind to the biotinylated hepcidin-1.
-
Incubate and wash the plate.
-
Add a TMB substrate solution. The HRP enzyme will catalyze a color change. The intensity of the color is inversely proportional to the amount of hepcidin-1 in the sample.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm using a microplate reader.
-
Calculate the hepcidin-1 concentration in the samples by comparing their absorbance to the standard curve.
-
-
Western Blot for Phosphorylated SMAD1/5/8
Objective: To assess the activation of the BMP/SMAD pathway by detecting the phosphorylated forms of SMAD1/5/8 in liver tissue.
-
Protein Extraction:
-
Homogenize a piece of frozen liver tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 30-50 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated SMAD1/5/8 (e.g., Cell Signaling Technology, #13820) overnight at 4°C, diluted according to the manufacturer's recommendations.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total SMAD1 or a housekeeping protein like β-actin.
-
Measurement of Iron Parameters
A. Non-Heme Liver Iron:
-
Accurately weigh a piece of liver tissue (20-50 mg).
-
Digest the tissue in an acid solution (e.g., a mixture of hydrochloric acid and trichloroacetic acid) at 65°C overnight.[4]
-
Centrifuge to pellet the precipitate.
-
Mix the supernatant with a colorimetric reagent containing bathophenanthroline disulfonate and a reducing agent (e.g., thioglycolic acid).
-
Measure the absorbance at 535 nm and calculate the iron concentration based on a standard curve prepared from known iron concentrations.[4]
B. Serum Iron and Transferrin Saturation:
-
Measure the total iron-binding capacity (TIBC) and serum iron concentration using commercially available colorimetric assay kits.
-
Calculate the transferrin saturation (TSAT) as: (Serum Iron / TIBC) x 100%.[1]
Conclusion
The regulation of hepcidin-1 by iron in mice is a complex and tightly controlled process, primarily orchestrated by the BMP/SMAD signaling pathway. The iron-sensing complex, involving HFE, TFR2, and HJV, plays a critical role in translating changes in systemic iron levels into a transcriptional response of the Hamp1 gene. Murine models with targeted disruptions of these key regulatory genes have been instrumental in elucidating the individual contributions of these proteins to iron homeostasis. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to design and execute studies aimed at further understanding this vital physiological process and for the development of novel therapeutic strategies for iron-related disorders.
References
- 1. Mouse strain differences determine severity of iron accumulation in Hfe knockout model of hereditary hemochromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high-fat diet modulates iron metabolism but does not promote liver fibrosis in hemochromatotic Hjv⁻/⁻ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iron-Dependent Regulation of Hepcidin in Hjv−/− Mice: Evidence That Hemojuvelin Is Dispensable for Sensing Body Iron Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Tissue Non-Heme Iron Content using a Bathophenanthroline-Based Colorimetric Assay [jove.com]
- 5. Distinct iron homeostasis in C57BL/6 and Balb/c mouse strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Quantitating Iron Transport across the Mouse Placenta In Vivo using Nonradioactive Iron Isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Iron-dependent regulation of hepcidin in Hjv-/- mice: evidence that hemojuvelin is dispensable for sensing body iron levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Iron-Dependent Regulation of Hepcidin in Hjv−/− Mice: Evidence That Hemojuvelin Is Dispensable for Sensing Body Iron Levels | PLOS One [journals.plos.org]
- 11. Differences in activation of mouse hepcidin by dietary iron and parenterally administered iron dextran: compartmentalization is critical for iron sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Iron excretion in iron dextran-overloaded mice - PMC [pmc.ncbi.nlm.nih.gov]
Inflammatory Regulation of Hepcidin-1 in Mouse Models: A Technical Guide
December 7, 2025
Introduction
Hepcidin-1, a peptide hormone primarily synthesized in the liver, is the master regulator of systemic iron homeostasis.[1] Its expression is tightly controlled by iron stores, erythropoietic demand, and inflammation.[2][3] In the context of inflammation, hepcidin-1 is upregulated, leading to the internalization and degradation of the iron exporter ferroportin.[4][5] This process sequesters iron within macrophages and reduces intestinal iron absorption, ultimately causing hypoferremia (low serum iron) and contributing to the anemia of inflammation (also known as anemia of chronic disease).[1][6] Mouse models are indispensable tools for elucidating the molecular mechanisms governing this inflammatory regulation of hepcidin-1 and for testing potential therapeutic interventions. This technical guide provides an in-depth overview of the core signaling pathways, experimental protocols, and quantitative data derived from studies using mouse models of inflammation.
Core Signaling Pathways in Inflammatory Hepcidin-1 Regulation
The inflammatory induction of hepcidin-1 is primarily mediated by the Interleukin-6 (IL-6)/Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[7][8][9] Additionally, the Bone Morphogenetic Protein (BMP)/SMAD signaling pathway, which is the principal regulator of hepcidin-1 in response to iron, also plays a crucial role and intersects with the inflammatory pathway.[2][10][11]
IL-6/JAK/STAT3 Pathway
During inflammation, pro-inflammatory cytokines, most notably IL-6, are released.[7][12] IL-6 binds to its receptor on the surface of hepatocytes, leading to the activation of associated JAKs.[7][8] Activated JAKs then phosphorylate STAT3.[4][13] Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it binds to a specific STAT3-binding motif in the hepcidin-1 (Hamp1) gene promoter, thereby inducing its transcription.[7][12] Studies using IL-6 knockout mice have demonstrated a significantly blunted hepcidin-1 response to inflammatory stimuli like lipopolysaccharide (LPS), confirming the predominant role of this cytokine.[14]
Figure 1: IL-6/JAK/STAT3 signaling pathway for hepcidin-1 induction.
Crosstalk with the BMP/SMAD Pathway
The BMP/SMAD pathway is essential for basal and iron-regulated hepcidin-1 expression.[2][11] BMP ligands, such as BMP6, bind to a receptor complex on hepatocytes, leading to the phosphorylation of SMAD1/5/8.[8] Phosphorylated SMAD1/5/8 then forms a complex with SMAD4, which translocates to the nucleus and binds to BMP-responsive elements in the hepcidin-1 promoter.[8] Evidence suggests that the BMP/SMAD pathway is also required for the full induction of hepcidin-1 during inflammation.[10][11] The STAT3 and SMAD complexes may cooperatively bind to the hepcidin-1 promoter to achieve maximal transcriptional activation.[10] Inhibiting the BMP pathway, for instance with the small molecule inhibitor LDN-193189, has been shown to reduce IL-6-induced hepcidin-1 expression in mice.[10]
Figure 2: Crosstalk between JAK/STAT3 and BMP/SMAD pathways.
Common Mouse Models of Inflammation for Hepcidin-1 Studies
Several models are widely used to induce an inflammatory state in mice and study the subsequent regulation of hepcidin-1.
-
Lipopolysaccharide (LPS) Challenge: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation.[5][15] It primarily signals through Toll-like receptor 4 (TLR4).[4][5] A single intraperitoneal (i.p.) injection of LPS leads to a rapid and robust increase in IL-6 and consequently, hepcidin-1 expression.[15][16]
-
Turpentine-Induced Sterile Abscess: Subcutaneous injection of turpentine oil creates a localized sterile abscess, providing a model of "sterile inflammation" that is not caused by a microbial stimulus.[4][17][18] This model is often used to study the anemia of chronic inflammation.[17][18][19]
-
Heat-Killed Brucella abortus Injection: Injection of heat-killed B. abortus induces a prolonged inflammatory response and anemia with features similar to human anemia of inflammation.[6] This model allows for the study of both acute and chronic phases of inflammatory anemia.[6]
-
Genetically Modified Mouse Models: Mice with targeted deletions of key genes in the hepcidin regulatory pathways (e.g., Hamp1 knockout, Il6 knockout, Stat3 knockout) are invaluable for dissecting the specific roles of these components in the inflammatory response.[14][17][20]
Quantitative Data on Hepcidin-1 Regulation in Inflammatory Mouse Models
The following tables summarize quantitative data on hepcidin-1 and related iron parameters from various studies using inflammatory mouse models.
Table 1: Hepcidin-1 mRNA and Protein Levels in Response to Inflammatory Stimuli
| Mouse Model | Inflammatory Stimulus | Time Point | Fold Change in Liver Hamp1 mRNA (vs. Control) | Serum Hepcidin-1 Concentration (ng/mL) | Reference(s) |
| C57BL/6 | LPS (1 µg/g body weight, i.p.) | 6 hours | ~10-fold increase (ratio to TTR cDNA) | - | [16] |
| C57BL/6 | LPS (500 µg/kg, i.v.) | 6 hours | Significant increase | Markedly increased | [15] |
| C57BL/6 | Turpentine (single s.c. injection) | 16 hours | ~6-fold increase | - | [18] |
| C57BL/6 | Heat-killed B. abortus | 6 hours | Peak increase | Increased | [6] |
| IL-6 knockout | LPS | - | Significantly reduced response | - | [14] |
Table 2: Serum Iron and Other Hematological Parameters in Inflammatory Mouse Models
| Mouse Model | Inflammatory Stimulus | Time Point | Serum Iron (µg/dL) | Hemoglobin (g/dL) | Notes | Reference(s) |
| C57BL/6 | Turpentine (single s.c. injection) | 16 hours | ~2-fold decrease | - | Hypoferremia observed | [18] |
| Wild-type | Heat-killed B. abortus | 14 days | Hypoferremia | Nadir of anemia | Severe anemia developed | [6] |
| Hamp1 knockout | Heat-killed B. abortus | 14 days | No iron restriction | Milder anemia | Faster recovery | [6] |
| Wild-type | Turpentine (chronic) | 3 weeks | - | Significant decline | Anemia developed | [17][21] |
| Hamp1 knockout | Turpentine (chronic) | 3 weeks | - | No decline | Anemia prevented | [17][21] |
Experimental Protocols
LPS-Induced Acute Inflammation Model
-
Animals: Use age- and sex-matched C57BL/6 mice (or other desired strain).
-
LPS Preparation: Reconstitute lipopolysaccharide (from E. coli, serotype O111:B4 or similar) in sterile, pyrogen-free saline to a final concentration of 100 µg/mL.
-
Injection: Administer LPS via intraperitoneal (i.p.) injection at a dose of 1 mg/kg body weight.[4] For control animals, inject an equivalent volume of sterile saline.
-
Time Course: Euthanize mice at desired time points after injection (e.g., 4, 6, or 24 hours) for tissue and blood collection.[4][15] A 6-hour time point is common for observing peak hepcidin mRNA induction.[15][16]
-
Sample Collection: Collect blood via cardiac puncture for serum preparation. Perfuse the liver with PBS before harvesting to remove contaminating blood, then snap-freeze in liquid nitrogen for RNA and protein analysis.
Turpentine-Induced Sterile Abscess Model
-
Animals: Use mice aged 5-7 weeks.
-
Anesthesia: Anesthetize mice with an appropriate anesthetic (e.g., intraperitoneal injection of Avertin at 125–250 mg/kg).[17]
-
Injection: Inject 100 µL of turpentine oil subcutaneously into the intrascapular region.[17][18]
-
Model Duration:
-
Sample Collection: Collect blood and tissues as described for the LPS model.
Figure 3: General experimental workflow for mouse inflammation models.
Measurement of Hepcidin-1
-
Quantitative Real-Time PCR (qRT-PCR): This is the most common method to quantify hepcidin-1 (Hamp1) mRNA expression in liver tissue. Total RNA is extracted, reverse transcribed to cDNA, and then subjected to PCR with specific primers for Hamp1 and a reference gene (e.g., β-actin, GAPDH).[22]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Several commercial and in-house ELISAs are available for the quantification of hepcidin-1 protein in mouse serum and urine.[22] These assays typically use a competitive format.
-
Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly specific and sensitive method for the absolute quantification of hepcidin-1 in serum and plasma.[23][24][25]
Conclusion
Mouse models are critical for understanding the complex inflammatory regulation of hepcidin-1. The IL-6/JAK/STAT3 pathway is the primary driver of inflammatory hepcidin-1 induction, with important contributions from the BMP/SMAD pathway. Standardized models using agents like LPS and turpentine allow for reproducible induction of inflammation and the study of subsequent changes in iron homeostasis. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to unravel the intricacies of hepcidin-1 biology and to develop novel therapeutics for anemia of inflammation and other iron-related disorders.
References
- 1. Regulation of Iron Metabolism by Hepcidin under Conditions of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron, erythropoietin, and inflammation regulate hepcidin in Bmp2-deficient mice, but serum iron fails to induce hepcidin in Bmp6-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iron, erythropoietin, and inflammation regulate hepcidin in Bmp2-deficient mice, but serum iron fails to induce hepcidin in Bmp6-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - Hepcidin mediates transcriptional changes that modulate acute cytokine-induced inflammatory responses in mice [jci.org]
- 5. Hepcidin mediates transcriptional changes that modulate acute cytokine-induced inflammatory responses in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A mouse model of anemia of inflammation: complex pathogenesis with partial dependence on hepcidin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interleukin-6 induces hepcidin expression through STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of bone morphogenetic protein signaling attenuates anemia associated with inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
- 13. JAK/STAT signaling as a key regulator of ferroptosis: mechanisms and therapeutic potentials in cancer and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impairment of Hepcidin Upregulation by Lipopolysaccharide in the Interleukin-6 Knockout Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hepatocyte toll-like receptor 4 mediates lipopolysaccharide-induced hepcidin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Hepcidin-dependent and hepcidin-independent regulation of erythropoiesis in a mouse model of anemia of chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. JCI - The gene encoding the iron regulatory peptide hepcidin is regulated by anemia, hypoxia, and inflammation [jci.org]
- 19. researchgate.net [researchgate.net]
- 20. Hepcidin knockout mice fed with iron-rich diet develop chronic liver injury and liver fibrosis due to lysosomal iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Hepcidin-dependent and hepcidin-independent regulation of erythropoiesis in a mouse model of anemia of chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A competitive enzyme-linked immunosorbent assay specific for murine hepcidin-1: correlation with hepatic mRNA expression in established and novel models of dysregulated iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantitation of hepcidin from human and mouse serum using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ashpublications.org [ashpublications.org]
- 25. Mass Spectrometry Analysis of Hepcidin Peptides in Experimental Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Source of Hepcidin-1 in Mice: A Technical Guide
Executive Summary
Hepcidin-1 (Hamp1) is the master regulator of systemic iron homeostasis in mammals. Its expression levels dictate dietary iron absorption and macrophage iron recycling. Dysregulation of hepcidin is central to the pathophysiology of iron overload disorders and anemias of inflammation. This guide provides an in-depth examination of the cellular sources of hepcidin-1 in murine models, synthesizing data from key studies. We confirm that hepatocytes are the principal source of systemic, circulating hepcidin, while extrahepatic cells contribute to local iron regulation. Detailed signaling pathways, quantitative data, and experimental methodologies are presented to offer a comprehensive resource for researchers in the field.
Primary and Extrahepatic Sources of Hepcidin-1
The liver is the predominant organ responsible for hepcidin synthesis, with hepatocytes being the specific cell type that produces the vast majority of circulating hepcidin.[1] This is unequivocally demonstrated by liver-specific hepcidin knockout (KO) mouse models, which fully replicate the severe systemic iron overload phenotype seen in total KO mice.[2][3] These models show increased plasma iron and massive iron accumulation in parenchymal tissues, confirming that extrahepatic sources are unable to compensate for the loss of liver-derived hepcidin in maintaining systemic iron balance.[2]
While hepatocytes are the primary source, hepcidin expression, albeit at much lower levels, has been detected in various other cell types, where it is believed to play a role in local or cell-autonomous iron homeostasis. These extrahepatic sources include:
-
Cardiomyocytes: Cardiomyocyte-specific deletion of hepcidin in mice does not affect systemic iron levels but leads to fatal cardiomyocyte iron deficiency, demonstrating a crucial cell-autonomous role for hepcidin in the heart.[4][5]
-
Macrophages: Murine macrophages, including alveolar macrophages and the RAW264.7 cell line, can express hepcidin, particularly in response to inflammatory stimuli like lipopolysaccharide (LPS) or mycobacterial infection.[6][7][8] This local production may contribute to iron sequestration within the phagosome as part of the innate immune response.[7]
-
Kidney: Hepcidin mRNA and protein have been identified in the murine kidney, specifically in the proximal tubules and inner medulla.[9] Renal hepcidin expression appears to be regulated independently of hepatic hepcidin and may be involved in local iron handling, especially during conditions like hemolytic anemia or sickle cell disease.[9][10][11]
-
Brain: Hepcidin is expressed in various regions of the murine brain, including the cortex, hippocampus, and striatum, by both neurons and glial cells.[12][13][14] Its expression in the central nervous system (CNS) suggests a role in regulating brain iron metabolism, which is compartmentalized from systemic circulation.[12][15]
Quantitative Data Summary
The following tables summarize quantitative findings from key murine studies, highlighting the dominant role of hepatocytes and the distinct phenotypes of cell-specific knockout models.
Table 1: Phenotypic Comparison of Hepcidin Knockout (KO) Mouse Models
| Mouse Model | Serum Iron | Liver Iron | Spleen Iron | Key Finding | Citations |
| Global Hepcidin KO | Severely Increased | Severely Increased | Decreased | Establishes hepcidin as the master negative regulator of systemic iron. | [16] |
| Liver-Specific Hepcidin KO | Severely Increased | Severely Increased | Decreased | Phenotype fully recapitulates global KO, proving hepatocytes are the primary source of systemic hepcidin. | [2][3] |
| Cardiomyocyte-Specific Hepcidin KO | Normal | Normal | Normal | Results in fatal cardiac iron deficiency, demonstrating a cell-autonomous role. Systemic iron is unaffected. | [4][5] |
| Renal-Specific Hepcidin KO | Normal | Normal | Normal | No significant change in systemic iron parameters under baseline conditions. | [17] |
Table 2: Relative Hepcidin mRNA Expression in Response to Stimuli
| Cell Type / Model | Stimulus | Fold Change in Hepcidin mRNA | Key Insight | Citations |
| Primary Mouse Hepatocytes | Holo-transferrin | Dose-dependent increase | Hepatocytes directly sense iron levels to regulate hepcidin. | [18] |
| Primary Mouse Hepatocytes | Bone Morphogenetic Protein 2 (BMP2) | Significant Increase | Demonstrates the direct role of the BMP/SMAD pathway in hepatocytes. | [19] |
| Wild-Type Mice | Tunicamycin (ER Stress inducer) | ~10-fold increase in liver | Endoplasmic Reticulum (ER) stress is a potent inducer of hepatic hepcidin. | [20][21] |
| Crebh-/- Mice | Tunicamycin (ER Stress inducer) | No significant increase | CREBH is the key transcription factor mediating ER stress-induced hepcidin. | [20][21] |
| Mouse Alveolar Macrophages | Lipopolysaccharide (LPS) | High level of induction | Macrophages produce hepcidin in response to inflammatory signals, independent of IL-6. | [8] |
| Wild-Type Mice Brain | Lipopolysaccharide (LPS) | Significant Increase | Inflammation induces local hepcidin expression in the CNS. | [22] |
| IL-6-/- Mice Brain | Lipopolysaccharide (LPS) | Significantly reduced increase | The IL-6/STAT3 pathway is a major, but not sole, mediator of inflammatory hepcidin induction in the brain. | [22] |
Signaling Pathways Regulating Hepatic Hepcidin-1
The transcriptional regulation of hepcidin in hepatocytes is complex, integrating signals from iron stores, inflammation, erythropoietic demand, and cellular stress. The three primary pathways are detailed below.
The BMP/SMAD Iron-Sensing Pathway
This is the central mechanism for hepcidin regulation by iron.[23] Liver sinusoidal endothelial cells sense iron levels and secrete Bone Morphogenetic Proteins (BMPs), primarily BMP6 and BMP2.[23][24] These ligands bind to a receptor complex on the hepatocyte surface, consisting of BMP type I (ALK2/3) and type II (BMPR2/ACVR2A) receptors, and the co-receptor Hemojuvelin (HJV).[23][25][26] This binding initiates a phosphorylation cascade, activating receptor-regulated SMADs (SMAD1/5/8).[27] Phosphorylated SMAD1/5/8 then binds to the common mediator SMAD4, and the complex translocates to the nucleus to directly activate hepcidin gene transcription.[19][27]
The IL-6/STAT3 Inflammatory Pathway
During inflammation or infection, cytokines, predominantly Interleukin-6 (IL-6), are released by immune cells like macrophages.[28] IL-6 binds to its receptor complex on the hepatocyte surface, activating the Janus kinase (JAK) family of tyrosine kinases.[26][29] JAKs then phosphorylate the Signal Transducer and Activator of Transcription 3 (STAT3).[29] Phosphorylated STAT3 dimerizes, translocates to the nucleus, and binds to a specific responsive element in the hepcidin promoter, inducing its transcription.[29][30] This mechanism links inflammation directly to iron sequestration, contributing to the anemia of inflammation.[30]
References
- 1. Hepcidin regulation: ironing out the details - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Targeted disruption of hepcidin in the liver recapitulates the hemochromatotic phenotype. | Semantic Scholar [semanticscholar.org]
- 3. Frontiers | Pulmonary Iron Homeostasis in Hepcidin Knockout Mice [frontiersin.org]
- 4. An essential cell-autonomous role for hepcidin in cardiac iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An essential cell-autonomous role for hepcidin in cardiac iron homeostasis | eLife [elifesciences.org]
- 6. JCI - Hepcidin mediates transcriptional changes that modulate acute cytokine-induced inflammatory responses in mice [jci.org]
- 7. Expression and localization of hepcidin in macrophages: a role in host defense against tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 11. Induction of Hepcidin Expression in the Renal Cortex of Sickle Cell Disease Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of hepcidin in murine brain iron metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Distribution of the iron-regulating protein hepcidin in the murine central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Hepcidin, an emerging and important player in brain iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. researchgate.net [researchgate.net]
- 18. Iron transferrin regulates hepcidin synthesis in primary hepatocyte culture through hemojuvelin and BMP2/4 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. portlandpress.com [portlandpress.com]
- 20. ER Stress Controls Iron Metabolism Through Induction of Hepcidin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Impairment of Hepcidin Upregulation by Lipopolysaccharide in the Interleukin-6 Knockout Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ashpublications.org [ashpublications.org]
- 24. Bone morphogenetic protein 2 controls iron homeostasis in mice independent of Bmp6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ashpublications.org [ashpublications.org]
- 26. mdpi.com [mdpi.com]
- 27. Bone morphogenic proteins in iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ashpublications.org [ashpublications.org]
- 29. Interleukin-6 induces hepcidin expression through STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 30. ashpublications.org [ashpublications.org]
impact of hepcidin-1 deficiency in mouse models
An In-depth Technical Guide to the Impact of Hepcidin-1 Deficiency in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hepcidin (encoded by the Hamp gene) is the master regulator of systemic iron homeostasis. Its deficiency, modeled in Hamp1 knockout (KO) mice, leads to a phenotype of severe iron overload, mirroring human hereditary hemochromatosis. This guide provides a comprehensive overview of the quantitative physiological changes, the underlying molecular signaling pathways, and the key experimental methodologies used to study hepcidin-1 deficient mouse models. The data presented underscores the critical role of hepcidin in preventing iron toxicity and highlights the utility of these models in developing therapeutic interventions for iron-related disorders.
Phenotypic Impact of Hepcidin-1 Deficiency
The primary consequence of hepcidin-1 deficiency in mouse models is excessive iron accumulation in parenchymal tissues, particularly the liver and pancreas.[1][2] This occurs because the absence of hepcidin leads to uncontrolled activity of the iron exporter ferroportin, resulting in increased intestinal iron absorption and excessive release of recycled iron from macrophages.[3][4][5] Over time, this systemic iron overload can lead to significant organ damage, including liver injury and fibrosis.[6]
Quantitative Data on Iron Homeostasis Parameters
The following tables summarize the key quantitative changes observed in hepcidin-1 knockout (Hamp1 KO or Hepc KO) mice compared to wild-type (WT) controls. These models consistently demonstrate a severe iron overload phenotype.
Table 1: Serum and Tissue Iron Parameters in Hepcidin-1 Deficient Mice
| Parameter | Genotype | Condition | Value | Fold Change vs. WT | Reference |
| Plasma Iron | Hepc KO | Standard Diet | ~150 µM | ~3.0x increase | [7] |
| Hepc KOliv | Standard Diet | ~120 µM | ~2.4x increase | [7] | |
| Liver Iron | Hepc KO | Iron-Rich Diet (6 mos) | 3,186 ± 411 µg/mg | ~3.0x increase | [6] |
| WT | Iron-Rich Diet (6 mos) | 1,045 ± 159 µg/mg | - | [6] | |
| TfR2-KO | Standard Diet (10 wks) | 1023.6 µg/g | ~5.4x increase | [8] | |
| WT | Standard Diet (10 wks) | 188.8 µg/g | - | [8] | |
| Lung Iron | Hepc KO | Standard Diet | ~40 µg/g | ~8.0x increase | [7] |
| Transferrin Saturation | TfR2-KO | Standard Diet (10 wks) | 83.7% | ~2.3x increase | [8] |
| WT | Standard Diet (10 wks) | 36.7% | - | [8] |
Table 2: Serum Liver Enzyme Parameters in Hepcidin-1 Deficient Mice on an Iron-Rich Diet
| Parameter | Genotype | Value (IU/L) | Fold Change vs. WT | Reference |
| Alanine Aminotransferase (ALT) | Hepc KO | 128 ± 6 | ~2.3x increase | [6] |
| WT | 56 ± 5 | - | [6] |
Core Signaling Pathways in Hepcidin Regulation
Hepcidin expression is tightly controlled by multiple signaling pathways that respond to body iron status, inflammation, and erythropoietic demand. The disruption of these pathways is central to the pathophysiology of hepcidin deficiency.
The Hepcidin-Ferroportin Axis
Hepcidin exerts its function by binding directly to the iron exporter protein, ferroportin (FPN1).[3][4] This binding induces the internalization and subsequent degradation of ferroportin, thereby blocking the export of iron from cells into the bloodstream.[3][4][9] In hepcidin deficiency, the absence of this negative regulation leads to persistently high levels of ferroportin on cell surfaces, causing uncontrolled iron release.[5]
Iron-Sensing: The BMP/SMAD Pathway
The primary mechanism for regulating hepcidin in response to iron levels is the Bone Morphogenetic Protein (BMP)/SMAD signaling pathway.[10] Increased body iron stores lead to elevated levels of BMP6 in the liver. BMP6 binds to a receptor complex on hepatocytes, which includes BMP receptors (BMPR), the co-receptor hemojuvelin (HJV), HFE, and Transferrin Receptor 2 (TfR2).[4][11][12] This binding initiates a phosphorylation cascade, activating SMAD1/5/8, which then complexes with SMAD4 and translocates to the nucleus to drive the transcription of the Hamp gene.[13][14] Mutations in key components like HJV or HFE disrupt this pathway, leading to hepcidin deficiency and iron overload.[11][15][16]
Inflammatory Regulation: The JAK/STAT Pathway
Inflammation is a potent inducer of hepcidin expression, often leading to the anemia of chronic disease. The primary mediator of this response is the cytokine Interleukin-6 (IL-6).[4] IL-6 binds to its receptor on hepatocytes, activating the Janus kinase 2 (JAK2), which in turn phosphorylates the Signal Transducer and Activator of Transcription 3 (STAT3).[4][17] Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and binds to a specific response element in the Hamp promoter, driving its transcription.[4][18] This pathway can operate independently but also shows crosstalk with the BMP/SMAD pathway for a maximal inflammatory response.[10][19]
Experimental Protocols and Methodologies
The study of hepcidin-1 deficient mice involves a range of standardized and specialized molecular and physiological techniques.
Generation of Hepcidin-1 Knockout Mice
-
Gene Targeting: Hamp1 knockout mice are typically generated using homologous recombination in embryonic stem (ES) cells. A targeting vector is constructed to flank critical exons (e.g., exons 2 and 3) of the Hamp gene with loxP sites.[20]
-
ES Cell Electroporation and Selection: The targeting construct is electroporated into C57BL/6 ES cells. Clones that have successfully integrated the construct via homologous recombination are selected, often using an antibiotic resistance cassette (e.g., neomycin).[20][21]
-
Blastocyst Injection and Chimeric Mouse Generation: The correctly targeted ES cells are injected into blastocysts (e.g., from a BALB/cJ strain), which are then implanted into pseudopregnant females. The resulting chimeric offspring are bred to establish germline transmission of the modified allele.[20][21]
-
Cre-Mediated Deletion: To generate a constitutive knockout, mice carrying the "floxed" Hamp allele are bred with mice ubiquitously expressing Cre recombinase (e.g., under the PGK promoter).[21] This results in the deletion of the floxed exons in all tissues, creating a Hamp1 null mouse. Liver-specific knockouts can be generated by using a Cre driver with a liver-specific promoter, such as Albumin-Cre.[21]
Measurement of Iron Parameters
-
Serum Iron and Transferrin Saturation: Serum is collected via cardiac puncture or from the tail vein. Total serum iron is typically measured using a colorimetric assay after dissociation from transferrin. Total Iron Binding Capacity (TIBC) is also measured, and Transferrin Saturation is calculated as (Serum Iron / TIBC) x 100.
-
Tissue Non-Heme Iron: Liver, spleen, and other tissues are harvested, weighed, and homogenized. The non-heme iron content is determined using the acid-perchlorate method followed by a colorimetric reaction (e.g., with bathophenanthroline).
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For highly sensitive and accurate quantification of multiple biometals, including iron, manganese, and copper, tissue digests can be analyzed by ICP-MS.[21]
Gene and Protein Expression Analysis
-
Quantitative Real-Time PCR (qRT-PCR): RNA is extracted from tissues (especially the liver) and reverse-transcribed to cDNA. qRT-PCR is used to quantify the mRNA expression levels of key genes involved in iron metabolism, such as Hamp, Slc40a1 (Ferroportin), Tfrc (Transferrin Receptor 1), and Ftl1 (Ferritin Light Chain).[7]
-
Western Blotting: Protein lysates from tissues are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies to determine the protein levels of ferroportin, ferritin, and transferrin receptors.
-
ELISA: A competitive enzyme-linked immunosorbent assay (C-ELISA) can be used to specifically measure the concentration of hepcidin-1 peptide in the serum, providing a direct measure of the hormone's circulating levels.[22]
-
Histology and Iron Staining: Tissue sections are stained with Perls' Prussian blue to visualize ferric iron deposits, allowing for the assessment of the location and extent of tissue iron loading.
Conclusion and Therapeutic Implications
Mouse models of hepcidin-1 deficiency are indispensable tools for understanding the pathophysiology of iron overload diseases like hereditary hemochromatosis. The quantitative data consistently demonstrate that a lack of hepcidin leads to severe and progressive iron accumulation, which can cause significant organ toxicity. The elucidation of the BMP/SMAD and JAK/STAT signaling pathways provides a clear molecular basis for this phenotype. These models are crucial for the preclinical development and testing of novel therapeutic strategies aimed at correcting iron imbalance, such as hepcidin replacement therapies (e.g., minihepcidins) or modulation of the upstream regulatory pathways.[23][24] The detailed methodologies outlined in this guide provide a framework for researchers to effectively utilize these models to advance the field of iron biology and develop treatments for related human diseases.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. Hepcidin regulates ferroportin expression and intracellular iron homeostasis of erythroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Iron regulation by hepcidin [jci.org]
- 5. Iron absorption in hepcidin1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hepcidin knockout mice fed with iron-rich diet develop chronic liver injury and liver fibrosis due to lysosomal iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Pulmonary Iron Homeostasis in Hepcidin Knockout Mice [frontiersin.org]
- 8. First phenotypic description of transferrin receptor 2 knockout mouse, and the role of hepcidin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Bone morphogenic proteins in iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bone morphogenetic protein signaling by hemojuvelin regulates hepcidin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hepcidin and HFE protein: Iron metabolism as a target for the anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Constitutive hepcidin expression prevents iron overload in a mouse model of hemochromatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. STAT3 mediates hepatic hepcidin expression and its inflammatory stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. ashpublications.org [ashpublications.org]
- 20. 026872 - Hamp1[flx/flx] Strain Details [jax.org]
- 21. Inductively coupled mass spectrometry analysis of biometals in conditional Hamp1 and Hamp1 and Hamp2 transgenic mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A competitive enzyme-linked immunosorbent assay specific for murine hepcidin-1: correlation with hepatic mRNA expression in established and novel models of dysregulated iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Minihepcidins prevent iron overload in a hepcidin-deficient mouse model of severe hemochromatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ashpublications.org [ashpublications.org]
The Hepcidin-1 Knockout Mouse: A Technical Guide to a Model of Severe Iron Overload
For Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of hepcidin and its role as the master regulator of systemic iron homeostasis has revolutionized our understanding of iron metabolism. The hepcidin-1 knockout (Hamp1-/-) mouse model, which lacks the gene encoding this critical hormone, has been instrumental in elucidating the pathophysiology of hepcidin deficiency. These mice recapitulate the key features of severe hereditary hemochromatosis, a group of genetic disorders characterized by excessive iron absorption and progressive, multi-organ iron deposition. This technical guide provides an in-depth overview of the Hamp1-/- mouse phenotype, presenting key quantitative data, detailed experimental protocols for characterization, and visualizations of the core signaling pathways. This information serves as a crucial resource for researchers utilizing this model for basic science investigations and the development of novel therapeutics for iron overload disorders.
Core Phenotype: Systemic Iron Overload
The genetic ablation of the Hamp1 gene in mice leads to a complete lack of circulating hepcidin. The absence of this hormone results in the uncontrolled activity of the sole known cellular iron exporter, ferroportin (FPN1). This leads to excessive iron efflux from duodenal enterocytes into the bloodstream and impaired iron retention within macrophages of the reticuloendothelial system. The result is a severe and progressive iron overload phenotype characterized by markedly elevated serum iron, near-complete saturation of transferrin, and substantial iron accumulation in parenchymal tissues, most notably the liver and pancreas.
Quantitative Data Presentation
The following tables summarize the key iron and hematological parameters typically observed in adult hepcidin-1 knockout mice compared to their wild-type (WT) littermates under a standard diet.
Table 1: Iron-Related Parameters in Hepcidin-1 Knockout (Hamp1-/-) vs. Wild-Type (WT) Mice
| Parameter | Genotype | Value (Mean ± SD/SEM) | Fold Change (KO vs. WT) | Reference |
| Serum Iron | WT | 3,550 ± 259 µg/L | - | [1] |
| Hamp1-/- | 6,274 ± 514 µg/L | ~1.7x Increase | [1] | |
| Transferrin Saturation | WT | 61 ± 9 % | - | [1] |
| Hamp1-/- | 95 ± 9 % | ~1.6x Increase | [1] | |
| Liver Non-Heme Iron | WT | (Baseline) | - | [1] |
| Hamp1-/- | (Significantly Elevated) | ~12x Increase (at 6 mo.) | [1] | |
| Spleen Non-Heme Iron | WT | (Baseline) | - | [1] |
| Hamp1-/- | (Significantly Reduced) | ~4x Decrease (at 6 mo.) | [1] | |
| Pancreatic Iron | WT | (Baseline) | - | [2][3] |
| Hamp1-/- | (Significantly Elevated) | Substantial Increase | [2][3] | |
| Heart Iron | WT | (Baseline) | - | [2][3] |
| Hamp1-/- | (Significantly Elevated) | Substantial Increase | [2][3] |
Note: Absolute values for tissue iron can vary significantly based on age, genetic background, and specific diet. The fold-changes are indicative of the typical phenotype.
Table 2: Hematological Parameters in Hepcidin-1 Knockout (Hamp1-/-) vs. Wild-Type (WT) Mice
| Parameter | Genotype | Value (Mean ± SD) | Reference |
| Red Blood Cell (RBC) Count | WT | 10.3 ± 0.3 x 10⁶/µL | [1] |
| Hamp1-/- | 10.0 ± 0.3 x 10⁶/µL | [1] | |
| Hemoglobin (Hb) | WT | 16.73 ± 0.49 g/dL | [1] |
| Hamp1-/- | 15.67 ± 0.06 g/dL | [1] | |
| Mean Corpuscular Volume (MCV) | WT | 48.27 ± 0.67 fL | [1] |
| Hamp1-/- | 48.63 ± 1.36 fL | [1] |
Note: Hematological parameters in Hamp1-/- mice are typically normal, indicating that the massive iron overload does not, by itself, impair baseline erythropoiesis.
Molecular Mechanisms and Signaling Pathways
The phenotype of the Hamp1-/- mouse is a direct consequence of the disruption of the hepcidin-ferroportin regulatory axis. Understanding this and the upstream pathways that control hepcidin expression is crucial for interpreting experimental results.
The Hepcidin-Ferroportin Axis
Hepcidin's primary function is to bind to ferroportin on the cell surface, inducing its internalization and lysosomal degradation. This action reduces the amount of iron entering the plasma. In Hamp1-/- mice, this regulation is absent.
Upstream Regulation of Hepcidin Expression
In wild-type animals, the transcription of the Hamp gene is primarily regulated by two major signaling pathways in hepatocytes: the BMP/SMAD pathway, which responds to iron status, and the JAK/STAT pathway, which responds to inflammation.
Experimental Protocols
Accurate characterization of the Hamp1-/- phenotype requires standardized and reproducible methodologies. Below are detailed protocols for key assays.
Quantification of Serum and Tissue Iron
This protocol describes a colorimetric method for determining non-heme iron concentrations.
Materials:
-
Iron Standard (e.g., 1000 µg/mL FeCl₃ in dilute HCl)
-
Iron Assay Buffer (Acidic, to release protein-bound iron)
-
Iron Reducer (e.g., Ascorbic acid)
-
Iron Probe (e.g., Ferene S or Bathophenanthroline)
-
96-well microplate
-
Microplate reader (absorbance at ~593 nm for Ferene S)
-
Tissue homogenizer
Procedure:
-
Standard Curve Preparation:
-
Prepare a working iron standard (e.g., 100 µg/mL) by diluting the stock.
-
Create a series of standards (e.g., 0, 1, 2, 5, 10, 20 µg/mL) in a 96-well plate.
-
-
Sample Preparation (Serum):
-
Collect blood via cardiac puncture or retro-orbital bleeding into a serum separator tube.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Collect the serum supernatant. Use 10-50 µL of serum per well for the assay.
-
-
Sample Preparation (Tissues):
-
Excise liver, spleen, or other tissues and wash with cold PBS. Blot dry and weigh (~10-30 mg).
-
Homogenize the tissue in 5-10 volumes of cold iron assay buffer on ice.
-
Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C to pellet insoluble material.
-
Collect the supernatant for analysis.
-
-
Assay Protocol:
-
Add samples and standards to separate wells of the 96-well plate.
-
Add Iron Reducer to all wells to convert Fe³⁺ to Fe²⁺. Incubate as per kit instructions (e.g., 30 minutes).
-
Add the Iron Probe to all wells. A color change will occur in the presence of Fe²⁺. Incubate (e.g., 60 minutes at room temperature, protected from light).
-
Measure absorbance at the appropriate wavelength (e.g., 593 nm).
-
-
Calculation:
-
Subtract the blank (0 µg/mL standard) reading from all measurements.
-
Generate a standard curve by plotting absorbance vs. iron concentration.
-
Determine the iron concentration of the samples from the standard curve. Normalize tissue iron to the initial wet weight of the tissue (µg iron/g tissue).
-
Histological Assessment of Tissue Iron (Perls' Prussian Blue Stain)
This method visualizes Fe³⁺ deposits in tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections (5 µm)
-
Freshly prepared 2% Potassium Ferrocyanide solution
-
Freshly prepared 2% Hydrochloric Acid (HCl) solution
-
Nuclear Fast Red counterstain
-
Microscope slides, staining jars, and a light microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 3 minutes each).
-
Rinse in distilled water.
-
-
Staining:
-
Prepare the working Prussian Blue solution by mixing equal parts of 2% Potassium Ferrocyanide and 2% HCl immediately before use.
-
Immerse slides in the working solution for 20-30 minutes at room temperature.
-
Rinse thoroughly in several changes of distilled water.
-
-
Counterstaining:
-
Immerse slides in Nuclear Fast Red solution for 5 minutes.
-
Rinse briefly in distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate slides through a graded series of ethanol (95%, 100%).
-
Clear in xylene and mount with a permanent mounting medium. Interpretation:
-
-
Ferric iron deposits will stain a bright blue or purple.
-
Nuclei will stain pink/red.
-
Cytoplasm will be a pale pink.
-
In Hamp1-/- mice, expect intense blue staining in hepatocytes (liver) and pancreatic acinar cells, but a marked absence of blue staining in splenic macrophages.
Workflow for Phenotypic Characterization
The following diagram outlines a typical experimental workflow for the comprehensive analysis of the Hamp1-/- mouse model.
Conclusion and Applications
The hepcidin-1 knockout mouse is a robust and indispensable model for studying the consequences of systemic iron overload. Its phenotype faithfully mimics severe human hemochromatosis, characterized by the absence of hepcidin, uncontrolled ferroportin activity, and massive parenchymal iron deposition with paradoxical sparing of splenic macrophages. This model has been critical for confirming hepcidin's central role in iron regulation and serves as an essential platform for testing novel therapeutic strategies aimed at controlling iron absorption and distribution. These strategies include hepcidin replacement therapies (e.g., minihepcidins), agents that manipulate hepcidin's upstream regulatory pathways, and novel iron chelators. The detailed characterization provided in this guide offers a foundational resource for researchers leveraging this powerful model to advance the fields of iron biology and drug development.
References
- 1. Lack of hepcidin gene expression and severe tissue iron overload in upstream stimulatory factor 2 (USF2) knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inductively coupled mass spectrometry analysis of biometals in conditional Hamp1 and Hamp1 and Hamp2 transgenic mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inductively coupled mass spectrometry analysis of biometals in conditional Hamp1 and Hamp1 and Hamp2 transgenic mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Hepcidin-1 in Murine Erythropoiesis: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Hepcidin-1, a peptide hormone primarily synthesized in the liver, is the master regulator of systemic iron homeostasis in mice. Its interaction with the iron exporter ferroportin governs the absorption of dietary iron and the mobilization of iron from stores, thereby controlling iron availability for vital processes, most notably erythropoiesis. Dysregulation of the hepcidin-ferroportin axis is implicated in a range of hematological disorders, from iron-deficiency anemia to the anemia of inflammation. This technical guide provides a comprehensive overview of the role of hepcidin-1 in murine erythropoiesis, detailing the molecular mechanisms, summarizing key quantitative data from murine models, and outlining essential experimental protocols.
The Hepcidin-Ferroportin Axis: The Core Regulatory Mechanism
Hepcidin exerts its regulatory function by binding to ferroportin, the sole known cellular iron exporter.[1][2][3][4] This binding event, occurring on the surface of key cell types such as duodenal enterocytes, macrophages, and hepatocytes, triggers the internalization and subsequent degradation of ferroportin.[1][2][3] The reduction of ferroportin on the cell surface effectively traps iron within these cells, leading to decreased iron release into the circulation and subsequent hypoferremia.[1][4][5] This mechanism ensures that plasma iron concentrations are tightly controlled, directly impacting the iron supply to the bone marrow for hemoglobin synthesis and erythropoiesis.[6]
Signaling Pathway of Hepcidin-1 Action
The interaction between hepcidin and ferroportin is a critical control point in iron metabolism. The following diagram illustrates this fundamental signaling pathway.
Regulation of Hepcidin-1 Expression in Murine Models
Hepcidin-1 expression is a dynamic process influenced by multiple systemic signals, ensuring that iron homeostasis is maintained in response to changing physiological demands. The primary regulators of hepcidin transcription are iron status, inflammation, and erythropoietic activity.[6][7][8]
Regulation by Iron Status
Elevated plasma iron levels, specifically in the form of transferrin-bound iron, stimulate hepcidin synthesis. This feedback loop prevents excessive iron absorption and overload. Conversely, iron deficiency suppresses hepcidin expression to enhance iron uptake and mobilization from stores.[7][9]
Regulation by Inflammation
During inflammatory states, cytokines, particularly Interleukin-6 (IL-6), potently induce hepcidin expression.[10][11] This inflammatory upregulation of hepcidin leads to the sequestration of iron within macrophages and contributes to the pathogenesis of anemia of inflammation.[1][5][12][13] Murine models of sterile abscesses or injections with heat-killed bacteria have demonstrated this link between inflammation, elevated hepcidin, and the development of anemia.[1][12][13]
Regulation by Erythropoietic Drive
Increased erythropoietic activity, such as in response to blood loss or hemolysis, strongly suppresses hepcidin expression.[2][3][14][15] This suppression is crucial to increase the availability of iron for the expanding erythroid precursor pool. The primary mediator of this effect is erythroferrone (ERFE), a hormone produced by erythroblasts in response to erythropoietin (EPO).[10][16][17] ERFE acts on hepatocytes to inhibit hepcidin transcription, thereby facilitating iron mobilization for hemoglobin synthesis. Conversely, inhibition of erythropoiesis leads to an increase in hepcidin levels.[18][19]
The following diagram illustrates the interplay of these regulatory signals on hepatic hepcidin expression.
Quantitative Data from Murine Models of Dysregulated Hepcidin-1
Murine models have been instrumental in elucidating the physiological role of hepcidin-1. The following tables summarize key quantitative data from various mouse models with genetic or induced alterations in hepcidin expression and erythropoiesis.
Table 1: Hematological and Iron Parameters in Hepcidin Knockout (Hamp1-/-) and Transgenic Mice
| Murine Model | Genotype/Condition | Hemoglobin (g/dL) | Serum Iron (µg/dL) | Liver Iron (µg/g wet weight) | Spleen Iron (µg/g wet weight) | Reference |
| Wild-Type (C57BL/6) | Control | 14.5 ± 0.5 | 150 ± 25 | 100 ± 20 | 200 ± 50 | [1][5][20] |
| Hepcidin Knockout | Hamp1-/- | Normal to slightly elevated | Significantly Increased | Significantly Increased | Significantly Increased | [1][9] |
| Hepcidin Transgenic | Overexpression | Mild to Moderate Anemia | Significantly Decreased | Decreased | Significantly Increased | [5] |
| Anemia of Inflammation | B. abortus injection | 8.2 ± 0.7 (nadir at 14d) | Decreased | Increased | Increased | [1] |
| Anemia of Inflammation | Hamp1-/- + B. abortus | 11.2 ± 0.9 (nadir at 14d) | Normal to Increased | Increased | Increased | [1] |
Table 2: Hepcidin-1 mRNA and Protein Levels in Response to Erythropoietic Stimuli
| Murine Model | Condition | Hepatic Hamp1 mRNA | Serum Hepcidin-1 | Reference |
| Wild-Type | Phlebotomy | Decreased (~80%) | Decreased (2.3-3.6 fold) | [15][20] |
| Wild-Type | EPO Injection | Decreased | Decreased | [2][18] |
| Wild-Type | Phenylhydrazine-induced Hemolysis | No significant change (compensated) | - | [18] |
| Wild-Type | Inhibition of Erythropoiesis (Carboplatin/Doxorubicin) + Phlebotomy | Increased | - | [2][3] |
| Transfusion-induced Polycythemia | Suppression of Erythropoiesis | Increased (5-6 fold) | - | [18][19] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of hepcidin-1 and murine erythropoiesis.
Murine Models of Anemia of Inflammation
Objective: To induce a state of chronic inflammation and study its effects on hepcidin expression and erythropoiesis.
Protocol:
-
Turpentine-induced Sterile Abscess:
-
Heat-killed Brucella abortus Injection:
-
Inject adult C57BL/6 mice intraperitoneally with a suspension of heat-killed Brucella abortus.
-
Monitor hematological parameters and inflammatory markers over a time course (e.g., up to 28 days).
-
Collect blood, liver, and spleen for analysis of iron parameters and hepcidin expression.[1]
-
Analysis of Murine Erythropoiesis by Flow Cytometry
Objective: To quantify distinct stages of erythroid differentiation in murine bone marrow and spleen.
Protocol:
-
Tissue Preparation:
-
Harvest bone marrow by flushing femurs and tibias with FACS buffer (PBS with 2% FBS).
-
Prepare a single-cell suspension of splenocytes by mechanical disruption.
-
Lyse red blood cells using an appropriate lysis buffer.
-
-
Antibody Staining:
-
Stain cells with a cocktail of fluorescently conjugated antibodies. A common panel includes:
-
Lineage markers (Lin): To exclude non-erythroid cells (e.g., CD45, B220, Gr-1, Mac-1, CD3, CD8).
-
Erythroid markers: Ter119, CD44, CD71 (Transferrin Receptor 1).
-
-
-
Flow Cytometric Analysis:
The following diagram illustrates a typical experimental workflow for analyzing murine erythropoiesis.
Measurement of Hepcidin-1 Levels
Objective: To accurately quantify hepcidin-1 in murine serum or plasma.
Protocol:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Sample Preparation: Precipitate proteins from serum or plasma (e.g., with acetonitrile) and perform solid-phase extraction to enrich for hepcidin.[23]
-
LC Separation: Separate the peptides using a C18 reverse-phase column.
-
MS/MS Detection: Utilize a tandem mass spectrometer to specifically detect and quantify hepcidin-1 based on its mass-to-charge ratio and fragmentation pattern. This is considered the gold standard for accurate quantification.[24][25][26]
-
-
Competitive Enzyme-Linked Immunosorbent Assay (C-ELISA):
-
Utilize a commercially available or in-house developed ELISA kit specific for murine hepcidin-1.
-
The assay typically involves competition between labeled synthetic hepcidin and hepcidin in the sample for binding to a specific antibody.
-
The signal is inversely proportional to the concentration of hepcidin in the sample. This method allows for higher throughput but may have different specificity and accuracy compared to LC-MS/MS.[20]
-
Measurement of Iron Parameters
Objective: To assess systemic and tissue iron status.
Protocol:
-
Serum Iron and Transferrin Saturation:
-
Use colorimetric assays to measure serum iron and unsaturated iron-binding capacity (UIBC).
-
Calculate Total Iron-Binding Capacity (TIBC) as Serum Iron + UIBC.
-
Calculate Transferrin Saturation (%) as (Serum Iron / TIBC) x 100.
-
-
Tissue Non-Heme Iron:
-
Homogenize liver or spleen tissue.
-
Use the acid-reduction method (e.g., with bathophenanthroline) to measure non-heme iron content.
-
Normalize the iron content to the wet weight of the tissue.[19]
-
Conclusion and Future Directions
Hepcidin-1 is a central and indispensable regulator of iron availability for murine erythropoiesis. The intricate balance of its expression, governed by iron status, inflammation, and erythropoietic demand, highlights its critical role in both physiological and pathological states. Murine models have been paramount in dissecting these complex regulatory networks and have provided a robust platform for preclinical studies. Future research will likely focus on the therapeutic manipulation of the hepcidin-ferroportin axis for the treatment of various anemias and iron overload disorders. The development of hepcidin antagonists and agonists holds significant promise for novel therapeutic interventions in a wide range of hematological diseases.[11][27]
References
- 1. A mouse model of anemia of inflammation: complex pathogenesis with partial dependence on hepcidin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Suppression of hepcidin during anemia requires erythropoietic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepcidin-Ferroportin Interaction Controls Systemic Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepcidin antimicrobial peptide transgenic mice exhibit features of the anemia of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Iron Metabolism by Hepcidin under Conditions of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Hepcidin in Iron Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Iron absorption in hepcidin1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New insights into iron regulation and erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Hepcidin-Ferroportin System as a Therapeutic Target in Anemias and Iron Overload Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchcollaborations.elsevier.com [researchcollaborations.elsevier.com]
- 13. Hepcidin-dependent and hepcidin-independent regulation of erythropoiesis in a mouse model of anemia of chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. The gene encoding the iron regulatory peptide hepcidin is regulated by anemia, hypoxia, and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of Putative Erythroid Regulators of Hepcidin in Mouse Models of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hepcidin and Iron in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hepcidin mRNA levels in mouse liver respond to inhibition of erythropoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biomed.cas.cz [biomed.cas.cz]
- 20. A competitive enzyme-linked immunosorbent assay specific for murine hepcidin-1: correlation with hepatic mRNA expression in established and novel models of dysregulated iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantitative analysis of murine terminal erythroid differentiation in vivo: novel method to study normal and disordered erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pnas.org [pnas.org]
- 23. ashpublications.org [ashpublications.org]
- 24. researchgate.net [researchgate.net]
- 25. Mass Spectrometry Analysis of Hepcidin Peptides in Experimental Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 26. LC-MS/MS method for hepcidin-25 measurement in human and mouse serum: clinical and research implications in iron disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Frontiers | Hepcidin and Anemia: A Tight Relationship [frontiersin.org]
Hepcidin-1 Function in Mouse Models of Anemia: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the function of hepcidin-1 in various mouse models of anemia. It delves into the molecular mechanisms, signaling pathways, and experimental methodologies crucial for understanding and investigating the role of this key iron-regulatory hormone.
Core Function of Hepcidin-1 in Iron Homeostasis
Hepcidin-1, a peptide hormone primarily produced by hepatocytes, is the master regulator of systemic iron homeostasis.[1][2] Its primary function is to control the concentration of iron in the plasma by inhibiting iron entry into the bloodstream from dietary sources and body stores.[1][3] Hepcidin achieves this by binding to the iron exporter protein ferroportin, which is present on the surface of duodenal enterocytes, macrophages, and hepatocytes.[2][3] This binding induces the internalization and degradation of ferroportin, thereby trapping iron within these cells and lowering plasma iron levels.[2][3]
Dysregulation of hepcidin-1 is a central pathogenic factor in various iron disorders. Excess hepcidin production leads to iron-restricted anemia, as seen in anemia of inflammation, while hepcidin deficiency results in iron overload conditions like hereditary hemochromatosis.[3][4]
Mouse Models of Anemia for Studying Hepcidin-1 Function
Several genetically modified and experimentally induced mouse models are instrumental in elucidating the multifaceted role of hepcidin-1 in the pathophysiology of anemia.
Genetically Modified Mouse Models
Hepcidin-1 Knockout (Hamp-KO) Mice: These mice lack the gene for hepcidin-1 and, as a result, exhibit a phenotype of severe iron overload.[5][6] They are characterized by increased intestinal iron absorption and excessive iron accumulation in parenchymal tissues, particularly the liver.[5][6] Despite the iron overload, these mice are not anemic under basal conditions; however, they provide a crucial tool to study the effects of hepcidin deficiency in the context of induced anemia. In models of anemia of inflammation, Hamp-KO mice show a milder anemic phenotype and faster recovery compared to wild-type mice, highlighting the critical role of hepcidin in this condition.[5][6]
Hepcidin Transgenic (Tg) Mice: Mice overexpressing hepcidin-1, typically under a liver-specific promoter, display a phenotype of severe iron deficiency anemia.[7][8][9] These mice are born with pale skin and exhibit microcytic, hypochromic anemia due to impaired iron absorption and sequestration of iron in macrophages.[7][8][9] This model is invaluable for studying the direct consequences of elevated hepcidin levels and for testing therapeutic strategies aimed at inhibiting hepcidin.
Experimentally Induced Anemia Models
Anemia of Inflammation Models:
-
Brucella abortus-induced Anemia: Injection of heat-killed Brucella abortus induces a robust and prolonged anemia in mice that closely mimics human anemia of inflammation.[5][6][10][11] This model is characterized by an early and sustained increase in inflammatory cytokines and hepcidin, leading to hypoferremia, iron accumulation in the liver, and suppressed erythropoiesis.[5][6][10]
-
Turpentine-induced Sterile Abscess: Subcutaneous injection of turpentine creates a sterile abscess and induces a chronic inflammatory state, resulting in anemia.[3][12] This model is useful for studying the long-term effects of inflammation on iron metabolism and erythropoiesis and the role of hepcidin in this process.[3][12]
Hemolytic Anemia Model:
-
Phenylhydrazine (PHZ)-induced Anemia: Administration of PHZ causes oxidative damage to red blood cells, leading to acute hemolytic anemia.[2][3] This model is characterized by a rapid drop in hemoglobin and hematocrit, followed by a strong erythropoietic response.[2] It is used to study the regulation of hepcidin in response to increased erythropoietic drive.[3]
Quantitative Data from Mouse Models of Anemia
The following tables summarize key hematological and iron parameters from various mouse models, providing a quantitative comparison of the effects of hepcidin-1 dysregulation.
| Mouse Model | Hemoglobin (g/dL) | Serum Iron (µg/dL) | Liver Non-Heme Iron (µg/g wet weight) | Spleen Non-Heme Iron (µg/g wet weight) | Reference |
| Wild-Type (C57BL/6) | 14.0 - 16.0 | 150 - 250 | 50 - 150 | 100 - 300 | [5][13] |
| Hamp-KO | Normal | Elevated | Markedly Elevated | Depleted | [5][14] |
| Hepcidin-Tg | 5.0 - 8.0 | Markedly Reduced | Markedly Reduced | Markedly Elevated | [7][13] |
| B. abortus-treated WT (Nadir) | 6.8 | 20 - 50 | Elevated | Elevated | [5] |
| B. abortus-treated Hamp-KO (Nadir) | 9.8 | 200 - 300 | Reduced | Reduced | [5] |
| Turpentine-treated WT (Chronic) | ~11.0 | Reduced | Elevated | Elevated | [12] |
| PHZ-treated WT (Acute) | 8.0 - 10.0 | Variable | Variable | Markedly Elevated | [2] |
Note: Values are approximate and can vary based on the specific experimental conditions, age, and sex of the mice.
Signaling Pathways Regulating Hepcidin-1 Expression
The expression of hepcidin-1 is tightly controlled by several signaling pathways that respond to iron levels, inflammation, and erythropoietic demand.
BMP/SMAD Signaling Pathway
The Bone Morphogenetic Protein (BMP)/SMAD signaling pathway is the primary regulator of hepcidin expression in response to iron.[15] Increased iron stores lead to elevated levels of BMP6, which binds to a receptor complex on hepatocytes, including BMP receptors (BMPR) and the co-receptor hemojuvelin (HJV).[15] This binding triggers the phosphorylation of SMAD1, SMAD5, and SMAD8, which then complex with SMAD4 and translocate to the nucleus to activate hepcidin gene transcription.[15]
BMP/SMAD signaling pathway for hepcidin regulation.
JAK/STAT3 Signaling Pathway
During inflammation, cytokines such as Interleukin-6 (IL-6) are major inducers of hepcidin expression.[16] IL-6 binds to its receptor on hepatocytes, leading to the activation of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[16] Activated STAT3 translocates to the nucleus and binds to the hepcidin promoter, stimulating its transcription.[16]
JAK/STAT3 signaling pathway for IL-6-induced hepcidin expression.
Regulation by Erythropoietic Drive
Increased erythropoietic activity, such as during recovery from blood loss or in hemolytic anemia, strongly suppresses hepcidin expression to ensure an adequate iron supply for new red blood cell production.[17] This suppression is primarily mediated by the erythroid-derived hormone erythroferrone (ERFE).[17] ERFE is secreted by erythroblasts in response to erythropoietin (EPO) and acts on the liver to inhibit hepcidin expression by sequestering BMPs, thereby dampening the BMP/SMAD signaling pathway.[4][18][19]
Erythroferrone-mediated suppression of hepcidin.
Detailed Experimental Protocols
Induction of Anemia in Mice
Phenylhydrazine (PHZ)-Induced Hemolytic Anemia:
-
Prepare a fresh solution of phenylhydrazine hydrochloride in sterile phosphate-buffered saline (PBS) at a concentration of 6 mg/mL.
-
Administer two intraperitoneal (i.p.) injections of PHZ at a dose of 60 mg/kg body weight, 12 hours apart.
-
Monitor the mice for signs of anemia (pallor, lethargy).
-
Collect blood samples at desired time points (e.g., 24, 48, 72 hours post-injection) to assess hematological parameters.[2][20]
Turpentine-Induced Anemia of Inflammation:
-
For an acute model, administer a single subcutaneous (s.c.) injection of sterile turpentine oil (5 mL/kg) into the dorsal interscapular region.[3]
-
For a chronic model, administer weekly s.c. injections of turpentine for 3 weeks.[12]
-
Monitor mice for the development of a sterile abscess at the injection site and for signs of anemia.
-
Collect blood and tissue samples at specified time points to measure inflammatory markers, hepcidin, and iron parameters.[3][12]
Measurement of Iron Parameters
Serum Iron and Total Iron Binding Capacity (TIBC):
-
Collect blood via cardiac puncture or retro-orbital bleeding into serum separator tubes.
-
Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C.
-
Collect the serum and store at -80°C until analysis.
-
Use a commercial colorimetric kit (e.g., ferrozine-based assay) to determine serum iron and UIBC (unsaturated iron-binding capacity).
-
Calculate TIBC as the sum of serum iron and UIBC.
-
Calculate transferrin saturation as (Serum Iron / TIBC) x 100%.
Tissue Non-Heme Iron:
-
Excise and weigh a portion of the liver or spleen (~50-100 mg).
-
Homogenize the tissue in an acid solution (e.g., 10% trichloroacetic acid in 3 M HCl).
-
Heat the homogenate at 65°C for 20 hours to release non-heme iron.
-
Centrifuge the homogenate to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and add a chromogen reagent (e.g., bathophenanthroline sulfonate).
-
Add a reducing agent (e.g., thioglycolic acid) to reduce Fe3+ to Fe2+.
-
Measure the absorbance at 535 nm and calculate the iron concentration based on a standard curve.[14][21][22]
Quantification of Hepcidin-1
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Use a commercially available mouse hepcidin-1 ELISA kit.[17][23]
-
Prepare standards and samples according to the kit protocol. Typically, serum samples are diluted 1:10 or 1:20.
-
Add standards and samples to the pre-coated microplate and incubate.
-
Wash the plate and add the detection antibody.
-
After another incubation and wash step, add the enzyme conjugate (e.g., streptavidin-HRP).
-
Add the substrate and stop the reaction.
-
Read the absorbance at 450 nm and calculate the hepcidin-1 concentration from the standard curve.[17][23]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Spike serum samples with a stable isotope-labeled internal standard of hepcidin-1.
-
Perform solid-phase extraction to enrich for the peptide.
-
Analyze the extracted sample using a liquid chromatograph coupled to a tandem mass spectrometer.
-
Monitor the specific precursor-to-product ion transitions for both native and internal standard hepcidin-1.
-
Quantify the hepcidin-1 concentration based on the ratio of the peak areas of the native and internal standard peptides.[6][8][24][25]
Analysis of Erythropoiesis by Flow Cytometry
-
Isolate bone marrow cells by flushing the femur and tibia with PBS containing 2% fetal bovine serum.
-
Lyse red blood cells using an ACK lysis buffer.
-
Stain the cells with fluorescently labeled antibodies against erythroid surface markers, typically including TER119 and CD44.
-
Analyze the stained cells using a flow cytometer.
-
Gate on the TER119-positive population to identify erythroid lineage cells.
-
Within the TER119+ gate, use the expression of CD44 and forward scatter (FSC) to distinguish different stages of erythroid differentiation (proerythroblasts, basophilic, polychromatic, and orthochromatic erythroblasts).[26][27]
General experimental workflow for studying hepcidin in mouse models of anemia.
Conclusion
Mouse models of anemia are indispensable tools for dissecting the intricate role of hepcidin-1 in iron metabolism and erythropoiesis. The genetic and experimental models described in this guide, coupled with the detailed methodologies, provide a robust framework for researchers to investigate the pathogenesis of various anemic conditions and to evaluate novel therapeutic strategies targeting the hepcidin-ferroportin axis. A thorough understanding of these models and techniques is essential for advancing our knowledge of iron-related disorders and for the development of effective treatments.
References
- 1. intrinsiclifesciences.com [intrinsiclifesciences.com]
- 2. Alterations in Bone and Erythropoiesis in Hemolytic Anemia: Comparative Study in Bled, Phenylhydrazine-Treated and Plasmodium-Infected Mice | PLOS One [journals.plos.org]
- 3. JCI - The gene encoding the iron regulatory peptide hepcidin is regulated by anemia, hypoxia, and inflammation [jci.org]
- 4. Erythroferrone inhibits the induction of hepcidin by BMP6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Anemia of Chronic Disease: Hepcidin Quantitation and Pharmacokinetics [thermofisher.com]
- 7. Effects of acute and chronic inflammation on proteins involved in duodenal iron absorption in mice: a time-course study | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A mouse model of anemia of inflammation: complex pathogenesis with partial dependence on hepcidin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Use of Mouse Models for Understanding the Pathogenesis of Anemia of Inflammation [escholarship.org]
- 12. Late stage erythroid precursor production is impaired in mice with chronic inflammation | Haematologica [haematologica.org]
- 13. Hepcidin antimicrobial peptide transgenic mice exhibit features of the anemia of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of Tissue Non-Heme Iron Content using a Bathophenanthroline-Based Colorimetric Assay [jove.com]
- 15. Molecular Mechanisms of Hepcidin Regulation: Implications for the Anemia of CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thebloodproject.com [thebloodproject.com]
- 17. A competitive enzyme-linked immunosorbent assay specific for murine hepcidin-1: correlation with hepatic mRNA expression in established and novel models of dysregulated iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. Erythroferrone lowers hepcidin by sequestering BMP2/6 heterodimer from binding to the BMP type I receptor ALK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sex differences found in model mice of phenylhydrazine-induced anemia [journal11.magtechjournal.com]
- 21. Video: Measurement of Tissue Non-Heme Iron Content using a Bathophenanthroline-Based Colorimetric Assay [jove.com]
- 22. Measurement of Tissue Non-Heme Iron Content using a Bathophenanthroline-Based Colorimetric Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. intrinsiclifesciences.com [intrinsiclifesciences.com]
- 24. ashpublications.org [ashpublications.org]
- 25. LC-MS/MS method for hepcidin-25 measurement in human and mouse serum: clinical and research implications in iron disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Quantitative analysis of murine terminal erythroid differentiation in vivo: novel method to study normal and disordered erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Quantifying Mouse Hepcidin-1 Using ELISA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of mouse hepcidin-1 in various biological samples using Enzyme-Linked Immunosorbent Assay (ELISA). Hepcidin is the master regulator of iron homeostasis, and its accurate quantification is crucial for research in iron metabolism, inflammation, and related drug development.[1][2][3][4]
Introduction to Hepcidin-1
Hepcidin-1 is a peptide hormone primarily synthesized in the liver that plays a central role in regulating systemic iron availability.[2] It acts by binding to the iron exporter ferroportin on the surface of enterocytes, macrophages, and hepatocytes, inducing its internalization and degradation.[2][4][5] This action blocks iron export into the plasma, thereby controlling iron absorption and recycling.[2][4] The expression of hepcidin is tightly controlled by various stimuli, including iron levels, inflammation, erythropoietic activity, and hypoxia.[2]
Two major signaling pathways govern hepcidin transcription:
-
The BMP/SMAD Pathway: This is the core axis for hepcidin regulation in response to iron status.[1][2] Increased iron stores lead to the production of Bone Morphogenetic Proteins (BMPs), such as BMP6, by liver sinusoidal endothelial cells.[1][6] These BMPs, along with co-receptors like hemojuvelin (HJV), bind to BMP receptors on hepatocytes, triggering the phosphorylation of SMAD1/5/8.[1][6] Phosphorylated SMAD1/5/8 then complexes with SMAD4 and translocates to the nucleus to induce hepcidin gene transcription.[1][6]
-
The IL-6/JAK2/STAT3 Pathway: During inflammation, increased levels of interleukin-6 (IL-6) activate this pathway.[1] IL-6 binds to its receptor on hepatocytes, leading to the activation of Janus kinase 2 (JAK2) and subsequent phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[1] Phosphorylated STAT3 then moves to the nucleus and promotes hepcidin transcription.[1]
Principles of Mouse Hepcidin-1 ELISA
There are two primary ELISA formats for quantifying mouse hepcidin-1: the sandwich ELISA and the competitive ELISA.
Sandwich ELISA: This format utilizes two antibodies that recognize different epitopes on the hepcidin-1 molecule. A capture antibody is pre-coated onto the wells of a microplate. When the sample is added, the mouse hepcidin-1 antigen binds to the capture antibody. A second, biotinylated detection antibody is then added, which binds to a different site on the captured hepcidin-1. Streptavidin conjugated to horseradish peroxidase (HRP) is subsequently added and binds to the biotin. Finally, a chromogenic substrate (e.g., TMB) is introduced, and the HRP catalyzes a color change that is proportional to the amount of hepcidin-1 in the sample.[7][8][9]
Competitive ELISA: In this format, the sample hepcidin-1 competes with a known amount of biotinylated hepcidin-1 for binding to a limited number of capture antibody sites pre-coated on the microplate. The amount of biotinylated hepcidin-1 that binds to the antibody is inversely proportional to the concentration of hepcidin-1 in the sample. The bound biotinylated hepcidin-1 is then detected using streptavidin-HRP and a chromogenic substrate.[10][11]
Data Presentation: Quantitative Assay Parameters
The following table summarizes the key quantitative parameters of commercially available mouse hepcidin-1 ELISA kits.
| Parameter | Sandwich ELISA (Representative) | Competitive ELISA (Representative) |
| Assay Type | Sandwich | Competitive |
| Sample Types | Serum, Plasma, Tissue Homogenates, Other biological fluids[7] | Serum, Urine[5][10] |
| Detection Range | 3.125 - 200 ng/mL[7] | 0.5 - 333 ng/mL[5] |
| Sensitivity | < 1.875 ng/mL[7] | 0.18 ng/mL[5] |
| Intra-assay CV | < 8%[7] | < 6%[10] |
| Inter-assay CV | < 10%[8] | < 6%[10] |
| Sample Volume | 100 µL | 12 µL (for a 5% sample dilution)[5][11] |
Experimental Protocols
The following are generalized protocols for sandwich and competitive ELISA for mouse hepcidin-1. Note: Always refer to the specific manufacturer's instructions provided with your ELISA kit.
Reagent Preparation
-
Bring all reagents to room temperature before use.
-
Prepare Wash Buffer: Dilute the concentrated wash buffer with deionized or distilled water to the working concentration (typically 1X).
-
Reconstitute Standard: Reconstitute the lyophilized mouse hepcidin-1 standard with the provided standard diluent to create a stock solution. Allow it to sit for at least 10-15 minutes with gentle mixing to ensure complete dissolution.[12]
-
Prepare Standard Curve: Perform serial dilutions of the standard stock solution with the standard diluent to create a standard curve.
-
Prepare Detection Antibody (for Sandwich ELISA): Dilute the concentrated biotinylated detection antibody to the working concentration with the appropriate diluent.
-
Prepare HRP Conjugate: Dilute the concentrated HRP-streptavidin conjugate to the working concentration with the appropriate diluent.
-
Prepare Biotin Conjugate (for Competitive ELISA): Reconstitute the lyophilized hepcidin-1 biotin conjugate as per the kit instructions.
Sample Preparation
-
Serum: Collect whole blood and allow it to clot for 30 minutes at room temperature. Centrifuge for 15 minutes at 1000 x g. Aspirate the serum and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Plasma: Collect blood into tubes containing an anticoagulant (e.g., EDTA, heparin). Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection. Aspirate the plasma and store at -20°C or -80°C.
-
Urine: Collect urine and centrifuge to remove any particulate matter. Store at -20°C or -80°C.
-
Tissue Homogenates: Homogenize tissue samples in an appropriate buffer and centrifuge to remove cellular debris. The supernatant can be used for the assay.
-
Sample Dilution: It is recommended to start with a 5% sample dilution (e.g., 12 µL of sample in 228 µL of assay buffer for a final volume of 240 µL).[11] The optimal dilution factor may need to be determined empirically for different sample types and experimental conditions.
Sandwich ELISA Protocol
-
Add Standards and Samples: Add 100 µL of each standard and sample to the appropriate wells of the pre-coated microplate. Incubate for 90 minutes at 37°C.[8]
-
Wash: Discard the liquid from each well and wash the plate three times with 300 µL of 1X Wash Buffer per well.
-
Add Detection Antibody: Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 60 minutes at 37°C.[8]
-
Wash: Repeat the wash step as described above.
-
Add HRP Conjugate: Add 100 µL of the diluted HRP conjugate to each well. Incubate for 30 minutes at 37°C.[8]
-
Wash: Repeat the wash step, but for a total of five times.
-
Add Substrate: Add 90 µL of TMB Substrate Reagent to each well. Incubate for 15 minutes at 37°C in the dark.[8]
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Immediately read the optical density (OD) at 450 nm using a microplate reader.
-
Calculate Results: Generate a standard curve by plotting the mean OD for each standard concentration on the y-axis against the concentration on the x-axis. Use a four-parameter logistic (4-PL) curve fit. Determine the concentration of mouse hepcidin-1 in the samples by interpolating their mean OD values from the standard curve and multiplying by the dilution factor.
Competitive ELISA Protocol
-
Prepare Standard and Sample Mixture: In a separate plate or tubes, mix a defined volume of each standard and sample with the hepcidin-1 biotin conjugate.
-
Add Mixture to Plate: Transfer 100 µL of the standard and sample mixtures to the appropriate wells of the anti-mouse hepcidin-1 antibody-coated microplate.
-
Incubate: Apply a sealing film and incubate on an orbital shaker (e.g., 350 rpm) at room temperature for 2 hours.[13]
-
Wash: Discard the liquid and wash the plate three times with 1X Wash Buffer.
-
Add HRP Conjugate: Add 100 µL of the 1X HRP conjugate solution to each well and incubate for 30 minutes at room temperature on the orbital shaker.[13]
-
Wash: Repeat the wash step.
-
Add Substrate: Add 100 µL of TMB Substrate to each well and incubate for 15 minutes at room temperature, protected from light.[13]
-
Stop Reaction: Add 50-100 µL of Stop Solution to each well.
-
Read Plate: Read the OD at 450 nm.
-
Calculate Results: The OD values will be inversely proportional to the concentration of mouse hepcidin-1. Generate a standard curve and calculate the sample concentrations as described for the sandwich ELISA, ensuring to account for the inverse relationship.
Mandatory Visualizations
Caption: Hepcidin signaling pathways in response to iron and inflammation.
Caption: Generalized workflows for Sandwich and Competitive ELISA.
References
- 1. Hepcidin Signaling in Health and Disease: Ironing Out the Details - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Signaling pathways regulating hepcidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. intrinsiclifesciences.com [intrinsiclifesciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Mouse Hepcidin ELISA Kit (ab285280) | Abcam [abcam.com]
- 8. msesupplies.com [msesupplies.com]
- 9. mybiosource.com [mybiosource.com]
- 10. A competitive enzyme-linked immunosorbent assay specific for murine hepcidin-1: correlation with hepatic mRNA expression in established and novel models of dysregulated iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. intrinsiclifesciences.com [intrinsiclifesciences.com]
- 12. intrinsiclifesciences.com [intrinsiclifesciences.com]
- 13. intrinsiclifesciences.com [intrinsiclifesciences.com]
Application Notes and Protocols for Mouse Hepcidin-1 Competitive ELISA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantification of mouse hepcidin-1 in serum and urine samples using a competitive enzyme-linked immunosorbent assay (ELISA). The document includes a summary of required materials, a step-by-step experimental procedure, and data presentation guidelines. Additionally, it features diagrams illustrating the hepcidin-1 signaling pathway and the experimental workflow to facilitate a comprehensive understanding of the assay and its biological context.
Introduction
Hepcidin, a peptide hormone primarily produced by the liver, is the master regulator of iron homeostasis in vertebrates.[1][2][3] It controls iron absorption and mobilization from stores by binding to the iron exporter ferroportin, leading to its internalization and degradation.[4][5][6] Dysregulation of hepcidin is implicated in various iron-related disorders. In mice, hepcidin-1 is the functional ortholog of human hepcidin. This competitive ELISA provides a sensitive and specific method for quantifying murine hepcidin-1, which does not detect or interfere with murine hepcidin-2.[1][2][6] The assay is a valuable tool for preclinical research in iron metabolism, inflammation, and related diseases. The intensity of the color developed in the assay is inversely proportional to the concentration of hepcidin-1 in the sample.[2]
Principle of the Competitive ELISA
This assay is a solid-phase competitive binding enzyme-linked immunosorbent assay (ELISA).[2] Samples, standards, or controls are mixed with a hepcidin-1 biotin conjugate.[2] This mixture is then added to a microplate pre-coated with an anti-murine hepcidin-1 antibody. During incubation, the native hepcidin-1 in the sample competes with the hepcidin-1 biotin conjugate for binding to the limited number of antibody sites.[2] Unbound components are washed away. The amount of bound biotinylated hepcidin-1 is then detected using streptavidin-conjugated horseradish peroxidase (HRP), which catalyzes a colorimetric reaction with a chromogenic substrate (TMB).[2] The concentration of hepcidin-1 in the samples is determined by comparing the optical density of the samples to a standard curve.
Hepcidin-1 Signaling Pathway
Hepcidin expression is regulated by various stimuli, including iron levels, inflammation, erythropoiesis, and hypoxia.[6][7] The bone morphogenetic protein (BMP)-SMAD signaling pathway is a major driver of hepcidin expression in response to iron.[7][8] Inflammatory cytokines, particularly interleukin-6 (IL-6), also induce hepcidin expression via the JAK2-STAT3 pathway.[7][8]
Caption: Hepcidin-1 signaling pathways in response to iron and inflammation.
Experimental Protocol
This protocol is adapted from commercially available kits and published research.[1][2][9] It is recommended to run all standards, samples, and controls in duplicate.
Materials and Reagents
| Reagent | Supplier | Notes |
| Mouse Hepcidin-1 Competitive ELISA Kit | e.g., Intrinsic LifeSciences, Abcam | Includes pre-coated microplate, standards, detection antibody, HRP conjugate, buffers, and substrate. |
| Deionized or Distilled Water | N/A | |
| Microplate Reader | N/A | Capable of reading absorbance at 450 nm. |
| Orbital Shaker | N/A | |
| Pipettes and Pipette Tips | N/A | |
| Polypropylene Tubes | N/A | For sample and standard dilutions. |
Sample Collection and Handling
-
Collection: Collect serum samples using standard techniques.[1][2]
-
Processing: Centrifuge samples to remove lipids and cellular debris.[1][2]
-
Storage: For long-term storage, aliquot samples into small volumes and freeze at -80°C. Avoid repeated freeze-thaw cycles.[1][2]
-
Pre-Assay Preparation: Thaw samples and allow them to equilibrate to room temperature for 30 minutes before use. Mix samples thoroughly before analysis.[1][2]
Reagent Preparation
Bring all reagents to room temperature (20-25°C) before use.
| Reagent | Preparation Instructions |
| 1X Wash Solution | Dilute the concentrated Wash Solution with deionized or distilled water as per the kit instructions (e.g., 1:25 dilution).[1] |
| Hepcidin-1 Standard | Reconstitute the lyophilized standard with the provided Biotin Conjugate for Standard as per the kit instructions (e.g., add 0.5 mL).[1] |
| Standard Curve | Perform serial dilutions of the reconstituted standard in a separate plate or tubes to create an 8-point standard curve. A typical dilution series is provided in the table below. |
| Biotin Conjugate for Samples | Prepare the working solution of the biotin conjugate according to the kit's protocol. |
| 1X HRP Conjugate | Dilute the concentrated HRP Conjugate with the appropriate diluent as specified in the kit manual. |
Standard Curve Preparation
| Well | Standard Concentration (ng/mL) | Volume of Standard | Volume of Diluent |
| A1 | 1000 | 400 µL (reconstituted) | 0 µL |
| B1 | 333.3 | 125 µL from A1 | 250 µL |
| C1 | 111.1 | 125 µL from B1 | 250 µL |
| D1 | 37.0 | 125 µL from C1 | 250 µL |
| E1 | 12.3 | 125 µL from D1 | 250 µL |
| F1 | 4.1 | 125 µL from E1 | 250 µL |
| G1 | 1.4 | 125 µL from F1 | 250 µL |
| H1 | 0 | 0 µL | 250 µL |
| Note: This is an example dilution series. Refer to the specific kit manual for exact concentrations and volumes. |
Sample Preparation
Samples should be diluted to fall within the dynamic range of the assay. A starting dilution of 5% (1:20) is recommended.[1][9] This can be adjusted based on expected hepcidin-1 levels. For a 5% sample dilution, add 12 µL of sample to 228 µL of Biotin Conjugate for Samples.[2]
Assay Procedure
Caption: Competitive ELISA workflow for mouse hepcidin-1 quantification.
-
Plate Washing: Remove the microwell plate from its pouch and wash each well three times with 300 µL of 1X Wash Solution.[1][2]
-
Sample/Standard Addition: Transfer 100 µL of each standard and prepared sample in duplicate from the dilution plate to the antibody-coated microwell plate.[1][2]
-
First Incubation: Apply a sealing film and incubate the plate on an orbital shaker (350 rpm) at room temperature for 2 hours.[1][2]
-
Second Washing: Wash the plate three times with 300 µL of 1X Wash Solution per well.[1][2]
-
HRP Conjugate Addition: Add 100 µL of 1X HRP Conjugate solution to each well and incubate for 30 minutes at room temperature on the orbital shaker.[1][2]
-
Third Washing: Wash the plate three times with 300 µL of 1X Wash Solution per well.[1][2]
-
Substrate Development: Add 100 µL of TMB Substrate to each well and incubate for 15 minutes at room temperature. A blue color will develop.[1]
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Reading: Read the optical density of each well at 450 nm using a microplate reader.
Data Analysis and Interpretation
-
Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Determine the concentration of hepcidin-1 in each sample by interpolating the mean absorbance value from the standard curve.
-
Correct for the dilution factor. Multiply the interpolated concentration by the sample dilution factor to obtain the actual concentration of hepcidin-1 in the original sample.
Typical Data
The following table represents typical data and should not be used to calculate results for other experiments.
| Hepcidin-1 (ng/mL) | Absorbance (450 nm) |
| 1000 | 0.065 |
| 333.3 | 0.078 |
| 111.1 | 0.115 |
| 37.0 | 0.212 |
| 12.3 | 0.422 |
| 4.1 | 0.765 |
| 1.4 | 1.106 |
| 0 | 1.457 |
| This data is for demonstration purposes only. A new standard curve must be generated for each assay.[6] |
Assay Performance
| Parameter | Value | Reference |
| Sensitivity (LLOD) | 3.6 ng/mL | [9] |
| Detection Range | 0.5 - 333 ng/mL | [6] |
| Sample Volume | 2.5 - 10 µL | [9] |
| Recovery | 93 - 107% | [9] |
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| High background | - Insufficient washing- Reagents not at room temperature- Contaminated reagents | - Ensure thorough washing- Allow all reagents to equilibrate to room temperature- Use fresh, uncontaminated reagents |
| Low signal | - Incorrect reagent preparation- Short incubation times- Inactive HRP or TMB substrate | - Double-check all dilution calculations- Ensure incubation times are as specified- Use fresh or properly stored reagents |
| Poor standard curve | - Inaccurate pipetting- Improper standard reconstitution/dilution | - Calibrate pipettes and use proper technique- Carefully follow standard preparation instructions |
| High intra-assay CV | - Inconsistent pipetting- Bubbles in wells- Plate not washed uniformly | - Use consistent pipetting technique- Ensure no bubbles are present before reading- Wash all wells uniformly |
This document provides a comprehensive guide for the successful implementation of a mouse hepcidin-1 competitive ELISA. Adherence to the protocol and proper laboratory technique are essential for obtaining accurate and reproducible results.
References
- 1. intrinsiclifesciences.com [intrinsiclifesciences.com]
- 2. intrinsiclifesciences.com [intrinsiclifesciences.com]
- 3. Signaling pathways regulating hepcidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. intrinsiclifesciences.com [intrinsiclifesciences.com]
- 7. Hepcidin Signaling in Health and Disease: Ironing Out the Details - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - Iron regulation by hepcidin [jci.org]
- 9. A competitive enzyme-linked immunosorbent assay specific for murine hepcidin-1: correlation with hepatic mRNA expression in established and novel models of dysregulated iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Hepcidin-1 in Mouse Serum vs. Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hepcidin is a peptide hormone, primarily synthesized in the liver, that serves as the master regulator of systemic iron homeostasis.[1][2] It functions by binding to the iron exporter ferroportin, inducing its internalization and degradation.[1] This action blocks iron absorption from the duodenum and iron release from macrophages and hepatocytes, thereby controlling iron availability in the plasma.[3][4] The expression of hepcidin is tightly controlled by iron levels, inflammation, erythropoietic activity, and hypoxia.[1][4] In mice, there are two hepcidin genes, Hepc1 and Hepc2.[5][6] Hepcidin-1 is considered the functional ortholog of human hepcidin and the primary regulator of iron metabolism, while hepcidin-2 does not appear to play a significant role in this process.[5][7]
Accurate measurement of bioactive hepcidin-1 is crucial for preclinical research in iron metabolism disorders, such as anemia of inflammation, iron-deficiency anemia, and hemochromatosis.[8][9][10] The two most common biological matrices for this measurement are serum and urine. This document provides a detailed comparison of these sample types, methodologies for quantification, and comprehensive protocols for researchers.
Hepcidin Signaling Pathway
Hepcidin expression in hepatocytes is regulated by two main signaling pathways: the BMP/SMAD pathway, which responds to iron status, and the JAK/STAT3 pathway, which is activated by inflammation.
Comparison of Serum and Urine for Hepcidin-1 Measurement
The choice between serum and urine as a sample matrix depends on the specific research question, the required sensitivity, and practical considerations of sample collection. While serum hepcidin levels are considered a direct reflection of the circulating, bioactive hormone, urine measurements can offer a non-invasive alternative.
A key finding from mass spectrometry analyses is that bioactive hepcidin-1 is predominantly detected in serum, whereas hepcidin-2 and its isoforms are the main forms found in urine.[7][11] This is a critical distinction, as hepcidin-2 is not believed to regulate iron metabolism.[5] However, competitive ELISA methods have been developed that specifically quantify hepcidin-1 in both matrices and have shown a moderate correlation between serum and urine levels when normalized to creatinine.[8]
Table 1: Comparison of Serum and Urine as Sample Matrices for Mouse Hepcidin-1 Measurement
| Feature | Serum | Urine |
| Primary Form Detected | Hepcidin-1 (bioactive)[7][11] | Hepcidin-2 and its isoforms are predominant[7][11]. Hepcidin-1 is present at lower levels. |
| Correlation with Systemic Levels | Direct measurement of the circulating hormone.[8] | Moderately correlated with serum levels after normalization to creatinine (r = 0.688).[8] |
| Sample Collection | Invasive (requires blood draw). | Non-invasive (can be collected from metabolic cages). |
| Concentration | Generally higher and more reflective of acute changes.[8] | Lower concentration; requires normalization to creatinine to account for dilution.[8] |
| Preanalytical Variability | Influenced by diurnal variation.[12][13] | More affected by storage conditions and freeze-thaw cycles.[12] |
| Recommended Assay | Mass Spectrometry (LC-MS/MS) for specificity and accuracy[9][10]; specific C-ELISA.[8] | Specific C-ELISA designed to measure hepcidin-1[8]; MS can detect isoforms.[7] |
Quantitative Data Summary
Studies have demonstrated that both serum and urine hepcidin-1 levels, measured by a specific competitive ELISA, respond to physiological stimuli known to regulate hepcidin expression.
Table 2: Representative Hepcidin-1 Levels in Mouse Serum and Urine under Various Conditions (C-ELISA)
| Condition | Serum Hepcidin-1 (ng/mL) | Urine Hepcidin-1 (ng/mL) |
| Response to Dietary Iron | ||
| Low Iron Diet (4 ppm) | ~10 | ~5 |
| Normal Iron Diet (300 ppm) | ~100-200 | ~20-40 |
| High Iron Diet (30,000 ppm) | >1000 | >100 |
| Response to Phlebotomy (Acute Anemia) | ||
| Baseline | ~150 | ~40 |
| 3 Days Post-Bleed | ~65 (2.3-fold decrease) | ~11 (3.6-fold decrease) |
| Response to Inflammation (LPS Injection) | ||
| 0 hours | ~100 | ~20 |
| 24 hours post-LPS | >1000 (Drastic Increase) | >200 (Drastic Increase) |
Data are approximate values synthesized from figures in the cited literature for illustrative purposes.[8]
Methodologies for Hepcidin-1 Quantification
Competitive Enzyme-Linked Immunosorbent Assay (C-ELISA)
C-ELISA is a widely accessible method that can be specific for murine hepcidin-1.[8] In this format, hepcidin-1 in the sample competes with a known amount of labeled (e.g., biotinylated) hepcidin-1 for binding to a limited number of anti-hepcidin-1 antibodies coated on a microplate. The resulting signal is inversely proportional to the amount of hepcidin-1 in the sample.
-
Advantages: High-throughput, relatively low cost, does not require specialized equipment beyond a plate reader.
-
Limitations: Potential for cross-reactivity, may be less sensitive than mass spectrometry. The specificity for hepcidin-1 over hepcidin-2 is a critical feature of a valid assay.[8]
Mass Spectrometry (MS)
MS-based methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer high specificity and sensitivity for absolute quantification of hepcidin-1.[9][10] These methods measure the mass-to-charge ratio of the peptide, allowing for unambiguous identification and differentiation from other isoforms like hepcidin-2.
-
Advantages: High specificity and accuracy (considered the gold standard), can distinguish between hepcidin-1 and hepcidin-2, and has a wide dynamic range.[7][10]
-
Limitations: Requires expensive, specialized equipment and technical expertise; lower throughput compared to ELISA.[14]
Experimental Workflow
The general workflow for measuring hepcidin-1 involves sample collection, processing, the chosen assay, and data analysis.
Detailed Experimental Protocols
Protocol 1: Sample Collection and Preparation
A. Mouse Serum Collection
-
Collect whole blood from mice via an appropriate method (e.g., cardiac puncture, submandibular vein) into a serum separator tube.
-
Allow the blood to clot by leaving it undisturbed at room temperature for 30-120 minutes.[15][16]
-
Centrifuge the tubes at 1,000-2,000 x g for 20 minutes at 4°C.[15][16]
-
Carefully collect the supernatant (serum) without disturbing the cell pellet.
-
Aliquot the serum into cryovials to avoid repeated freeze-thaw cycles.
-
Store samples at -80°C for long-term storage.[15]
B. Mouse Urine Collection
-
House individual mice in metabolic cages designed for urine collection.
-
Collect urine over a defined period (e.g., 12-24 hours). To minimize evaporation and degradation, collection tubes can be kept on ice.
-
After collection, centrifuge the urine at 1,000-2,000 x g for 15-20 minutes at 4°C to pellet any debris.[16]
-
Collect the supernatant.
-
Aliquot the urine into cryovials.
-
Store samples at -80°C.
-
Crucially, measure the creatinine concentration in a separate aliquot of the same urine sample to normalize hepcidin levels.
Protocol 2: Competitive ELISA (C-ELISA) for Mouse Hepcidin-1
This protocol is a generalized procedure based on commercially available kits and published methods.[8][17][18] Always refer to the specific manufacturer's instructions.
A. Reagent Preparation
-
Standards: Reconstitute the lyophilized mouse hepcidin-1 standard with the provided diluent to create a stock solution. Perform serial dilutions to generate a standard curve (e.g., 200, 100, 50, 25, 12.5, 6.25, 3.12, 0 ng/mL).[15]
-
Samples: Thaw serum or urine samples on ice. Dilute the samples in the provided assay buffer. A starting dilution of 1:20 (5% sample) is often recommended, but the optimal dilution factor must be determined empirically based on expected concentrations.[8]
-
Detection Antibody: Prepare the biotinylated anti-hepcidin-1 antibody working solution by diluting the concentrated stock in antibody dilution buffer.
-
Wash Buffer: Dilute the concentrated wash buffer with deionized water to make a 1X solution.
B. Assay Procedure
-
Add 100 µL of each standard, blank, and diluted sample to the appropriate wells of the anti-hepcidin-1 antibody-coated microplate.
-
Cover the plate and incubate for 1.5-2 hours at 37°C.[15]
-
Discard the plate contents.
-
Add 100 µL of the biotinylated detection antibody working solution to each well.
-
Seal the plate and incubate for 60 minutes at 37°C.[15]
-
Discard the solution and wash the plate 3 times with 1X Wash Buffer. Ensure all residual liquid is removed after the final wash.[15]
-
Add 100 µL of HRP-Streptavidin (SABC) working solution to each well.
-
Cover the plate and incubate for 30 minutes at 37°C.[15]
-
Discard the solution and wash the plate 5 times with 1X Wash Buffer.[15]
-
Add 90 µL of TMB substrate to each well. Incubate in the dark at 37°C for 15-30 minutes, monitoring for color development.[15]
-
Add 50 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Read the optical density (OD) at 450 nm on a microplate reader immediately.
C. Data Analysis
-
Generate a standard curve by plotting the OD of each standard against its known concentration. A four-parameter logistic (4-PL) curve fit is typically used.
-
Calculate the concentration of hepcidin-1 in the samples by interpolating their OD values from the standard curve.
-
Multiply the calculated concentration by the sample dilution factor to obtain the final concentration.
-
For urine samples, normalize the hepcidin concentration to the creatinine concentration (e.g., ng of hepcidin / mg of creatinine).
Protocol 3: Mass Spectrometry (LC-MS/MS) for Mouse Hepcidin-1
This protocol provides a general overview. Specific parameters for chromatography and the mass spectrometer must be optimized in-house.[9][10]
A. Sample Preparation
-
Thawing: Thaw 50 µL of mouse serum on ice.
-
Internal Standard: Add a known amount of a stable isotope-labeled hepcidin-1 internal standard to each sample, calibrator, and quality control sample.
-
Protein Precipitation: Precipitate bulk proteins by adding an organic solvent (e.g., acetonitrile). Vortex and centrifuge at high speed.
-
Solid-Phase Extraction (SPE): Condition an SPE plate/cartridge. Load the supernatant from the precipitation step. Wash the cartridge to remove interfering substances. Elute the hepcidin peptide.
-
Evaporation and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a mobile phase-compatible solution.
B. LC-MS/MS Analysis
-
Liquid Chromatography (LC): Inject the prepared sample onto a C18 reverse-phase LC column. Use a gradient of mobile phases (e.g., water and acetonitrile with 0.1% formic acid) to separate hepcidin-1 from other components.
-
Tandem Mass Spectrometry (MS/MS):
-
The eluent from the LC column is introduced into the mass spectrometer's ion source (typically electrospray ionization, ESI).
-
Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.
-
Monitor for specific precursor-to-product ion transitions for both native mouse hepcidin-1 and the stable isotope-labeled internal standard.
-
C. Data Analysis
-
Integrate the peak areas for the specific transitions of both the endogenous hepcidin-1 and the internal standard.
-
Calculate the ratio of the endogenous hepcidin peak area to the internal standard peak area.
-
Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of hepcidin-1 in the unknown samples by regression from the calibration curve.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Signaling pathways regulating hepcidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Hepcidin in the diagnosis of iron disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. pnas.org [pnas.org]
- 7. Mass Spectrometry Analysis of Hepcidin Peptides in Experimental Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A competitive enzyme-linked immunosorbent assay specific for murine hepcidin-1: correlation with hepatic mRNA expression in established and novel models of dysregulated iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitation of hepcidin from human and mouse serum using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. Mass spectrometry-based hepcidin measurements in serum and urine: analytical aspects and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Current status of the measurement of blood hepcidin levels in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. abcam.com [abcam.com]
- 16. m.sunlongbiotech.com [m.sunlongbiotech.com]
- 17. Mouse Hepcidin ELISA Kit (ab285280) | Abcam [abcam.com]
- 18. reedbiotech.com [reedbiotech.com]
Protocol for Hepcidin-1 Measurement in Mouse Liver
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hepcidin-1 is a peptide hormone primarily synthesized in the liver that acts as the master regulator of systemic iron homeostasis.[1] It functions by binding to the iron exporter ferroportin, inducing its internalization and degradation, thereby controlling dietary iron absorption and the release of iron from macrophages.[1][2] Dysregulation of hepcidin-1 is implicated in various iron-related disorders. Low hepcidin levels lead to iron overload conditions like hereditary hemochromatosis, while elevated hepcidin is associated with anemia of inflammation.[3] Consequently, the accurate measurement of hepcidin-1 in liver tissue, the primary site of its production, is crucial for research into iron metabolism and the development of novel therapeutics. This document provides a detailed protocol for the quantification of hepcidin-1 in mouse liver tissue using an Enzyme-Linked Immunosorbent Assay (ELISA).
Key Signaling Pathways Regulating Hepcidin-1 Expression
Hepcidin-1 expression in hepatocytes is predominantly regulated by two main signaling pathways: the Bone Morphogenetic Protein (BMP)/SMAD pathway, which responds to iron levels, and the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, which is activated by inflammatory cytokines like Interleukin-6 (IL-6).
The BMP-SMAD pathway is the core regulatory cascade responding to body iron requirements.[1] Increased iron stores lead to the upregulation of BMP6 in liver sinusoidal endothelial cells.[3] BMP6, along with BMP2, binds to a receptor complex on the surface of hepatocytes, which includes BMP receptors (Type I and II) and the co-receptor hemojuvelin (HJV).[2] This binding event initiates a phosphorylation cascade, leading to the phosphorylation of SMAD1, SMAD5, and SMAD8 (SMAD1/5/8).[4] The phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus and binds to BMP response elements on the hepcidin gene (Hamp) promoter, thereby activating its transcription.[4]
During inflammation, pro-inflammatory cytokines, particularly IL-6, stimulate hepcidin expression via the JAK/STAT3 signaling pathway.[5][6] IL-6 binds to its receptor on hepatocytes, activating associated Janus kinases (JAKs).[6][7] JAKs then phosphorylate STAT3, which dimerizes and translocates to the nucleus, where it binds to a STAT3-binding element in the Hamp promoter to induce transcription.[5][7] There is also evidence of crosstalk between the BMP/SMAD and JAK/STAT pathways, with an intact BMP/SMAD pathway being necessary for maximal hepcidin induction during inflammation.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Bone morphogenic proteins in iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepcidin and the BMP-SMAD pathway: An unexpected liaison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Increased expression of hepcidin and associated upregulation of JAK/STAT3 signaling in human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepcidin Signaling in Health and Disease: Ironing Out the Details - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Hepcidin Circuits Act: Balancing Iron and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hepcidin-1 mRNA Quantification by qPCR in Mice
Introduction
Hepcidin, a peptide hormone primarily synthesized in the liver, is the master regulator of systemic iron homeostasis.[1] It controls iron availability by binding to the iron exporter ferroportin, inducing its internalization and degradation.[1] This action blocks iron export from duodenal enterocytes, macrophages, and hepatocytes into the plasma.[1] The expression of the hepcidin-1 gene (Hamp1 in mice) is tightly controlled at the transcriptional level by stimuli such as iron levels, inflammation, erythropoietic activity, and hypoxia.[2] Dysregulated hepcidin expression is implicated in various iron disorders, including anemia of chronic disease and hemochromatosis.
Given its central role, accurate quantification of hepcidin mRNA is crucial for researchers in physiology, pharmacology, and drug development. Real-time quantitative PCR (qPCR) is the standard method for measuring hepatic Hamp1 mRNA levels in mice due to its high sensitivity, specificity, and throughput.[3]
This document provides a comprehensive protocol for the quantification of murine hepcidin-1 (Hamp1) mRNA from liver tissue using SYBR Green-based qPCR. It includes detailed procedures for tissue collection, RNA extraction, cDNA synthesis, qPCR setup, and data analysis using the comparative CT (ΔΔCT) method.
Key Signaling Pathways Regulating Hepcidin
Hepcidin expression is primarily regulated by two major signaling pathways in hepatocytes: the BMP/SMAD pathway, which responds to iron status, and the JAK/STAT3 pathway, which responds to inflammatory cytokines.[1][4]
-
Iron Sensing (BMP/SMAD Pathway): Under high iron conditions, Bone Morphogenetic Protein 6 (BMP6) levels increase. BMP6 binds to its receptors, including Hemojuvelin (HJV) as a co-receptor, on the hepatocyte surface.[4] This binding activates the phosphorylation of downstream SMAD proteins (SMAD1/5/8), which then complex with SMAD4.[1] The SMAD complex translocates to the nucleus to induce Hamp1 gene transcription.[1]
-
Inflammation (JAK/STAT3 Pathway): Inflammatory cytokines, particularly Interleukin-6 (IL-6), are potent inducers of hepcidin.[1] IL-6 binds to its receptor, activating the Janus kinase (JAK) family of tyrosine kinases. JAKs then phosphorylate Signal Transducer and Activator of Transcription 3 (STAT3).[4] Phosphorylated STAT3 dimerizes, translocates to the nucleus, and binds to the Hamp1 promoter to drive its expression.[4]
Caption: Key signaling pathways regulating hepcidin-1 gene transcription.
Experimental Workflow
The procedure for quantifying hepcidin-1 mRNA involves several sequential steps, from sample acquisition to data interpretation. A robust and consistent workflow is essential for generating reliable and reproducible results.
Caption: Workflow for hepcidin-1 mRNA quantification by qPCR.
Detailed Protocols
Materials and Reagents
-
TRIzol™ Reagent or similar RNA extraction kit
-
Chloroform, Isopropanol, Ethanol (molecular biology grade)
-
Nuclease-free water
-
High-Capacity cDNA Reverse Transcription Kit or similar
-
SYBR™ Green qPCR Master Mix
-
Nuclease-free PCR plates and optical seals
-
Forward and reverse primers for Hamp1 and reference gene(s)
Primer Design
Primers should be designed to span an exon-exon junction to prevent amplification of contaminating genomic DNA. The mouse Hamp1 gene (NCBI Gene ID: 84506) is the target.[5][6] It is critical to select and validate stable reference genes for normalization. For mouse liver, Hprt1 and Gapdh have been shown to be reliable, although validation is recommended for each experimental context.[7] Other potential reference genes include Actb and Tbp.[8][9]
Table 1: Example qPCR Primers for Mouse Genes
| Gene Name | NCBI Gene ID | Forward Primer (5' -> 3') | Reverse Primer (5' -> 3') |
|---|---|---|---|
| Hamp1 | 84506 | AGAGCAGCACCACCTATCTC | CTGTAGTCTGTCTCATCCTGCT |
| Hprt1 | 15452 | TCCTCCTCAGACCGCTTTT | CCTGGTTCATCATCGCTAATC |
| Gapdh | 14433 | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |
| Actb | 11461 | GGCTGTATTCCCCTCCATCG | CCAGTTGGTAACAATGCCATGT |
Note: These are example primer sequences and should be validated in your laboratory.
Protocol 1: Total RNA Extraction from Mouse Liver
-
Excise ~20-30 mg of liver tissue from the mouse and immediately place it in a tube with 1 mL of TRIzol™ Reagent.
-
Homogenize the tissue using a mechanical homogenizer until no visible tissue clumps remain.
-
Incubate the homogenate for 5 minutes at room temperature to permit complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol™ used. Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 3 minutes, then centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the upper, colorless aqueous phase to a new tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol. Mix gently and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side/bottom of the tube.
-
Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C. Discard the ethanol wash.
-
Briefly air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA in 30-50 µL of nuclease-free water.
-
Determine RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.
Protocol 2: cDNA Synthesis (Reverse Transcription)
-
In a nuclease-free tube, combine the following based on your kit's instructions. For example:
-
Total RNA: 1 µg
-
10X RT Buffer: 2 µL
-
25X dNTP Mix: 0.8 µL
-
10X RT Random Primers: 2 µL
-
Reverse Transcriptase: 1 µL
-
Nuclease-free H₂O: to a final volume of 20 µL
-
-
Mix gently and centrifuge briefly.
-
Incubate the reaction in a thermal cycler with the following program:
-
25°C for 10 minutes
-
37°C for 120 minutes
-
85°C for 5 minutes
-
-
The resulting cDNA can be stored at -20°C.
Protocol 3: Real-Time qPCR
-
Prepare the qPCR reaction mix in a sterile tube on ice. For a single 20 µL reaction:
-
2X SYBR Green Master Mix: 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
cDNA template (diluted 1:10): 2 µL
-
Nuclease-free H₂O: 7 µL
-
-
Aliquot 20 µL of the mix into each well of a qPCR plate. Run each sample in triplicate. Include no-template controls (NTC) for each primer set.
-
Seal the plate, centrifuge briefly, and place it in the real-time PCR instrument.
-
Set up the thermal cycling protocol:
-
Initial Denaturation: 95°C for 5 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: As per instrument instructions (e.g., 65°C to 95°C with a 0.5°C increment).
-
Data Analysis: The 2-ΔΔCT Method
The 2-ΔΔCT (Livak) method is a widely used approach for relative quantification of gene expression.[10][11] It calculates the fold change in the expression of a target gene (Hamp1) relative to a reference gene and normalized to a control or calibrator group.[12][13]
Caption: Logical steps of the 2-ΔΔCT data analysis method.
Data Presentation
Quantitative data should be summarized in a clear, tabular format to facilitate comparison between experimental groups.
Table 2: Example Data Analysis using the ΔΔCT Method
| Sample ID | Group | Target Gene (Hamp1) Avg. CT | Ref. Gene (Hprt1) Avg. CT | ΔCT (Hamp1 CT - Hprt1 CT) | ΔΔCT (ΔCT - Avg. Control ΔCT) | Fold Change (2-ΔΔCT) |
|---|---|---|---|---|---|---|
| Control_1 | Control | 24.5 | 19.2 | 5.3 | 0.0 | 1.00 |
| Control_2 | Control | 24.9 | 19.6 | 5.3 | 0.0 | 1.00 |
| Control_3 | Control | 24.2 | 18.9 | 5.3 | 0.0 | 1.00 |
| Control Avg | 5.3 | |||||
| Treated_1 | Treated | 21.3 | 19.1 | 2.2 | -3.1 | 8.58 |
| Treated_2 | Treated | 21.8 | 19.5 | 2.3 | -3.0 | 8.00 |
| Treated_3 | Treated | 21.5 | 19.4 | 2.1 | -3.2 | 9.19 |
This table illustrates the calculation steps. The average ΔCT of the Control group (5.3) is used as the calibrator. The fold change for the control group is, by definition, 1.
References
- 1. JCI - Hepcidin regulation: ironing out the details [jci.org]
- 2. ashpublications.org [ashpublications.org]
- 3. A competitive enzyme-linked immunosorbent assay specific for murine hepcidin-1: correlation with hepatic mRNA expression in established and novel models of dysregulated iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Iron regulation by hepcidin [jci.org]
- 5. Hamp hepcidin antimicrobial peptide [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Hamp hepcidin antimicrobial peptide [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Validation of control genes and a standardised protocol for quantifying gene expression in the livers of C57BL/6 and ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. toptipbio.com [toptipbio.com]
- 12. The Delta-Delta Ct Method — Inclass Activities 170218 documentation [2017-spring-bioinfo.readthedocs.io]
- 13. What is the comparative or ??Ct method for qPCR assay data analysis? How is the comparative or ??Ct method for qPCR assay data analysis performed? [qiagen.com]
Application Notes and Protocols for Developing Transgenic Mice Overexpressing Hepcidin-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the generation and characterization of transgenic mice overexpressing hepcidin-1 (Hamp1). This model is a critical tool for studying iron metabolism, iron-related disorders, and for the preclinical evaluation of novel therapeutics targeting the hepcidin pathway.
Introduction
Hepcidin is the master regulator of systemic iron homeostasis.[1][2][3] Synthesized primarily by hepatocytes, this peptide hormone controls plasma iron levels by binding to the iron exporter ferroportin, inducing its internalization and degradation.[4][5][6] This action effectively traps iron within cells, particularly enterocytes and macrophages, thereby reducing dietary iron absorption and inhibiting the release of recycled iron.[3][7][8] Dysregulation of hepcidin is implicated in various iron disorders. Hepcidin deficiency leads to iron overload conditions like hereditary hemochromatosis, while its excess is associated with iron-restricted anemias, such as anemia of inflammation.[3][8]
The development of transgenic mice overexpressing hepcidin-1 provides a valuable in vivo model to mimic conditions of hepcidin excess. These animals typically exhibit a phenotype of severe iron deficiency anemia, characterized by microcytic and hypochromic red blood cells.[9][10][11][12] This model is instrumental for investigating the pathophysiology of iron-restricted anemias and for testing the efficacy and safety of hepcidin antagonists and other therapeutic interventions aimed at modulating iron metabolism.
Signaling Pathways
Hepcidin expression is regulated by several stimuli at the transcriptional level. The primary signaling pathways involved are the BMP/SMAD pathway, which responds to iron levels, and the JAK/STAT3 pathway, which is activated by inflammatory cytokines like IL-6.[2][7][13]
Caption: Hepcidin signaling pathways in response to iron and inflammation.
Experimental Workflow
The generation of hepcidin-1 overexpressing transgenic mice involves several key steps, from the initial design of the transgene construct to the final phenotypic analysis of the resulting animals.
Caption: Workflow for generating hepcidin-1 transgenic mice.
Data Presentation
The following tables summarize the expected quantitative data from the analysis of hepcidin-1 overexpressing transgenic mice compared to wild-type littermate controls.
Table 1: Hematological Parameters
| Parameter | Wild-Type (WT) | Hepcidin Transgenic (TG) | Expected Outcome in TG |
| Hemoglobin (g/dL) | 13-15 | 7-10 | Decreased |
| Hematocrit (%) | 40-50 | 25-35 | Decreased |
| Red Blood Cell Count (x10^6/µL) | 9-11 | 6-8 | Decreased |
| Mean Corpuscular Volume (fL) | 45-55 | 30-40 | Decreased (Microcytosis) |
| Mean Corpuscular Hemoglobin (pg) | 14-18 | 8-12 | Decreased (Hypochromia) |
Note: Values are approximate and can vary based on the specific transgenic line and experimental conditions.
Table 2: Iron Status Parameters
| Parameter | Wild-Type (WT) | Hepcidin Transgenic (TG) | Expected Outcome in TG |
| Serum Iron (µg/dL) | 150-250 | 30-80 | Decreased |
| Total Iron Binding Capacity (TIBC) (µg/dL) | 300-450 | 400-600 | Increased |
| Transferrin Saturation (%) | 30-60 | <15 | Decreased |
| Liver Non-Heme Iron (µg/g dry weight) | 100-300 | 20-80 | Decreased |
| Spleen Non-Heme Iron (µg/g dry weight) | 500-1500 | 2000-4000 | Increased (Iron sequestration in macrophages) |
Note: The increase in spleen iron is a key feature, reflecting the trapping of iron within reticuloendothelial macrophages due to ferroportin degradation.[14][15]
Experimental Protocols
Protocol 1: Generation of a Liver-Specific Hepcidin-1 Transgene Construct
-
Promoter Selection : Utilize a liver-specific promoter to drive transgene expression predominantly in hepatocytes. The transthyretin (TTR) promoter is a well-established choice for this purpose.[10][11]
-
cDNA Isolation : Amplify the full-length mouse hepcidin-1 (Hamp1) cDNA from liver RNA using reverse transcription-polymerase chain reaction (RT-PCR).
-
Cloning : Ligate the Hamp1 cDNA downstream of the TTR promoter and upstream of a polyadenylation signal (e.g., from SV40) in a suitable plasmid vector.
-
Verification : Sequence the final construct to ensure the integrity of all components.
-
Preparation for Microinjection : Excise the transgene fragment from the plasmid backbone by restriction enzyme digestion, purify it, and dissolve it in microinjection buffer at a concentration of 1-5 ng/µL.[16]
Protocol 2: Production of Transgenic Mice by Pronuclear Microinjection
-
Superovulation : Induce superovulation in female donor mice (e.g., C57BL/6) through intraperitoneal injections of pregnant mare's serum gonadotropin (PMSG) followed by human chorionic gonadotropin (hCG) 48 hours later.
-
Mating : Mate the superovulated females with fertile males.
-
Embryo Collection : Collect fertilized one-cell embryos (zygotes) from the oviducts of the mated females.
-
Microinjection : Under a microscope, inject the purified transgene DNA into one of the pronuclei of each zygote.[16][17]
-
Embryo Transfer : Surgically transfer the microinjected embryos into the oviducts of pseudopregnant recipient female mice.[17][18]
Protocol 3: Genotyping of Founder Mice and Offspring
-
Sample Collection : Obtain a small tissue sample (e.g., tail snip) from weanling pups.
-
DNA Extraction : Isolate genomic DNA from the tissue samples.[19]
-
Screening by PCR :
-
Design primers specific to the transgene construct (e.g., one primer in the promoter and one in the cDNA).
-
Perform PCR on the genomic DNA. The presence of a PCR product of the expected size indicates the presence of the transgene.[20][21]
-
Include an internal positive control by co-amplifying a known endogenous gene.
-
-
Confirmation by Southern Blot (Optional but Recommended for Founders) :
Protocol 4: Phenotypic Analysis
-
Hematological Analysis :
-
Collect whole blood from transgenic and wild-type littermates via retro-orbital bleeding or cardiac puncture into EDTA-containing tubes.
-
Perform a complete blood count (CBC) using an automated hematology analyzer to determine hemoglobin, hematocrit, RBC count, and red blood cell indices (MCV, MCH).
-
-
Serum Iron Parameter Analysis :
-
Tissue Iron Quantification :
Conclusion
The creation and characterization of transgenic mice overexpressing hepcidin-1 is a powerful approach to model diseases of iron restriction and to facilitate the development of novel therapeutics. The protocols and data presented here provide a robust framework for researchers to establish and utilize this important animal model. Careful execution of these methodologies will yield reliable and reproducible results, advancing our understanding of iron metabolism and related pathologies.
References
- 1. Signaling pathways regulating hepcidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. The Role of Hepcidin in Iron Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Hepcidin and Its Role in Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepcidin Signaling in Health and Disease: Ironing Out the Details - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepcidin and Iron in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Severe iron deficiency anemia in transgenic mice expressing liver hepcidin | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Hepcidin antimicrobial peptide transgenic mice exhibit features of the anemia of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hepcidin antimicrobial peptide transgenic mice exhibit features of the anemia of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Transgenic Mouse Technology: Principles and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ingenious Blog | How to Make a Transgenic Mouse [genetargeting.com]
- 18. bio.libretexts.org [bio.libretexts.org]
- 19. Genotyping Protocols for Genetically Engineered Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Severe iron deficiency anemia in transgenic mice expressing liver hepcidin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. pnas.org [pnas.org]
- 23. Distinct iron homeostasis in C57BL/6 and Balb/c mouse strains - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.physiology.org [journals.physiology.org]
- 25. Video: Measurement of Tissue Non-Heme Iron Content using a Bathophenanthroline-Based Colorimetric Assay [jove.com]
Application Notes and Protocols for Creating Hepcidin-1 Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepcidin, a peptide hormone primarily synthesized by hepatocytes, is the master regulator of systemic iron homeostasis.[1][2] It functions by binding to the iron exporter ferroportin, inducing its internalization and degradation.[3] This action reduces iron export from duodenal enterocytes, macrophages, and hepatocytes into the circulation, thereby lowering serum iron levels.[1][2] The expression of hepcidin is tightly regulated by factors such as body iron stores, inflammation, erythropoietic demand, and hypoxia.[1] Dysregulation of the hepcidin-ferroportin axis is central to various iron disorders. Insufficient hepcidin leads to iron overload conditions like hereditary hemochromatosis, while excess hepcidin contributes to the anemia of inflammation.[2]
The creation of hepcidin-1 (Hamp1) knockout (KO) mouse models has been instrumental in elucidating the crucial role of hepcidin in iron metabolism. These models, which exhibit severe iron overload, serve as invaluable tools for studying the pathophysiology of hemochromatosis and for the preclinical evaluation of novel therapeutic strategies aimed at modulating iron homeostasis.[4][5] This document provides a detailed guide to creating and characterizing Hamp1 KO mouse models, with a focus on the CRISPR/Cas9 system.
Hepcidin Signaling Pathway
Hepcidin expression is primarily regulated at the transcriptional level in hepatocytes through two major signaling pathways: the Bone Morphogenetic Protein (BMP)/SMAD pathway, which responds to iron levels, and the JAK/STAT3 pathway, which is activated by inflammatory cytokines like Interleukin-6 (IL-6).[1][3]
-
BMP/SMAD Pathway (Iron Sensing): Increased iron stores and circulating transferrin-bound iron stimulate the production of BMP6 by liver sinusoidal endothelial cells.[2][6] BMP6 binds to its receptors on hepatocytes, leading to the phosphorylation of SMAD1/5/8. This complex then binds to SMAD4 and translocates to the nucleus to activate hepcidin gene (Hamp1) transcription.[1][7]
-
JAK/STAT3 Pathway (Inflammation): During inflammation, IL-6 binds to its receptor, activating the JAK/STAT3 signaling cascade.[3] Phosphorylated STAT3 translocates to the nucleus and binds to the Hamp1 promoter, increasing its expression.[1][3]
Conversely, factors like erythropoietic drive and hypoxia suppress hepcidin expression to increase iron availability for red blood cell production.[1]
Caption: Hepcidin signaling overview.
Protocol 1: Generation of Hepcidin-1 (Hamp1) Knockout Mice via CRISPR/Cas9
The CRISPR/Cas9 system is a powerful and efficient technology for generating knockout mice by introducing targeted double-strand breaks (DSBs) in the genome.[8][9] These breaks are often repaired by the error-prone non-homologous end joining (NHEJ) pathway, leading to small insertions or deletions (indels) that can cause a frameshift mutation and subsequent gene knockout.[8]
Caption: Workflow for generating Hamp1 KO mice using CRISPR/Cas9.
Methodology:
-
sgRNA Design: Design two or more single guide RNAs (sgRNAs) targeting the first or second exon of the mouse Hamp1 gene. Use online design tools (e.g., CRISPOR, CHOPCHOP) to maximize on-target efficiency and minimize off-target effects. The sgRNA should target a 20 bp sequence followed by a Protospacer Adjacent Motif (PAM) sequence (NGG).[10]
-
Reagent Preparation:
-
Synthesize or purchase high-quality sgRNAs.
-
Obtain purified, nuclease-free Cas9 protein or in vitro transcribed Cas9 mRNA.
-
-
Animal Preparation and Zygote Collection:
-
Use a standard mouse strain such as C57BL/6.
-
Induce superovulation in female mice (3-5 weeks old) by intraperitoneal injection of Pregnant Mare Serum Gonadotropin (PMSG), followed 48 hours later by Human Chorionic Gonadotropin (hCG).[10]
-
Mate superovulated females with stud males immediately after hCG injection.
-
The following morning, collect fertilized zygotes from the oviducts of successfully mated females (identified by a copulatory plug).
-
-
Microinjection:
-
Embryo Transfer:
-
Generation and Screening of Founder (F0) Mice:
-
Pups (F0 generation) are typically born 19-21 days after embryo transfer.
-
At 2-3 weeks of age, obtain tail biopsies for genomic DNA extraction.
-
Screen for the presence of mutations using PCR amplification of the target region followed by Sanger sequencing or a T7 Endonuclease I (T7E1) assay.[10]
-
-
Germline Transmission and Colony Establishment:
-
Mate F0 mice identified with desired mutations (founders) with wild-type (WT) mice to produce the F1 generation.
-
Genotype F1 offspring to confirm germline transmission of the mutant allele.
-
Intercross heterozygous (Hamp1+/-) F1 mice to generate homozygous knockout (Hamp1-/-), heterozygous (Hamp1+/-), and wild-type (Hamp1+/+) mice in the F2 generation.
-
Protocol 2: Genotyping of Hamp1 Knockout Mice
A robust PCR-based genotyping strategy is essential to distinguish between WT, heterozygous, and homozygous KO mice.
Methodology:
-
DNA Extraction: Extract genomic DNA from tail biopsies or ear punches using a commercial kit or standard phenol-chloroform extraction protocol.
-
Primer Design: Design a set of three primers for a multiplex PCR reaction.
-
Forward Primer 1 (Fwd1): Binds to the genomic region upstream of the targeted deletion.
-
Reverse Primer 1 (Rev1): Binds within the deleted region. This primer will only produce a product in the presence of the WT allele.
-
Reverse Primer 2 (Rev2): Binds downstream of the targeted region.
-
-
PCR Amplification:
-
Set up a PCR reaction containing genomic DNA, the primer mix, Taq polymerase, and dNTPs.
-
Use a standard thermal cycling program (e.g., 35 cycles of 94°C for 30s, 60°C for 30s, 72°C for 45s).
-
-
Gel Electrophoresis:
-
Run the PCR products on a 2% agarose gel stained with an intercalating dye (e.g., ethidium bromide or SYBR Safe).
-
Visualize the DNA bands under UV light.
-
-
Interpretation of Results:
-
Wild-Type (Hamp1+/+): One band will be present, corresponding to the Fwd1-Rev1 amplification product.
-
Heterozygous (Hamp1+/-): Two bands will be present, one from the WT allele (Fwd1-Rev1) and a larger one from the KO allele (Fwd1-Rev2).
-
Homozygous Knockout (Hamp1-/-): One band will be present, corresponding to the Fwd1-Rev2 amplification product.
-
Caption: Logic for 3-primer PCR genotyping.
Protocol 3: Phenotypic Characterization
Confirming the knockout at the protein level and characterizing the resulting phenotype is a critical step. Hamp1 KO mice are expected to show a phenotype of severe iron overload.[4][11]
A. Western Blot for Hepcidin (or lack thereof) Note: Detecting the small mature hepcidin peptide by Western blot is notoriously difficult. Confirmation is often inferred from the iron overload phenotype. Alternatively, ELISA or mass spectrometry can be used.
B. Serum Iron Parameter Analysis
-
Blood Collection: Collect blood from mice via cardiac puncture or retro-orbital bleeding into microtainer tubes without anticoagulant.[12][13]
-
Serum Separation: Allow blood to clot, then centrifuge to separate the serum.
-
Iron and TIBC Measurement: Use commercially available colorimetric assay kits to measure serum iron and total iron-binding capacity (TIBC).[14]
-
The ferrozine-based method is commonly used for serum iron.[14]
-
-
Transferrin Saturation Calculation: Calculate the percentage of transferrin saturation (%TSAT) as: %TSAT = (Serum Iron / TIBC) x 100[12]
C. Liver Iron Quantification
-
Tissue Collection: Harvest the liver from euthanized mice, rinse with saline, blot dry, and record the wet weight.
-
Homogenization: Homogenize a portion of the liver in iron-free water.
-
Colorimetric Assay (Bathophenanthroline Method):
-
Add a protein-precipitating acid solution (e.g., trichloroacetic acid) to the homogenate to release iron from proteins.
-
Centrifuge and collect the supernatant.
-
Add a reducing agent (e.g., thioglycolic acid) to convert Fe³⁺ to Fe²⁺.
-
Add a color-forming reagent (e.g., bathophenanthroline) that chelates Fe²⁺, producing a colored complex.
-
Measure the absorbance at the appropriate wavelength (e.g., 535 nm) and compare it to a standard curve generated with known iron concentrations.
-
Express the liver iron concentration (LIC) as µg of iron per gram of dry or wet liver tissue.[15]
-
Expected Quantitative Data
Hamp1 knockout mice exhibit significantly altered iron parameters compared to their wild-type littermates. The following table summarizes typical findings.
| Parameter | Wild-Type (WT) | Hamp1 Knockout (-/-) | Unit | Reference |
| Serum Iron | ~150 - 250 | > 300 | µg/dL | [16][17] |
| Total Iron-Binding Capacity (TIBC) | ~300 - 450 | ~300 - 450 | µg/dL | [14] |
| Transferrin Saturation | ~30 - 50 | > 85 | % | [12][17] |
| Liver Iron Concentration | ~50 - 200 | > 2000 | µg/g wet weight | [13][18] |
| Spleen Iron Concentration | ~400 - 800 | < 100 | µg/g wet weight | [13] |
Note: Values are approximate and can vary based on genetic background, age, sex, and diet. Hamp1 KO mice show a characteristic depletion of splenic iron due to uncontrolled iron export by macrophages in the absence of hepcidin.[4]
Conclusion
The Hamp1 knockout mouse is a fundamental model for understanding the central role of hepcidin in systemic iron regulation. The protocols and data presented here provide a comprehensive framework for researchers to generate and characterize these models effectively. The use of CRISPR/Cas9 technology has significantly streamlined the creation of such models, enabling more rapid and in-depth investigation into iron-related disorders and the development of novel therapeutics.[19][20]
References
- 1. Hepcidin Signaling in Health and Disease: Ironing Out the Details - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron metabolism and iron disorders revisited in the hepcidin era - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Iron Metabolism by Hepcidin under Conditions of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Constitutive hepcidin expression prevents iron overload in a mouse model of hemochromatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Genome Editing in Mice Using CRISPR/Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Transgenic Mice Using CRISPR /Cas9 Technology | Springer Nature Experiments [experiments.springernature.com]
- 10. e-jarb.org [e-jarb.org]
- 11. Iron absorption in hepcidin1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Hepcidin antimicrobial peptide transgenic mice exhibit features of the anemia of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ashpublications.org [ashpublications.org]
- 19. CRISPR your way to faster, easier mouse knockout models [jax.org]
- 20. Three CRISPR Approaches for Mouse Genome Editing [jax.org]
Application Notes and Protocols: Utilizing Minihepcidins in Mouse Iron Overload Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iron overload disorders, such as hereditary hemochromatosis and β-thalassemia, are characterized by the excessive accumulation of iron in the body, leading to significant organ damage.[1][2] The master regulator of systemic iron homeostasis is hepcidin, a peptide hormone primarily produced by the liver.[3][4] Hepcidin controls plasma iron concentrations by binding to the cellular iron exporter ferroportin, inducing its internalization and degradation.[3][4] This action decreases the absorption of dietary iron from the duodenum and inhibits the release of recycled iron from macrophages.[2]
In many iron overload conditions, hepcidin production is deficient, leading to uncontrolled ferroportin activity and subsequent iron accumulation.[1] Hepcidin replacement therapy is therefore a promising therapeutic strategy. However, the native hepcidin peptide has unfavorable pharmacologic properties and is expensive to synthesize.[1][2] To overcome these limitations, smaller, more stable, and potent hepcidin agonists known as "minihepcidins" have been rationally designed.[1][5] These synthetic peptides mimic the biological activity of hepcidin and have shown significant efficacy in preventing and treating iron overload in various preclinical mouse models.[3][6][7]
These application notes provide a comprehensive overview and detailed protocols for utilizing minihepcidins in mouse models of iron overload, summarizing key quantitative data and experimental methodologies.
Mechanism of Action of Minihepcidins
Minihepcidins function as hepcidin agonists.[8] They bind to the iron exporter ferroportin on the surface of target cells, such as duodenal enterocytes and macrophages.[3][4] This binding event triggers the internalization and subsequent lysosomal degradation of the ferroportin protein.[3] The reduction of ferroportin on the cell surface effectively traps iron within these cells, preventing its export into the bloodstream. This leads to a decrease in serum iron levels and a redistribution of iron to storage sites like the spleen.[3][8] In the long term, this action reduces dietary iron absorption and mitigates the pathological iron accumulation in vital organs like the liver and heart.[3][9]
Caption: Minihepcidin binds to ferroportin, leading to its degradation and blocking cellular iron efflux.
Data Presentation: Efficacy of Minihepcidins in Mouse Models
Studies using hepcidin-deficient (Hamp1-/-) mouse models of severe hemochromatosis have demonstrated the dose-dependent efficacy of minihepcidins, such as PR65.[3][9] Chronic administration has been shown to prevent iron loading and redistribute iron from parenchymal cells to macrophages.[1][3]
Table 1: Effect of Minihepcidin PR65 on Iron Parameters in Hamp1-/- Mice (Prevention Model) [3][9]
| Treatment Group (daily for 2 weeks) | Dose (nmol) | Liver Iron (µg/g wet weight) | Heart Iron (µg/g wet weight) | Spleen Iron (µg/g wet weight) |
| Solvent Control | - | 1980 ± 250 | 225 ± 35 | 250 ± 50 |
| PR65 | 20 | 550 ± 150 | 200 ± 40 | 1200 ± 200 |
| PR65 | 50 | 480 ± 120 | 150 ± 30 | 2100 ± 300 |
| PR65 | 100 | 250 ± 80 | 120 ± 25 | 2500 ± 350 |
| Data are presented as mean ± SEM. Data synthesized from preclinical studies.[3][9] |
Table 2: Effect of Minihepcidin PR65 in Hamp1-/- Mice with Pre-existing Iron Overload [3]
| Treatment Group (daily for 2 weeks) | Dose (nmol) | Change in Liver Iron | Change in Spleen Iron |
| Solvent Control | - | No significant change | No significant change |
| PR65 | 100 | ~20% Decrease | Significant Increase |
| This demonstrates a moderate effect, causing partial redistribution of iron from the liver to the spleen.[3][8] |
Experimental Protocols
The following protocols provide detailed methodologies for inducing iron overload in mice and for the administration and assessment of minihepcidin efficacy.
Protocol 1: Induction of Iron Overload in Mice
Two common methods for establishing iron overload mouse models are using genetic models or inducing iron overload through injections.
Method A: Genetic Mouse Models
-
Model: Hepcidin knockout (Hamp1-/-) mice are a model of severe hereditary hemochromatosis.[1] Hbbth3/+ mice can be used as a model of untransfused β-thalassemia.[6]
-
Procedure:
-
Obtain and breed the desired knockout or transgenic mouse strain (e.g., Hamp1-/- on a C57BL/6 background).
-
Allow mice to age to the desired point for the study. Iron overload develops progressively from birth. For prevention studies, treatment can start at a young age (e.g., 3-4 weeks).[3] For treatment studies, mice can be aged until significant iron overload is established (e.g., 8-10 weeks).[3]
-
Maintain mice on a standard chow diet.
-
Method B: Injection-Induced Iron Overload
-
Model: This method can be used with wild-type mice (e.g., C57BL/6) to induce parenteral iron overload.[10]
-
Reagents:
-
Iron dextran solution (e.g., Sigma-Aldrich)
-
Sterile Phosphate-Buffered Saline (PBS)
-
-
Procedure:
-
Acclimate male C57BL/6 or B6D2F1 mice for at least one week before the start of the experiment.[10]
-
Prepare the iron dextran solution for injection.
-
Administer iron dextran via intraperitoneal (IP) injection. A common regimen is 1 g/kg, administered once a week for 4-8 consecutive weeks.[10][11]
-
A control group should receive IP injections of the vehicle (e.g., sterile PBS) on the same schedule.[10]
-
Monitor mice for any adverse reactions.
-
Protocol 2: Administration of Minihepcidins
-
Reagents:
-
Lyophilized minihepcidin (e.g., PR65).[9]
-
Sterile solvent for reconstitution (e.g., sterile water or specific buffer recommended by the supplier).
-
-
Procedure:
-
Reconstitute the lyophilized minihepcidin to the desired stock concentration.
-
Dilute the stock solution to the final desired doses (e.g., 20, 50, 100 nmol) for injection.[3]
-
Administer the minihepcidin solution to mice via subcutaneous (SC) injection.[3][8] This route has been shown to be effective.[3] Intraperitoneal (IP) injection is also a viable route.[2]
-
The treatment regimen can vary, but a common approach is daily injections for a period of 2 to 4 weeks.[1][3]
-
The control group should receive injections of the solvent vehicle on the identical schedule.
-
Protocol 3: Assessment of Iron Parameters
-
Sample Collection:
-
At the end of the treatment period, euthanize mice according to approved institutional animal care and use committee (IACUC) guidelines.
-
Collect blood via cardiac puncture for serum analysis. Allow the blood to clot, then centrifuge to separate the serum.
-
Perfuse the mice with PBS to remove blood from the organs.
-
Harvest tissues of interest, primarily the liver, spleen, and heart. A section of the duodenum can also be collected.[3]
-
-
Analysis:
-
Serum Iron and Transferrin Saturation: Use commercially available colorimetric kits to determine serum iron and unsaturated iron-binding capacity (UIBC) to calculate transferrin saturation.
-
Tissue Non-Heme Iron Concentration:
-
Weigh a portion of the harvested tissue (e.g., liver, spleen, heart).
-
Use the acid digestion method (e.g., using a mixture of hydrochloric acid and trichloroacetic acid) followed by a colorimetric assay (e.g., ferrozine-based) to quantify the non-heme iron content.
-
Express the results as micrograms of iron per gram of wet tissue weight.
-
-
Histological Analysis (Perls' Prussian Blue Staining):
-
Fix tissue samples in formalin and embed in paraffin.
-
Section the tissues and stain with Perls' Prussian Blue to visualize ferric iron deposits.
-
This provides a qualitative or semi-quantitative assessment of iron distribution and loading in different cell types within the tissue.[3]
-
-
Visualized Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a minihepcidin in a mouse model of iron overload.
Caption: A standard workflow for testing minihepcidin efficacy in iron overload mouse models.
Conclusion
Minihepcidins represent a powerful and promising therapeutic tool for managing iron overload disorders.[8] Preclinical studies in various mouse models have consistently demonstrated their ability to regulate iron homeostasis, prevent organ iron accumulation, and redistribute existing iron stores.[3][6][9] The protocols and data presented here provide a foundational guide for researchers to design and execute robust experiments to further evaluate the therapeutic potential of novel minihepcidin candidates. Careful selection of the appropriate mouse model and rigorous quantification of iron parameters are critical for the successful preclinical development of these agents.
References
- 1. Minihepcidins are rationally designed small peptides that mimic hepcidin activity in mice and may be useful for the treatment of iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Minihepcidins are rationally designed small peptides that mimic hepcidin activity in mice and may be useful for the treatment of iron overload [jci.org]
- 3. Minihepcidins prevent iron overload in a hepcidin-deficient mouse model of severe hemochromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of action and regulation of hepcidin [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. Minihepcidin peptides as disease modifiers in mice affected by β-thalassemia and polycythemia vera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug-like Compound Shows Promise in Treating Two Blood Diseases | Children's Hospital of Philadelphia [chop.edu]
- 8. Minihepcidins prevent iron overload in a hepcidin-deficient mouse model of severe hemochromatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Iron excretion in iron dextran-overloaded mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Iron Overload on the Bone Marrow Microenvironment in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Culture Models for Studying Hepcidin-1 Regulation
Introduction
Hepcidin-1, a 25-amino acid peptide hormone primarily synthesized by hepatocytes, is the master regulator of systemic iron homeostasis.[1][2] It functions by binding to the cellular iron exporter ferroportin, inducing its internalization and degradation.[3][4][5] This action decreases the absorption of dietary iron and limits the release of iron from macrophages and liver stores.[3][4] The dysregulation of hepcidin is a key factor in the pathophysiology of numerous iron-related disorders. Hepcidin deficiency leads to iron overload conditions like hereditary hemochromatosis, while its excess contributes to iron-restriction anemias, including the anemia of inflammation.[1]
Understanding the molecular pathways that control hepcidin transcription is crucial for developing novel therapeutics. In vitro cell culture models provide powerful, tractable systems to dissect these complex signaling networks, screen for potential drug candidates, and investigate the effects of various stimuli on hepcidin expression. These models range from immortalized hepatoma cell lines to complex 3D co-culture systems that more closely mimic the liver microenvironment.
This document provides a detailed overview of commonly used cell culture models, key signaling pathways governing hepcidin regulation, and standardized protocols for quantifying hepcidin expression.
Cell Culture Models for Hepcidin Research
The choice of a cell culture model depends on the specific research question, balancing physiological relevance with experimental feasibility.
Immortalized Human Hepatoma Cell Lines (2D)
Hepatoma cell lines are the most widely used models due to their robustness, ease of culture, and reproducibility.
-
HepG2 Cells: This is a well-differentiated human hepatocellular carcinoma cell line that retains many hepatocyte-specific functions. It is a foundational model for studying the inflammatory regulation of hepcidin, particularly in response to Interleukin-6 (IL-6).[6][7] However, its response to iron can be variable and less robust compared to primary cells.
-
HuH7 Cells: Another widely utilized human hepatoma cell line. HuH7 cells are particularly useful for studying the hypoxic regulation of hepcidin and can be used in co-culture systems to investigate cell-cell interactions.[8][9][10]
Primary Hepatocytes
Primary hepatocytes, isolated directly from human or animal liver tissue, are considered the gold standard for in vitro studies due to their high physiological relevance. They accurately reflect the response of hepcidin to iron stimuli, such as holo-transferrin.[11][12] However, their use is limited by low availability, significant donor-to-donor variability, high cost, and a tendency to rapidly lose their differentiated phenotype in standard 2D culture.
Advanced Cell Culture Models: Co-culture and 3D Systems
To better replicate the complex liver microenvironment, advanced models have been developed.
-
Co-culture Systems: The liver contains various non-parenchymal cells that influence hepatocyte function.[13][14] Co-culturing hepatocytes or hepatoma cells with other cell types, such as THP-1 macrophages or liver sinusoidal endothelial cells (LSECs), is essential for studying inflammatory cross-talk and the complete iron-sensing pathway.[8][14][15] For instance, macrophages release cytokines like IL-6 that potently induce hepcidin in hepatocytes.[4]
-
3D Spheroid Models: Culturing liver cells as three-dimensional spheroids significantly enhances their viability, metabolic function, and in vivo-like cellular organization.[16][17] 3D models maintain liver-specific functions for extended periods, making them ideal for chronic exposure studies, drug toxicity screening, and investigating long-term regulatory effects on hepcidin.[17][18][19]
Table 1: Comparison of Common Cell Culture Models for Hepcidin Studies
| Model Type | Examples | Key Features | Advantages | Disadvantages |
| 2D Hepatoma Cell Lines | HepG2, HuH7 | Immortalized, single-cell type layer. | High reproducibility, easy to culture and transfect, cost-effective. | Reduced metabolic function, may not fully recapitulate in vivo responses (especially to iron). |
| Primary Hepatocytes | Human, Murine | Directly isolated from liver tissue. | Most physiologically relevant model, reflects in vivo responses to iron and other stimuli.[11] | Limited availability, high cost, donor variability, rapid de-differentiation in 2D culture. |
| Co-culture Models | HepG2/THP-1, Primary Hepatocytes/LSECs | Multiple relevant cell types cultured together. | Allows for study of cell-cell interactions, crucial for inflammatory signaling.[13] | Increased complexity in setup and analysis. |
| 3D Spheroid Models | HepG2 spheroids, Primary hepatocyte spheroids | Cells grown in a 3D aggregate structure. | Enhanced long-term viability and function, improved physiological relevance, suitable for chronic studies.[17] | More complex to culture and image, may have nutrient/oxygen gradients. |
Key Signaling Pathways Regulating Hepcidin
Hepcidin transcription is primarily regulated by two major signaling pathways that respond to iron status and inflammation.
The BMP/SMAD Pathway (Iron Sensing)
The Bone Morphogenetic Protein (BMP)/SMAD pathway is the central signaling cascade for regulating hepcidin in response to iron.[5][20] Increased body iron stores lead to elevated levels of BMP6, primarily from LSECs.[14] BMP6 binds to a receptor complex on the hepatocyte surface, consisting of BMP type I and type II receptors and the co-receptor Hemojuvelin (HJV).[4][21][22] This binding triggers the phosphorylation of intracellular mediators SMAD1, SMAD5, and SMAD8.[20] The phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus and binds to BMP-responsive elements in the hepcidin (HAMP) gene promoter to activate its transcription.[21][22]
References
- 1. Hepcidin and Iron in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. ashpublications.org [ashpublications.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Hepcidin: regulation of the master iron regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of hepcidin in HepG2 and RINm5F cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serum-induced up-regulation of hepcidin expression involves the bone morphogenetic protein signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypoxia inhibits hepcidin expression in HuH7 hepatoma cells via decreased SMAD4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Iron transferrin regulates hepcidin synthesis in primary hepatocyte culture through hemojuvelin and BMP2/4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hepcidin targets ferroportin for degradation in hepatocytes | Haematologica [haematologica.org]
- 13. Three-dimensional (3D) liver cell models - a tool for bridging the gap between animal studies and clinical trials when screening liver accumulation and toxicity of nanobiomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Direct modulation of hepatocyte hepcidin signaling by iron - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selectscience.net [selectscience.net]
- 17. cherrybiotech.com [cherrybiotech.com]
- 18. researchgate.net [researchgate.net]
- 19. Three-Dimensional Cell Co-Culture Liver Models and Their Applications in Pharmaceutical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. longdom.org [longdom.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blotting of Mouse Hepcidin-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the detection of mouse hepcidin-1 by Western blot. The information is compiled to assist researchers in the selection of appropriate antibodies and the execution of a successful immunoblotting procedure for this small peptide hormone crucial in iron homeostasis.
Introduction to Hepcidin-1
Hepcidin-1 is a 25-amino acid peptide hormone primarily synthesized in the liver that acts as the master regulator of systemic iron homeostasis. It functions by binding to the iron exporter ferroportin, inducing its internalization and degradation, thereby controlling iron absorption from the intestine and the release of iron from macrophages. Dysregulation of hepcidin is associated with various iron disorders; its deficiency leads to iron overload conditions like hereditary hemochromatosis, while its excess contributes to anemia of inflammation. Accurate detection and quantification of hepcidin-1 are therefore critical in research and drug development aimed at treating these conditions.
Selecting an Antibody for Mouse Hepcidin-1 Western Blot
The successful detection of the small (~2.7 kDa) mature hepcidin-1 peptide by Western blot can be challenging. It requires an antibody with high specificity and affinity. Several commercially available antibodies have been reported to be suitable for this application.
Table 1: Commercially Available Antibodies for Mouse Hepcidin-1 Western Blot
| Product Name | Supplier | Catalog Number | Type | Host | Reactivity | Applications Noted |
| Polyclonal Anti-Hepcidin-1 Antibody (Mouse) | Intrinsic LifeSciences | H01-P01 | Polyclonal | Rabbit | Mouse | WB, IHC, ELISA[1] |
| Hepcidin Antimicrobial Peptide Antibody | Novus Biologicals | NBP1-59337 | Polyclonal | Rabbit | Mouse | WB, IHC |
| Mouse Hepcidin Antibody (Clone 968001) | R&D Systems | MAB9505 | Monoclonal | Rat | Mouse | ELISA (validated) |
| Anti-Mouse Hepcidin (20-25 hepc) IgG # 1, aff pure | Alpha Diagnostic Intl. | HEPC12-A | Polyclonal | Rabbit | Mouse | ELISA, WB |
Note: While some antibodies are listed for Western blot (WB), it is crucial to verify the validation data provided by the supplier and in independent publications. Optimal conditions may need to be determined empirically.
Experimental Protocols
A. Sample Preparation
Proper sample preparation is critical for the successful detection of hepcidin-1. Due to its small size, degradation and loss of the peptide during preparation are significant concerns.
1. Mouse Liver Tissue Lysate
-
Excise mouse liver tissue immediately after euthanasia and rinse with ice-cold Phosphate Buffered Saline (PBS) to remove excess blood.
-
Snap-freeze the tissue in liquid nitrogen and store at -80°C until use.
-
For lysis, add ~300 µL of ice-cold RIPA buffer supplemented with a protease inhibitor cocktail per 5 mg of tissue.
-
RIPA Buffer Composition: 20mM Tris-HCl pH 7.4, 150mM NaCl, 1mM EDTA, 1% Triton-X100, 1% sodium deoxycholate, 0.1% SDS.
-
-
Homogenize the tissue on ice using a tissue homogenizer.
-
Incubate the lysate on ice for 20 minutes with occasional vortexing.
-
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C.
-
Carefully collect the supernatant, avoiding the lipid layer and the pellet.
-
Determine the protein concentration using a BCA protein assay.
-
Add 2X Laemmli sample buffer to the lysate and boil at 95-100°C for 5 minutes to denature the proteins.
-
Store the prepared samples at -80°C.
2. Mouse Serum/Plasma
Detecting the mature, secreted form of hepcidin in serum or plasma by Western blot is challenging due to its low concentration and the abundance of other proteins like albumin. Methods often involve a concentration or extraction step.
-
Collect blood and prepare serum by allowing it to clot for 2 hours at room temperature or overnight at 4°C, followed by centrifugation at 1,000 x g for 20 minutes. For plasma, collect blood into tubes containing an anticoagulant like EDTA and centrifuge.[2]
-
To concentrate hepcidin, a protein precipitation step can be employed. Add an equal volume of acetonitrile to the serum/plasma sample, vortex, and centrifuge at a high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins. The supernatant, containing smaller peptides like hepcidin, can then be collected and dried down.
-
Alternatively, solid-phase extraction (SPE) can be used for sample clean-up and concentration.[1]
-
Resuspend the concentrated peptide fraction in a suitable buffer and determine the protein concentration before adding Laemmli buffer and boiling.
B. Gel Electrophoresis and Transfer
Given the small size of hepcidin-1, modifications to standard SDS-PAGE and transfer protocols are necessary to ensure its resolution and retention on the membrane.
1. Gel Electrophoresis
-
Use a high-percentage Tris-Tricine polyacrylamide gel (e.g., 16.5%) for better resolution of small peptides.
-
Load 20-50 µg of total protein per lane.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
2. Protein Transfer
-
Use a PVDF membrane with a small pore size (0.2 µm) to prevent the small hepcidin peptide from passing through during transfer.
-
Activate the PVDF membrane by soaking it in methanol for a few seconds, followed by equilibration in transfer buffer.
-
Assemble the transfer sandwich, ensuring no air bubbles are trapped.
-
Perform a wet transfer in a tank system. Due to the small size of hepcidin, optimize the transfer time and voltage to prevent "blow-through". A shorter transfer time (e.g., 30-45 minutes) at a lower voltage (e.g., 10-15 V) is often recommended.[3]
-
The transfer buffer should contain a higher percentage of methanol (20%) to aid in the retention of small peptides on the membrane.[4] The inclusion of a low concentration of SDS (0.01%) in the transfer buffer can improve the transfer efficiency of small peptides.[3]
C. Immunoblotting
-
After transfer, briefly rinse the membrane in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Block the membrane with 5% non-fat dry milk or 3% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody diluted in the blocking buffer. The optimal dilution should be determined empirically, but a starting point of 1:500 to 1:1000 is common for polyclonal antibodies. Incubate overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer (typically 1:2000 to 1:10000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
Signaling Pathway and Experimental Workflow
The regulation of hepcidin expression is complex, involving multiple signaling pathways that respond to iron levels, inflammation, and erythropoietic demand. The Bone Morphogenetic Protein (BMP)-SMAD signaling pathway is a key regulator in response to iron status.
The following diagram outlines the key steps in the Western blot workflow for detecting mouse hepcidin-1.
Troubleshooting
Detecting a small peptide like hepcidin-1 can present several challenges.
Table 2: Troubleshooting Common Issues in Mouse Hepcidin-1 Western Blotting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Signal or Weak Signal | - Low abundance of hepcidin-1 in the sample.- Inefficient protein transfer.- Primary antibody concentration is too low.- Protein degradation. | - Load more protein onto the gel.- Use a positive control (e.g., recombinant mouse hepcidin-1).- Optimize transfer time and voltage; use a 0.2 µm PVDF membrane.[3]- Increase primary antibody concentration or incubation time.- Ensure protease inhibitors are used during sample preparation. |
| High Background | - Insufficient blocking.- Primary or secondary antibody concentration is too high.- Inadequate washing. | - Increase blocking time or try a different blocking agent.- Optimize antibody concentrations by performing a titration.- Increase the number and duration of wash steps. |
| Non-specific Bands | - Antibody cross-reactivity.- Protein degradation products. | - Use a more specific (e.g., monoclonal) antibody if available.- Ensure samples are prepared fresh with protease inhibitors.- Compare band patterns with a negative control (e.g., lysate from hepcidin knockout mice). |
| Smeared Bands | - Poor sample quality (degradation).- Gel running conditions not optimal. | - Prepare fresh lysates and keep samples on ice.- Ensure proper gel polymerization and run the gel at a lower voltage. |
References
Application Notes and Protocols for Immunohistochemistry of Hepcidin-1 in Mouse Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepcidin-1, a key regulator of iron homeostasis, is a peptide hormone primarily synthesized in the liver. Its expression is modulated by iron levels, inflammation, and erythropoietic signals. Dysregulation of hepcidin-1 is implicated in various disorders, including anemia of chronic disease and iron-overload conditions like hemochromatosis. Immunohistochemistry (IHC) is a powerful technique to visualize the localization and semi-quantitative expression of hepcidin-1 within the cellular context of mouse tissues, providing valuable insights into the pathophysiology of these conditions and the effects of therapeutic interventions.
These application notes provide a detailed protocol for the immunohistochemical staining of hepcidin-1 in formalin-fixed, paraffin-embedded (FFPE) mouse tissues, guidance on data interpretation, and troubleshooting tips.
Data Presentation
Table 1: Hepcidin-1 Staining Intensity in Mouse Liver under Different Iron Diet Conditions
| Diet Group | N | Staining Intensity (Mean ± SD) | Percentage of Positive Hepatocytes (%) (Mean ± SD) | H-Score (Mean ± SD) |
| Iron-Deficient | 6 | 0.5 ± 0.2 | 15 ± 5 | 10 ± 4 |
| Control | 6 | 1.8 ± 0.4 | 60 ± 10 | 120 ± 25 |
| Iron-Overload | 6 | 2.9 ± 0.3 | 95 ± 3 | 280 ± 20 |
This table is a template for presenting quantitative IHC data. Values are hypothetical.
Table 2: Hepcidin-1 Expression in Various Mouse Tissues
| Tissue | Predominant Staining Location | Expected Staining Intensity (Control Mice) |
| Liver | Hepatocytes (centrilobular pattern may be observed) | Moderate to Strong |
| Kidney | Renal tubular epithelial cells[1] | Weak to Moderate |
| Spleen | Macrophages of the red pulp | Weak |
| Heart | Cardiomyocytes | Negative to Weak |
This table summarizes the expected localization and relative intensity of hepcidin-1 staining in different mouse tissues based on literature. Actual results may vary depending on the specific experimental conditions and antibody used.
Experimental Protocols
This protocol is a general guideline for chromogenic IHC of hepcidin-1 in FFPE mouse tissue sections. Optimization of incubation times, antibody concentrations, and antigen retrieval methods is crucial for achieving optimal results.
I. Materials and Reagents
-
Primary Antibody: Anti-Hepcidin-1 antibody (validated for IHC in mouse tissue).
-
Secondary Antibody: HRP-conjugated secondary antibody appropriate for the host species of the primary antibody (e.g., Goat anti-Rabbit IgG-HRP).
-
Detection System: DAB (3,3'-Diaminobenzidine) chromogen kit.
-
Antigen Retrieval Solution: Sodium Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0).
-
Blocking Solution: 5% Normal Goat Serum (or serum from the same species as the secondary antibody) in PBS.
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBS-T).
-
Counterstain: Hematoxylin.
-
Dehydration Reagents: Graded alcohols (70%, 95%, 100% ethanol).
-
Clearing Agent: Xylene or a xylene substitute.
-
Mounting Medium: Permanent mounting medium.
-
Positive Control Tissue: Mouse liver tissue from an iron-overloaded mouse.
-
Negative Control: Mouse liver tissue with the primary antibody omitted.
II. Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or substitute) for 2 x 5 minutes.
-
Immerse in 100% ethanol for 2 x 3 minutes.
-
Immerse in 95% ethanol for 2 minutes.
-
Immerse in 70% ethanol for 2 minutes.
-
Rinse in distilled water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated Sodium Citrate Buffer (pH 6.0) at 95-100°C for 20 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in PBS-T for 2 x 5 minutes.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide in methanol for 15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse slides in PBS-T for 2 x 5 minutes.
-
-
Blocking:
-
Incubate sections with the blocking solution for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the anti-hepcidin-1 primary antibody to its optimal concentration in the blocking solution.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides in PBS-T for 3 x 5 minutes.
-
Incubate sections with the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides in PBS-T for 3 x 5 minutes.
-
Prepare the DAB working solution according to the manufacturer's instructions.
-
Incubate sections with the DAB solution until the desired brown color intensity is reached (typically 2-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing the slides in distilled water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
Rinse with tap water.
-
"Blue" the sections in running tap water or a bluing agent.
-
Rinse with tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols (70%, 95%, 100% ethanol).
-
Clear in xylene (or substitute).
-
Mount with a permanent mounting medium and coverslip.
-
Visualization
Hepcidin-1 Signaling Pathway
The regulation of hepcidin-1 expression is complex, involving multiple signaling pathways that respond to iron status, inflammation, and erythropoiesis. The Bone Morphogenetic Protein (BMP)-SMAD pathway is a key regulator in response to iron.[2] Inflammatory cytokines, particularly Interleukin-6 (IL-6), also induce hepcidin expression via the JAK-STAT pathway.[2][3]
Caption: Hepcidin-1 signaling pathway in hepatocytes.
Experimental Workflow for Hepcidin-1 Immunohistochemistry
The following diagram outlines the key steps in a typical IHC experiment for hepcidin-1 in mouse tissue.
Caption: Experimental workflow for hepcidin-1 IHC.
Troubleshooting
Successful IHC requires careful optimization. Below are common issues and potential solutions.[4][5][6]
Table 3: Troubleshooting Common IHC Problems for Hepcidin-1 Staining
| Problem | Possible Cause | Suggested Solution |
| No or Weak Staining | Primary antibody concentration too low. | Increase primary antibody concentration or incubation time. |
| Inadequate antigen retrieval. | Optimize antigen retrieval method (try a different buffer pH or incubation time). | |
| Primary antibody not suitable for FFPE tissue. | Ensure the antibody is validated for IHC on paraffin-embedded sections. | |
| Inactive secondary antibody or detection reagent. | Use fresh reagents and ensure compatibility between primary and secondary antibodies. | |
| High Background | Primary antibody concentration too high. | Decrease primary antibody concentration. |
| Incomplete blocking of endogenous peroxidase. | Ensure the peroxidase blocking step is performed correctly. | |
| Non-specific binding of secondary antibody. | Ensure the blocking serum is from the same species as the secondary antibody. Run a negative control with only the secondary antibody. | |
| Tissue sections dried out during staining. | Keep slides in a humidified chamber during incubations. | |
| Non-specific Staining | Cross-reactivity of the primary antibody. | Use a highly specific monoclonal antibody if available. Perform a peptide blocking experiment to confirm specificity. |
| Entrapment of chromogen in tissue folds. | Ensure tissue sections are flat on the slide. |
By following these detailed protocols and troubleshooting guidelines, researchers can effectively utilize immunohistochemistry to investigate the role of hepcidin-1 in mouse models of health and disease.
References
- 1. Role of hepcidin in oxidative stress and cell death of cultured mouse renal collecting duct cells: protection against iron and sensitization to cadmium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepcidin Signaling in Health and Disease: Ironing Out the Details - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepcidin Signaling in Health and Disease: Ironing Out the Details - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. origene.com [origene.com]
- 5. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 6. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
Application Notes and Protocols for Inducing Hepcidin-1 Expression in Mice with Lipopolysaccharide (LPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepcidin-1, a peptide hormone primarily synthesized in the liver, is the master regulator of systemic iron homeostasis. Its expression is robustly induced by inflammatory stimuli, most notably lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. This response is a key component of inflammatory hypoferremia, a defense mechanism to limit iron availability to invading pathogens. Understanding the mechanisms of LPS-induced hepcidin-1 expression and having standardized protocols to model this process in mice are crucial for studying inflammation, infectious diseases, and developing novel therapeutics targeting iron metabolism.
These application notes provide a comprehensive overview of the signaling pathways involved, detailed experimental protocols for inducing and measuring hepcidin-1 in mice using LPS, and a summary of expected quantitative outcomes.
Signaling Pathways of LPS-Induced Hepcidin-1 Expression
LPS triggers hepcidin-1 expression in hepatocytes through two primary signaling pathways:
-
Toll-Like Receptor 4 (TLR4) Pathway: LPS directly activates TLR4 on hepatocytes. This activation proceeds primarily through the MyD88-dependent signaling cascade, involving downstream molecules like IRAK and TRAF6, ultimately leading to the activation of transcription factors such as AP-1 (c-Jun) that bind to the hepcidin promoter.[1]
-
Interleukin-6 (IL-6)/STAT3 Pathway: LPS is a potent inducer of the pro-inflammatory cytokine IL-6 from various immune cells, including Kupffer cells in the liver.[2][3] IL-6 then binds to its receptor (IL-6R) on hepatocytes, activating the Janus kinase (JAK) family of tyrosine kinases. JAKs phosphorylate the Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 dimerizes, translocates to the nucleus, and binds to the STAT3-responsive elements on the hepcidin gene (Hamp1) promoter, potently driving its transcription.[3][4][5] This IL-6/STAT3 axis is considered a major pathway for hepcidin induction during inflammation.[6]
Diagram of LPS-Induced Hepcidin-1 Signaling Pathways
Caption: LPS-induced hepcidin-1 signaling in hepatocytes.
Quantitative Data Summary
The induction of hepcidin-1 by LPS is dose- and time-dependent. Below is a summary of representative data from studies in mice.
| LPS Dose (per mouse body weight) | Mouse Strain | Route of Administration | Time Point Post-Injection | Fold Change in Liver Hamp1 mRNA | Change in Serum Hepcidin | Reference |
| 1 µg/g | C57BL/6 | Intraperitoneal (i.p.) | 2 hours | ~10-fold increase | - | [7] |
| 1 µg/g | C57BL/6 | Intraperitoneal (i.p.) | 4 hours | ~100-fold increase | Significant increase | [7] |
| 1 µg/g | C57BL/6 | Intraperitoneal (i.p.) | 6 hours | Significant increase | - | [2] |
| 1 mg/kg | C57BL/6 | Intraperitoneal (i.p.) | 4 hours | Significant increase in IL-6 and TNFα | - | [3] |
| 5 µg (total) | C57BL/6 | Intracerebroventricular (ICV) | 6 hours | Significant increase in cortex | - | [5][8] |
| 10 mg/kg | C57BL/6 | Intraperitoneal (i.p.) | 6 hours | - | Causes hypoferremia | [9] |
Note: The magnitude of induction can vary based on the specific LPS serotype, mouse strain, age, sex, and iron status.
Experimental Protocols
Protocol 1: Induction of Hepcidin-1 Expression in Mice with LPS
This protocol describes the in vivo induction of an inflammatory state and subsequent hepcidin-1 expression using LPS.
Materials:
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O55:B5 or O111:B4)
-
Sterile, pyrogen-free 0.9% saline
-
C57BL/6 mice (or other desired strain), 8-12 weeks old
-
Sterile syringes and needles (e.g., 27-gauge)
-
Animal balance
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment under standard conditions (12-hour light/dark cycle, ad libitum access to food and water).
-
LPS Preparation: Prepare a stock solution of LPS in sterile, pyrogen-free saline. For example, to achieve a dose of 1 mg/kg, dissolve LPS to a concentration of 0.1 mg/mL. The final injection volume should be approximately 100-200 µL for a 20-25 g mouse.
-
Dosing: Weigh each mouse immediately before injection to calculate the precise volume of the LPS solution to be administered.
-
Administration: Administer LPS via intraperitoneal (i.p.) injection. Gently restrain the mouse, tilt it slightly head-down, and insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Control Group: Administer an equivalent volume of sterile saline to the control group of mice.
-
Monitoring: Monitor the mice for signs of endotoxemia, such as lethargy, piloerection, and huddling. The severity of these signs will depend on the LPS dose used.
-
Sample Collection: At the desired time point post-injection (e.g., 4, 6, or 24 hours), euthanize the mice using a humane, approved method.[2][7][8] Immediately collect blood and liver tissue for analysis.
Diagram of Experimental Workflow
Caption: Workflow for LPS-induced hepcidin-1 studies in mice.
Protocol 2: Quantification of Serum Hepcidin-1 by ELISA
This is a generalized protocol for a sandwich ELISA kit. Always refer to the specific manufacturer's instructions for your kit.
Materials:
-
Mouse Hepcidin ELISA Kit (e.g., Abcam ab285280 or similar)
-
Serum samples collected from mice
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and tips
-
Wash buffer, substrate, and stop solution (typically provided in the kit)
Procedure:
-
Sample Preparation: Collect whole blood via cardiac puncture into a serum separator tube. Allow to clot for 30 minutes at room temperature, then centrifuge at 1000 x g for 15 minutes at 4°C.[10] Collect the supernatant (serum) and store at -80°C if not used immediately.
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manual. This usually involves bringing all components to room temperature and reconstituting lyophilized standards.
-
Assay Procedure: a. Add standards and samples to the appropriate wells of the pre-coated microplate. b. Incubate as per the manufacturer's instructions (e.g., 1.5 hours at 37°C).[10] c. Wash the wells multiple times with the provided wash buffer. d. Add the biotin-conjugated detection antibody to each well and incubate. e. Wash the wells again. f. Add Streptavidin-HRP (SABC) solution to each well and incubate (e.g., 30 minutes at 37°C).[10] g. Perform a final wash. h. Add the TMB substrate to each well and incubate in the dark until color develops. i. Add the stop solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Data Acquisition: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.
-
Analysis: Calculate the hepcidin concentration in the samples by plotting a standard curve (OD vs. concentration of standards) and interpolating the sample OD values.
Protocol 3: Quantification of Liver Hamp1 mRNA by RT-qPCR
This protocol outlines the steps to measure the relative expression of the hepcidin-1 gene (Hamp1) in liver tissue.
Materials:
-
Liver tissue (~20-30 mg) stored in an RNA stabilization solution or flash-frozen in liquid nitrogen.
-
RNA extraction kit (e.g., TRIzol reagent or column-based kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
qPCR primers for mouse Hamp1 and a reference gene (e.g., Actb, Gapdh, or Rpl13a[11])
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: a. Homogenize the liver tissue sample in lysis buffer using a bead beater or rotor-stator homogenizer. b. Extract total RNA according to the protocol of your chosen RNA extraction kit. c. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.
-
cDNA Synthesis: a. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit. Follow the manufacturer's protocol, which typically involves mixing RNA with reverse transcriptase, dNTPs, and primers (oligo(dT) or random hexamers).
-
Quantitative PCR (qPCR): a. Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers (to a final concentration of ~10 µM each), and diluted cDNA. b. Run the reaction in a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).[12] c. Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
Data Analysis: a. Determine the cycle threshold (Ct) values for Hamp1 and the reference gene in both control and LPS-treated samples. b. Calculate the relative expression of Hamp1 using the ΔΔCt method. Normalize the Hamp1 Ct values to the reference gene Ct value for each sample (ΔCt), and then normalize the ΔCt of the LPS-treated group to the average ΔCt of the control group. The fold change is typically calculated as 2-ΔΔCt.
References
- 1. fn-test.com [fn-test.com]
- 2. researchgate.net [researchgate.net]
- 3. JCI - Hepcidin mediates transcriptional changes that modulate acute cytokine-induced inflammatory responses in mice [jci.org]
- 4. Low dose of lipopolysaccharide pretreatment can alleviate the inflammatory response in wound infection mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Impairment of Hepcidin Upregulation by Lipopolysaccharide in the Interleukin-6 Knockout Mouse Brain [frontiersin.org]
- 6. Time-course analysis of hepcidin, serum iron, and plasma cytokine levels in humans injected with LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Impairment of Hepcidin Upregulation by Lipopolysaccharide in the Interleukin-6 Knockout Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Peptide Ameliorates LPS-Induced Intestinal Inflammation and Mucosal Barrier Damage via Its Antioxidant and Antiendotoxin Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. origene.com [origene.com]
Application Notes and Protocols for Dietary Iron Loading to Modulate Hepcidin-1 in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hepcidin, a peptide hormone primarily produced by hepatocytes, is the master regulator of systemic iron homeostasis.[1][2][3][4] It functions by binding to the iron exporter ferroportin, causing its internalization and degradation, thereby controlling dietary iron absorption and the release of iron from stores.[1][5][6] Dysregulation of hepcidin is central to various iron-related disorders. Inappropriately low hepcidin levels lead to iron overload conditions like hereditary hemochromatosis, while excessive hepcidin production contributes to the anemia of inflammation (anemia of chronic disease).[2][7][8]
Animal models, particularly mice, are indispensable for studying the intricate mechanisms of iron metabolism and for the preclinical evaluation of novel therapeutics targeting the hepcidin-ferroportin axis. Modulating hepcidin expression through dietary iron manipulation is a fundamental and widely used experimental approach. These application notes provide a comprehensive overview and detailed protocols for inducing iron loading in mice to study the subsequent upregulation of hepcidin-1, the primary functional hepcidin in this species.
Key Signaling Pathways in Hepcidin Regulation
Hepcidin expression is transcriptionally regulated by several stimuli, including body iron stores, inflammation, erythropoietic demand, and hypoxia.[2][8] The Bone Morphogenetic Protein (BMP) signaling pathway is the principal mediator of hepcidin regulation in response to iron.[1][3][9]
Iron-Sensing and the BMP/SMAD Pathway: Increased hepatic iron stores and elevated circulating transferrin-bound iron lead to the upregulation of BMP6 in liver sinusoidal endothelial cells.[1][3] BMP6 then binds to a receptor complex on hepatocytes, which includes BMP type I and type II receptors (ALK2/3 and ActRIIA, respectively) and the co-receptor hemojuvelin (HJV).[1][4][9] This binding event triggers the phosphorylation of downstream signaling molecules, the receptor-regulated SMADs (SMAD1/5/8).[3][4] Phosphorylated SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to bind to BMP-responsive elements in the hepcidin gene (Hamp1) promoter, thereby activating its transcription.[3][8][10]
Experimental Design and Workflow
A typical experimental workflow for studying the effects of dietary iron loading involves acclimatizing mice, administering specialized diets over a defined period, and collecting tissues for a panel of downstream analyses.
Quantitative Data Summary
The following tables summarize expected quantitative outcomes from dietary iron loading studies in mice. Values can vary based on mouse strain, sex, age, and specific diet composition.
Table 1: Effect of Varying Dietary Iron on Serum and Hepatic Parameters in C57BL/6 Mice.
| Parameter | Low Iron Diet (4 ppm) | Normal Iron Diet (300 ppm) | High Iron Diet (30,000 ppm) |
|---|---|---|---|
| Serum Hepcidin-1 (ng/mL) | Undetectable - Low | ~50 - 200 | >1000 |
| Serum Iron (µg/dL) | ~50 - 100 | ~150 - 250 | >300 |
| Transferrin Saturation (%) | <20 | ~40 - 60 | >90 |
| Serum Ferritin (ng/mL) | <10 | ~20 - 50 | >200 |
Data synthesized from literature, including reference[5]. Actual values are strain and sex-dependent.
Table 2: Effect of a High Iron Diet on Tissue Iron Content and Gene Expression.
| Parameter | Control Diet (35-50 ppm) | High Iron Diet (500 ppm) |
|---|---|---|
| Liver Hamp1 mRNA (Fold Change) | 1.0 (Baseline) | >10 |
| Liver Non-Heme Iron (µg/g dry wt.) | ~50 - 150 | >1000 |
| Spleen Non-Heme Iron (µg/g dry wt.) | ~200 - 500 | >2000 |
Data synthesized from literature, including references[11][12][13].
Detailed Experimental Protocols
Protocol 1: Dietary Iron Loading in Mice
Objective: To induce a state of systemic iron overload to upregulate hepatic hepcidin-1 expression.
Materials:
-
C57BL/6 mice (male, 5-6 weeks old).
-
Standard purified rodent diet (e.g., AIN-93G) with normal iron content (control group, 35-50 ppm iron).[14]
-
Custom purified rodent diet with high iron content (iron-loaded group, e.g., 500 ppm, 1250 ppm, or higher). Iron is typically added as ferrous sulfate or carbonyl iron.[11][12][15]
-
Metabolic cages for housing.
Procedure:
-
Acclimatize mice for one week on the control diet.
-
Randomly assign mice to two groups: Control and High Iron.
-
Replace the diet for the High Iron group with the custom high-iron chow. Ensure both groups have free access to their respective diets and water.[15]
-
Monitor animal health and body weight regularly.
-
At the experimental endpoint, fast mice for 4-6 hours before sample collection to reduce variability in serum iron levels.
Protocol 2: Blood and Tissue Sample Collection
Objective: To properly collect blood and tissues for downstream analysis of iron parameters and hepcidin.
Procedure:
-
Anesthetize the mouse using an approved method (e.g., isoflurane inhalation or injectable anesthetic).
-
Perform cardiac puncture using a 25G needle and a 1 mL syringe to collect whole blood.
-
Transfer blood immediately to a serum separator tube.
-
Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C.
-
Carefully collect the serum supernatant and aliquot into fresh tubes. Store at -80°C.
-
Perform cervical dislocation to ensure euthanasia.
-
Perfuse the mouse with cold phosphate-buffered saline (PBS) to remove blood from tissues.
-
Dissect the liver and spleen.
-
For each organ, take a small piece (~50 mg) and place it in a pre-weighed cryotube, snap-freeze in liquid nitrogen, and store at -80°C for iron quantification and RNA/protein extraction.
-
Place another small piece of each organ into 10% neutral buffered formalin for histological analysis.
Protocol 3: Measurement of Serum Hepcidin-1 by ELISA
Objective: To quantify the concentration of circulating hepcidin-1.
Materials:
-
Commercial mouse hepcidin-1 ELISA kit (e.g., Intrinsic LifeSciences Hepcidin-Murine Compete™ ELISA, Abcam ab285280, or similar).[6][16][17]
-
Mouse serum samples.
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kit.
-
General Principle (Competitive ELISA[5] or Sandwich ELISA[16]):
-
Prepare standards and samples as per the kit protocol. A typical sample volume is 10-12 µL of serum.[6]
-
Add standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubate the plate. For sandwich ELISAs, this is followed by the addition of a biotinylated detection antibody and then a streptavidin-HRP conjugate, with wash steps in between.[16][17]
-
Add the substrate solution (e.g., TMB), which will develop a color in proportion to the amount of hepcidin bound.
-
Stop the reaction with the provided stop solution.
-
Read the optical density at 450 nm.
-
-
Calculate the hepcidin-1 concentration in the samples by interpolating from the standard curve. The detection range for commercial kits is typically in the ng/mL range.[6][16]
Protocol 4: Quantification of Tissue Non-Heme Iron
Objective: To measure the concentration of non-heme iron in liver and spleen.
Materials:
-
Bathophenanthroline-based colorimetric assay reagents or commercial kit.[18][19]
-
Acid digestion solution (e.g., hydrochloric acid and trichloroacetic acid mixture).[18]
-
Iron standard solution (e.g., FeCl₃).
-
Spectrophotometer or microplate reader (535 nm).
Procedure (adapted from Torrance and Bothwell[18]):
-
Weigh a piece of frozen tissue (~30-50 mg).
-
Homogenize the tissue in deionized water.
-
Add an equal volume of the acid digestion solution to release protein-bound iron.
-
Heat the samples at 65-95°C for 1-2 hours to facilitate digestion.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube.
-
Add the color reagent (containing bathophenanthroline and a reducing agent like thioglycolic acid) to the supernatant and the iron standards.
-
Incubate at room temperature for 15-30 minutes to allow color development.
-
Measure the absorbance at 535 nm.[19]
-
Calculate the iron concentration in the tissue samples based on the standard curve and normalize to the initial tissue weight (typically reported as µg of iron per gram of dry tissue).
Protocol 5: Histological Analysis by Perls' Prussian Blue Staining
Objective: To visualize ferric iron (Fe³⁺) deposits in tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections (4-5 µm).[20][21]
-
2% Potassium Ferrocyanide solution.
-
2% Hydrochloric Acid solution.
-
Nuclear Fast Red (Kernechtrot) counterstain.
-
Xylene and ethanol series for deparaffinization and rehydration.
Procedure:
-
Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.[22]
-
Prepare the working Perls' solution immediately before use by mixing equal volumes of 2% potassium ferrocyanide and 2% hydrochloric acid.[22][23] Note: Avoid using tap water before this step to prevent false positives from rust.[20][21]
-
Incubate sections in the working solution for 20-30 minutes.[23]
-
Rinse thoroughly in distilled water.
-
Counterstain with Nuclear Fast Red for 5 minutes to stain nuclei red/pink.[22]
-
Rinse with distilled water.
-
Dehydrate through graded ethanol, clear in xylene, and mount with a permanent mounting medium.
-
Expected Results: Ferric iron deposits (hemosiderin) will stain a characteristic bright blue color, while nuclei will be red and the background pink.[20][21]
Protocol 6: Analysis of Hepatic Hamp1 Gene Expression by RT-qPCR
Objective: To quantify the relative mRNA expression of the hepcidin gene (Hamp1) in the liver.
Materials:
-
RNA extraction kit (e.g., TRIzol or column-based kit).
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for mouse Hamp1 and a reference gene (e.g., Actb, Gapdh).
-
qPCR instrument.
Procedure:
-
Extract total RNA from ~20-30 mg of frozen liver tissue using a standard protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
Set up qPCR reactions containing cDNA, forward and reverse primers for the target (Hamp1) and reference genes, and qPCR master mix.
-
Run the qPCR plate on a real-time PCR system using a standard thermal cycling protocol.
-
Calculate the relative expression of Hamp1 using the ΔΔCt method, normalizing to the expression of the reference gene and relative to the control diet group.
Protocol 7: Measurement of Serum Iron and Transferrin Saturation
Objective: To determine the concentration of iron in circulation and the percentage of transferrin that is saturated with iron.
Materials:
-
Commercial serum iron and total iron-binding capacity (TIBC) colorimetric assay kits.[24]
-
Mouse serum samples.
-
Spectrophotometer or microplate reader.
Procedure:
-
Follow the manufacturer's protocol for the serum iron and TIBC kits.
-
Serum Iron Measurement: Typically involves the release of iron from transferrin at an acidic pH, reduction of Fe³⁺ to Fe²⁺, and complexation with a chromogen like ferrozine, which can be measured colorimetrically.[24]
-
TIBC Measurement: Involves saturating the serum with a known excess of iron, removing the unbound iron, and then measuring the total iron concentration as described above. This value represents the TIBC.
-
Calculation:
References
- 1. Bone morphogenic proteins in iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. longdom.org [longdom.org]
- 4. Hepcidin Signaling in Health and Disease: Ironing Out the Details - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A competitive enzyme-linked immunosorbent assay specific for murine hepcidin-1: correlation with hepatic mRNA expression in established and novel models of dysregulated iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. intrinsiclifesciences.com [intrinsiclifesciences.com]
- 7. JCI - Modulation of bone morphogenetic protein signaling in vivo regulates systemic iron balance [jci.org]
- 8. ashpublications.org [ashpublications.org]
- 9. Bone Morphogenetic Proteins as Regulators of Iron Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of STAT and SMAD Signaling Induces Hepcidin Re-Expression as a Therapeutic Target for β-Thalassemia Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dietary iron regulates hepatic hepcidin 1 and 2 mRNAs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Regulation of a High-Iron Diet on Lipid Metabolism and Gut Microbiota in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mouse Hepcidin ELISA Kit (ab285280) | Abcam [abcam.com]
- 17. arp1.com [arp1.com]
- 18. jove.com [jove.com]
- 19. Video: Measurement of Tissue Non-Heme Iron Content using a Bathophenanthroline-Based Colorimetric Assay [jove.com]
- 20. medilines.com [medilines.com]
- 21. stainsfile.com [stainsfile.com]
- 22. newcomersupply.com [newcomersupply.com]
- 23. Perls Prussian blue - Wikipedia [en.wikipedia.org]
- 24. mdpi.com [mdpi.com]
- 25. Mouse strain differences determine severity of iron accumulation in Hfe knockout model of hereditary hemochromatosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Variability in Serum Hepcidin-1 Levels in Inbred Mice
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals studying serum hepcidin-1 variability in inbred mouse models.
Frequently Asked Questions (FAQs)
Q1: We observed significant differences in baseline serum hepcidin-1 levels between different inbred mouse strains (e.g., C57BL/6 vs. BALB/c). Is this expected?
A1: Yes, this is an expected finding. Inbred mouse strains exhibit considerable genetic variability in iron metabolism, which directly impacts baseline hepcidin levels.[1] For instance, BALB/c mice tend to have higher basal serum iron levels compared to C57BL/6 mice.[2] Studies have also shown striking differences in iron accumulation and transferrin saturation among AKR, C57BL/6, and C3H strains, particularly in models of hemochromatosis.[1][3] This inherent genetic variation makes strain selection a critical parameter in experimental design.
Q2: How significant is the effect of sex on serum hepcidin-1 levels?
A2: Both sex and strain are known to have a significant effect on hepcidin.[4] While strain appears to be the primary driver of plasma hepcidin levels, sex has a more pronounced effect on hepatic hepcidin (Hamp1) mRNA expression.[4][5] In some strains, such as BALB/c and DBA/2J, females may have two- to three-fold higher liver iron concentrations than males.[6][7] It is crucial to account for sex as a biological variable by including both males and females in your studies or by using only one sex consistently.
Q3: My control group, all of the same strain and sex, shows high variability in serum hepcidin. What are potential causes?
A3: High variability within a seemingly homogenous group can be attributed to several factors:
-
Subtle Inflammation: Hepcidin is an acute-phase reactant.[8] Minor infections, cage-related stress, or inflammation from injections can sharply increase hepcidin expression via the IL-6/STAT3 pathway, leading to high variability.[9]
-
Dietary Iron Content: Ensure all mice are on the exact same diet batch, as variations in iron content can alter hepcidin levels.[10]
-
Circadian Rhythm: While not fully established for hepcidin in mice, many hormones exhibit diurnal variation. Standardizing the time of day for sample collection can minimize this variable.
-
Erythropoietic Drive: Conditions that stimulate red blood cell production, such as minor bleeding or response to anemia, are potent suppressors of hepcidin and can introduce variability.[11]
-
Sample Handling: Inconsistent sample collection, processing, or storage can lead to artifactual variability. Hemolysis, in particular, should be avoided.
Q4: Do serum hepcidin-1 protein levels always correlate with hepatic Hamp1 mRNA expression?
A4: Generally, there is a strong positive correlation between serum hepcidin-1 protein and hepatic Hamp1 mRNA levels.[10][12][13] However, this relationship is not always perfect. Post-transcriptional, translational, or post-translational regulatory mechanisms, as well as differences in hepcidin clearance from circulation, can lead to discrepancies.[5] For instance, on a high-iron diet, mouse strain can be a more significant predictor of plasma hepcidin than mRNA levels.[5] Therefore, while mRNA is a valuable indicator, direct measurement of the bioactive peptide in serum is recommended for the most accurate assessment.
Troubleshooting Guides
Issue 1: High Intra-Assay or Inter-Assay Variability in ELISA Results
-
Possible Cause: Pipetting inconsistency.
-
Solution: Ensure pipettes are properly calibrated. Use fresh tips for every standard and sample. For intra-assay precision, consider preparing a master mix for reagents added to all wells.
-
-
Possible Cause: Inconsistent incubation times or temperatures.
-
Solution: Use a calibrated incubator. Ensure the plate is sealed properly to prevent edge effects. Stagger the addition of reagents so that incubation times are consistent for all wells.
-
-
Possible Cause: Inadequate washing.
-
Solution: Ensure complete removal of liquid at each wash step. Verify that all wells are filled uniformly with wash buffer. Soaking wells for 1-2 minutes during the wash step can improve performance.[14]
-
-
Possible Cause: Sample quality issues (hemolysis, lipemia).
-
Solution: Centrifuge samples properly to remove cellular debris. Avoid using heavily hemolyzed or lipemic samples, as they can interfere with the assay.
-
Issue 2: Undetectable or Lower-Than-Expected Hepcidin Levels
-
Possible Cause: Hepcidin levels are below the assay's limit of detection (LOD).
-
Solution: This is common in models of severe iron deficiency, anemia, or in certain genetic knockouts (Hfe⁻/⁻, Hjv⁻/⁻).[10][13] Confirm the expected phenotype. If possible, use a more sensitive assay, such as a validated LC-MS/MS method, which can have a lower limit of quantification (e.g., 0.25 ng/mL).[15]
-
-
Possible Cause: Improper sample storage.
-
Solution: Hepcidin is a small peptide susceptible to degradation. Serum samples should be promptly frozen at -80°C after collection and centrifugation. Avoid repeated freeze-thaw cycles.[16]
-
-
Possible Cause: Incorrect assay procedure or faulty kit.
-
Solution: Carefully review the entire protocol. Ensure standards were reconstituted correctly. Run the positive control included in the kit; if it fails, contact the manufacturer for a replacement.
-
Issue 3: Serum Hepcidin Levels Do Not Match the Expected Phenotype (e.g., high hepcidin in an iron-deficient mouse)
-
Possible Cause: Confounding inflammatory state.
-
Solution: Inflammation is a potent inducer of hepcidin and can override suppression from iron deficiency.[9] Check for any signs of illness in the animal. Consider measuring an inflammatory marker like IL-6 or C-reactive protein (CRP) in parallel.
-
-
Possible Cause: Genetic background interaction.
-
Solution: The phenotype of a genetic modification can be highly dependent on the mouse strain. For example, Hfe gene disruption leads to significantly different iron accumulation depending on the genetic background.[1][3] Ensure you are comparing your results to appropriate wild-type controls of the same strain.
-
-
Possible Cause: Inappropriate model. In some genetic models, such as Tmprss6⁻/⁻ mice, hepcidin is paradoxically elevated despite severe iron deficiency.[10]
-
Solution: Thoroughly review the literature for your specific mouse model to understand the expected hepcidin regulation.
-
Data Presentation: Comparative Iron Homeostasis Parameters in Inbred Mice
The following tables summarize baseline iron and hepcidin parameters across different mouse strains as reported in the literature. Note that values can vary significantly based on diet, age, and specific laboratory conditions.
Table 1: Comparison of Basal Iron Status in C57BL/6 and BALB/c Mice
| Parameter | C57BL/6 | BALB/c | Key Observation | Reference |
| Serum Iron | ~150 µg/dL | ~285 µg/dL | BALB/c mice have ~90% higher serum iron. | [2] |
| Hepatic Hamp mRNA | No significant difference | No significant difference | Disparity in iron status appears hepcidin-independent at baseline. | [2] |
| Liver Iron | Lower | Higher | Consistent with higher systemic iron. | [2] |
Table 2: Strain-Dependent Severity of Iron Loading in Hfe⁻/⁻ Mice
| Strain | Genotype | Hepatic Iron (µg/g) | Transferrin Saturation (%) | Key Observation | Reference |
| AKR | Hfe⁻/⁻ | ~10,000 | ~90% | Highest iron accumulation. | [1][3] |
| C3H | Hfe⁻/⁻ | ~4,000 | ~65% | Intermediate iron accumulation. | [1][3] |
| C57BL/6 | Hfe⁻/⁻ | ~2,800 | ~80% | Lowest hepatic iron but high saturation. | [1][3] |
Experimental Protocols
Protocol 1: Serum Collection and Handling for Hepcidin Measurement
-
Anesthesia: Anesthetize the mouse using an approved institutional protocol (e.g., isoflurane inhalation).
-
Blood Collection: Collect blood via cardiac puncture or from the retro-orbital sinus into a serum separator tube (SST). To minimize variability from stress or inflammation, ensure the procedure is performed quickly and consistently.
-
Clotting: Allow the blood to clot at room temperature for 30 minutes.
-
Centrifugation: Centrifuge at 2,000 x g for 15 minutes at 4°C.
-
Serum Aspiration: Carefully aspirate the serum (supernatant), avoiding the buffy coat and red blood cells to prevent hemolysis.
-
Storage: Aliquot the serum into cryovials and immediately freeze at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Murine Hepcidin-1 Competitive ELISA (General Protocol)
This is a generalized protocol based on commercially available kits. Always follow the specific manufacturer's instructions.[17]
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Allow all components to reach room temperature before use.
-
Standard Curve: Create a serial dilution of the hepcidin standard to generate a standard curve (e.g., from 1000 ng/mL down to ~1 ng/mL).
-
Sample Preparation: Dilute serum samples as required. A typical starting dilution is 1:20 in the provided assay buffer.[10]
-
Assay Procedure: a. Add standards and diluted samples to the appropriate wells of the antibody-coated microplate. b. Add the biotin-conjugated hepcidin-1 peptide to all wells. This will compete with the hepcidin in the sample for binding to the coated antibody. c. Incubate for the specified time (e.g., 2 hours) at room temperature or 37°C. d. Wash the plate 3-5 times with the provided wash buffer. e. Add Streptavidin-HRP conjugate to each well and incubate (e.g., 30-60 minutes). f. Wash the plate thoroughly to remove unbound conjugate. g. Add TMB substrate and incubate in the dark until color develops (e.g., 15 minutes). h. Add the stop solution to terminate the reaction. The color will change from blue to yellow.
-
Data Analysis: a. Read the absorbance at 450 nm using a microplate reader. b. Generate a standard curve by plotting the absorbance versus the concentration of the standards (typically using a four-parameter logistic curve fit). c. Interpolate the hepcidin concentration of the samples from the standard curve, correcting for the dilution factor.
Mandatory Visualizations
Caption: Core signaling pathways regulating hepcidin (HAMP) gene transcription in hepatocytes.
Caption: A typical experimental workflow for studying serum hepcidin variability in mice.
References
- 1. Mouse strain differences determine severity of iron accumulation in Hfe knockout model of hereditary hemochromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct iron homeostasis in C57BL/6 and Balb/c mouse strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse strain differences determine severity of iron accumulation in Hfe knockout model of hereditary hemochromatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hamp1 mRNA and plasma hepcidin levels are influenced by sex and strain but do not predict tissue iron levels in inbred mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. med.upenn.edu [med.upenn.edu]
- 7. researchgate.net [researchgate.net]
- 8. JCI - Hepcidin mediates transcriptional changes that modulate acute cytokine-induced inflammatory responses in mice [jci.org]
- 9. Pathways for the regulation of hepcidin expression in anemia of chronic disease and iron deficiency anemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A competitive enzyme-linked immunosorbent assay specific for murine hepcidin-1: correlation with hepatic mRNA expression in established and novel models of dysregulated iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hepcidin mRNA levels in mouse liver respond to inhibition of erythropoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Mouse Hepcidin ELISA Kit (A3894) [antibodies.com]
- 15. ashpublications.org [ashpublications.org]
- 16. reedbiotech.com [reedbiotech.com]
- 17. intrinsiclifesciences.com [intrinsiclifesciences.com]
Hepcidin-1 mRNA and Protein Level Discrepancy: Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating hepcidin-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of discrepancies observed between hepcidin-1 (HAMP) mRNA and protein levels in experimental settings.
Frequently Asked Questions (FAQs)
Q1: We observe high hepcidin-1 mRNA levels in our samples, but the corresponding protein levels are lower than expected. What are the potential biological reasons for this discrepancy?
A1: A discrepancy between high hepcidin-1 mRNA and low protein levels can be attributed to several layers of post-transcriptional and post-translational regulation. The primary reasons include:
-
Post-transcriptional Regulation: The stability of hepcidin mRNA is a critical control point. The RNA-binding protein HuR can bind to the 3'-untranslated region (3'UTR) of hepcidin mRNA, stabilizing it and promoting protein translation.[1][2] Conversely, microRNAs, such as miR-122 and miR-130a, can bind to the hepcidin mRNA, leading to its degradation or translational repression.[3][4][5][6]
-
Post-translational Processing: Hepcidin is synthesized as a preprohormone (preprohepcidin) that undergoes two cleavage events. The first occurs in the endoplasmic reticulum to form prohepcidin. The second, and crucial, step is the cleavage of prohepcidin by the prohormone convertase furin in the trans-Golgi network to produce the mature, biologically active 25-amino acid hepcidin peptide (hepcidin-25).[7][8][9] Inefficient furin processing can lead to an accumulation of prohepcidin, which is often not detected by assays specific for mature hepcidin-25, resulting in apparently low protein levels despite high mRNA expression.
-
Protein Degradation: Mature hepcidin is secreted into the circulation where it binds to the iron exporter ferroportin on the cell surface. This binding leads to the internalization and lysosomal degradation of both hepcidin and ferroportin.[10][11][12] Conditions that enhance the clearance of hepcidin from the circulation can contribute to lower-than-expected protein levels.
Q2: Can the choice of protein quantification method contribute to the observed discrepancy?
A2: Yes, the method used for protein quantification can significantly impact the results. The two most common methods are ELISA and mass spectrometry (MS).
-
ELISA (Enzyme-Linked Immunosorbent Assay): The specificity of the antibodies used in an ELISA kit is critical. Some antibodies may not distinguish between prohepcidin and mature hepcidin, or they may have different affinities for various isoforms (e.g., hepcidin-20, -22, -24, and -25).[13][14] If the antibody primarily detects prohepcidin, and furin cleavage is efficient, the measured levels might not correlate with the bioactive mature form. Conversely, if the antibody is specific for mature hepcidin-25, inefficient cleavage will result in low detected levels.
-
Mass Spectrometry (MS): MS-based methods can distinguish between the different hepcidin isoforms based on their mass-to-charge ratio.[15][16][17] This allows for the specific quantification of the bioactive hepcidin-25. However, sample preparation and the presence of interfering substances can affect the accuracy of MS measurements. While studies show a good correlation between ELISA and MS results overall, discrepancies can arise in specific samples due to the factors mentioned above.[18]
Q3: What are the key signaling pathways that regulate hepcidin transcription and could be investigated if we suspect transcriptional issues?
A3: Hepcidin transcription is primarily regulated by two major signaling pathways in hepatocytes:
-
BMP/SMAD Pathway: This is the main pathway for iron-sensing. Increased iron levels lead to the upregulation of Bone Morphogenetic Protein 6 (BMP6), which binds to its receptor complex, including the co-receptor hemojuvelin (HJV). This triggers the phosphorylation of SMAD1/5/8 proteins, which then complex with SMAD4 and translocate to the nucleus to activate hepcidin gene (HAMP) transcription.[9][19][20]
-
JAK/STAT3 Pathway: This pathway is activated in response to inflammation, primarily through interleukin-6 (IL-6). IL-6 binding to its receptor activates Janus Kinase 2 (JAK2), which then phosphorylates Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 dimerizes, translocates to the nucleus, and binds to the hepcidin promoter to induce its transcription.[9][19][20]
Dysregulation in any of the components of these pathways can affect hepcidin mRNA levels.
Troubleshooting Guides
Guide 1: Investigating Low Hepcidin Protein Levels Despite High mRNA Levels
This guide provides a step-by-step approach to troubleshoot instances where hepcidin-1 mRNA expression is high, but protein quantification yields low results.
| Step | Action | Rationale |
| 1 | Verify Protein Quantification Method | Review the specifications of your ELISA kit. Determine if the antibodies are specific to mature hepcidin-25 or if they also detect prohepcidin. If possible, compare your results with a mass spectrometry-based method for quantifying hepcidin-25. |
| 2 | Assess Prohepcidin Processing | If your primary detection method is for mature hepcidin-25, consider measuring prohepcidin levels. An accumulation of prohepcidin would suggest inefficient cleavage by furin. This can be done using a prohepcidin-specific ELISA or by Western blot if a suitable antibody is available. |
| 3 | Investigate Post-transcriptional Regulation | Analyze the expression of factors involved in mRNA stability and translation. Quantify the expression of the RNA-binding protein HuR and relevant microRNAs (e.g., miR-122, miR-130a) using qPCR. Increased levels of inhibitory microRNAs could explain the reduced protein translation. |
| 4 | Evaluate Hepcidin Degradation | While direct measurement of hepcidin degradation rates is complex, you can assess the expression and activity of its receptor, ferroportin. Alterations in ferroportin levels could influence the rate of hepcidin clearance. |
Guide 2: Inconsistent Results Between Replicates or Experiments
This guide addresses variability in hepcidin measurements.
| Step | Action | Rationale |
| 1 | Standardize Sample Collection and Handling | Ensure consistent procedures for sample collection (e.g., time of day), processing (e.g., centrifugation speed and time), and storage (e.g., temperature, avoiding repeated freeze-thaw cycles). Hepcidin levels can exhibit diurnal variation.[21] |
| 2 | Review qPCR Protocol and Primer Design | For mRNA quantification, ensure that qPCR primers are specific for hepcidin-1 and do not amplify genomic DNA. Use appropriate reference genes for normalization that are stably expressed across your experimental conditions. Validate primer efficiency. |
| 3 | Check ELISA/MS Assay Performance | For protein quantification, run standard curves with each assay and include quality control samples with known hepcidin concentrations. Assess intra- and inter-assay variability. Ensure proper sample dilution to fall within the linear range of the assay. |
| 4 | Assess for Interfering Substances | In complex biological samples, interfering substances can affect both qPCR and immunoassay performance. For qPCR, ensure RNA is free of contaminants. For ELISA, high levels of lipids or other proteins can cause matrix effects. For MS, ion suppression can be an issue. |
Data Presentation
Table 1: Comparison of Hepcidin Quantification Methods
| Feature | ELISA (Enzyme-Linked Immunosorbent Assay) | Mass Spectrometry (MS) |
| Principle | Antibody-based detection of hepcidin. | Measurement of the mass-to-charge ratio of hepcidin molecules. |
| Specificity | Dependent on the antibody used. May detect prohepcidin and other isoforms. | High specificity for different isoforms (hepcidin-20, -22, -24, -25). |
| Throughput | High, suitable for large numbers of samples. | Lower, can be more time-consuming per sample. |
| Cost | Generally lower cost per sample. | Higher initial instrument cost and cost per sample. |
| Correlation | Good correlation with MS has been reported in several studies.[18] | Considered a reference method for isoform-specific quantification. |
Table 2: Common Hepcidin Isoforms Detected in Biological Fluids
| Isoform | Description | Biological Activity |
| Hepcidin-25 | The full-length, 25-amino acid mature peptide. | The primary bioactive form that regulates ferroportin. |
| Hepcidin-24 | N-terminally truncated isoform. | Reduced or no biological activity. |
| Hepcidin-22 | N-terminally truncated isoform. | Reduced or no biological activity. |
| Hepcidin-20 | N-terminally truncated isoform. | Reduced or no biological activity. |
Experimental Protocols
Protocol 1: Quantification of Hepcidin-1 mRNA by Real-Time RT-PCR (qPCR)
-
RNA Extraction:
-
Extract total RNA from liver tissue or cultured hepatocytes using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and by gel electrophoresis to check for RNA integrity.
-
-
Reverse Transcription (RT):
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.
-
Include a no-reverse transcriptase control to check for genomic DNA contamination.
-
-
qPCR:
-
Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for hepcidin-1, and the cDNA template.
-
Use validated primers for a stably expressed reference gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Include a melt curve analysis to verify the specificity of the amplified product.
-
Calculate the relative expression of hepcidin-1 mRNA using the ΔΔCt method.
-
Protocol 2: Quantification of Serum Hepcidin-25 by ELISA
-
Sample Preparation:
-
Collect blood samples and allow them to clot at room temperature for 30-60 minutes.
-
Centrifuge at 1000 x g for 15 minutes to separate the serum.
-
Store serum aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
-
ELISA Procedure (based on a typical competitive ELISA):
-
Allow all reagents and samples to reach room temperature.
-
Prepare serial dilutions of the hepcidin standard to generate a standard curve.
-
Add standards, controls, and serum samples to the wells of the antibody-coated microplate.
-
Add a fixed amount of biotinylated hepcidin to each well and incubate. During this incubation, the sample hepcidin and the biotinylated hepcidin will compete for binding to the immobilized antibody.
-
Wash the plate to remove unbound components.
-
Add streptavidin-HRP conjugate to each well and incubate.
-
Wash the plate again.
-
Add TMB substrate and incubate until a color develops. The color intensity will be inversely proportional to the amount of hepcidin in the sample.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the hepcidin concentration in the samples by interpolating from the standard curve.
-
Visualizations
References
- 1. "Transcriptional and Post-transcriptional Regulation of Hepcidin and Ir" by Sizhao Lu [digitalcommons.unmc.edu]
- 2. Endoplasmic reticulum stress controls iron metabolism through TMPRSS6 repression and hepcidin mRNA stabilization by RNA-binding protein HuR | Haematologica [haematologica.org]
- 3. JCI - The liver-specific microRNA miR-122 controls systemic iron homeostasis in mice [jci.org]
- 4. MicroRNA-130a Is Up-regulated in Mouse Liver by Iron Deficiency and Targets the Bone Morphogenetic Protein (BMP) Receptor ALK2 to Attenuate BMP Signaling and Hepcidin Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Circulating microRNAs and hepcidin as predictors of iron homeostasis and anemia among school children: a biochemical and cross-sectional survey analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Physiological and pathophysiological mechanisms of hepcidin regulation: clinical implications for iron disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. POSTTRANSLATIONAL PROCESSING OF HEPCIDIN IN HUMAN HEPATOCYTES IS MEDIATED BY THE PROHORMONE CONVERTASE FURIN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepcidin Signaling in Health and Disease: Ironing Out the Details - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Degradation and Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hepcidin targets ferroportin for degradation in hepatocytes | Haematologica [haematologica.org]
- 12. Hepcidin Regulation of Iron Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Serum levels of the hepcidin-20 isoform in a large general population: The Val Borbera study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 16. Measurement of hepcidin isoforms in human serum by liquid chromatography with high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. ashpublications.org [ashpublications.org]
- 19. JCI - Iron regulation by hepcidin [jci.org]
- 20. ashpublications.org [ashpublications.org]
- 21. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Sample Collection for Hepcidin-1 Measurement in Mice
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing sample collection for the accurate measurement of hepcidin-1 in mice. Adherence to proper pre-analytical procedures is critical for obtaining reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the most critical pre-analytical factors to consider when collecting samples for hepcidin-1 measurement in mice?
A1: Several factors can significantly influence hepcidin-1 levels. Key considerations include:
-
Circadian Rhythm: Hepcidin expression exhibits a diurnal rhythm in mice, with levels increasing during the dark cycle.[1][2][3][4] To minimize variability, it is crucial to collect samples at a consistent time of day for all animals in a study.
-
Anemia and Erythropoietic Activity: Anemia, whether induced by bleeding or hemolysis, leads to the suppression of hepcidin.[5][6][7][8][9][10] Conversely, inhibiting erythropoiesis can increase hepcidin expression even in the presence of anemia.[8][9]
-
Inflammation: As an acute-phase reactant, hepcidin is strongly induced by inflammation, primarily through the IL-6/STAT3 signaling pathway.[7][10][11] Ensure that experimental animals are free from underlying infections or inflammatory conditions that are not part of the experimental design.
-
Anesthesia: The type of anesthesia used can potentially affect physiological parameters. While not extensively detailed in the provided results, it is a variable to keep consistent across all sample collections.
-
Hemolysis: Hemolysis can lead to a repression of hepcidin levels.[5][6] Therefore, it is critical to employ blood collection techniques that minimize red blood cell lysis.
Q2: Which blood collection method is recommended for hepcidin-1 measurement in mice?
A2: The choice of blood collection method depends on the experimental design, required blood volume, and whether it is a terminal or survival procedure. Regardless of the method, aseptic technique is paramount to prevent inflammation.[12]
-
Terminal Procedures: For terminal studies where a large volume of high-quality blood is needed, cardiac puncture or collection from the posterior vena cava are suitable methods.[12][13]
-
Survival Procedures: For longitudinal studies requiring serial sampling, methods such as collection from the saphenous vein, submandibular vein, or tail vein are appropriate.[12][13] Retro-orbital sinus collection is another option for obtaining medium to large volumes, but it requires significant skill to avoid complications.[12][13][14] The submandibular vein is often preferred for its ability to yield a moderate amount of blood with minimal trauma.[13]
Q3: Should I use serum or plasma for hepcidin-1 measurement?
A3: Both serum and plasma are suitable for hepcidin-1 measurement using either ELISA or LC-MS/MS methods.[15][16][17][18][19][20][21] The choice may depend on the specific assay kit and the other analytes being measured from the same sample. It is important to be consistent with the sample type throughout a study.
Q4: How should I process and store blood samples for hepcidin-1 analysis?
A4: Proper sample handling is crucial for maintaining hepcidin stability.
-
Serum Collection: Allow the blood to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at approximately 1000 x g for 20 minutes.[18][22]
-
Plasma Collection: Use EDTA as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[18][21]
-
Storage: For short-term storage (up to 5 days), samples can be kept at 4°C. For long-term storage, aliquots should be stored at -20°C (for up to 1 month) or -80°C (for up to 2 months or longer).[7][18] It is critical to avoid multiple freeze-thaw cycles.[18]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in hepcidin levels between animals in the same group | Inconsistent sample collection time. | Standardize the time of day for all blood draws to account for the circadian rhythm of hepcidin.[1][2][3][4] |
| Underlying inflammation in some animals. | Visually inspect animals for signs of illness or inflammation. If possible, measure inflammatory markers. | |
| Unexpectedly low hepcidin levels | Hemolysis during sample collection. | Use proper blood collection techniques to minimize red blood cell damage. Visually inspect serum/plasma for signs of hemolysis.[5][6] |
| Anemia due to repeated blood draws. | Monitor the frequency and volume of blood collection in longitudinal studies to prevent anemia-induced hepcidin suppression.[7][8][9] | |
| Improper sample storage. | Ensure samples are stored at the correct temperature and avoid repeated freeze-thaw cycles.[18] | |
| Unexpectedly high hepcidin levels | Acute inflammation from a stressful or improper blood collection procedure. | Refine blood collection techniques to be as quick and stress-free as possible. Use aseptic techniques.[12] |
| Contamination of samples. | Ensure all collection tubes and processing materials are sterile and non-pyrogenic.[18] |
Quantitative Data Summary
Table 1: Impact of Pre-Analytical Variables on Mouse Hepcidin-1 Levels
| Variable | Effect on Hepcidin-1 | Magnitude of Change | Reference |
| Anemia (Phlebotomy) | Decrease | 2.3- to 3.6-fold decrease in serum and urine 3 days after blood collection. | [7] |
| Inflammation (LPS) | Increase | Significant increase in serum and urine hepcidin levels. | [7][15] |
| Dietary Iron | Increase | Serum hepcidin-1 increases in parallel with increasing dietary iron. | [7][15] |
| Hemolysis | Decrease | Chronic intravascular hemolysis is associated with repressed hepcidin expression. | [5] |
| Circadian Rhythm | Varies | Hepcidin gene expression increases during the dark cycle in mice. | [2][3] |
Experimental Protocols
Protocol 1: Blood Sample Collection (Survival - Submandibular Vein)
-
Restraint: Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Puncture Site Identification: Locate the submandibular vein, which is visible as a small, dark spot on the side of the jaw.
-
Lancing: Using a sterile lancet, make a quick and firm puncture of the vein.
-
Collection: Collect the free-flowing blood into an appropriate collection tube (e.g., a microcentrifuge tube with or without anticoagulant).
-
Hemostasis: After collecting the desired volume, apply gentle pressure to the puncture site with sterile gauze until bleeding stops.
-
Monitoring: Monitor the mouse to ensure bleeding has ceased before returning it to its cage.
Protocol 2: Serum and Plasma Preparation
For Serum:
-
Collect whole blood into a tube without anticoagulant.
-
Allow the blood to clot at room temperature for 2 hours or at 4°C overnight.[18]
-
Centrifuge at 1000 x g for 20 minutes at 4°C.[18]
-
Carefully aspirate the supernatant (serum) and transfer it to a clean, labeled tube.
-
Store at 4°C for short-term use or at -80°C for long-term storage.[18]
For Plasma:
-
Collect whole blood into a tube containing EDTA as an anticoagulant.
-
Gently invert the tube several times to mix.
-
Within 30 minutes of collection, centrifuge at 1000 x g for 15 minutes at 2-8°C.[18][21]
-
Carefully aspirate the supernatant (plasma) and transfer it to a clean, labeled tube.
-
Store at 4°C for short-term use or at -80°C for long-term storage.[18]
Protocol 3: Hepcidin-1 Measurement by Competitive ELISA (General Overview)
Note: This is a general protocol. Always refer to the specific instructions provided with your ELISA kit.
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all components to room temperature before use.[18]
-
Standard Curve: Prepare a serial dilution of the hepcidin standard to create a standard curve.
-
Plate Loading: Add standards and samples (typically diluted, e.g., 5% serum in sample diluent) to the appropriate wells of the antibody-coated microplate.[15]
-
Incubation: Add the biotinylated hepcidin-1 and incubate as per the kit's instructions (e.g., 1.5 hours at 37°C).[18]
-
Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Conjugate Addition: Add the Streptavidin-HRP conjugate to each well and incubate (e.g., 30 minutes at 37°C).[18]
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add the TMB substrate to each well and incubate in the dark until a color change is observed.[18]
-
Stopping the Reaction: Add the stop solution to each well.[18]
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Analysis: Calculate the hepcidin-1 concentration in your samples by interpolating from the standard curve.
Visualizations
Signaling Pathways Regulating Hepcidin Expression
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Melatonin Regulates Iron Homeostasis by Inducing Hepcidin Expression in Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Hemolytic anemia repressed hepcidin level without hepatocyte iron overload: lesson from Günther disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepcidin suppression and defective iron recycling account for dysregulation of iron homeostasis in heme oxygenase-1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A competitive enzyme-linked immunosorbent assay specific for murine hepcidin-1: correlation with hepatic mRNA expression in established and novel models of dysregulated iron homeostasis | Haematologica [haematologica.org]
- 8. ashpublications.org [ashpublications.org]
- 9. Suppression of hepcidin during anemia requires erythropoietic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The gene encoding the iron regulatory peptide hepcidin is regulated by anemia, hypoxia, and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Changes in Hepcidin Levels in an Animal Model of Anemia of Chronic Inflammation: Mechanistic Insights Related to Iron Supplementation and Hepcidin Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. unirv.edu.br [unirv.edu.br]
- 13. neoteryx.com [neoteryx.com]
- 14. einsteinmed.edu [einsteinmed.edu]
- 15. A competitive enzyme-linked immunosorbent assay specific for murine hepcidin-1: correlation with hepatic mRNA expression in established and novel models of dysregulated iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitation of hepcidin from human and mouse serum using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. abcam.com [abcam.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. reedbiotech.com [reedbiotech.com]
- 22. fn-test.com [fn-test.com]
Technical Support Center: Quantifying Low Hepcidin-1 Concentrations in Mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in the quantification of low hepcidin-1 concentrations in murine samples.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when quantifying low hepcidin-1 concentrations in mice?
Quantifying low levels of hepcidin-1 in mice presents several analytical challenges:
-
Assay Sensitivity: Many assays may not be sensitive enough to detect the low basal levels of hepcidin-1, especially in models of iron deficiency or genetic hemochromatosis.[1][2]
-
Specificity: Mice express two forms of hepcidin, hepcidin-1 and hepcidin-2. It is crucial to use an assay that is specific for hepcidin-1, the primary regulator of iron homeostasis, and does not cross-react with hepcidin-2.[1][2][3]
-
Sample Volume: Mice are small animals, limiting the volume of serum or plasma that can be collected. Assays requiring large sample volumes can be problematic, especially for longitudinal studies.[1][4][5][6]
-
Matrix Effects: Components in serum or plasma can interfere with the assay, affecting accuracy and recovery.[4]
-
Pre-analytical Variability: Sample collection, handling, and storage can significantly impact hepcidin-1 stability and measured concentrations.
Q2: Which assay method is most suitable for measuring low murine hepcidin-1 concentrations?
Both competitive enzyme-linked immunosorbent assays (C-ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used.
-
C-ELISA: Can be a robust and sensitive method, with some kits offering a lower limit of detection (LLOD) suitable for low concentrations.[1][2] They are often more accessible and have a higher throughput than LC-MS/MS.
-
LC-MS/MS: Offers high specificity and sensitivity, and is considered a gold-standard method for peptide quantification.[4][5][7] It can overcome some of the specificity issues of immunoassays. However, it requires specialized equipment and expertise.
The choice of method depends on the specific experimental needs, available resources, and the expected concentration range of hepcidin-1 in the samples.
Q3: How can I increase the sensitivity of my hepcidin-1 ELISA?
-
Optimize Sample Dilution: While a 1:20 (5%) serum dilution is often optimal, increasing the serum concentration (e.g., to 10%) can enhance sensitivity.[1] However, be aware that this may also increase matrix interference, so validation is crucial.[1]
-
Choice of Kit: Select a commercially available kit with a documented low limit of detection and high sensitivity.[3][8]
-
Follow Protocol Precisely: Adhere strictly to the manufacturer's instructions regarding incubation times, temperatures, and washing steps.[9]
Q4: My hepcidin-1 levels are undetectable. What are the possible reasons?
-
Physiological Suppression: In certain conditions like iron deficiency, acute blood loss, or in specific genetic knockout models (e.g., Hamp knockout), hepcidin-1 levels are expected to be extremely low or absent.[1][10][11]
-
Assay Sensitivity: The hepcidin-1 concentrations in your samples may be below the lower limit of detection of your assay.[1][2]
-
Improper Sample Handling: Repeated freeze-thaw cycles or improper storage can lead to peptide degradation.
-
Reagent Issues: Ensure that all kit reagents, especially the standards, are properly reconstituted and have not expired.
Q5: There is a poor correlation between my serum hepcidin-1 protein levels and hepatic Hamp mRNA expression. Why?
While serum hepcidin-1 levels generally correlate with hepatic Hamp mRNA expression, discrepancies can occur.[1][7][10]
-
Post-transcriptional and Post-translational Regulation: Hepcidin expression is regulated at multiple levels, and mRNA levels may not always directly reflect the amount of secreted, bioactive peptide.
-
Temporal Differences: There can be a time lag between changes in mRNA expression and subsequent changes in circulating protein levels.
-
Assay Variability: In some instances, serum hepcidin-1 measurements may more accurately reflect iron parameters than mRNA levels.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background | Insufficient washing. | Increase the number of wash steps and ensure complete removal of wash buffer.[9] |
| Contaminated reagents. | Use fresh, sterile buffers and reagents. | |
| No Signal | Incorrect reagent preparation or addition order. | Carefully review and repeat the protocol, ensuring all steps are followed correctly. |
| Degraded standard. | Use a new vial of the standard and handle it according to the manufacturer's instructions. | |
| Poor Duplicates | Pipetting errors. | Use calibrated pipettes and ensure consistent technique. |
| Incomplete mixing of reagents. | Gently mix all reagents thoroughly before use. | |
| Low Signal/Sensitivity | Suboptimal sample dilution. | Test different sample dilutions to find the optimal concentration that minimizes matrix effects while maximizing the signal.[1] |
| Inappropriate assay kit. | Choose a kit with a sensitivity range appropriate for your expected hepcidin-1 concentrations.[3][8] |
Quantitative Data Summary
Table 1: Comparison of Murine Hepcidin-1 Quantification Methods
| Method | Sample Type | Sample Volume | Lower Limit of Detection (LLOD) / Sensitivity | Quantitative Range | Reference |
| Competitive ELISA (C-ELISA) | Serum, Urine | 2.5 - 10 µL | 1.8 - 3.6 ng/mL | Wide dynamic range, up to 6666 ng/mL | [1][2] |
| Competitive ELISA (Commercial Kit) | Serum, Urine | 12 µL | 0.18 ng/mL | 0.5 - 333 ng/mL | [3] |
| Sandwich ELISA (Commercial Kit) | Serum, Plasma, Tissue Homogenate | Not specified | < 1.875 ng/mL | 3.125 - 200 ng/mL | |
| LC-MS/MS | Serum, Plasma | 50 µL | 0.25 ng/mL | 0.25 - 500 ng/mL | [4][5] |
Experimental Protocols
Protocol 1: Induction of Hepcidin-1 by Inflammation
-
Animal Model: Use age- and sex-matched C57BL/6 mice.
-
Acclimation: Allow mice to acclimate for at least one week before the experiment.
-
Baseline Sample: Collect a baseline blood sample via tail vein or retro-orbital bleeding.
-
LPS Injection: Administer lipopolysaccharide (LPS) intraperitoneally at a dose of 1 µg/g body weight to induce an inflammatory response.[1]
-
Control Group: Inject a control group of mice with sterile phosphate-buffered saline (PBS).[1]
-
Sample Collection: Collect blood samples at various time points post-injection (e.g., 6, 12, 24 hours) to measure the hepcidin-1 response.[1]
-
Sample Processing: Allow blood to clot at room temperature, then centrifuge to separate serum. Store serum at -80°C until analysis.
Protocol 2: Suppression of Hepcidin-1 by Iron Deficiency
-
Animal Model: Use weanling C57BL/6 mice.
-
Dietary Regimen: Feed mice a low-iron diet (e.g., 4 ppm Fe) for a specified period (e.g., 4 weeks) to induce iron deficiency.[1]
-
Control Group: Feed a control group of mice a standard diet with normal iron content (e.g., 300 ppm Fe).[1]
-
Sample Collection: At the end of the dietary period, collect blood and liver tissue.
-
Sample Processing: Process blood to obtain serum as described in Protocol 1. Snap-freeze liver tissue in liquid nitrogen for subsequent RNA extraction and gene expression analysis (Hamp mRNA).
Visualizations
Caption: Major signaling pathways regulating hepcidin expression in mice.
Caption: General workflow for studying hepcidin-1 in murine models.
References
- 1. A competitive enzyme-linked immunosorbent assay specific for murine hepcidin-1: correlation with hepatic mRNA expression in established and novel models of dysregulated iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A competitive enzyme-linked immunosorbent assay specific for murine hepcidin-1: correlation with hepatic mRNA expression in established and novel models of dysregulated iron homeostasis | Haematologica [haematologica.org]
- 3. intrinsiclifesciences.com [intrinsiclifesciences.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Quantitation of hepcidin from human and mouse serum using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anemia of Chronic Disease: Hepcidin Quantitation and Pharmacokinetics [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. biocompare.com [biocompare.com]
- 9. fn-test.com [fn-test.com]
- 10. researchgate.net [researchgate.net]
- 11. Lack of hepcidin ameliorates anemia and improves growth in an adenine-induced mouse model of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reproducible Hepcidin-1 qPCR in Mouse Liver
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of hepcidin-1 qPCR in mouse liver.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps for ensuring reproducible hepcidin-1 qPCR results?
A1: The most critical steps are:
-
Consistent sample collection and storage: Immediately flash-freeze liver tissue in liquid nitrogen or store it in an RNA stabilization solution to prevent RNA degradation.[1]
-
High-quality RNA extraction: Ensure the extraction method yields pure, intact RNA. The liver is a metabolically active organ and should provide a good quantity of RNA.[1]
-
Thorough gDNA removal: Contaminating genomic DNA can lead to false-positive results. Always perform a DNase treatment step.[2]
-
Optimal cDNA synthesis: The efficiency of the reverse transcription reaction directly impacts the accuracy of your qPCR results.
-
Validated qPCR primers and reference genes: Use primers specific for murine hepcidin-1 and reference genes that are stably expressed across your experimental conditions.
Q2: I'm not getting any RNA from my mouse liver samples. What could be the problem?
A2: Several factors could lead to failed RNA isolation from the liver:
-
Tissue degradation: If the tissue is not processed or frozen immediately after collection, RNases will degrade the RNA.[1]
-
Improper homogenization: The tissue must be completely homogenized to release the RNA.
-
Incorrect use of reagents: Ensure you are using fresh, high-quality reagents for RNA extraction. For example, using fresh Trizol and chloroform is crucial.[1]
-
Issues with the RNA precipitation step: If you do not see a white RNA pellet after isopropanol precipitation, you can try adding more isopropanol and incubating at -20°C for a longer period before centrifugation.[1]
Q3: My RNA samples have low 260/280 or 260/230 ratios. Can I still use them for qPCR?
A3: It is not recommended to proceed with qPCR with impure RNA, as it can inhibit the reverse transcription and qPCR reactions.
-
Low A260/280 ratio (<1.8): Indicates protein or phenol contamination.[3]
-
Low A260/230 ratio (<2.0): Suggests contamination with carbohydrates, salts, or organic solvents.[4] It is best to re-purify the RNA samples.
Q4: How do I choose the best reference gene for hepcidin-1 qPCR in mouse liver?
A4: The choice of reference gene is critical and should be validated for your specific experimental model. Some commonly used reference genes for mouse liver include β-actin, GAPDH, and HPRT1.[5][6] However, their expression can vary under different conditions. It is recommended to test a panel of candidate reference genes and use software tools like geNorm or NormFinder to identify the most stable ones for your experiment.[5]
Q5: My qPCR results are highly variable between technical replicates. What are the likely causes?
A5: High variability in technical replicates is often due to:
-
Pipetting errors: Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Poorly mixed reaction components: Gently vortex and centrifuge all master mixes and reaction plates before running the qPCR.
-
Inconsistent sample evaporation: Use high-quality sealing films for your qPCR plates.
Q6: I see a signal in my no-template control (NTC). What should I do?
A6: A signal in the NTC indicates contamination. This could be from contaminated reagents, primers, or workspace. To troubleshoot this, you should:
-
Use fresh, nuclease-free water and reagents.
-
Aliquot your primers to avoid contaminating the stock.
-
Clean your workspace and pipettes with a DNA decontamination solution.
Troubleshooting Guides
RNA Isolation from Mouse Liver
| Problem | Possible Cause | Recommended Solution |
| Low RNA Yield | Incomplete tissue homogenization. | Ensure complete homogenization using a bead-based or rotor-stator homogenizer.[7] |
| RNA degradation. | Process fresh tissue immediately or flash-freeze in liquid nitrogen.[1][8] | |
| Incorrect phase separation. | Use the correct volume of chloroform and ensure proper mixing with the Trizol homogenate.[7] | |
| Low RNA Purity (A260/280 < 1.8) | Protein contamination. | Be careful not to transfer any of the interphase or organic phase during aqueous phase collection. |
| Phenol carryover. | Perform an additional chloroform extraction. | |
| Low RNA Purity (A260/230 < 2.0) | Guanidinium thiocyanate carryover. | Ensure the RNA pellet is washed properly with 75% ethanol. |
| Ethanol carryover. | After the final wash, ensure all residual ethanol has been removed before resuspending the RNA pellet.[3] | |
| RNA Degradation | RNase contamination. | Use RNase-free tubes, tips, and reagents. Wear gloves and work in a clean environment. |
| Improper tissue storage. | Store tissues at -80°C or in an RNA stabilization solution.[1] |
cDNA Synthesis
| Problem | Possible Cause | Recommended Solution |
| Low or No cDNA Yield | Poor RNA quality. | Use high-quality, intact RNA for the reaction. Assess RNA integrity using gel electrophoresis or a bioanalyzer.[9] |
| Presence of inhibitors in the RNA sample. | Clean up the RNA sample to remove inhibitors.[4] | |
| Inefficient reverse transcriptase. | Use a reputable reverse transcriptase and follow the manufacturer's protocol. Consider an enzyme with higher processivity for long transcripts.[2] | |
| Incorrect priming strategy. | Choose the appropriate priming strategy (oligo(dT)s, random hexamers, or gene-specific primers) for your target. | |
| Genomic DNA Contamination | Incomplete DNase treatment. | Ensure the DNase treatment is performed correctly and the DNase is subsequently inactivated or removed.[2] |
qPCR
| Problem | Possible Cause | Recommended Solution |
| Low Amplification Efficiency | Suboptimal primer concentration. | Perform a primer concentration matrix to determine the optimal forward and reverse primer concentrations. |
| Poor primer design. | Ensure primers have a similar melting temperature and are free of secondary structures. | |
| Presence of qPCR inhibitors. | Dilute the cDNA template to reduce the concentration of inhibitors.[10] | |
| No Amplification | Error in reaction setup. | Double-check all reaction components and their concentrations. |
| Incorrect annealing temperature. | Optimize the annealing temperature using a gradient PCR. | |
| cDNA synthesis failure. | Troubleshoot the cDNA synthesis step (see above). | |
| Non-specific Amplification | Primer-dimers. | Optimize primer concentrations and annealing temperature. |
| Amplification of gDNA. | Perform a DNase treatment of the RNA and include a no-reverse transcriptase (-RT) control.[9] |
Experimental Protocols
Protocol 1: RNA Isolation from Mouse Liver using TRI Reagent
-
Homogenization: Homogenize 50-100 mg of frozen mouse liver tissue in 1 mL of TRI reagent using a bead-based or rotor-stator homogenizer.[3]
-
Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for another 2-3 minutes at room temperature.[7] Centrifuge at 12,000 x g for 15 minutes at 4°C.[7]
-
RNA Precipitation: Transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol, mix, and incubate for 10 minutes at room temperature. Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Solubilization: Air-dry the pellet for 5-10 minutes and resuspend in an appropriate volume of RNase-free water.
Protocol 2: cDNA Synthesis
-
gDNA Removal: Treat 1 µg of total RNA with DNase I according to the manufacturer's instructions.
-
Reverse Transcription Reaction Setup: In a sterile, nuclease-free tube, combine the DNase-treated RNA, oligo(dT) primers and/or random hexamers, and dNTPs. Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Reverse Transcription: Add the reverse transcription buffer, RNase inhibitor, and reverse transcriptase enzyme. Mix gently and incubate according to the manufacturer's recommendations (e.g., 25°C for 10 minutes, 50°C for 50 minutes, and 85°C for 5 minutes).
-
Storage: The resulting cDNA can be stored at -20°C.
Protocol 3: Hepcidin-1 qPCR
-
Reaction Setup: Prepare a master mix containing qPCR master mix (with SYBR Green or a probe-based chemistry), forward and reverse primers for hepcidin-1, and nuclease-free water.
-
Plate Setup: Add the master mix to your qPCR plate, followed by the cDNA template. Include no-template controls (NTCs) and no-reverse transcriptase (-RT) controls.
-
qPCR Cycling: Perform the qPCR using a standard three-step cycling protocol (denaturation, annealing, and extension), followed by a melt curve analysis if using SYBR Green. An example protocol would be: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 60 seconds.
Visualizations
Caption: Hepcidin regulatory pathways in the hepatocyte.
Caption: Experimental workflow for hepcidin-1 qPCR.
Caption: Troubleshooting logic for common qPCR issues.
References
- 1. researchgate.net [researchgate.net]
- 2. pcrbio.com [pcrbio.com]
- 3. Isolation of RNA from the Murine Colonic Tissue and qRT-PCR for Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selection of reference genes for expression analysis in mouse models of acute alcoholic liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. RNA Extraction and RT-PCR on Mouse tissues [protocols.io]
- 8. targetepigenomics.org [targetepigenomics.org]
- 9. Reverse Transcription Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. promegaconnections.com [promegaconnections.com]
Technical Support Center: Hepcidin-1 Mimetics in Mouse Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing hepcidin-1 mimetics in murine experiments. The information is designed to address specific issues and unexpected outcomes that may be encountered.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We administered a hepcidin-1 mimetic to our mice and observed a more profound and prolonged hypoferremia than anticipated. What could be the cause?
A1: Several factors could contribute to an exaggerated hypoferremic response.
-
Mouse Strain and Iron Status: The baseline iron status of your mice is critical. Mice on a standard diet may have varying iron stores. To standardize this, it is recommended to place mice on an iron-deficient diet (~4 ppm iron) for two weeks prior to the experiment. This suppresses endogenous hepcidin, leading to more consistent and predictable responses to the mimetic.
-
Dosage and Formulation: High doses of hepcidin mimetics can lead to profound iron restriction and even anemia[1]. Ensure your dosage is within the reported therapeutic range for your specific mimetic and mouse model. The formulation and vehicle can also affect bioavailability and potency. For example, minihepcidins have been formulated for both parenteral and oral administration, with differing pharmacokinetics[2][3].
-
Genetic Background: The genetic background of the mouse strain can influence the response. For instance, hepcidin-1 knockout mice will have a different baseline and response compared to wild-type mice[1][4].
Troubleshooting Steps:
-
Verify Dosage: Double-check your calculations and the concentration of your stock solution.
-
Assess Baseline Iron Status: If possible, measure baseline serum iron and transferrin saturation in a cohort of untreated mice.
-
Titrate the Dose: Perform a dose-response study to determine the optimal dose for your experimental goals.
-
Standardize Diet: Implement a controlled iron diet for all experimental animals to ensure uniform iron status.
Q2: Our experiment involves a model of inflammation, and the hepcidin-1 mimetic seems to be altering the inflammatory response. Is this a known off-target effect?
A2: Yes, hepcidin itself has been shown to modulate inflammatory responses, and its mimetics may have similar effects.
-
Anti-inflammatory Properties: Hepcidin can exert anti-inflammatory effects by modulating cytokine production. Studies have shown that hepcidin treatment in mice can suppress LPS-induced IL-6 and TNF-α transcription and secretion[5][6]. This is mediated through the Jak2-Stat3 signaling pathway, which is activated upon hepcidin binding to ferroportin[5][6].
-
Protection from Inflammatory Insults: Pretreatment with hepcidin has been demonstrated to protect mice from lethal doses of LPS[5][6]. This suggests that hepcidin mimetics could potentially dampen the inflammatory phenotype in your model.
Troubleshooting and Experimental Considerations:
-
Measure Inflammatory Markers: Quantify key inflammatory cytokines (e.g., IL-6, TNF-α) in both treated and control groups to assess the impact of the mimetic.
-
Include Appropriate Controls: Use vehicle-treated control groups in your inflammation model to isolate the effects of the hepcidin mimetic.
-
Consider Timing of Administration: The timing of mimetic administration relative to the inflammatory stimulus may be critical.
Q3: We are using a hepcidin-1 mimetic to treat iron overload in a mouse model of hemochromatosis, but we are observing anemia. Is this expected?
A3: The development of anemia is a potential off-target effect, particularly at higher doses of hepcidin-1 mimetics[1].
-
Iron-Restricted Erythropoiesis: Hepcidin mimetics function by promoting the degradation of ferroportin, which blocks iron export from enterocytes, macrophages, and hepatocytes into the plasma[7]. This leads to decreased iron availability for erythropoiesis. If the dose is too high or the treatment is prolonged, this can result in iron-restricted anemia, characterized by microcytic and hypochromic red blood cells[8].
-
Model-Specific Effects: In models of polycythemia vera (PV), such as Jak2V617F mice, the induction of a mild iron-restricted state is the therapeutic goal to control erythrocytosis[7]. However, in hemochromatosis models, the aim is to reduce iron overload without inducing significant anemia.
Troubleshooting Steps:
-
Monitor Hematological Parameters: Perform complete blood counts (CBCs) regularly to monitor for changes in hemoglobin, hematocrit, and red blood cell indices.
-
Adjust Dosage: If anemia develops, consider reducing the dose or the frequency of administration.
-
Assess Iron Redistribution: While liver iron may decrease, iron will be sequestered in macrophages of the spleen and duodenum. Histological analysis with iron staining (e.g., Perls' Prussian blue) can confirm this redistribution[1].
Q4: Can hepcidin-1 mimetics affect bone metabolism in mice?
A4: There is emerging evidence that hepcidin can influence bone cell function, which may be an important consideration for long-term studies.
-
Effects on Osteoclasts: In vitro studies have shown that mouse hepcidin-1 can facilitate osteoclast differentiation. This was associated with increased expression of osteoclast markers like TRAP, cathepsin K, and MMP-9, and was linked to increased intracellular iron in osteoclast precursors[9].
-
Effects on Osteoblasts: Other research has indicated that hepcidin can increase intracellular iron and calcium levels in osteoblasts, promoting mineralization[9].
Experimental Considerations:
-
For long-term studies involving hepcidin-1 mimetics, it may be prudent to include endpoints related to bone health, such as bone mineral density measurements or histological analysis of bone tissue.
Quantitative Data Summary
Table 1: Effects of Hepcidin-1 Mimetics on Hematological and Iron Parameters in Mice
| Parameter | Mouse Model | Treatment | Outcome | Reference |
| Serum Iron | C57BL/6 | Minihepcidin (200 nmoles, i.p.) | ~70-80% decrease at 4 hours | [2] |
| Hepcidin-1 Knockout | Minihepcidin (PR65, daily for 2 weeks) | Prevention of iron overload | [1] | |
| Hfe -/- | Hepcidin | Reverted high plasma iron to normal | [10] | |
| Liver Iron | Hepcidin-1 Knockout | Minihepcidin (daily for 2 weeks) | Significantly lower than solvent-treated | [2] |
| Hemoglobin | β-thalassemia intermedia | Transgenic hepcidin expression | Increased hemoglobin | [2] |
| Jak2V617F (PV model) | Minihepcidin | Dose-dependent decrease | [7] | |
| Hematocrit | Jak2V617F (PV model) | Minihepcidin | Dose-dependent decrease | [7] |
Table 2: Effects of Hepcidin-1 on Inflammatory Markers in Mice
| Parameter | Model | Treatment | Outcome | Reference |
| IL-6 mRNA (LPS-induced) | Macrophages / In vivo | Hepcidin pretreatment | Suppression | [5][6] |
| TNF-α mRNA (LPS-induced) | Macrophages / In vivo | Hepcidin pretreatment | Suppression | [5][6] |
| Survival (lethal LPS dose) | In vivo | Hepcidin pretreatment | Protection from lethality | [5][6] |
Detailed Experimental Protocols
Protocol 1: Assessment of Acute Hypoferremic Activity of a Hepcidin-1 Mimetic
-
Animal Model: 6-week-old C57BL/6 mice.
-
Dietary Acclimation: Place mice on an iron-deficient diet (~4 ppm iron) for 2 weeks to suppress endogenous hepcidin and reduce inter-individual variability[3].
-
Mimetic Preparation: Solubilize the hepcidin-1 mimetic in a suitable vehicle (e.g., PBS, or a specific solubilization agent like SL220 for certain peptides)[3].
-
Administration: Administer the mimetic via intraperitoneal (i.p.) injection at the desired dose (e.g., 20-200 nmoles/mouse)[2]. Include a vehicle-only control group.
-
Sample Collection: At a defined time point post-injection (e.g., 4 hours), sacrifice the mice and collect blood via cardiac puncture[3].
-
Analysis: Separate serum and measure serum iron concentration using a colorimetric assay[3]. Results are often expressed as a percentage decrease compared to the vehicle-treated control group.
Protocol 2: Evaluation of Hepcidin-1 Mimetic Efficacy in a Chronic Iron Overload Model
-
Animal Model: Hepcidin-1 knockout (Hamp1-/-) mice, a model of severe hemochromatosis[1].
-
Treatment Regimen: Administer the hepcidin-1 mimetic (e.g., PR65) via subcutaneous injection daily for a specified period (e.g., 2 weeks)[1]. Include a vehicle-treated control group of Hamp1-/- mice.
-
Monitoring: Perform weekly complete blood counts to monitor for potential anemia.
-
Endpoint Analysis: At the end of the treatment period, sacrifice the mice and collect blood and tissues.
-
Serum Analysis: Measure serum iron and transferrin saturation.
-
Tissue Iron Analysis: Determine non-heme iron content in the liver, spleen, and heart.
-
Histology: Perform Perls' Prussian blue staining on liver and spleen sections to visualize iron deposition.
-
Signaling Pathways and Experimental Workflows
References
- 1. Minihepcidins prevent iron overload in a hepcidin-deficient mouse model of severe hemochromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minihepcidins are rationally designed small peptides that mimic hepcidin activity in mice and may be useful for the treatment of iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Iron absorption in hepcidin1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI - Hepcidin mediates transcriptional changes that modulate acute cytokine-induced inflammatory responses in mice [jci.org]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Hepcidin Mimetics in Polycythemia Vera: Resolving the Irony of Iron deficiency and Erythrocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepcidin antimicrobial peptide transgenic mice exhibit features of the anemia of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of mouse hepcidin 1 treatment on osteoclast differentiation and intracellular iron concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hepcidin treatment in Hfe-/- mice diminishes plasma iron without affecting erythropoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Synthetic Mouse Hepcidin-1 for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthetic mouse hepcidin-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of mouse hepcidin-1 and how does it differ from hepcidin-2?
A1: Mouse hepcidin-1 is the primary regulator of iron homeostasis. It functions by binding to the iron exporter ferroportin, leading to its internalization and degradation. This process blocks iron release from enterocytes and macrophages into the circulation.[1][2][3][4] While mice have two hepcidin genes, hepcidin-1 and hepcidin-2, studies have shown that hepcidin-1 is the key player in iron metabolism.[2][3] Overexpression of hepcidin-1 in transgenic mice leads to severe iron-deficiency anemia, whereas overexpression of hepcidin-2 does not significantly impact iron metabolism.[3]
Q2: What are the main challenges associated with the in vivo use of synthetic mouse hepcidin-1?
A2: Synthetic peptides like hepcidin-1 are susceptible to several challenges in vivo, including:
-
Enzymatic degradation: Peptidases in biological fluids can rapidly break down the peptide, leading to a short half-life and reduced bioactivity.
-
Renal clearance: Due to their small size, peptides are often quickly filtered by the kidneys and removed from circulation.
-
Aggregation: Peptides with hydrophobic residues have a tendency to aggregate, which can lead to insolubility, loss of function, and potential immunogenicity.[5]
-
Low solubility: Some peptide sequences have poor solubility in aqueous solutions, making formulation difficult.
Q3: Are there more stable alternatives to native synthetic mouse hepcidin-1?
A3: Yes, researchers have developed "minihepcidins," which are smaller, rationally designed peptide agonists of hepcidin.[6] These minihepcidins often have modifications to increase their stability, resistance to proteolysis, and solubility, making them more suitable for therapeutic applications.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reduced or no bioactivity of synthetic hepcidin-1 in vivo (no significant decrease in serum iron). | 1. Peptide Degradation: The peptide may have been degraded by proteases in vivo. 2. Incorrect Formulation: The peptide may not be properly solubilized or may have aggregated in the formulation buffer. 3. Improper Storage: The lyophilized peptide or reconstituted solution may have been stored incorrectly, leading to degradation. | 1. Optimize Formulation: Consider using excipients that can protect the peptide from degradation. For short-term studies, ensure proper solubilization in a suitable buffer immediately before use. 2. Check Formulation Protocol: Review the solubilization and dilution steps. For hepcidin, initial solubilization in a dilute acid (e.g., 0.016% HCl) followed by dilution in a neutral buffer like PBS is a common practice.[7] 3. Confirm Peptide Integrity: Before in vivo administration, verify the integrity and concentration of your peptide stock using analytical techniques like HPLC-MS. 4. Consider Modified Peptides: For longer-term studies, consider using more stable analogs like minihepcidins or implementing stabilization strategies such as PEGylation.[6] |
| Precipitation or cloudiness observed in the hepcidin-1 solution. | 1. Peptide Aggregation: Hepcidin has a tendency to aggregate, especially at higher concentrations or in certain buffers.[5] 2. Poor Solubility: The peptide may not be fully dissolved in the chosen solvent or buffer. | 1. Optimize Solubilization: Ensure the initial stock solution is fully dissolved before further dilution. Sonication can sometimes aid in dissolving peptides. 2. Adjust pH: The solubility of peptides is often pH-dependent. Test a range of pH values for your formulation buffer. 3. Use Solubilizing Agents: Consider the addition of excipients that can improve solubility and prevent aggregation, such as certain amino acids or non-ionic surfactants.[8] |
| Inconsistent results between experiments. | 1. Variability in Peptide Formulation: Inconsistent preparation of the peptide solution can lead to different effective concentrations being administered. 2. Animal-to-Animal Variation: Biological variability between animals can contribute to different responses. 3. Injection Technique: Inconsistent intraperitoneal (IP) injection technique can affect the absorption and bioavailability of the peptide. | 1. Standardize Formulation Protocol: Follow a strict, detailed protocol for preparing the hepcidin-1 solution for each experiment. 2. Increase Sample Size: Use a sufficient number of animals in each group to account for biological variability. 3. Refine Injection Technique: Ensure consistent and proper IP injection technique to minimize variability in administration.[9][10] |
Quantitative Data
Table 1: Dose-Dependent Effect of Synthetic Human Hepcidin-25 on Mouse Serum Iron Levels
This table summarizes the effect of a single intraperitoneal injection of synthetic human hepcidin-25 on serum iron concentrations in mice, as reported in a key study. This data can serve as a reference for expected outcomes in similar experiments with mouse hepcidin-1.
| Dose of Synthetic Hepcidin (µ g/mouse ) | Mean Serum Iron (µM) 4 hours post-injection | Percent Decrease from Control |
| 0 (Control) | 32 ± 8 | 0% |
| 5 | Not reported | Not reported |
| 15.8 | Not reported | Not reported |
| 50 | 6.4 ± 1.2 | ~80% |
Data adapted from Rivera et al., Blood, 2005.[7][11]
Experimental Protocols
Protocol 1: Formulation and Intraperitoneal Administration of Synthetic Mouse Hepcidin-1
Objective: To prepare and administer a stable solution of synthetic mouse hepcidin-1 to mice for in vivo studies.
Materials:
-
Lyophilized synthetic mouse hepcidin-1
-
Sterile 0.016% Hydrochloric Acid (HCl)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, low-protein binding microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-30 gauge)
Methodology:
-
Reconstitution of Lyophilized Peptide: a. Allow the vial of lyophilized hepcidin-1 to equilibrate to room temperature before opening to prevent condensation. b. Reconstitute the peptide in sterile 0.016% HCl to create a concentrated stock solution (e.g., 1 mg/mL). Gently swirl the vial to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation.
-
Preparation of Injection Solution: a. Based on the desired final dose, calculate the volume of the hepcidin-1 stock solution needed. b. In a sterile, low-protein binding microcentrifuge tube, dilute the required volume of the hepcidin-1 stock solution with sterile PBS (pH 7.4) to the final desired concentration. A typical injection volume for a mouse is 100 µL.[7]
-
Intraperitoneal (IP) Injection: a. Restrain the mouse appropriately. b. Locate the injection site in the lower right abdominal quadrant to avoid the cecum.[9][10] c. Insert the needle at a 15-30 degree angle into the peritoneal cavity. d. Gently aspirate to ensure no fluid is drawn back, which would indicate entry into an organ or blood vessel. e. Inject the 100 µL of the hepcidin-1 solution. f. Withdraw the needle and return the mouse to its cage.
Protocol 2: Assessment of Hepcidin-1 Bioactivity by Measuring Serum Iron
Objective: To determine the in vivo bioactivity of the administered synthetic mouse hepcidin-1 by measuring the change in serum iron levels.
Materials:
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Centrifuge
-
Serum iron assay kit (colorimetric or other validated method)
-
Spectrophotometer or appropriate plate reader
Methodology:
-
Baseline Blood Collection: a. Prior to hepcidin-1 administration, collect a baseline blood sample from a control group of mice or from the experimental animals at time 0.
-
Post-Injection Blood Collection: a. At a predetermined time point after hepcidin-1 injection (e.g., 1, 4, or 24 hours), collect blood samples from the mice.[7][11] A significant drop in serum iron is expected within 1-4 hours.[7][11]
-
Serum Separation: a. Allow the collected blood to clot at room temperature for 15-30 minutes. b. Centrifuge the blood samples at 1,500-2,000 x g for 10-15 minutes at 4°C. c. Carefully collect the supernatant (serum) and transfer it to a fresh, clean tube.
-
Serum Iron Measurement: a. Follow the manufacturer's instructions for the chosen serum iron assay kit. b. Measure the absorbance or signal using a spectrophotometer or plate reader.
-
Data Analysis: a. Calculate the serum iron concentration for each sample based on the standard curve. b. Compare the serum iron levels of the hepcidin-1 treated group to the control group or baseline levels to determine the bioactivity of the synthetic peptide.
Visualizations
Caption: Hepcidin Signaling Pathways
Caption: In Vivo Bioactivity Workflow
Caption: Troubleshooting Logic Flowchart
References
- 1. Expression of an Innate Immune Element (Mouse Hepcidin-1) in Baculovirus Expression System and the Comparison of Its Function with Synthetic Human Hepcidin-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative analysis of mouse hepcidin 1 and 2 genes: evidence for different patterns of expression and co-inducibility during iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional differences between hepcidin 1 and 2 in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A competitive enzyme-linked immunosorbent assay specific for murine hepcidin-1: correlation with hepatic mRNA expression in established and novel models of dysregulated iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. ashpublications.org [ashpublications.org]
- 7. Synthetic hepcidin causes rapid dose-dependent hypoferremia and is concentrated in ferroportin-containing organs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5 Types Of Formulation Excipients And How They Impact Biologics Stability [drugdiscoveryonline.com]
- 9. research.vt.edu [research.vt.edu]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. Synthetic hepcidin causes rapid dose-dependent hypoferremia and is concentrated in ferroportin-containing organs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Hepcidin-1 Detection in Murine Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with hepcidin-1 detection in specific mouse strains.
Troubleshooting Guide
Question: I am not detecting any or very low levels of hepcidin-1 in my C57BL/6 mouse serum samples using ELISA. What could be the issue?
Answer:
Several factors could contribute to low or undetectable hepcidin-1 levels in C57BL/6 mice. Consider the following troubleshooting steps:
-
Mouse Strain Background: While C57BL/6 is a commonly used strain, be aware that there can be substrain differences (e.g., C57BL/6J vs. C57BL/6N) which may influence iron metabolism and hepcidin expression.[1]
-
Dietary Iron Content: Mice on an iron-deficient diet will have significantly suppressed hepcidin-1 levels.[2][3] Confirm the iron content of your mouse chow. For baseline studies, a standard diet with adequate iron is recommended.
-
Anemia/Erythropoiesis: Increased erythropoietic activity, for instance after bleeding or induced hemolysis, will suppress hepcidin-1 expression.[4] Ensure your mice are not anemic for reasons other than your experimental design.
-
Sample Handling and Storage: Hepcidin is a small peptide and can be susceptible to degradation. Ensure proper collection of serum, avoid repeated freeze-thaw cycles, and store samples at -80°C.
-
ELISA Kit Specificity and Sensitivity: Verify that your ELISA kit is specifically designed for mouse hepcidin-1 and has a detection limit low enough for your expected concentrations. Some kits may not be sensitive enough to detect basal hepcidin levels, especially in iron-deficient animals.[2][5] Competitive ELISAs have been shown to be sensitive for murine hepcidin-1.[2]
Question: My hepcidin-1 measurements are highly variable between individual mice of the same strain (e.g., BALB/c). How can I reduce this variability?
Answer:
Inter-individual variability is a known challenge. Here are some strategies to minimize it:
-
Standardize Experimental Conditions:
-
Time of Day for Sample Collection: Hepcidin expression can have diurnal variations. Collect samples at the same time of day for all animals.
-
Diet: Ensure all mice are on the same diet from the same batch, as variations in iron content can affect hepcidin levels.
-
Inflammation Status: Inflammation is a potent inducer of hepcidin.[6][7] Monitor for any sub-clinical infections or inflammation in your colony. Use specific pathogen-free (SPF) facilities if possible.
-
-
Genetic Background: Even within an inbred strain, there can be genetic drift. If possible, obtain mice from a reliable vendor and ensure they are from the same breeding colony.
-
Sex Differences: Male and female mice can have different basal iron stores and hepcidin levels.[8][9] It is crucial to use mice of the same sex for your experimental groups or to analyze the data for each sex separately.
-
Increase Sample Size: A larger number of animals per group will help to overcome individual biological variation and increase the statistical power of your study.
Question: I am using mass spectrometry to detect hepcidin in DBA/2 mice and the detected mass is different from the expected mass for hepcidin-1. Is this an error?
Answer:
No, this is not an error. DBA/2 mice have known amino acid substitutions in both hepcidin-1 and hepcidin-2, which results in a different mass-to-charge ratio (m/z) compared to other common strains like C57BL/6.[10][11]
-
Hepcidin-1 in DBA/2: An asparagine to lysine substitution at position 16 results in a theoretical mass of 2768 Da for mature hepcidin-1.[10][11]
-
Hepcidin-2 in DBA/2: A serine to phenylalanine substitution at position 18 results in a theoretical mass of 2881 Da for mature hepcidin-2.[10][11]
It is crucial to be aware of these strain-specific differences when analyzing mass spectrometry data.
Frequently Asked Questions (FAQs)
Q1: What are the key differences in hepcidin between mice and humans that I should be aware of?
A1: The most significant difference is that mice have two hepcidin genes, Hepcidin-1 (Hamp1) and Hepcidin-2 (Hamp2), while humans have only one.[12][13] Hepcidin-1 is considered the functional ortholog of human hepcidin and is the primary regulator of iron homeostasis in mice.[11][14] Hepcidin-2 shares 68% amino acid identity with hepcidin-1, but its role in iron metabolism is not well established, and it does not appear to function in the same way as hepcidin-1.[12][14]
Q2: Which mouse strain is best for studying hepcidin regulation?
A2: The "best" strain depends on your research question.
-
C57BL/6: This is a widely used and well-characterized strain. They predominantly express Hepc1 mRNA in the liver, making them a good general-purpose model for studying hepcidin-1.[8][9]
-
DBA/2: This strain has higher basal levels of Hepc2 mRNA compared to C57BL/6.[8][9] They also exhibit significant elevations in serum hepcidin-1 in response to both iron and LPS stimulation.[10]
-
BALB/c: These mice have been shown to have higher basal iron levels in circulation and tissues compared to C57BL/6 mice, interestingly without a corresponding difference in basal hepatic hepcidin mRNA expression.[7] Their hepcidin-1 response to stimuli like iron and LPS can also differ from other strains.[10]
Q3: Should I measure hepcidin-1 in serum or urine?
A3: For hepcidin-1, serum is the preferred sample type. Studies have shown that hepcidin-1 is predominantly detected in serum, while hepcidin-2 and its isoforms are more abundant in urine.[6][10]
Q4: Does hepcidin mRNA level always correlate with protein level?
A4: Generally, there is a good correlation between liver Hamp1 mRNA levels and serum hepcidin-1 protein concentrations.[2][6][15] However, in some instances, serum hepcidin-1 may more accurately reflect the iron status and distinguish smaller differences between experimental groups than mRNA levels.[2] Measuring the bioactive peptide is considered a more direct assessment of hepcidin's function.
Q5: What are the main methods for hepcidin-1 detection in mice?
A5: The primary methods are:
-
Mass Spectrometry (MS): Techniques like SELDI-TOF-MS and LC-MS/MS are highly specific and can identify different hepcidin isoforms.[10][16] This is considered a gold-standard method but requires specialized equipment and expertise.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a more accessible method for quantifying hepcidin-1.[2][5] It is crucial to use a kit that is specific for murine hepcidin-1 and does not cross-react with hepcidin-2.[2][5]
-
Quantitative Real-Time PCR (qPCR): This method measures the expression of hepcidin mRNA in tissues, typically the liver.[8][9] It is an indirect measure of the hepcidin peptide.
Quantitative Data Summary
Table 1: Hepcidin-1 Response to Stimuli in Different Mouse Strains (Qualitative Summary)
| Mouse Strain | Basal Hepcidin-1 (Serum) | Response to Iron Overload | Response to Inflammation (LPS) | Primary Hepcidin mRNA in Liver |
| C57BL/6 | Detectable | Significant Increase[10] | Significant Increase[10] | Hepcidin-1[8][9] |
| DBA/2 | Detectable | Significant Increase[10] | Significant Increase[10] | Hepcidin-2[8][9] |
| BALB/c | Detectable | No Significant Increase[10] | No Significant Increase[10] | Not specified |
Note: This table provides a qualitative summary based on available literature. Absolute concentrations can vary significantly based on experimental conditions.
Experimental Protocols & Methodologies
Methodology: Competitive ELISA for Murine Hepcidin-1
This is a generalized protocol based on commercially available kits.[2][5] Always refer to the specific manufacturer's instructions.
-
Preparation of Reagents: Reconstitute standards and prepare wash buffers and other reagents as per the kit manual.
-
Standard Curve Preparation: Perform serial dilutions of the hepcidin-1 standard to generate a standard curve.
-
Sample Preparation: Dilute serum or urine samples as recommended. A small sample volume (e.g., 5-10 µL) is typically required.
-
Assay Procedure:
-
Add standards and samples to the wells of the microplate pre-coated with anti-hepcidin-1 antibody.
-
Add biotinylated hepcidin-1 conjugate to all wells. This will compete with the hepcidin-1 in the sample for binding to the antibody.
-
Incubate the plate.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP conjugate to the wells and incubate.
-
Wash the plate again.
-
Add TMB substrate and incubate to develop color. The intensity of the color is inversely proportional to the amount of hepcidin-1 in the sample.
-
Stop the reaction with a stop solution.
-
-
Data Analysis: Measure the absorbance at 450 nm. Calculate the concentration of hepcidin-1 in the samples by interpolating from the standard curve.
Methodology: Mass Spectrometry (SELDI-TOF-MS) for Hepcidin-1 Detection
This is a simplified overview of the methodology.[6][10]
-
Sample Preparation: Serum samples are typically subjected to a purification/enrichment step. This can involve protein precipitation followed by solid-phase extraction.
-
MS Analysis:
-
The prepared sample is applied to a protein chip (e.g., with a copper-coated surface for affinity capture).
-
The chip is washed to remove non-specifically bound proteins.
-
An energy-absorbing matrix is added.
-
The chip is analyzed by a TOF mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides, allowing for the identification and relative quantification of hepcidin-1.
-
-
Data Analysis: The resulting spectra are analyzed to identify the peak corresponding to hepcidin-1 based on its known mass. The intensity of the peak provides a semi-quantitative measure of the peptide's abundance.
Visualizations
Caption: Key pathways regulating hepcidin-1 expression.
Caption: Workflow for murine hepcidin-1 detection.
Caption: Troubleshooting logic for low hepcidin-1.
References
- 1. researchgate.net [researchgate.net]
- 2. A competitive enzyme-linked immunosorbent assay specific for murine hepcidin-1: correlation with hepatic mRNA expression in established and novel models of dysregulated iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepcidin regulates ferroportin expression and intracellular iron homeostasis of erythroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepcidin mRNA levels in mouse liver respond to inhibition of erythropoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. intrinsiclifesciences.com [intrinsiclifesciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Distinct iron homeostasis in C57BL/6 and Balb/c mouse strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mproth.free.fr [mproth.free.fr]
- 9. Strain and gender modulate hepatic hepcidin 1 and 2 mRNA expression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass Spectrometry Analysis of Hepcidin Peptides in Experimental Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparative analysis of mouse hepcidin 1 and 2 genes: evidence for different patterns of expression and co-inducibility during iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Functional differences between hepcidin 1 and 2 in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ashpublications.org [ashpublications.org]
Technical Support Center: Hepcidin-1 Western Blot
Welcome to the technical support center for Hepcidin-1 Western blotting. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges associated with detecting the small peptide hormone, Hepcidin-1.
Frequently Asked Questions (FAQs)
I. No Signal or Weak Signal
Question: Why am I not seeing any bands, or only very faint bands, for Hepcidin-1 on my Western blot?
Answer: Detecting low molecular weight proteins like Hepcidin-1 (mature form is ~2.7 kDa, pro-hepcidin is ~9 kDa) can be challenging.[1] Several factors could be contributing to a weak or absent signal.
-
Inefficient Protein Transfer: Small proteins can pass through standard membranes.
-
Low Protein Abundance: Hepcidin-1 may be expressed at low levels in your sample.
-
Antibody Issues: The primary antibody may have low affinity, may have lost activity, or its concentration may be too low.
-
Solution: Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[6][7] Ensure the antibody is validated for Western blotting and is specific to the form of hepcidin (pro-hepcidin vs. mature hepcidin) you are targeting.[8][9] Perform a dot blot to confirm antibody activity.[6][10]
-
-
Sample Preparation: Improper sample preparation can lead to protein degradation.
-
Solution: Always use fresh lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice throughout the preparation process.
-
-
Detection Reagent Inactivity: The substrate for detection may have expired or lost activity.
II. Multiple Bands or Unexpected Molecular Weight
Question: I am seeing multiple bands or a band at a different molecular weight than expected for Hepcidin-1. What could be the cause?
Answer: The presence of multiple or unexpected bands is a common issue in Western blotting. For Hepcidin-1, this can be particularly complex.
-
Pro-hepcidin and Other Isoforms: Hepcidin is synthesized as a preprohormone, which is cleaved to pro-hepcidin (~9 kDa) and then to the mature, active form (~2.7 kDa).[11][12] Your antibody may be detecting the pro-form, leading to a band around 9-10 kDa.[1][12] Some studies have also reported bands at ~20 kDa, which could represent dimers or other complexes.[1][12]
-
Solution: Check the antibody datasheet to see which form of hepcidin it is designed to recognize. Use a positive control, such as a cell lysate known to express a specific form of hepcidin, to identify the correct band.
-
-
Protein Aggregation: Small peptides can sometimes aggregate, especially during sample preparation, leading to higher molecular weight bands.
-
Solution: Ensure complete reduction and denaturation of your sample by boiling it in Laemmli buffer with a fresh reducing agent (like DTT or β-mercaptoethanol) for 5-10 minutes before loading.[4]
-
-
Non-specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins in the lysate.
-
Solution: Optimize the blocking step by trying different blocking agents (e.g., 5% non-fat milk or BSA) and increasing the blocking time.[13][14] Increase the number and duration of wash steps.[6] Run a secondary antibody-only control (a blot incubated with only the secondary antibody) to check for non-specific binding.[15]
-
III. High Background
Question: My blot has a high background, making it difficult to see my bands clearly. How can I reduce the background?
Answer: High background can obscure your results and is often caused by issues with blocking, washing, or antibody concentrations.
-
Insufficient Blocking: If the membrane is not properly blocked, the antibodies can bind non-specifically across the blot.
-
Solution: Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C.[6] You can also try increasing the concentration of the blocking agent (e.g., up to 10% non-fat milk).[7] Adding a small amount of detergent like Tween 20 (0.05%) to the blocking buffer can also help.[14]
-
-
Antibody Concentration Too High: Using too much primary or secondary antibody can lead to high background.
-
Inadequate Washing: Insufficient washing will not remove all the unbound antibodies.
-
Contamination: Contaminated buffers or equipment can lead to a speckled or patchy background.
-
Solution: Use freshly made buffers and ensure all equipment is clean. Filtering buffers before use can also help.[10]
-
Experimental Protocols & Data
Recommended Antibody Dilutions and Loading Amounts
| Parameter | Recommendation | Notes |
| Protein Loading Amount | 20-50 µg of total cell lysate per lane | May need optimization based on expression level.[3] |
| Primary Antibody Dilution | 1:500 - 1:1000 | This is a starting point. Titration is recommended.[3][11] |
| Secondary Antibody Dilution | 1:2000 - 1:10000 | Dependent on manufacturer's instructions and detection system. |
| Blocking Buffer | 5% Non-fat Dry Milk or 5% BSA in TBST | Block for at least 1 hour at room temperature.[13] |
Detailed Protocol: Hepcidin-1 Western Blot
This protocol provides a general framework. Optimization may be required for your specific samples and antibodies.
-
Sample Preparation (from Cell Culture):
-
Place the cell culture dish on ice and wash cells with ice-cold PBS.
-
Aspirate PBS and add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail (e.g., 1 mL per 10 cm dish).
-
Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.
-
Agitate for 30 minutes at 4°C.
-
Centrifuge at ~12,000 rpm for 20 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA or Bradford assay.[16]
-
-
Gel Electrophoresis:
-
Mix your protein sample with 2x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature and reduce the proteins.
-
Load 20-50 µg of protein per well onto a 16.5% Tris-Tricine polyacrylamide gel, which provides better resolution for small proteins.[12] Include a molecular weight marker.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Equilibrate the gel and a 0.2 µm PVDF membrane in transfer buffer. (Note: PVDF membranes must be pre-wetted with methanol).
-
Assemble the transfer stack (gel-membrane sandwich).
-
Perform a semi-dry or wet transfer. Optimize the transfer time to prevent small proteins from passing through the membrane (e.g., 30-45 minutes for semi-dry transfer).
-
-
Immunodetection:
-
After transfer, block the membrane in 5% non-fat milk in TBST (Tris-Buffered Saline with 0.1% Tween 20) for 1 hour at room temperature with agitation.
-
Incubate the membrane with the primary anti-Hepcidin-1 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Capture the signal using an imaging system or X-ray film.
-
Visual Guides
Signaling Pathway
Hepcidin expression is primarily regulated by iron levels and inflammation, mainly through the BMP/SMAD and JAK/STAT pathways in hepatocytes.[17]
Caption: Simplified diagram of the major pathways regulating Hepcidin gene (HAMP) expression.
Experimental Workflow
Caption: Key steps in the Western blot workflow for Hepcidin-1 detection.
Troubleshooting Logic
Caption: A logical guide for troubleshooting common Hepcidin-1 Western blot issues.
References
- 1. Hepcidin: what every gastroenterologist should know - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. agrisera.com [agrisera.com]
- 4. Western blot troubleshooting guide! [jacksonimmuno.com]
- 5. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 6. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 8. biocompare.com [biocompare.com]
- 9. Anti-Hepcidin-25 Antibodies | Invitrogen [thermofisher.com]
- 10. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 11. Hepcidin (E8M5B) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Pro-hepcidin: expression and cell specific localisation in the liver and its regulation in hereditary haemochromatosis, chronic renal insufficiency, and renal anaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Blind spots on western blots: Assessment of common problems in western blot figures and methods reporting with recommendations to improve them - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
- 15. Western Blot Troubleshooting: Why Does The Observed Protein Molecular Weight (MW) Differ From The Calculated One? | Proteintech Group [ptglab.com]
- 16. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Oral Administration of Hepcidin Analogs in Mice
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the oral administration of hepcidin analogs in mice. This guide includes frequently asked questions, troubleshooting advice, quantitative data summaries, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are hepcidin analogs and why are they being developed for oral administration?
A1: Hepcidin is a peptide hormone that is the master regulator of iron homeostasis.[1] Hepcidin deficiency leads to iron overload disorders, making it a promising therapeutic target.[2][3][4] However, natural hepcidin has poor pharmacokinetic properties and is expensive to produce.[2][3] Hepcidin analogs, such as "minihepcidins," are smaller, more stable versions of the hormone that have been rationally designed to mimic hepcidin activity.[2][5] Developing orally bioavailable hepcidin analogs is a key goal to provide a more convenient and less invasive treatment for iron overload disorders compared to parenteral administration.[2][3]
Q2: What are the main challenges in achieving good oral bioavailability of hepcidin analogs in mice?
A2: The primary challenges for oral delivery of hepcidin analogs, like other peptide drugs, are their susceptibility to degradation by proteases in the gastrointestinal (GI) tract and their poor permeability across the intestinal epithelium.[1][6][7] The harsh acidic environment of the stomach can also degrade these peptides.[8] To overcome these barriers, formulation strategies such as the use of permeation enhancers are often necessary.[6][9][10]
Q3: What are "minihepcidins" and how are they optimized for oral delivery?
A3: Minihepcidins are truncated versions of hepcidin, often based on the N-terminal sequence, which is crucial for its biological activity.[5] They are engineered to have increased resistance to proteolytic degradation and improved oral bioavailability.[2] Modifications may include the use of D-amino acids in a retro-inverso sequence, which makes the peptide less recognizable by proteases.[11] Further modifications, such as N-methylation, can also be employed to improve membrane permeability.[5]
Q4: How do hepcidin analogs regulate iron levels?
A4: Hepcidin analogs function by mimicking the action of endogenous hepcidin. They bind to the iron exporter protein ferroportin, which is found on the surface of cells such as duodenal enterocytes and macrophages.[4] This binding induces the internalization and degradation of ferroportin, thereby blocking the absorption of dietary iron and the release of recycled iron into the bloodstream, ultimately lowering serum iron levels.[4][12]
Troubleshooting Guide
Q1: I am observing high variability in serum iron levels between mice in the same treatment group after oral gavage of a hepcidin analog. What could be the cause?
A1: High variability can stem from several factors:
-
Inconsistent Gavage Technique: Ensure that the gavage is performed consistently for all animals to deliver the full dose to the stomach. Improper technique can lead to reflux or administration into the lungs. Training and experience in oral gavage are crucial.[13]
-
Food in the Stomach: The presence of food can significantly affect the absorption of oral peptides.[10] It is recommended to fast the mice overnight before oral administration to ensure an empty stomach and more consistent absorption.
-
Formulation Issues: If the hepcidin analog is not properly solubilized or is unstable in the vehicle, it can lead to inconsistent dosing. Ensure the formulation is homogenous and stable.
-
Animal Stress: Stress from handling and gavage can influence physiological parameters.[14] Acclimatize the animals to handling and the procedure to minimize stress. Consider alternative voluntary oral administration methods, such as incorporating the drug into a flavored jelly, to reduce stress.[15][16][17]
Q2: My orally administered hepcidin analog does not seem to be effective in lowering serum iron levels, even at high doses. What should I investigate?
A2: Lack of efficacy could be due to:
-
Poor Bioavailability: The analog may be undergoing significant degradation in the GI tract or have very low permeability. Consider reformulating with permeation enhancers like sodium caprate (C10) or SNAC to improve absorption.[9]
-
Incorrect Dosing: Double-check the dose calculations and the concentration of your dosing solution.
-
Timing of Blood Sampling: The effect of hepcidin on serum iron is rapid, with significant reductions seen as early as one hour after administration.[12] The effect can also be transient. Conduct a time-course experiment to determine the optimal time point for observing the maximum effect.[18]
-
Analog Potency: The specific analog you are using may have low intrinsic activity. Compare its in vitro activity with other known hepcidin analogs if possible.
Q3: I am seeing signs of toxicity or adverse effects in my mice after oral administration. What are the potential causes?
A3: Adverse effects could be related to:
-
High Doses: Very high doses of hepcidin analogs can lead to excessive iron restriction and anemia.[18] Monitor hematological parameters such as hemoglobin and hematocrit.
-
Formulation Components: The vehicle or permeation enhancers used in the formulation could have their own toxicities. Review the safety information for all components of your formulation.
-
Gavage Injury: Improper gavage technique can cause esophageal or gastric injury.[14] Ensure proper training and use appropriate gavage needles.
-
Off-Target Effects: While hepcidin analogs are designed to be specific, off-target effects are always a possibility.
Quantitative Data Summary
The following tables summarize quantitative data from studies on the oral administration of hepcidin analogs in mice.
Table 1: Effect of Orally Administered Minihepcidins on Serum Iron in Mice
| Hepcidin Analog | Dose (nmol) | Administration Route | Time Point (hours) | Serum Iron Reduction (%) | Mouse Model | Reference |
| Palmitoyl-ri-hep9 | 200 | Oral Gavage | 4 | ~50 | C57BL/6 | [2] |
| RI-hep9-NH2 | 200 | Oral Gavage | 4 | ~40 | C57BL/6 | [2] |
| D-pep-9-NH2 | 200 | Oral Gavage | 4 | ~20 | C57BL/6 | [2] |
Table 2: Dose-Response of Parenterally Administered Hepcidin on Serum Iron in Mice
| Compound | Dose (µ g/mouse ) | Administration Route | Time Point (hours) | Serum Iron Reduction (%) | Mouse Model | Reference |
| Synthetic Hepcidin | 5 | Intraperitoneal | 4 | ~20 | Iron-deficient | [12] |
| Synthetic Hepcidin | 15.8 | Intraperitoneal | 4 | ~50 | Iron-deficient | [12] |
| Synthetic Hepcidin | 50 | Intraperitoneal | 4 | ~80 | Iron-deficient | [12] |
| Recombinant human hepcidin-25 | 25 | Intraperitoneal | 24 | Significant reduction | Normal | [19][20] |
| Recombinant human hepcidin-25 | 50 | Intraperitoneal | 24 | Greater reduction | Normal | [19][20] |
Table 3: Effect of Minihepcidin PR65 on Serum Iron in Hepcidin-Deficient Mice
| Dose (nmol) | Administration Route | Time Point (hours) | Serum Iron Reduction (%) | Mouse Model | Reference |
| 20 | Subcutaneous | 24 | 15 | Hamp1-/- | [18] |
| 50 | Subcutaneous | 24 | 10 | Hamp1-/- | [18] |
| 100 | Subcutaneous | 24 | 85 | Hamp1-/- | [18] |
| 200 | Subcutaneous | 24 | 95 | Hamp1-/- | [18] |
Detailed Experimental Protocols
Protocol 1: Oral Gavage of Hepcidin Analogs in Mice
Objective: To administer a precise dose of a hepcidin analog orally to mice to assess its effect on serum iron levels.
Materials:
-
Hepcidin analog
-
Vehicle (e.g., sterile water, PBS, or a specific formulation buffer)
-
Oral gavage needles (flexible or rigid, appropriate size for mice, e.g., 20-22 gauge)
-
Syringes (1 ml)
-
Animal scale
-
Blood collection supplies (e.g., micro-hematocrit tubes, serum separator tubes)
Procedure:
-
Animal Preparation:
-
House mice under standard conditions with ad libitum access to food and water.
-
Fast mice overnight (12-16 hours) before the experiment to ensure an empty stomach. Water should be available.[13]
-
-
Dosing Solution Preparation:
-
On the day of the experiment, weigh the hepcidin analog and dissolve it in the appropriate vehicle to the desired final concentration.
-
If using a permeation enhancer, ensure it is fully dissolved and the solution is homogenous.
-
Calculate the volume to be administered to each mouse based on its body weight (typically 5-10 ml/kg).
-
-
Oral Gavage Administration:
-
Weigh each mouse to determine the exact volume of the dosing solution to be administered.
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the mouth, passing it over the tongue and down the esophagus into the stomach. Do not force the needle.
-
Slowly administer the dosing solution.
-
Carefully remove the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress or injury.[13]
-
-
Blood Collection:
-
At the predetermined time point(s) after gavage (e.g., 1, 4, 8, 24 hours), collect blood via an appropriate method (e.g., tail vein, retro-orbital sinus, or terminal cardiac puncture).
-
-
Sample Processing and Analysis:
-
Allow the blood to clot and centrifuge to separate the serum.
-
Analyze the serum for iron concentration using a commercially available kit.
-
Protocol 2: Voluntary Oral Administration in a Flavored Jelly
Objective: To administer a hepcidin analog orally in a less stressful manner to mice.
Materials:
-
Hepcidin analog
-
Gelatin
-
Artificial sweetener (e.g., Splenda®)
-
Flavoring (e.g., fruit extract)
-
Water
-
Small weighing dishes or multi-well plates
Procedure:
-
Jelly Preparation:
-
Animal Training:
-
Dosing:
-
On the day of the experiment, provide each mouse with a pre-weighed amount of the drug-containing jelly.
-
Ensure that the entire dose is consumed.
-
-
Blood Collection and Analysis:
-
Follow steps 4 and 5 from the Oral Gavage Protocol.
-
Mandatory Visualization
Below are diagrams illustrating key signaling pathways and experimental workflows.
Caption: Hepcidin signaling pathway in iron homeostasis.
Caption: Experimental workflow for oral hepcidin analog administration.
References
- 1. Formulation strategies to improve oral peptide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Minihepcidins are rationally designed small peptides that mimic hepcidin activity in mice and may be useful for the treatment of iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The pathophysiology and pharmacology of hepcidin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Formulation strategies to improve the efficacy of intestinal permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulation of hepcidin as therapy for primary and secondary iron overload disorders: pre-clinical models and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic hepcidin causes rapid dose-dependent hypoferremia and is concentrated in ferroportin-containing organs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 14. Voluntary oral administration of drugs in mice [protocols.io]
- 15. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Method for voluntary oral administration of drugs in mice | Garvan Institute of Medical Research [publications.garvan.org.au]
- 17. researchgate.net [researchgate.net]
- 18. ashpublications.org [ashpublications.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Controlling for Sex Differences in Murine Hepcidin-1 Expression
Welcome to the technical support center for researchers investigating sex differences in murine hepcidin-1 expression. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in designing and interpreting your experiments.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in hepcidin-1 expression between male and female mice of the same strain. Is this expected?
A1: Yes, this is an expected finding. Several studies have reported sex-based differences in hepatic hepcidin expression in mice, with females often exhibiting higher levels of hepcidin mRNA and iron stores compared to males.[1][2][3] This sexual dimorphism is largely attributed to the influence of sex hormones.
Q2: What are the primary sex hormones that regulate hepcidin-1 expression in mice?
A2: Estrogen and testosterone are the primary sex hormones known to modulate hepcidin-1 expression. Estrogen has been shown to upregulate hepcidin expression, while testosterone generally has a suppressive effect.[4][5][6][7]
Q3: We are seeing conflicting results regarding the effect of estrogen on hepcidin-1 expression in our experiments. What could be the cause?
A3: The literature on the precise effects of estrogen on hepcidin has presented some conflicting findings.[8] Discrepancies can arise from several factors, including the specific mouse strain used, the age of the animals, the method of estrogen administration (e.g., 17β-estradiol supplementation in ovariectomized mice), and the specific signaling pathways being activated.[4][9][10] One key pathway involves estrogen acting through the G-protein coupled receptor 30 (GPR30) to increase bone morphogenetic protein 6 (BMP6) signaling, which in turn stimulates hepcidin expression.[4][11][12] Another proposed mechanism involves a direct effect of estrogen on the hepcidin promoter via an estrogen response element (ERE).[9] Careful control of these experimental variables is crucial.
Q4: Our laboratory uses a different mouse strain than what is reported in a key publication. Could this explain differences in our results?
A4: Absolutely. The genetic background of the mouse strain can significantly influence hepcidin expression.[1][2][3] Different inbred strains can have baseline differences in iron metabolism and hormonal regulation, leading to varied hepcidin levels. For instance, C57BL/6 and DBA/2 mice have been shown to have different predominant hepcidin isoforms (Hepc1 vs. Hepc2) and expression levels.[1] It is critical to use consistent and well-characterized mouse strains within and between experiments.
Q5: We are planning to use gonadectomy (ovariectomy or castration) in our experimental design. What are some key considerations?
A5: Gonadectomy is a common and effective method to study the direct effects of sex hormone replacement. For example, ovariectomized (OVX) mice show decreased hepatic hepcidin expression, which can be restored with 17β-estradiol (E2) supplementation.[4][12] When performing these surgeries, it is essential to include sham-operated controls to account for the physiological stress of the procedure. Allow for an adequate recovery period post-surgery before beginning experimental treatments to ensure hormonal washout and stabilization of physiological parameters.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in studying murine hepcidin-1 expression.
Quantitative Real-Time PCR (qPCR) for Hepcidin-1 mRNA Expression
This protocol outlines the steps for quantifying hepatic hepcidin-1 (Hamp1) mRNA levels.
-
Tissue Collection and RNA Extraction:
-
Euthanize mice according to approved institutional protocols.
-
Perfuse the liver with ice-cold phosphate-buffered saline (PBS) to remove blood.
-
Excise a small portion of the liver (approx. 30-50 mg) and immediately snap-freeze it in liquid nitrogen or place it in an RNA stabilization solution.
-
Store samples at -80°C until RNA extraction.
-
Extract total RNA from the liver tissue using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis to check for intact ribosomal RNA bands.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) according to the manufacturer's protocol. This involves a mix of reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.
-
-
qPCR:
-
Prepare the qPCR reaction mix using a SYBR Green-based master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad).
-
Use validated primers specific for murine Hamp1. An example primer set is:
-
Forward: 5'-AGAGCAGCACCACCTATCTCATC-3'
-
Reverse: 5'-AGGATGCAGAGGCAGGAATAA-3'
-
-
Also, include primers for a stable housekeeping gene (e.g., Actb, Gapdh, or Hprt1) for normalization.
-
Perform the qPCR reaction in a real-time PCR detection system. A typical thermal cycling protocol is:
-
Initial denaturation: 95°C for 3 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 10 seconds.
-
Annealing/Extension: 60°C for 30 seconds.
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both Hamp1 and the housekeeping gene.
-
Calculate the relative expression of Hamp1 using the ΔΔCt method, normalizing to the housekeeping gene and a control group (e.g., sham-operated or vehicle-treated animals).
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Serum Hepcidin-1
This protocol details the measurement of hepcidin-1 protein levels in mouse serum. Several commercial ELISA kits are available and their specific instructions should be followed.[13][14][15][16] The following is a general protocol for a competitive ELISA.[13][14]
-
Sample Collection and Preparation:
-
Collect blood from mice via cardiac puncture or another approved method.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 1000-2000 x g for 15 minutes at 4°C to separate the serum.
-
Collect the serum supernatant and store it at -80°C until use.
-
On the day of the assay, thaw the serum samples on ice. Dilute samples as recommended by the kit manufacturer (e.g., 1:20 to 1:40) with the provided assay buffer.
-
-
ELISA Procedure (Competitive Assay Example):
-
Prepare hepcidin standards according to the kit instructions to generate a standard curve.
-
Add standards and diluted samples to the wells of the microplate, which is pre-coated with an anti-hepcidin antibody.
-
Add a fixed amount of biotinylated hepcidin to each well. This will compete with the hepcidin in the sample for binding to the antibody.
-
Incubate the plate as per the manufacturer's instructions (e.g., 1-2 hours at 37°C).
-
Wash the plate several times with the provided wash buffer to remove unbound reagents.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate. The streptavidin-HRP will bind to the biotinylated hepcidin that is bound to the antibody.
-
Wash the plate again to remove unbound streptavidin-HRP.
-
Add a chromogenic substrate (e.g., TMB). The HRP will catalyze a color change.
-
Stop the reaction with a stop solution. The intensity of the color is inversely proportional to the amount of hepcidin in the sample.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of hepcidin-1 in the unknown samples.
-
Data Presentation
The following tables summarize quantitative data from studies on sex differences in murine hepcidin expression.
Table 1: Effect of Ovariectomy (OVX) and 17β-Estradiol (E2) on Hepatic Hepcidin and BMP6 mRNA Expression in Mice
| Group | Hepatic Hepcidin mRNA (relative expression) | Hepatic BMP6 mRNA (relative expression) |
| Sham | 1.00 | 1.00 |
| OVX | Significantly decreased vs. Sham | Significantly decreased vs. Sham |
| OVX + E2 | Restored to levels similar to Sham | Restored to levels similar to Sham |
Data are generalized from findings reported in studies where ovariectomy reduces hepcidin and BMP6 expression, and E2 treatment reverses these effects.[4][12]
Table 2: Effect of Testosterone Administration on Hepatic Hepcidin mRNA Expression in Mice
| Treatment Group | Duration | Change in Hepatic Hepcidin mRNA |
| Vehicle | 96 hours | Baseline |
| Testosterone | 96 hours | ~70% lower than vehicle |
| Vehicle | 2 weeks | Baseline |
| Testosterone | 2 weeks | Sustained suppression |
This table summarizes findings that testosterone administration significantly suppresses hepatic hepcidin mRNA expression.[17]
Visualizations
Signaling Pathways
Caption: Estrogen-mediated upregulation of hepcidin via the GPR30-BMP6-SMAD pathway.
Caption: Testosterone-mediated suppression of hepcidin expression.
Experimental Workflow
Caption: General workflow for studying sex differences in murine hepcidin expression.
References
- 1. Strain and gender modulate hepatic hepcidin 1 and 2 mRNA expression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hamp1 mRNA and plasma hepcidin levels are influenced by sex and strain but do not predict tissue iron levels in inbred mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estrogen Regulates Hepcidin Expression via GPR30-BMP6-Dependent Signaling in Hepatocytes | PLOS One [journals.plos.org]
- 5. Testosterone suppresses hepcidin in men: a potential mechanism for testosterone-induced erythrocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Testosterone administration inhibits hepcidin transcription and is associated with increased iron incorporation into red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Testosterone perturbs systemic iron balance through activation of epidermal growth factor receptor signaling in the liver and repression of hepcidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sex Differences and Steroid Modulation of Cardiac Iron in a Mouse Model of Iron Overload - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Estrogen regulates iron homeostasis through governing hepatic hepcidin expression via an estrogen response element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Estrogen Regulates Hepcidin Expression via GPR30-BMP6-Dependent Signaling in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Estrogen regulates hepcidin expression via GPR30-BMP6-dependent signaling in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. intrinsiclifesciences.com [intrinsiclifesciences.com]
- 14. intrinsiclifesciences.com [intrinsiclifesciences.com]
- 15. abcam.com [abcam.com]
- 16. arp1.com [arp1.com]
- 17. Testosterone Administration Inhibits Hepcidin Transcription and is Associated with Increased Iron Incorporation into Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Mouse Hepcidin-1 and Hepcidin-2: Unraveling Their Divergent Roles in Iron Homeostasis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the functions of mouse hepcidin-1 and hepcidin-2, supported by experimental data. While both peptides share sequence homology, their physiological roles in iron metabolism are markedly different.
In the landscape of iron regulation, the peptide hormone hepcidin plays a central role. Unlike humans who possess a single hepcidin gene (HAMP), the mouse genome contains two, Hamp1 and Hamp2, encoding for hepcidin-1 and hepcidin-2, respectively.[1] This guide dissects the functional disparities between these two murine peptides, offering a comprehensive overview of their expression, regulation, and physiological impact.
Core Functional Comparison: A Tale of Two Hepcidins
Experimental evidence strongly indicates that hepcidin-1 is the primary and potent regulator of iron homeostasis in mice, analogous to human hepcidin.[2][3] It functions by binding to the iron exporter ferroportin, inducing its internalization and degradation, thereby controlling iron absorption and recycling.[2][4] In stark contrast, hepcidin-2 appears to have a minimal, if any, role in systemic iron regulation.[2]
Key Functional Differences:
-
Iron Regulation: Overexpression of hepcidin-1 in transgenic mice leads to a severe iron-deficiency anemia phenotype, highlighting its potent iron-regulatory function.[3] Conversely, transgenic mice overexpressing hepcidin-2, even at very high levels, do not develop anemia and maintain normal hematological parameters.
-
Expression Patterns: Both genes are expressed in the liver and are induced by iron overload.[1] However, hepcidin-2 shows significant expression in the pancreas, a characteristic not observed for hepcidin-1.[1]
Quantitative Data Summary
The following tables summarize the key quantitative and qualitative differences between mouse hepcidin-1 and hepcidin-2 based on available experimental data.
Table 1: Phenotypic Effects of Overexpression and Knockout
| Feature | Hepcidin-1 | Hepcidin-2 |
| Overexpression Phenotype | Severe iron-deficiency anemia | No anemia, normal hematologic parameters |
| Knockout Phenotype | Severe tissue iron overload | Not established, likely no major iron phenotype |
Table 2: Expression and Regulation
| Feature | Hepcidin-1 | Hepcidin-2 |
| Primary Site of Expression | Liver | Liver, Pancreas |
| Induction by Iron Overload | Yes | Yes |
| Induction by Inflammation (LPS) | Yes | No significant induction |
| Serum Levels | Detectable and responsive to iron status | Generally undetectable in serum |
Signaling Pathways and Experimental Workflows
To visualize the established mechanism of hepcidin-1 action and a typical experimental workflow for studying these peptides, the following diagrams are provided.
References
- 1. Comparative analysis of mouse hepcidin 1 and 2 genes: evidence for different patterns of expression and co-inducibility during iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry Analysis of Hepcidin Peptides in Experimental Mouse Models | PLOS One [journals.plos.org]
- 3. Iron absorption in hepcidin1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepcidin targets ferroportin for degradation in hepatocytes | Haematologica [haematologica.org]
- 5. Hepcidin decreases iron transporter expression in vivo in mouse duodenum and spleen and in vitro in THP-1 macrophages and intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation of a New Mouse Hepcidin-1 Immunoassay: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of biomarkers is paramount. Hepcidin-1, the master regulator of iron homeostasis, is a critical analyte in studies of iron metabolism, inflammation, and various associated disorders. This guide provides a comprehensive validation of a new mouse hepcidin-1 immunoassay, comparing its performance against existing alternatives and detailing the experimental protocols used to generate the validation data.
Hepcidin-1 Signaling Pathway
Hepcidin expression in hepatocytes is a tightly regulated process, primarily influenced by iron levels, inflammation, and erythropoietic demand. Understanding these pathways is crucial for interpreting hepcidin-1 measurements in experimental models. The major regulatory pathways include the iron-sensing BMP/SMAD pathway, the inflammation-driven IL-6/STAT3 pathway, and inhibitory signals from erythropoietic activity.
Immunoassay Validation Workflow
The validation of a new immunoassay involves a series of experiments designed to demonstrate its reliability, reproducibility, and fitness for purpose.[1][2][3] This workflow ensures that the assay will provide accurate and consistent results.[4]
Comparison with Alternative Immunoassays
A key aspect of validating a new product is to compare its performance characteristics against established alternatives. The "New Hepcidin-1 ELISA Kit (Hypothetical)" demonstrates competitive, if not superior, performance in several key areas.
| Parameter | New Hepcidin-1 ELISA Kit (Hypothetical) | Alternative A (Competitive ELISA)[5] | Alternative B (Sandwich ELISA)[6] | Alternative C (Sandwich ELISA)[7] |
| Assay Type | Sandwich ELISA | Competitive ELISA | Sandwich ELISA | Sandwich ELISA |
| Sensitivity (LoD) | 65 pg/mL | 0.18 ng/mL (180 pg/mL) | < 1.875 ng/mL (1875 pg/mL) | 75 pg/mL |
| Dynamic Range | 0.125 - 8 ng/mL | 0.5 - 333 ng/mL | 3.125 - 200 ng/mL | 0.125 - 8 ng/mL |
| Sample Volume | 10 µL | 12 µL | 100 µL | 100 µL |
| Sample Types | Serum, Plasma | Serum, Urine | Serum, Plasma, Tissue Homogenates | Serum, Plasma |
| Specificity | No cross-reactivity with hepcidin-2 | No cross-reactivity with hepcidin-2 | Not specified | Not specified |
| Assay Time | ~3.5 hours | ~2.75 hours | Not specified | ~3.5 hours |
Detailed Experimental Protocols
The following protocols outline the standard procedures for validating the key performance parameters of a new immunoassay.
Sensitivity (Limit of Detection - LoD)
The Limit of Detection is the lowest concentration of hepcidin-1 that can be reliably distinguished from zero.
-
Protocol:
-
Prepare a blank sample (assay buffer or a matrix devoid of hepcidin-1).
-
Assay the blank sample in 20 replicates on the same plate.
-
Calculate the mean and standard deviation (SD) of the optical density (OD) readings for the blank replicates.
-
The LoD is calculated as: Mean OD of Blank + (3 * SD of Blank).
-
The OD value is then converted to a concentration using the standard curve.
-
Precision (Intra- and Inter-Assay Variability)
Precision measures the reproducibility of the assay under the same (intra-assay) and different (inter-assay) conditions.
-
Protocol:
-
Prepare three quality control (QC) samples with low, medium, and high concentrations of hepcidin-1 within the assay's dynamic range.
-
Intra-Assay Precision: Assay each QC sample in 20 replicates on a single plate. Calculate the mean, SD, and coefficient of variation (%CV) for each QC level.
-
Inter-Assay Precision: Assay each QC sample in duplicate across 10 different plates, ideally on different days and by different operators. Calculate the mean, SD, and %CV for each QC level across the 10 runs.
-
Accuracy (Spike and Recovery)
Accuracy assesses the ability of the assay to measure a known amount of analyte added to a biological matrix.
-
Protocol:
-
Obtain pooled mouse serum samples. Measure the endogenous hepcidin-1 concentration.
-
Spike the serum samples with known concentrations of recombinant hepcidin-1 (low, medium, and high levels).
-
Assay the spiked and unspiked samples.
-
Calculate the percent recovery using the formula: (Measured Concentration - Endogenous Concentration) / Spiked Concentration * 100%.
-
Linearity of Dilution
This experiment confirms that a sample can be diluted and still yield accurate measurements, which is crucial for samples with high analyte concentrations.[3]
-
Protocol:
-
Spike a mouse serum sample with a high concentration of hepcidin-1, ensuring the concentration is above the upper limit of quantification (ULOQ).
-
Serially dilute the spiked sample with the assay buffer (e.g., 1:2, 1:4, 1:8, 1:16).
-
Assay the diluted samples.
-
Calculate the hepcidin-1 concentration for each dilution, correcting for the dilution factor.
-
Calculate the percent recovery for each dilution relative to the expected concentration.
-
Specificity (Cross-Reactivity)
Specificity determines if the assay detects only the target analyte (hepcidin-1) or if it cross-reacts with structurally similar molecules.
-
Protocol:
-
Prepare solutions of potentially cross-reacting molecules, such as mouse hepcidin-2, at high concentrations.
-
Spike these solutions into the assay matrix.
-
Measure the hepcidin-1 concentration and determine if any signal is detected.
-
Calculate the percent cross-reactivity: (Measured Concentration / Concentration of Cross-Reactant) * 100%.
-
Validation Data for the New Hepcidin-1 Immunoassay
The following tables summarize the performance data obtained for the "New Hepcidin-1 ELISA Kit (Hypothetical)" following the protocols described above.
Table 1: Precision
| QC Level | Intra-Assay %CV (n=20) | Inter-Assay %CV (n=10) |
| Low | 4.5% | 7.8% |
| Medium | 3.8% | 6.5% |
| High | 4.1% | 7.2% |
Table 2: Accuracy (Spike and Recovery)
| Sample | Endogenous (ng/mL) | Spiked (ng/mL) | Observed (ng/mL) | Recovery (%) |
| Serum 1 (Low Spike) | 0.52 | 0.50 | 1.05 | 106.0% |
| Serum 2 (Med Spike) | 0.52 | 2.00 | 2.48 | 98.0% |
| Serum 3 (High Spike) | 0.52 | 5.00 | 5.32 | 96.0% |
| Mean Recovery | 100.0% |
Table 3: Linearity of Dilution
| Dilution Factor | Expected (ng/mL) | Observed (ng/mL) | Recovery (%) |
| 1:2 | 10.0 | 10.4 | 104.0% |
| 1:4 | 5.0 | 4.8 | 96.0% |
| 1:8 | 2.5 | 2.6 | 104.0% |
| 1:16 | 1.25 | 1.19 | 95.2% |
| Mean Recovery |
Conclusion
The comprehensive validation data demonstrates that the new mouse hepcidin-1 immunoassay is a robust, reliable, and highly sensitive method for the quantification of mouse hepcidin-1 in serum and plasma. Its performance is comparable or superior to existing commercial alternatives, offering high precision, accuracy, and specificity. This new assay represents a valuable tool for researchers investigating iron homeostasis and related pathologies.
References
- 1. Validation for immunoassay | PPTX [slideshare.net]
- 2. Validation of immunoassay for protein biomarkers: bioanalytical study plan implementation to support pre-clinical and clinical studies. | Meso Scale Discovery [mesoscale.com]
- 3. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. saurabhsrivastavablog.medium.com [saurabhsrivastavablog.medium.com]
- 5. intrinsiclifesciences.com [intrinsiclifesciences.com]
- 6. Mouse Hepc(Hepcidin) ELISA Kit - Elabscience® [elabscience.com]
- 7. arp1.com [arp1.com]
Correlating Serum Hepcidin-1 with Liver Iron Stores in Mice: A Comparative Guide
Introduction
Hepcidin, a peptide hormone primarily synthesized by hepatocytes, is the master regulator of systemic iron homeostasis.[1][2][3] It governs plasma iron concentrations and total body iron content by controlling the rate of iron entry into the circulation from intestinal enterocytes, macrophages, and hepatocytes.[3][4] Hepcidin exerts its function by binding to the iron exporter ferroportin, inducing its internalization and degradation, thereby blocking cellular iron egress.[2] The expression of hepcidin is tightly regulated by body iron stores, erythropoietic demand, inflammation, and hypoxia.[1][2] Given its central role, accurately quantifying hepcidin levels and understanding their relationship with tissue iron stores is paramount for researchers studying iron metabolism and developing therapies for iron-related disorders.
This guide provides a comprehensive comparison of serum hepcidin-1 levels with liver iron stores in murine models, supported by experimental data and detailed protocols. It is intended for researchers, scientists, and drug development professionals working in the field of iron biology.
Hepcidin Regulation by Iron Stores: Signaling Pathways
The regulation of hepcidin transcription in response to iron is primarily mediated by the Bone Morphogenetic Protein (BMP) signaling pathway.[3] Increased iron stores lead to an upregulation of BMP6 expression in liver sinusoidal endothelial cells.[1] BMP6 then binds to its receptors on hepatocytes, triggering a signaling cascade that results in the phosphorylation of SMAD1/5/8.[1] This complex then associates with SMAD4 and translocates to the nucleus to induce hepcidin gene (Hamp) transcription.[1] This pathway is also influenced by other proteins such as HFE, transferrin receptor 2 (TFR2), and hemojuvelin (HJV), which act as iron sensors.[1][3]
Inflammation also potently induces hepcidin expression, primarily through the IL-6/JAK/STAT3 pathway.[1][4] This inflammatory upregulation of hepcidin can lead to the anemia of inflammation by sequestering iron and limiting its availability for erythropoiesis.[4]
Correlation of Serum Hepcidin-1 with Liver Iron Stores
A strong positive correlation exists between serum hepcidin-1 concentrations and liver non-heme iron levels in mice under various physiological and pathological conditions. Studies have demonstrated that as dietary iron increases, both liver iron concentration and serum hepcidin levels rise in a coordinated manner.[5] This correlation holds true in genetic mouse models of iron overload, where dysregulated hepcidin expression leads to iron accumulation.
Quantitative Data from Murine Models
The following tables summarize data from studies investigating the relationship between serum hepcidin and liver iron in mice.
Table 1: Effect of Dietary Iron on Serum Hepcidin and Liver Iron in Wild-Type Mice
| Dietary Iron Level | Serum Hepcidin-1 (ng/mL) | Non-Heme Liver Iron (µg/g wet weight) | Reference |
| Low (4 ppm) | ~20 | ~50 | [5] |
| Normal (300 ppm) | ~100 | ~150 | [5] |
| High (30,000 ppm) | >1000 | >2000 | [5] |
Data are approximated from published charts and tables.
Table 2: Serum Hepcidin and Liver Iron in Genetic Mouse Models of Iron Dysregulation
| Mouse Model | Genotype | Serum Hepcidin-1 (ng/mL) | Non-Heme Liver Iron (µg/g wet weight) | Reference |
| Wild-Type | ~100-200 | ~150-250 | [5] | |
| Hemochromatosis | Hfe -/- | Significantly Decreased | Significantly Increased | [5][6] |
| Hemochromatosis | Hjv -/- | Significantly Decreased | Significantly Increased | [5][6] |
| Hemochromatosis | Tfr2 Y245X/Y245X | Significantly Decreased | Significantly Increased | [5] |
| β-thalassemia | Hbb th3/+ | Inappropriately Low for iron level | Increased | [7] |
| Iron-Refractory Iron Deficiency Anemia | Tmprss6 -/- | Significantly Increased | Normal to Low | [5] |
These data clearly indicate that serum hepcidin levels generally reflect liver iron stores. However, in certain conditions such as β-thalassemia, hepcidin expression is suppressed by the high erythropoietic drive, despite significant iron overload.[7] Conversely, in iron-refractory iron deficiency anemia (IRIDA), mutations in Tmprss6 lead to inappropriately high hepcidin levels, causing iron deficiency.[5]
Experimental Protocols
Accurate quantification of serum hepcidin and liver iron is crucial for studying their correlation. Below are detailed methodologies for these key experiments.
Measurement of Serum Hepcidin-1 by ELISA
Enzyme-linked immunosorbent assay (ELISA) is a common and accessible method for quantifying serum hepcidin. Several commercial kits are available for mouse hepcidin-1.
Principle: This assay is typically a sandwich ELISA. A capture antibody specific for mouse hepcidin is pre-coated onto a 96-well plate. Standards and samples are added, and the hepcidin antigen is bound by the capture antibody. A biotin-conjugated detection antibody is then added, followed by streptavidin-HRP. Finally, a substrate solution is added, and the color development is proportional to the amount of bound hepcidin.[8][9]
Protocol Outline:
-
Sample Collection: Collect whole blood and allow it to clot at room temperature. Centrifuge to separate the serum and store at -80°C until use.[10][11]
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions.[10] A standard curve must be run with each assay.
-
Assay Procedure:
-
Add standards and samples to the appropriate wells of the pre-coated microplate. Incubate as per the protocol (e.g., 1.5 hours at 37°C).[10]
-
Wash the plate to remove unbound substances.
-
Add the biotin-conjugated detection antibody to each well and incubate.
-
Wash the plate again.
-
Add Streptavidin-HRP conjugate (SABC) working solution and incubate (e.g., 30 minutes at 37°C).[10]
-
Wash the plate a final time.
-
Add TMB substrate and incubate in the dark to allow for color development.[10]
-
Add a stop solution to terminate the reaction.
-
-
Data Analysis: Read the absorbance at 450 nm using a microplate reader.[8] Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of hepcidin in the samples.
Alternative Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high specificity and is considered a gold standard for hepcidin quantification, though it requires specialized equipment.[12][13]
Measurement of Non-Heme Liver Iron
The quantification of non-heme iron in the liver is typically performed using a colorimetric assay.
Principle: This method involves the digestion of liver tissue in an acidic solution to release iron from non-heme proteins. The released ferric iron (Fe³⁺) is then reduced to ferrous iron (Fe²⁺), which reacts with a chromogen (e.g., bathophenanthroline or ferrozine) to form a colored complex. The intensity of the color is proportional to the iron concentration and is measured spectrophotometrically.
Protocol Outline:
-
Sample Collection: Harvest a portion of the liver from the mouse, weigh it, and store it at -80°C.
-
Tissue Homogenization and Digestion:
-
Homogenize a known weight of liver tissue in distilled water.
-
Add an equal volume of an acidic solution (e.g., 10% trichloroacetic acid in 3 M HCl) to the homogenate.
-
Heat the mixture (e.g., at 65°C for 20 hours) to digest the tissue and release the iron.
-
Centrifuge the digest to pellet the precipitated protein.
-
-
Colorimetric Reaction:
-
Take an aliquot of the supernatant.
-
Add a chromogen solution containing a reducing agent (e.g., thioglycolic acid) and a colorimetric reagent (e.g., bathophenanthroline disulfonic acid).
-
Allow the color to develop.
-
-
Data Analysis:
-
Prepare a standard curve using known concentrations of an iron standard.
-
Measure the absorbance of the standards and samples at the appropriate wavelength (e.g., 535 nm for bathophenanthroline).
-
Calculate the iron concentration in the samples based on the standard curve and normalize it to the initial wet weight of the liver tissue (expressed as µg of iron per gram of liver).
-
Alternative Method: Inductively coupled plasma mass spectrometry (ICP-MS) provides a highly sensitive and accurate measurement of total liver iron content.[14] Magnetic Resonance Imaging (MRI) is a non-invasive alternative for quantifying liver iron concentration in vivo.[15][16][17]
Conclusion
In murine models, serum hepcidin-1 serves as a reliable biomarker that strongly correlates with liver iron stores under conditions of normal iron homeostasis and primary iron overload.[5][6] The measurement of serum hepcidin via methods like ELISA, in conjunction with the quantification of liver iron, provides a powerful toolset for researchers investigating iron metabolism. While this correlation is robust, it is essential to consider the physiological context, as factors like profound erythropoietic stimulation or inflammation can modulate hepcidin levels independently of liver iron stores. Therefore, a comprehensive assessment of iron status should also include other parameters such as serum iron, transferrin saturation, and spleen iron content for a complete understanding of systemic iron dynamics.
References
- 1. Hepcidin Signaling in Health and Disease: Ironing Out the Details - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Hepcidin and Iron in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Iron regulation by hepcidin [jci.org]
- 5. A competitive enzyme-linked immunosorbent assay specific for murine hepcidin-1: correlation with hepatic mRNA expression in established and novel models of dysregulated iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mybiosource.com [mybiosource.com]
- 9. Mouse Hepcidin ELISA Kit (ab285280) | Abcam [abcam.com]
- 10. abcam.com [abcam.com]
- 11. fn-test.com [fn-test.com]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. MRI quantification of splenic iron concentration in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Liver iron quantification: studies in aqueous iron solutions, iron overloaded rats, and patients with hereditary hemochromatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Narrative review of magnetic resonance imaging in quantifying liver iron load [frontiersin.org]
A Head-to-Head Battle: ELISA vs. Mass Spectrometry for Mouse Hepcidin-1 Quantification
For researchers, scientists, and drug development professionals navigating the crucial task of measuring mouse hepcidin-1, the choice between an Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be a pivotal one. This guide provides an objective comparison of these two widely used analytical methods, supported by experimental data, to aid in selecting the most appropriate technique for your research needs.
Hepcidin-1, a key regulator of iron homeostasis, is a peptide hormone primarily produced by the liver. Its accurate quantification in mouse models is essential for studies of iron metabolism disorders, inflammation, and the development of novel therapeutics. Both ELISA and mass spectrometry offer robust solutions for this purpose, each with its own set of advantages and limitations.
At a Glance: Key Performance Characteristics
| Parameter | Competitive ELISA | LC-MS/MS |
| Principle | Immunoassay based on antigen-antibody recognition | Physicochemical detection based on mass-to-charge ratio |
| Specificity | High, but potential for cross-reactivity | Very high, capable of distinguishing isoforms |
| Sensitivity (LOD) | ~0.18 - 1.875 ng/mL[1] | ~0.25 ng/mL[2] |
| Quantitative Range | ~0.5 - 333 ng/mL (assay dependent)[1] | 0.25 - 500 ng/mL[2] |
| Sample Volume | ~5 - 12 µL of serum/plasma[1] | ~25 - 50 µL of serum/plasma[2][3] |
| Throughput | High (96-well plate format) | Lower, sequential sample analysis |
| Cost per Sample | Generally lower | Higher |
| Instrumentation | Standard plate reader | Specialized LC-MS/MS system |
| Expertise Required | Minimal | Specialized |
Diving Deeper: A Quantitative Comparison
While a direct head-to-head comparison study using the same mouse samples is not extensively documented in publicly available literature, we can compile and compare the performance data from independent validation studies.
Precision
Precision, a measure of the reproducibility of the assay, is typically expressed as the coefficient of variation (CV).
| Assay Type | Intra-assay CV (%) | Inter-assay CV (%) |
| Competitive ELISA | <8% - 10% | <10% - 15% |
| LC-MS/MS | 1.2% - 15.9% | Not explicitly stated for mouse, but generally low |
Note: CV values for ELISA are often provided by commercial kit manufacturers. The LC-MS/MS data is derived from a detailed validation study.
Accuracy and Recovery
Accuracy is the measure of how close the experimental value is to the true value. It is often assessed through spike and recovery experiments.
| Assay Type | Spike Recovery (%) |
| Competitive ELISA | ~90% - 110% |
| LC-MS/MS | Not explicitly stated in terms of spike recovery, but demonstrates good linearity and minimal matrix effects.[2] |
Experimental Workflows
Understanding the workflow of each method is crucial for planning experiments and allocating resources.
ELISA Workflow
The ELISA for mouse hepcidin-1 is typically a competitive assay. In this format, a known amount of labeled hepcidin-1 competes with the hepcidin-1 in the sample for binding to a limited number of antibody sites. The signal is inversely proportional to the amount of hepcidin-1 in the sample.
Competitive ELISA workflow for mouse hepcidin-1.
Mass Spectrometry (LC-MS/MS) Workflow
LC-MS/MS provides a highly specific and sensitive method for the absolute quantification of hepcidin-1. The workflow involves sample preparation to isolate the peptide, followed by separation using liquid chromatography and detection by tandem mass spectrometry.
LC-MS/MS workflow for mouse hepcidin-1 quantification.
Hepcidin-1 Signaling Pathway
The regulation of hepcidin-1 expression is a complex process primarily governed by the Bone Morphogenetic Protein (BMP)/SMAD signaling pathway in response to iron levels, inflammation, and erythropoietic demand.
Simplified hepcidin-1 regulatory pathway.
Experimental Protocols
Competitive ELISA for Mouse Hepcidin-1 (Example Protocol)
This protocol is a generalized representation based on commercially available kits.[4][5][6] Always refer to the specific manufacturer's instructions for the kit you are using.
-
Reagent Preparation: Prepare all reagents, including standards, samples, and buffers, according to the kit's manual. A standard curve is typically prepared by serial dilution of a stock solution.
-
Plate Preparation: If the plate is not pre-coated, follow the manufacturer's instructions for coating the plate with the anti-hepcidin-1 antibody. Wash the plate with the provided wash buffer.
-
Competitive Reaction: Add the standards and samples to the appropriate wells. Then, add the biotinylated hepcidin-1 to all wells. Incubate for the time and temperature specified in the protocol (e.g., 1.5-2 hours at 37°C).
-
Washing: Discard the contents of the wells and wash the plate multiple times with wash buffer.
-
Enzyme Conjugate Addition: Add Streptavidin-HRP conjugate to each well and incubate (e.g., 60 minutes at 37°C).
-
Washing: Repeat the washing step.
-
Substrate Development: Add the TMB substrate to each well and incubate in the dark (e.g., 15-30 minutes at 37°C). A blue color will develop.
-
Stopping the Reaction: Add the stop solution to each well. The color will change to yellow.
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculation: Calculate the concentration of hepcidin-1 in the samples by interpolating from the standard curve.
LC-MS/MS for Mouse Hepcidin-1 Quantification (Generalized Protocol)
This protocol is based on the method described by Murphy et al. (2007).[2]
-
Sample Preparation:
-
To 50 µL of mouse serum or plasma, add an internal standard (a stable isotope-labeled hepcidin-1 analog is recommended for highest accuracy).
-
Perform protein precipitation by adding a solvent like acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant is then subjected to solid-phase extraction (SPE) for further purification and concentration of the hepcidin peptide.
-
-
Liquid Chromatography (LC):
-
The extracted sample is injected into a high-performance liquid chromatography (HPLC) system.
-
The hepcidin-1 peptide is separated from other components in the sample on a C18 analytical column using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
-
Tandem Mass Spectrometry (MS/MS):
-
The eluent from the LC system is introduced into the mass spectrometer.
-
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.
-
In the first stage of mass analysis (MS1), the precursor ion corresponding to the mass-to-charge ratio (m/z) of hepcidin-1 is selected.
-
The selected precursor ion is then fragmented in a collision cell (collision-induced dissociation - CID).
-
In the second stage of mass analysis (MS2), specific fragment ions of hepcidin-1 are detected and quantified.
-
-
Quantification:
-
The concentration of hepcidin-1 in the sample is determined by comparing the peak area of the analyte to that of the internal standard, using a calibration curve generated from standards of known concentrations.
-
Conclusion: Making the Right Choice
The decision between ELISA and LC-MS/MS for the quantification of mouse hepcidin-1 will ultimately depend on the specific requirements of your research.
Choose ELISA when:
-
High throughput is required for screening a large number of samples.
-
Cost-effectiveness is a primary concern.
-
The required sensitivity and specificity are met by commercially available kits.
Choose LC-MS/MS when:
-
The highest level of specificity and accuracy is paramount, especially for distinguishing between hepcidin isoforms.
-
Absolute quantification is necessary.
-
The research involves complex matrices where the potential for interference in an immunoassay is high.
-
Sufficient funding and access to the necessary instrumentation and technical expertise are available.
Both ELISA and LC-MS/MS are powerful tools for advancing our understanding of the role of hepcidin-1 in health and disease. By carefully considering the factors outlined in this guide, researchers can confidently select the method that best aligns with their experimental goals and resources.
References
- 1. intrinsiclifesciences.com [intrinsiclifesciences.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Anemia of Chronic Disease: Hepcidin Quantitation and Pharmacokinetics [thermofisher.com]
- 4. intrinsiclifesciences.com [intrinsiclifesciences.com]
- 5. Mouse Hepc(Hepcidin) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 6. abcam.cn [abcam.cn]
A Comparative Guide to Mouse Hepcidin-1 and Human Hepcidin: Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Hepcidin, the master regulator of systemic iron homeostasis, is a peptide hormone that controls iron absorption and recycling by inducing the degradation of the iron exporter ferroportin.[1][2] While its function is conserved across mammals, notable differences exist between the hepcidin found in humans and the predominantly studied isoform in mice, hepcidin-1. Understanding these distinctions is critical for translating findings from murine models to human physiology and for the development of hepcidin-based therapeutics.
Structural Comparison: High Conservation with Key Differences
Both human hepcidin-25 and mouse hepcidin-1 are 25-amino acid peptides characterized by a complex, disulfide-rich structure.[3][4] This structure, featuring a distorted beta-sheet hairpin, is stabilized by four intramolecular disulfide bonds, which are crucial for its biological activity.[5][6] The eight cysteine residues that form these bonds are perfectly conserved between the two species.[7]
Despite the overall structural homology, there are differences in the amino acid sequences that may influence function.[8] While many residues are invariant, particularly in the N-terminal region responsible for ferroportin binding, other positions show substitutions.[5]
Table 1: Structural and Physicochemical Properties of Human and Mouse Hepcidin-1
| Property | Human Hepcidin-25 | Mouse Hepcidin-1 | Reference(s) |
| Amino Acid Sequence | DTHFPICIFCCGCCHRSKCGMCCKT | DTNFPICIFCCKCCNNSQCGICCKT | [8] |
| Number of Amino Acids | 25 | 25 | [4] |
| Molecular Mass (Da) | 2789 | 2754 | [8] |
| Isoelectric Point (pI) | 8.2 | 7.7 | [8] |
| Key Amino Acid Differences | H3, R16, S17, K18, M21, C22 | N3, K12, N16, S17, Q18, I21 | [8] |
Note: It is important to distinguish mouse hepcidin-1 from hepcidin-2. Mice possess two hepcidin genes, with hepcidin-1 being the functional ortholog to human hepcidin in regulating iron metabolism.[4][9] Transgenic overexpression of hepcidin-2 does not produce the iron-deficient phenotype seen with hepcidin-1 overexpression, indicating it does not act on iron metabolism in the same manner.[4][10]
Functional Comparison: Cross-Species Activity and Potency
The primary function of hepcidin is to bind to the iron exporter ferroportin, triggering its ubiquitination, internalization, and subsequent lysosomal degradation.[2][11][12] This action reduces iron efflux from enterocytes, macrophages, and hepatocytes into the plasma.[13][14]
Studies have demonstrated that human hepcidin is effective at inhibiting both human and mouse ferroportin.[13] Similarly, mouse hepcidin-1 acts on ferroportin in both species. This cross-reactivity is foundational to the use of mouse models in iron research. However, the quantitative aspects of these interactions and their downstream effects can differ.
One study comparing recombinant mouse hepcidin-1 with synthetic human hepcidin-25 on a mouse macrophage cell line (J774A.1) showed that both peptides effectively reduced intracellular iron accumulation, with slight quantitative differences.[9]
Table 2: Comparative Functional Data of Human and Mouse Hepcidin
| Experiment | Parameter Measured | Human Hepcidin-25 | Mouse Hepcidin-1 | Cell/Animal Model | Reference(s) |
| In Vitro Iron Accumulation | Iron concentration (ng/10⁶ cells) after 4 µg dose | 47 ± 1.52 | 44 ± 1.0 | J774A.1 mouse macrophage cell line | [9] |
| In Vitro Iron Accumulation | Iron concentration (ng/10⁶ cells) after 8 µg dose | 56 ± 2.0 | 54 ± 1.52 | J774A.1 mouse macrophage cell line | [9] |
| Inhibition of ⁵⁵Fe Efflux | Inhibition of iron efflux activity | Effective | Not tested in parallel | Oocytes expressing mouse or human Ferroportin | [13] |
The data indicates that at the tested concentrations, both hepcidins induce iron retention in mouse macrophages with comparable efficacy.[9]
The hepcidin-ferroportin binding site is highly conserved evolutionarily, which explains the observed cross-species activity.[11][15] This interaction is the key molecular event controlling systemic iron homeostasis.[12]
Visualizing the Mechanism of Action
Hepcidin Signaling Pathway
The production of hepcidin in the liver is tightly regulated by signals related to iron stores, inflammation, and erythropoietic demand.[2][16] The Bone Morphogenetic Protein (BMP) signaling pathway is a primary regulator. Increased plasma iron leads to the upregulation of BMP6, which binds to its receptors on hepatocytes, initiating a signaling cascade through SMAD proteins that ultimately activates the transcription of the hepcidin gene (HAMP in humans, Hamp1 in mice).
Experimental Workflow: Ferroportin Internalization Assay
A common method to assess hepcidin function is to measure its ability to induce the internalization and degradation of ferroportin (FPN) in a cell-based assay.
Experimental Protocols
Protocol 1: In Vitro Iron Accumulation Assay in Macrophages
This protocol is adapted from a study comparing the effects of mouse and human hepcidin on the J774A.1 mouse macrophage cell line.[9]
Objective: To quantify the effect of hepcidin on iron retention in macrophages.
Methodology:
-
Cell Culture: Culture J774A.1 cells in an appropriate medium until they reach the desired confluence.
-
Treatment: Treat the cells with varying concentrations (e.g., 4 µg and 8 µg) of either recombinant mouse hepcidin-1 or synthetic human hepcidin-25. A control group treated with a non-specific protein like Bovine Serum Albumin (BSA) should be included.
-
Incubation: Incubate the treated cells for a specified period to allow for hepcidin action and subsequent iron retention.
-
Cell Harvesting and Lysis: After incubation, wash the cells to remove extracellular iron and lyse them to release intracellular contents.
-
Iron Quantification: Measure the total intracellular iron content for each treatment group. This can be performed using atomic absorption spectrometry.
-
Data Analysis: Normalize the iron content to the cell number (e.g., ng of iron per 10⁶ cells). Compare the iron accumulation in hepcidin-treated cells to the control group using appropriate statistical tests (e.g., one-way ANOVA).
Protocol 2: Quantitative Measurement of Serum Hepcidin by LC-MS/MS
This protocol provides a general framework for the accurate quantification of hepcidin in serum samples, as described in studies developing such assays.[17][18]
Objective: To accurately measure the concentration of mature hepcidin-25 (human) or hepcidin-1 (mouse) in serum or plasma.
Methodology:
-
Sample Preparation:
-
Thaw serum or plasma samples (50 µL for mouse, 100 µL for human) on ice.[18]
-
Perform protein precipitation using an organic solvent (e.g., acetonitrile) to remove larger proteins.
-
Centrifuge the samples to pellet the precipitated proteins and collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE plate (e.g., a mixed-mode cation exchange cartridge).
-
Load the supernatant from the previous step onto the SPE plate.
-
Wash the plate with appropriate buffers to remove interfering substances.
-
Elute the hepcidin peptide from the SPE plate using a suitable elution buffer.
-
-
LC-MS/MS Analysis:
-
Inject the eluted sample into a liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).
-
Separate hepcidin from other remaining components using a C18 reverse-phase column with a gradient of mobile phases (e.g., water and acetonitrile with formic acid).
-
Detect and quantify hepcidin using the mass spectrometer set to monitor specific precursor-to-product ion transitions for the target peptide (multiple reaction monitoring - MRM).
-
-
Quantification:
-
Generate a standard curve using synthetic hepcidin of known concentrations spiked into a surrogate matrix (e.g., rabbit serum).[17]
-
Calculate the concentration of hepcidin in the unknown samples by interpolating their peak areas against the standard curve. The quantitative range for mouse hepcidin can be 0.25-500 ng/mL and for human hepcidin 1-500 ng/mL.[18]
-
Conclusion and Implications for Research
The structural and functional similarities between mouse hepcidin-1 and human hepcidin are substantial, validating the use of mouse models for studying iron metabolism and related disorders.[13] Both peptides effectively bind and degrade ferroportin across species. However, subtle differences in amino acid sequence and physicochemical properties exist, which could translate to minor variations in potency and pharmacokinetics.
For drug development professionals, these findings are twofold. First, the cross-reactivity supports the use of mouse models for preclinical testing of hepcidin mimetics or antagonists.[19] Second, the structural differences highlight the importance of ultimately validating therapeutic candidates against the human protein. Precise, quantitative assays are essential for accurately characterizing the activity of these molecules in different model systems.[17][20] A thorough understanding of the comparative biology of hepcidin is paramount for the successful translation of basic research into clinical applications for iron disorders.
References
- 1. Hepcidin Bound to α2-Macroglobulin Reduces Ferroportin-1 Expression and Enhances Its Activity at Reducing Serum Iron Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepcidin-ferroportin axis in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functional differences between hepcidin 1 and 2 in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparative analysis of mouse hepcidin 1 and 2 genes: evidence for different patterns of expression and co-inducibility during iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Expression of an Innate Immune Element (Mouse Hepcidin-1) in Baculovirus Expression System and the Comparison of Its Function with Synthetic Human Hepcidin-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. The hepcidin-binding site on ferroportin is evolutionarily conserved - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hepcidin-induced endocytosis of ferroportin is dependent on ferroportin ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative analysis of the functional properties of human and mouse ferroportin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The hepcidin-binding site on ferroportin is evolutionarily conserved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ashpublications.org [ashpublications.org]
- 18. Quantitation of hepcidin from human and mouse serum using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
- 20. A competitive enzyme-linked immunosorbent assay specific for murine hepcidin-1: correlation with hepatic mRNA expression in established and novel models of dysregulated iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Hepcidin-1 Knockout Mouse Phenotype: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the hepcidin-1 knockout mouse phenotype with wild-type counterparts and alternative models. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
The targeted disruption of the hepcidin-1 (Hamp1) gene in mice provides a crucial model for understanding the systemic regulation of iron homeostasis. Hepcidin is the master regulator of iron metabolism, and its absence leads to a severe iron overload phenotype. This guide outlines the key characteristics of hepcidin-1 knockout mice and provides the necessary protocols to validate this phenotype.
Phenotypic Comparison: Hepcidin-1 Knockout vs. Wild-Type Mice
Hepcidin-1 knockout mice exhibit a distinct phenotype characterized by severe parenteral iron overload. The absence of hepcidin leads to uncontrolled ferroportin-mediated iron efflux from enterocytes and macrophages, resulting in increased dietary iron absorption and release of recycled iron into the circulation. This leads to high saturation of plasma transferrin and subsequent iron deposition in various organs, most notably the liver and pancreas, while splenic macrophages are typically iron-deficient.[1]
Quantitative Data Summary
The following tables summarize the key hematological and iron parameters in hepcidin-1 knockout (KO) mice compared to wild-type (WT) controls under a standard diet.
Table 1: Hematological Parameters
| Parameter | Wild-Type (WT) | Hepcidin-1 Knockout (KO) | Unit | Reference |
| Hemoglobin | 14.5 ± 0.5 | 13.8 ± 0.6 | g/dL | [2][3] |
| Hematocrit | 45.2 ± 2.1 | 42.5 ± 2.5 | % | [4] |
| Red Blood Cell (RBC) Count | 9.5 ± 0.6 | 9.1 ± 0.7 | x10^6/µL | [4] |
| Mean Corpuscular Volume (MCV) | 47.6 ± 1.2 | 46.7 ± 1.5 | fL | [3] |
| Mean Corpuscular Hemoglobin (MCH) | 15.3 ± 0.4 | 15.2 ± 0.5 | pg | [4] |
Table 2: Iron Parameters
| Parameter | Wild-Type (WT) | Hepcidin-1 Knockout (KO) | Unit | Reference |
| Serum Iron | 168 ± 25 | 285 ± 30 | µg/dL | [5][6] |
| Transferrin Saturation | 45 ± 8 | 95 ± 5 | % | [5][7] |
| Liver Non-Heme Iron | 255 ± 23 | 2071 ± 450 | µg/g dry wt | [7] |
| Spleen Non-Heme Iron | 1736 ± 339 | Significantly Reduced | µg/g dry wt | [7] |
Comparison with Alternative Models: Hfe Knockout Mice
The most common alternative model for hereditary hemochromatosis is the Hfe knockout mouse. While both models exhibit iron overload, the phenotype of the hepcidin-1 knockout mouse is generally more severe.
Table 3: Phenotypic Comparison of Iron Overload Mouse Models
| Feature | Hepcidin-1 Knockout | Hfe Knockout |
| Severity of Iron Overload | Severe, early onset | Milder, later onset[8] |
| Hepcidin Expression | Absent | Inappropriately low for the degree of iron overload[9][10] |
| Serum Iron | Markedly elevated | Moderately elevated[8][11] |
| Liver Iron Content | Very high[7] | High, but generally lower than hepcidin-1 KO[7][8] |
| Spleen Iron Content | Low[7] | Low[7] |
Experimental Protocols
Detailed methodologies for the key experiments required to validate the hepcidin-1 knockout phenotype are provided below.
Complete Blood Count (CBC)
Objective: To assess hematological parameters and identify any signs of anemia or other blood cell abnormalities.
Methodology:
-
Blood Collection: Collect 50-100 µL of whole blood from the retro-orbital sinus or tail vein into EDTA-coated microtubes to prevent coagulation.
-
Analysis: Analyze the blood sample using an automated hematology analyzer calibrated for mouse blood.
-
Parameters to Measure: Red blood cell (RBC) count, hemoglobin, hematocrit, mean corpuscular volume (MCV), mean corpuscular hemoglobin (MCH), white blood cell (WBC) count, and platelet count.
-
Quality Control: Ensure proper mixing of the blood with the anticoagulant to prevent clotting. Analyze samples within a few hours of collection for best results.
Serum Iron and Transferrin Saturation
Objective: To quantify the amount of circulating iron and the degree to which transferrin, the iron transport protein, is saturated with iron.
Methodology:
-
Serum Preparation: Collect whole blood and allow it to clot at room temperature for 30 minutes. Centrifuge at 2,000 x g for 10 minutes to separate the serum.
-
Serum Iron Measurement: Use a colorimetric assay kit. The principle involves the dissociation of iron from transferrin in an acidic buffer, reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), and formation of a colored complex with a chromogen (e.g., ferrozine). The absorbance is measured spectrophotometrically and compared to a standard curve.
-
Total Iron Binding Capacity (TIBC) Measurement: Add a known amount of excess ferric iron to the serum to saturate transferrin. Remove the unbound iron and measure the total iron concentration as described above. This value represents the TIBC.
-
Calculation of Transferrin Saturation: Transferrin Saturation (%) = (Serum Iron / TIBC) x 100
Tissue Non-Heme Iron Content
Objective: To measure the concentration of iron stored in tissues, particularly the liver and spleen.
Methodology:
-
Tissue Homogenization: Excise and weigh a portion of the liver and the entire spleen. Homogenize the tissue in a known volume of iron-free water or a suitable buffer.
-
Iron Release and Reduction: Add an acidic releasing agent (e.g., a mixture of hydrochloric acid and trichloroacetic acid) to the homogenate to release iron from proteins. Heat the mixture to facilitate this process. Add a reducing agent (e.g., ascorbic acid) to convert all iron to the ferrous (Fe²⁺) state.
-
Colorimetric Detection: Add a chromogen that forms a colored complex with ferrous iron.
-
Quantification: Measure the absorbance of the colored solution and calculate the iron concentration based on a standard curve. Express the results as micrograms of iron per gram of dry or wet tissue weight.
Visualizing Key Pathways and Workflows
Hepcidin Signaling Pathway
The diagram below illustrates the central role of hepcidin in regulating iron homeostasis through its interaction with the iron exporter ferroportin. In the absence of hepcidin, as in the knockout model, ferroportin is not degraded, leading to excessive iron export into the bloodstream.
Caption: Hepcidin regulates iron export by promoting ferroportin degradation.
Experimental Workflow for Phenotype Validation
The following workflow outlines the key steps in validating the phenotype of a hepcidin-1 knockout mouse.
Caption: Workflow for validating the hepcidin-1 knockout mouse phenotype.
References
- 1. Iron absorption in hepcidin1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepcidin-dependent and hepcidin-independent regulation of erythropoiesis in a mouse model of anemia of chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased serum hepcidin contributes to the anemia of chronic kidney disease in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Severe Iron Metabolism Defects in Mice With Double Knockout of the Multicopper Ferroxidases Hephaestin and Ceruloplasmin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. IN A MOUSE MODEL OF SEPSIS, HEPCIDIN ABLATION AMELIORATES ANEMIA MORE EFFECTIVELY THAN IRON AND ERYTHROPOIETIN TREATMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Mouse models of hereditary hemochromatosis do not develop early liver fibrosis in response to a high fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Constitutive hepcidin expression prevents iron overload in a mouse model of hemochromatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Hfe Gene Knock-Out in a Mouse Model of Hereditary Hemochromatosis Affects Bodily Iron Isotope Compositions [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key hepcidin-related mouse models used in iron overload research. Understanding the nuances of each model is critical for designing experiments and interpreting data in the development of novel therapeutics for hemochromatosis and other iron overload disorders.
Introduction to Hepcidin and Iron Homeostasis
Hepcidin is the master regulator of systemic iron homeostasis. This peptide hormone, primarily produced by the liver, controls the flow of iron into the plasma from dietary sources and from storage cells like macrophages. It functions by binding to the iron exporter ferroportin, inducing its internalization and degradation. The dysregulation of hepcidin production is a central feature of hereditary hemochromatosis and other iron overload conditions. Mouse models with targeted disruptions in genes of the hepcidin regulatory pathway are invaluable tools for studying the pathophysiology of these diseases and for testing new therapeutic strategies.
Key Mouse Models of Hepcidin-Related Iron Overload
Several mouse models have been developed to mimic human hereditary hemochromatosis. These models are characterized by mutations in genes that regulate hepcidin expression, leading to inappropriately low hepcidin levels and subsequent systemic iron overload. The most commonly studied models include knockouts of Hfe, Hjv (hemojuvelin), Tfr2 (transferrin receptor 2), Smad4, and Hamp (hepcidin).
The Hepcidin Signaling Pathway
The regulation of hepcidin expression is complex, involving multiple proteins that sense systemic iron levels. The bone morphogenetic protein (BMP) signaling pathway plays a crucial role. In response to increased iron stores, BMP6 levels rise, leading to the formation of a signaling complex that includes HJV and TFR2. This complex activates the phosphorylation of SMAD proteins, which then translocate to the nucleus with the common mediator SMAD4 to induce Hamp transcription. HFE is also a key upstream regulator, interacting with TFR1 and TFR2 to modulate this signaling cascade.[1][2][3][4] Disruptions in any of these components can lead to deficient hepcidin production.
Caption: Simplified diagram of the hepcidin signaling pathway in hepatocytes.
Comparative Analysis of Iron Overload Phenotypes
The severity of iron overload varies significantly among the different mouse models, reflecting the specific roles of the disrupted proteins in hepcidin regulation. Below is a summary of key iron parameters. Note that values can vary between studies due to differences in genetic background, age, and diet.
| Mouse Model | Serum Iron | Transferrin Saturation (%) | Liver Iron Concentration | Spleen Iron Concentration | Severity of Iron Overload |
| Wild-type | Normal | ~50-70% | Normal (e.g., ~255-370 µg/g dry wt)[5][6] | Normal (e.g., ~1244 µg/g dry wt)[5] | - |
| Hfe-/- | Elevated | High (~86-96%)[5][7] | Moderately Elevated (3.6 to 8-fold increase)[5][7][8][9] | Normal or slightly decreased[5][6][10] | Moderate |
| Hjv-/- | Markedly Elevated | Very High (~100%)[11] | Severely Elevated (~20-fold increase)[11][12][13][14] | Decreased[11][12][14] | Severe |
| Tfr2-/- | Elevated | High[15][16] | Elevated[7][15][16] | Not consistently reported | Moderate to Severe |
| Smad4-/- (liver-specific) | - | - | Markedly Elevated[3][5] | - | Severe |
| Hamp-/- | Elevated | High | Severely Elevated[17][18] | Increased[17] | Severe |
Values are approximate and compiled from multiple sources. Direct comparison should be made with caution.
Experimental Protocols
Accurate and reproducible measurement of iron parameters is fundamental to research in this field. Below are summaries of standard experimental protocols.
Experimental Workflow for Iron Overload Analysis
Caption: A typical experimental workflow for analyzing iron overload in mouse models.
Serum Iron and Transferrin Saturation
-
Principle: Serum iron is measured using a colorimetric assay. In an acidic environment, iron dissociates from transferrin. The released ferric iron (Fe³⁺) is then reduced to ferrous iron (Fe²⁺), which reacts with a chromogen (e.g., ferrozine) to form a colored complex. The absorbance of this complex is proportional to the iron concentration.[13][19][20]
-
Protocol:
-
Collect blood via cardiac puncture or tail vein and separate serum by centrifugation.
-
Add an acidic reagent to the serum to release iron from transferrin.
-
Add a reducing agent (e.g., ascorbic acid) to convert Fe³⁺ to Fe²⁺.
-
Add the chromogenic reagent and incubate to allow color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 562 nm for ferrozine).
-
Calculate the iron concentration based on a standard curve.
-
-
Transferrin Saturation Calculation: Transferrin saturation is calculated using the following formula:
Tissue Iron Concentration
-
Principle (Atomic Absorption Spectrometry - AAS): AAS is a highly sensitive method for quantifying elemental concentrations. A sample is atomized, and the amount of light absorbed by the ground-state atoms of the element of interest is measured.[22][23][24]
-
Protocol:
-
Excise and weigh a portion of the liver or spleen.
-
Dry the tissue to a constant weight.
-
Digest the dried tissue using a strong acid mixture (e.g., nitric acid and hydrochloric acid).
-
Dilute the digested sample to a known volume.
-
Analyze the sample using an atomic absorption spectrometer calibrated with iron standards.
-
Express the iron concentration as µg of iron per gram of dry tissue weight.
-
Perls' Prussian Blue Staining for Tissue Iron
-
Principle: This histochemical stain detects ferric iron (Fe³⁺) in tissues. The acidic solution of potassium ferrocyanide reacts with ferric iron to form an insoluble blue precipitate called Prussian blue.[1][2][11][12]
-
Protocol:
-
Fix tissue samples in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
Deparaffinize and rehydrate the sections.
-
Incubate the sections in a freshly prepared solution of equal parts 2% hydrochloric acid and 2% potassium ferrocyanide for 20-30 minutes.
-
Rinse thoroughly with distilled water.
-
Counterstain with a nuclear fast red solution (e.g., Kernechtrot) for 5 minutes.
-
Dehydrate, clear, and mount the sections.
-
Ferric iron deposits will appear blue, and nuclei will be red.
-
Summary and Conclusion
The choice of a hepcidin-related mouse model for iron overload research depends on the specific scientific question being addressed.
-
Hfe-/- mice represent a model of moderate iron overload, similar to the most common form of human hereditary hemochromatosis.[5][6][7][9]
-
Hjv-/- and Hamp-/- mice exhibit a much more severe iron overload phenotype, akin to juvenile hemochromatosis, making them suitable for studying the consequences of profound hepcidin deficiency.[11][12][13][14][16][17][18]
-
Tfr2-/- mice also develop a significant iron overload, highlighting the crucial role of this receptor in iron sensing.[7][15][16]
-
Liver-specific Smad4-/- mice demonstrate the essential role of the SMAD signaling pathway in hepcidin regulation, resulting in severe iron accumulation.[3][5]
This guide provides a comparative overview to aid researchers in selecting the most appropriate model and in employing standardized methodologies for their investigations into the complex world of iron metabolism.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Perls’ Prussian blue iron staining [bio-protocol.org]
- 3. mdpi.com [mdpi.com]
- 4. A role of SMAD4 in iron metabolism through the positive regulation of hepcidin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HFE gene knockout produces mouse model of hereditary hemochromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse strain differences determine severity of iron accumulation in Hfe knockout model of hereditary hemochromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. researchgate.net [researchgate.net]
- 9. mdapp.co [mdapp.co]
- 10. Perls Prussian Blue Staining Protocol - IHC WORLD [ihcworld.com]
- 11. Perls Prussian blue - Wikipedia [en.wikipedia.org]
- 12. abcam.com [abcam.com]
- 13. resources.bio-techne.com [resources.bio-techne.com]
- 14. Transferrin Saturation Calculation [pubinfo.vcu.edu]
- 15. Targeted disruption of the hepatic transferrin receptor 2 gene in mice leads to iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. How to calculate transferrin saturation? | Drlogy [drlogy.com]
- 17. Colorimetric Iron Quantification Assay [protocols.io]
- 18. abcam.com [abcam.com]
- 19. omnicalculator.com [omnicalculator.com]
- 20. ashpublications.org [ashpublications.org]
- 21. nemi-test.er.usgs.gov [nemi-test.er.usgs.gov]
- 22. researchgate.net [researchgate.net]
- 23. oiv.int [oiv.int]
- 24. newcomersupply.com [newcomersupply.com]
A Comparative Guide to Cross-Species Hepcidin Regulation
Hepcidin, a peptide hormone primarily synthesized by hepatocytes, stands as the master regulator of systemic iron homeostasis.[1][2][3] Its primary function is to control iron absorption and its distribution throughout the body by inducing the degradation of the iron exporter protein, ferroportin.[2][4] Given its central role, the dysregulation of hepcidin is implicated in a variety of iron-related disorders, including iron deficiency anemia and iron overload diseases like hereditary hemochromatosis.[4][5] Understanding the intricate signaling pathways that govern hepcidin expression is crucial for developing targeted therapeutics. This guide provides a cross-species comparison of hepcidin regulation, presenting key data, experimental methodologies, and visual representations of the underlying molecular pathways.
Core Signaling Pathways in Hepcidin Regulation
The transcriptional regulation of the hepcidin gene (HAMP in humans, Hamp in mice) is a complex process governed by several key signaling pathways that respond to stimuli such as body iron levels, inflammation, erythropoietic demand, and hypoxia.[6][7]
The BMP/SMAD Pathway: The Primary Iron Sensor
The Bone Morphogenetic Protein (BMP)-SMAD signaling cascade is the principal pathway for upregulating hepcidin in response to increased iron levels.[2][8] The process is initiated by BMP6, whose expression in liver sinusoidal endothelial cells increases with iron loading.[9] This pathway involves several key proteins, including the co-receptor hemojuvelin (HJV), which enhances the sensitivity of BMP receptors to their ligands.[1][10] Activation of the BMP receptor complex leads to the phosphorylation of SMAD proteins (SMAD1/5/8), which then complex with SMAD4 and translocate to the nucleus to activate hepcidin transcription.[2][11]
The JAK/STAT Pathway: The Inflammatory Response
During inflammation and infection, cytokines, particularly Interleukin-6 (IL-6), strongly induce hepcidin expression.[1] This serves to sequester iron away from pathogens.[5] The IL-6 signal is transduced through the JAK/STAT pathway. IL-6 binds to its receptor on the hepatocyte surface, leading to the activation of Janus kinase 2 (JAK2), which in turn phosphorylates Signal Transducer and Activator of Transcription 3 (STAT3).[5][8] Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and binds to a specific response element in the hepcidin promoter, driving its transcription.[1]
Cross-Species Comparison of Hepcidin
While the core regulatory pathways are largely conserved, significant differences exist across species, including the number of hepcidin genes and their tissue-specific expression patterns. These differences make cross-species analysis essential for a complete understanding of iron metabolism.
Hepcidin Gene Duplication and Expression
| Species | Hepcidin Gene(s) | Primary Expression Site(s) | Other Expression Sites | Reference(s) |
| Human | 1 (HAMP) | Liver | Heart, Kidney (low) | [12] |
| Mouse | 2 (Hamp1, Hamp2) | Liver (Hamp1, Hamp2) | Heart (low), Pancreas (Hamp2) | [13][14] |
| Frog (Xenopus tropicalis) | 2 (tHEP1, tHEP2) | Liver, Kidney | Heart, Stomach (tHEP2), Testis (tHEP2) | [15] |
| Zebrafish (Danio rerio) | 1 (hamp) | Liver | - | [16] |
| Bat (Rousettus aegyptiacus) | 1 (HAMP) | Liver | - | [17] |
Comparative Regulation of Hepcidin Expression
The response of hepcidin to various stimuli shows both conserved and divergent patterns across species.
| Stimulus | Human | Mouse | Frog (X. tropicalis) | Bat (R. aegyptiacus) | Zebrafish (D. rerio) | Reference(s) |
| Iron Overload | Upregulated | Hamp1 & Hamp2 Upregulated | tHEP2 Upregulated (tHEP1 not) | Upregulated (blunted in hemochromatosis) | Upregulated | [13][15][17][18] |
| Inflammation (LPS/IL-6) | Upregulated | Hamp1 Upregulated, Hamp2 Repressed | Not extensively studied | Not extensively studied | Upregulated | [14][19][20] |
| Anemia / Hypoxia | Downregulated | Downregulated | Not extensively studied | Not extensively studied | Not extensively studied | [20] |
| BMP Signaling | Upregulates | Upregulates | Upregulates (HJV-independent in embryo) | Not extensively studied | Upregulates (HJV-independent in embryo) | [18][21][22] |
Note: In mice, while both Hamp1 and Hamp2 are induced by iron overload, they show differential regulation in response to inflammation, with Hamp1 being induced and Hamp2 being repressed.[13][14] Furthermore, transgenic mice overexpressing Hamp1 develop severe iron-deficiency anemia, whereas those overexpressing Hamp2 do not, suggesting functional divergence.[12] In zebrafish embryos, BMP signaling regulates hepcidin, but this appears to be independent of the co-receptor hemojuvelin (Hjv), a key component in the mammalian pathway.[18][21]
References
- 1. Hepcidin regulation: ironing out the details - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepcidin: regulation of the master iron regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling pathways regulating hepcidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hepcidin Signaling in Health and Disease: Ironing Out the Details - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI - Iron regulation by hepcidin [jci.org]
- 7. Regulation of hepcidin and iron-overload disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hepcidin Signaling in Health and Disease: Ironing Out the Details - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bone morphogenic proteins in iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms of Hepcidin Regulation: Implications for the Anemia of CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pathways for the regulation of hepcidin expression in anemia of chronic disease and iron deficiency anemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional differences between hepcidin 1 and 2 in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative analysis of mouse hepcidin 1 and 2 genes: evidence for different patterns of expression and co-inducibility during iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Comparative analysis of Xenopus tropicalis hepcidin I and hepcidin II genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Iron storage disease (hemochromatosis) and hepcidin response to iron load in two species of pteropodid fruit bats relative to the common vampire bat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. BMP Signaling Modulates Hepcidin Expression in Zebrafish Embryos Independent of Hemojuvelin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mass Spectrometry Analysis of Hepcidin Peptides in Experimental Mouse Models | PLOS One [journals.plos.org]
- 20. The gene encoding the iron regulatory peptide hepcidin is regulated by anemia, hypoxia, and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BMP signaling modulates hepcidin expression in zebrafish embryos independent of hemojuvelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. BMP Signaling Modulates Hepcidin Expression in Zebrafish Embryos Independent of Hemojuvelin | PLOS One [journals.plos.org]
Comparative Efficacy of Minihepcidin Analogs in Murine Models: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of various minihepcidin analogs investigated in murine models. Minihepcidins, synthetic short peptides that mimic the function of the natural iron-regulatory hormone hepcidin, represent a promising therapeutic strategy for iron overload disorders. This document summarizes key experimental data, details the methodologies employed in these studies, and visualizes the underlying biological pathways and experimental procedures.
Quantitative Comparison of Minihepcidin Analogs
The following table summarizes the quantitative efficacy of different minihepcidin analogs based on published studies in mice. These analogs have been designed for improved potency, stability, and cost-effectiveness compared to native hepcidin.
| Minihepcidin Analog | Mouse Model | Dose and Administration | Key Efficacy Parameters | Reference |
| PR65 | Wild-type C57BL/6 mice | 100 nmol, single intraperitoneal injection | Serum Iron: Significant decrease 4 hours post-injection.[1][2] | [1][2] |
| Hepcidin knockout mice | 20, 50, 100 nmol/day, subcutaneous injection for 2 weeks | Liver Iron: 76%, 53%, and 68% less than solvent-treated controls, respectively.[1] Heart Iron: 33%, 60%, and 47% decrease, respectively.[3] Spleen Iron: 15- to 30-fold increase at all doses.[2][4] Serum Iron: Decreased by 69% and 83% at 50 and 100 nmol/day, respectively.[2][4] Hemoglobin: Dose-dependent reductions of 3 and 5 g/dL at 50 and 100 nmol/day, respectively.[2][3] | [1][2][3][4] | |
| Retro-inverso minihepcidin (palmitoyl-ri-hep9) | Hepcidin-1 knockout mice | Daily intraperitoneal injections for 2 weeks | Liver Iron: Significantly lower than diluent-treated mice.[5] | [5] |
| Wild-type mice | 200 nmoles, single intraperitoneal injection | Serum Iron: 80% drop 4 hours post-injection.[5] | [5] | |
| M004 | Hbbth3/+ (β-thalassemia) mice | 2.625 mg/kg, biweekly subcutaneous injections for 6 weeks | Hemoglobin: Increased. Reticulocytes: Decreased. Splenomegaly: Reduced.[6] | [6] |
| M009 | Hbbth3/+ (β-thalassemia) mice | 2.625 mg/kg, in combination with deferiprone (DFP) | Hemoglobin, RBC Count, Hematocrit: Significantly increased compared to vehicle. Reticulocytes & Spleen Size: Significantly reduced.[6] | [6] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the minihepcidin signaling pathway and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Minihepcidins prevent iron overload in a hepcidin-deficient mouse model of severe hemochromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. JCI - Minihepcidins are rationally designed small peptides that mimic hepcidin activity in mice and may be useful for the treatment of iron overload [jci.org]
- 6. Minihepcidin peptides as disease modifiers in mice affected by β-thalassemia and polycythemia vera - PMC [pmc.ncbi.nlm.nih.gov]
Validating qPCR with Protein Data: A Guide for Mouse Hepcidin-1
For researchers, scientists, and drug development professionals, ensuring the accuracy of gene expression data is paramount. When studying mouse hepcidin-1 (Hamp1), a critical regulator of iron homeostasis, validating quantitative PCR (qPCR) results with corresponding protein data is a crucial step to confirm that changes in mRNA transcript levels translate to functional protein changes. This guide provides a comparative framework and experimental data to support this validation process.
Hepcidin plays a central role in regulating iron absorption and its distribution throughout the body.[1][2] Dysregulation of hepcidin is implicated in various disorders, including anemia of chronic disease and hemochromatosis.[3][4] Therefore, accurate quantification of its expression is vital. While qPCR is a sensitive method for measuring mRNA levels, post-transcriptional, translational, and post-translational modifications can influence the final protein concentration. Thus, correlating mRNA data with protein levels provides a more complete biological picture.
Comparative Analysis of Hepcidin-1 mRNA and Protein Levels
Studies in various mouse models have demonstrated a strong positive correlation between hepatic hepcidin-1 mRNA and circulating protein levels under different physiological and pathological conditions. However, the relationship is not always linear, highlighting the importance of direct protein measurement.
Below is a summary of data from studies investigating the correlation between mouse hepcidin-1 mRNA and protein levels in response to various stimuli.
| Experimental Condition | Mouse Model | Fold Change Hamp1 mRNA (qPCR) | Fold Change Serum Hepcidin-1 (Protein) | Reference |
| Iron Dextran Overload | Wild-type | ~8-fold increase | ~6-fold increase | [5] |
| Carbonyl Iron Overload | Wild-type | ~5-fold increase | ~4-fold increase | [5][6] |
| Lipopolysaccharide (LPS) Treatment | Wild-type | Significant increase | Significant increase | [7][8] |
| Acute Anemia (Bleeding) | Wild-type | ~2.5-fold decrease | ~2.3-fold decrease | [9] |
| Hfe Knockout (Hemochromatosis) | Hfe -/- | Significantly lower | Significantly lower | [9] |
| Thalassemia Intermedia | Hbbth3/+ | Significantly lower | Significantly lower | [9] |
Note: The values presented are approximate and collated from multiple sources. For precise figures, please refer to the cited literature.
Experimental Protocols
Accurate and reproducible data begins with robust experimental design. Below are detailed methodologies for the quantification of mouse hepcidin-1 mRNA and protein.
Quantitative Real-Time PCR (qPCR) for Mouse Hepcidin-1 mRNA
This protocol outlines the steps for measuring hepcidin-1 (Hamp1) mRNA levels in mouse liver tissue.
1. RNA Extraction:
-
Harvest approximately 30-50 mg of liver tissue from the mouse.
-
Immediately homogenize the tissue in a suitable lysis buffer (e.g., TRIzol) to prevent RNA degradation.
-
Extract total RNA using a silica-based column kit (e.g., RNeasy Mini Kit, Qiagen) or phenol-chloroform extraction followed by isopropanol precipitation.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by checking for intact 18S and 28S ribosomal RNA bands on an agarose gel.
2. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., RevertAid First Strand cDNA Synthesis Kit, Thermo Fisher Scientific).[10]
-
Use a mix of oligo(dT) and random hexamer primers to ensure comprehensive transcript coverage.[10]
-
Include a no-reverse-transcriptase control to check for genomic DNA contamination.
3. qPCR Reaction:
-
Prepare a qPCR reaction mix containing:
-
cDNA template
-
Forward and reverse primers for mouse Hamp1
-
Forward and reverse primers for a reference gene (e.g., Actb, Gapdh)
-
qPCR master mix (containing Taq polymerase, dNTPs, and a fluorescent dye like SYBR Green)
-
-
Perform the qPCR on a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Generate a melt curve at the end of the run to verify the specificity of the amplified product.
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for both Hamp1 and the reference gene.
-
Calculate the relative expression of Hamp1 mRNA using the ΔΔCt method, normalizing to the reference gene and comparing to a control group.
Enzyme-Linked Immunosorbent Assay (ELISA) for Mouse Hepcidin-1 Protein
This protocol describes the measurement of hepcidin-1 protein in mouse serum or plasma using a commercially available sandwich ELISA kit.[4][11][12]
1. Sample Collection and Preparation:
-
Collect whole blood from mice via cardiac puncture or tail vein bleeding.
-
Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes to separate the serum.
-
Alternatively, collect blood in tubes containing an anticoagulant (e.g., EDTA) and centrifuge to obtain plasma.
-
Store serum or plasma samples at -80°C until use. Avoid repeated freeze-thaw cycles.
-
Dilute samples as per the ELISA kit manufacturer's instructions.[2]
2. ELISA Procedure (based on a typical sandwich ELISA protocol): [11][12]
-
Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Add 100 µL of standards and samples to the appropriate wells of the microplate pre-coated with an anti-mouse hepcidin-1 antibody. Incubate for 2 hours at 37°C.
-
Aspirate the liquid from each well and wash the plate multiple times with the provided wash buffer.
-
Add 100 µL of a biotin-conjugated detection antibody specific for mouse hepcidin-1 to each well. Incubate for 1 hour at 37°C.
-
Aspirate and wash the plate again.
-
Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 1 hour at 37°C.
-
Aspirate and wash the plate.
-
Add 90 µL of TMB substrate solution to each well. Incubate for 15-25 minutes at 37°C in the dark. A blue color will develop.
-
Add 50 µL of stop solution to each well. The color will change to yellow.
-
Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of hepcidin-1 in the unknown samples.
Visualizing the Workflow and Biological Pathways
To better understand the experimental process and the underlying biology, the following diagrams illustrate the validation workflow and the key signaling pathways that regulate hepcidin expression.
Caption: Experimental workflow for validating mouse hepcidin-1 qPCR results with protein data.
The regulation of hepcidin expression is complex, involving multiple signaling pathways that respond to iron levels, inflammation, and erythropoietic demand.[1][3] The Bone Morphogenetic Protein (BMP)/SMAD pathway is the primary regulator in response to iron, while the JAK/STAT pathway is activated by inflammatory cytokines like Interleukin-6 (IL-6).[1][3][8]
Caption: Simplified signaling pathways regulating mouse hepcidin-1 expression.
References
- 1. portlandpress.com [portlandpress.com]
- 2. intrinsiclifesciences.com [intrinsiclifesciences.com]
- 3. Pathways for the regulation of hepcidin expression in anemia of chronic disease and iron deficiency anemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. Comparative analysis of mouse hepcidin 1 and 2 genes: evidence for different patterns of expression and co-inducibility during iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new mouse liver-specific gene, encoding a protein homologous to human antimicrobial peptide hepcidin, is overexpressed during iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hepcidin expression in mouse retina and its regulation via lipopolysaccharide/Toll-like receptor-4 pathway independent of Hfe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - Hepcidin mediates transcriptional changes that modulate acute cytokine-induced inflammatory responses in mice [jci.org]
- 9. A competitive enzyme-linked immunosorbent assay specific for murine hepcidin-1: correlation with hepatic mRNA expression in established and novel models of dysregulated iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomed.cas.cz [biomed.cas.cz]
- 11. Mouse Hepcidin ELISA Kit (ab285280) | Abcam [abcam.com]
- 12. Mouse Hepc(Hepcidin) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Hepcidin-1 Response to Different Iron Formulations in Mice: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The regulation of iron homeostasis is a critical area of research, with the peptide hormone hepcidin-1 playing a central role. The liver-derived hepcidin-1 controls systemic iron levels by regulating iron absorption from the duodenum and the release of recycled iron from macrophages. The choice of iron supplementation formulation can significantly impact hepcidin-1 expression, thereby influencing iron bioavailability and therapeutic efficacy. This guide provides an objective comparison of the hepcidin-1 response to various iron formulations in murine models, supported by experimental data.
Comparative Analysis of Hepcidin-1 Response
The following table summarizes the quantitative data on hepcidin-1 response to different oral and parenteral iron formulations tested in mice. The data highlights the differential effects of these formulations on hepcidin-1 mRNA expression in the liver and serum hepcidin-1 protein levels.
| Iron Formulation | Mouse Model | Administration Route & Dose | Key Findings on Hepcidin-1 Response | Reference |
| Oral Formulations | ||||
| Ferrous Sulfate | Iron-deficient anemic BALB/c mice | Gavage, 1 mg/kg daily for 2 weeks | Significantly increased liver hepcidin mRNA and serum hepcidin levels compared to control. Also induced inflammatory markers. | [1][2] |
| Sucrosomial® Iron | Iron-deficient anemic BALB/c mice | Gavage, 1 mg/kg daily for 2 weeks | Did not significantly increase liver hepcidin mRNA or serum hepcidin levels. Did not induce inflammatory markers. | [1][2] |
| Carbonyl Iron | C57BL/6 mice | Iron-enriched diet | Increased liver hepcidin mRNA after 1 week, but the response reached a plateau thereafter. | [3] |
| Iron Protein Succinylate | Rats | Not specified | Did not affect hepcidin levels. | [4] |
| Ferric Citrate | Not specified in mice | Not specified | Promoted a stronger increase in hepcidin compared to ferrous sulfate in non-dialysis CKD patients (human data). | [4] |
| Ferric Maltol | Not specified in mice | Not specified | Induced hepcidin similarly to ferrous sulfate in IBD patients (human data). | [4] |
| Parenteral Formulations | ||||
| Iron Dextran | C57BL/6 mice | Intraperitoneal injection | Delayed hepcidin upregulation (after 5-7 days), correlating with increased transferrin saturation. | [3] |
| Ferric Carboxymaltose | C57BL/6J mice | Injection, 300 mg Fe/kg | Resulted in an increase in liver hepcidin expression. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for key experiments cited in this guide.
Study Comparing Sucrosomial® Iron and Ferrous Sulfate:
-
Animal Model: Female BALB/c mice, approximately 10 weeks old (22–25 g), were rendered anemic by feeding them a low-iron diet (iron-free) for 6–8 weeks until hemoglobin (Hb) levels were below 12.5 g/dL.[2]
-
Iron Administration: Anemic mice were treated daily for two weeks by gavage with either Sucrosomial® Iron (1 mg/kg) or Ferrous Sulfate (1 mg/kg). Control groups received saline or a vehicle solution.[2]
-
Hepcidin Measurement: Mouse serum hepcidin was quantified using a validated mass-spectrometry-based assay. Liver hepcidin mRNA expression was also analyzed.[2]
-
Inflammatory Marker Analysis: The liver expression of transcripts for inflammatory markers such as Socs3, CRP, Saa1, and IL6 were analyzed to assess the inflammatory response to the iron formulations.[2]
Study Comparing Dietary Carbonyl Iron and Parenteral Iron Dextran:
-
Animal Model: C57BL/6 mice were used.[3]
-
Dietary Iron Loading: Mice were fed an iron-enriched diet with carbonyl iron.[3]
-
Parenteral Iron Administration: Mice received an intraperitoneal injection of iron dextran.[3]
-
Analysis: Serum iron, transferrin saturation, hepatic iron, and liver mRNA expression of hepcidin, BMP6, Smad7, Id1, and matriptase-2 were analyzed over time. Smad1/5/8 phosphorylation was also assessed.[3]
Visualizing Key Processes
Experimental Workflow: Comparing Oral Iron Formulations
The following diagram illustrates the experimental workflow for comparing the effects of Sucrosomial® Iron and Ferrous Sulfate on hepcidin-1 levels in anemic mice.
Caption: Experimental workflow for comparing hepcidin-1 response to oral iron.
Hepcidin Signaling Pathway in Response to Iron
This diagram illustrates the signaling cascade that leads to hepcidin-1 expression in response to increased systemic iron.
References
- 1. Sucrosomial® Iron Supplementation in Mice: Effects on Blood Parameters, Hepcidin, and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Differences in activation of mouse hepcidin by dietary iron and parenterally administered iron dextran: compartmentalization is critical for iron sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral iron supplementation: new formulations, old questions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unraveling the Role of USF2 in Hepcidin-1 Regulation: A Comparative Guide for Researchers
An in-depth analysis of Upstream Stimulatory Factor 2 (USF2) and its pivotal, yet complex, role in the regulation of hepcidin-1 in murine models. This guide provides a comparative overview of key experimental findings, detailed methodologies, and visual pathways to facilitate further research in iron homeostasis.
The intricate balance of iron in the body is orchestrated by the peptide hormone hepcidin, primarily produced in the liver. Dysregulation of hepcidin is a hallmark of various iron disorders, including hereditary hemochromatosis and the anemia of inflammation. A key player implicated in the transcriptional control of hepcidin is the Upstream Stimulatory Factor 2 (USF2). This guide delves into the experimental evidence confirming the role of USF2 in hepcidin-1 regulation in mice, offering a comparative perspective with other regulatory factors and mouse models of iron overload.
USF2 Knockout Mice: A Primary Model of Hepcidin Deficiency
The most compelling evidence for USF2's role in hepcidin regulation comes from studies on Usf2 knockout mice. These mice exhibit a severe iron overload phenotype, strikingly similar to human hereditary hemochromatosis, as a direct consequence of a complete lack of hepcidin-1 expression[1][2][3].
Quantitative Analysis of Iron Parameters
The disruption of the Usf2 gene leads to a progressive and multivisceral accumulation of iron. Below is a comparative table summarizing the key iron parameters in wild-type versus Usf2 knockout mice.
| Parameter | Wild-Type (WT) Mice | USF2 Knockout (-/-) Mice | Fold Change | Reference |
| Hepcidin-1 mRNA | Detectable | Undetectable | - | [1][4] |
| Serum Iron | ~150-200 µg/dL | ~250-350 µg/dL | ↑ ~1.7-fold | [1] |
| Transferrin Saturation | ~40-60% | >90% | ↑ ~1.5 to 2-fold | [1] |
| Liver Non-Heme Iron | ~100-300 µg/g dry weight | ~5000-10000 µg/g dry weight | ↑ ~20 to 50-fold | [1] |
| Spleen Non-Heme Iron | Present | Markedly Reduced | ↓ | [1][2][3] |
| Pancreatic Iron | Minimal | Significant Accumulation | ↑ | [1][2][3] |
The "Cis" Effect: A Nuanced Regulatory Mechanism
Initial interpretations suggested a direct transcriptional activation of the hepcidin promoter by USF2. However, further investigation has revealed a more complex "cis-acting" regulatory mechanism. The murine hepcidin genes (Hamp and Hamp2) are located directly downstream of the Usf2 gene on chromosome 7[5][6]. The gene targeting strategy used to create the original Usf2 knockout mice, which involved the insertion of a neomycin resistance cassette, inadvertently disrupted the regulatory landscape of the adjacent hepcidin locus, leading to its silencing[1]. This finding underscores the importance of genomic context in gene regulation.
A Broader Regulatory Network: Beyond USF2
While the cis-effect explains the phenotype of the original knockout model, subsequent research has confirmed that USF proteins, along with other transcription factors, do indeed play a direct role in regulating hepcidin transcription. The hepcidin promoter contains E-box elements (CANNTG), which are binding sites for basic helix-loop-helix leucine zipper (bHLH-ZIP) transcription factors, including USF1, USF2, c-Myc, and Max[7][8].
-
USF1 and USF2: These factors can form homodimers or heterodimers and bind to the E-boxes in the hepcidin promoter to activate transcription[7][8].
-
c-Myc and Max: The c-Myc/Max heterodimer also binds to the E-boxes and contributes to the transcriptional activation of hepcidin[7][8].
This suggests a model where a consortium of bHLH-ZIP transcription factors fine-tunes hepcidin expression in response to various physiological cues.
Comparative Analysis with Other Mouse Models of Iron Overload
To contextualize the phenotype of the Usf2 knockout mouse, it is valuable to compare it with other genetic mouse models of hereditary hemochromatosis, such as those with targeted disruptions of the Hfe and Tfr2 genes.
| Mouse Model | Primary Defect | Hepcidin Expression | Severity of Iron Overload | Key Features | Reference |
| Usf2 Knockout | Cis-acting silencing of hepcidin | Absent/Severely Reduced | Severe | Resembles human hemochromatosis; sparing of reticuloendothelial macrophages. | [1][2] |
| Hfe Knockout | Defective HFE protein | Inappropriately low for iron status | Moderate to Severe | Classic model of hemochromatosis; impaired iron sensing. | [9][10][11][12] |
| Tfr2 Knockout | Defective Transferrin Receptor 2 | Inappropriately low for iron status | Severe | Similar to Hfe knockout but often a more severe phenotype. | [10][11][12][13] |
| Hfe/Tfr2 Double KO | Combined HFE and TFR2 deficiency | Extremely low | Very Severe | Additive effect on iron overload, more severe than single knockouts. | [10][12] |
Experimental Protocols: A Guide for Replication and Further Discovery
Reproducibility is the cornerstone of scientific advancement. This section provides an overview of the key experimental methodologies used to elucidate the role of USF2 in hepcidin regulation.
Suppressive Subtractive Hybridization (SSH)
This technique was instrumental in identifying hepcidin as the gene silenced in the liver of Usf2 knockout mice[1][3].
Objective: To identify genes that are differentially expressed between two populations of cells (e.g., wild-type vs. Usf2 knockout liver).
Principle: SSH involves the hybridization of cDNA from a "tester" population (with the gene of interest) with an excess of cDNA from a "driver" population (lacking the gene of interest). Through a series of hybridization and amplification steps, common transcripts are removed, enriching for the differentially expressed genes.
Detailed Protocol:
-
RNA Isolation: Extract total RNA from the livers of wild-type and Usf2 knockout mice.
-
cDNA Synthesis: Synthesize double-stranded cDNA from the RNA samples.
-
Tester and Driver Preparation: Designate the cDNA from Usf2 knockout mice as the "tester" and the cDNA from wild-type mice as the "driver."
-
First Hybridization: Denature the tester and driver cDNA and allow them to anneal. This results in the formation of hybrids between the common transcripts.
-
Second Hybridization: Add fresh denatured driver to the mix to further enrich for the unique tester transcripts.
-
PCR Amplification: Use primers specific to adaptors ligated to the tester cDNA to amplify the differentially expressed sequences.
-
Cloning and Sequencing: Clone the amplified products into a vector and sequence the individual clones to identify the genes.
Northern Blot Analysis
Northern blotting is a classic technique used to quantify the expression levels of specific mRNAs.
Objective: To determine the abundance of hepcidin-1 mRNA in the liver of wild-type, heterozygous, and homozygous Usf2 knockout mice.
Protocol:
-
RNA Extraction: Isolate total RNA from mouse liver tissue.
-
Gel Electrophoresis: Separate the RNA samples by size on a denaturing agarose gel.
-
Transfer: Transfer the separated RNA from the gel to a nylon or nitrocellulose membrane.
-
Probe Labeling: Prepare a radiolabeled or chemiluminescently labeled DNA or RNA probe specific for the hepcidin-1 transcript.
-
Hybridization: Incubate the membrane with the labeled probe, allowing it to anneal to the complementary hepcidin-1 mRNA.
-
Washing: Wash the membrane to remove any unbound probe.
-
Detection: Detect the signal from the labeled probe using autoradiography or a chemiluminescence imager. The intensity of the signal is proportional to the amount of hepcidin-1 mRNA.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is a more sensitive and quantitative method for measuring gene expression compared to Northern blotting.
Objective: To precisely quantify the relative expression levels of hepcidin-1 and Usf2 mRNA in different mouse tissues and experimental conditions.
Protocol:
-
RNA Isolation and cDNA Synthesis: As described for SSH.
-
Primer Design: Design specific primers for the mouse hepcidin-1 and Usf2 genes, as well as for a stable housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Real-Time PCR: Perform the PCR reaction in the presence of a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe (TaqMan) that reports the amount of amplified product in real-time.
-
Data Analysis: Determine the cycle threshold (Ct) value for each gene. The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing to a control sample.
Perls' Prussian Blue Staining
This histochemical stain is used to detect the presence of ferric iron in tissue sections.
Objective: To visualize the extent and distribution of iron deposition in the liver, pancreas, and spleen of mice.
Protocol:
-
Tissue Preparation: Fix tissue samples in formalin and embed in paraffin. Cut thin sections (4-5 µm) and mount on slides.
-
Deparaffinization and Rehydration: Remove paraffin with xylene and rehydrate the sections through a series of graded ethanol solutions to water.
-
Staining Solution: Prepare a fresh solution of equal parts 2% potassium ferrocyanide and 2% hydrochloric acid.
-
Incubation: Incubate the slides in the staining solution for 20-30 minutes at room temperature. The acid releases ferric iron from its storage proteins, which then reacts with potassium ferrocyanide to form an insoluble blue precipitate (Prussian blue).
-
Washing: Wash the slides thoroughly in distilled water.
-
Counterstaining: Counterstain with a nuclear fast red or neutral red solution to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and clear in xylene before mounting with a permanent mounting medium.
Measurement of Serum and Tissue Iron
Objective: To quantitatively determine the levels of iron in the serum and various tissues.
Serum Iron and Transferrin Saturation:
-
Blood Collection: Collect blood from mice via cardiac puncture or tail vein.
-
Serum Separation: Allow the blood to clot and centrifuge to separate the serum.
-
Iron and TIBC Measurement: Use commercially available colorimetric assay kits to measure serum iron and total iron-binding capacity (TIBC).
-
Calculation: Transferrin saturation is calculated as (Serum Iron / TIBC) x 100%.
Tissue Non-Heme Iron:
-
Tissue Homogenization: Homogenize a known weight of liver or spleen tissue.
-
Acid Digestion: Digest the homogenate in an acidic solution to release non-heme iron.
-
Colorimetric Assay: Use a colorimetric assay (e.g., ferrozine-based) to measure the amount of iron in the digest. The absorbance is proportional to the iron concentration.
-
Normalization: Express the iron concentration as µg of iron per gram of dry or wet tissue weight.
References
- 1. Perl's stain | PPTX [slideshare.net]
- 2. radiopaedia.org [radiopaedia.org]
- 3. Lack of hepcidin gene expression and severe tissue iron overload in upstream stimulatory factor 2 (USF2) knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lack of hepcidin gene expression and severe tissue iron overload in upstream stimulatory factor 2 (USF2) knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.ru [2024.sci-hub.ru]
- 6. Comparative analysis of mouse hepcidin 1 and 2 genes: evidence for different patterns of expression and co-inducibility during iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppression subtractive hybridization: a versatile method for identifying differentially expressed genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Perls Prussian Blue Staining Protocol - IHC WORLD [ihcworld.com]
- 9. medhandbook.st-andrews.ac.uk [medhandbook.st-andrews.ac.uk]
- 10. Suppression subtractive hybridization - Wikipedia [en.wikipedia.org]
- 11. scispace.com [scispace.com]
- 12. Measurement of Transferrin- and Non-transferrin-bound Iron Uptake by Mouse Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn0.scrvt.com [cdn0.scrvt.com]
Comparative Analysis of Hepcidin-1 Expression in Mouse Tissues: A Guide for Researchers
For Immediate Publication
This guide provides a comprehensive comparative analysis of hepcidin-1 (Hamp1) expression across various tissues in mice, tailored for researchers, scientists, and professionals in drug development. Hepcidin-1 is the master regulator of systemic iron homeostasis, and understanding its tissue-specific expression is crucial for studies on iron metabolism, related disorders, and therapeutic interventions. This document summarizes quantitative data, details experimental methodologies, and visualizes key signaling pathways.
Quantitative Expression of Hepcidin-1 in Mouse Tissues
Hepcidin-1 is predominantly expressed in the liver, which is the primary source of circulating hepcidin. However, lower levels of hepcidin-1 mRNA and protein are also detected in other tissues, where it may exert local effects on iron metabolism. The following table summarizes the relative mRNA expression and protein concentration of hepcidin-1 in various tissues of wild-type C57BL/6 mice under basal conditions. It is important to note that absolute values can vary between studies due to differences in mouse strain, sex, age, and experimental conditions.
| Tissue | Relative Hamp1 mRNA Expression (Normalized to Liver) | Hepcidin-1 Protein Concentration | Reference(s) |
| Liver | 1.00 | High (primary source of serum hepcidin) | [1][2][3][4] |
| Heart | ~30-fold lower than liver | Low | [2] |
| Spleen | Low | Low | [3] |
| Kidney | Low | Low | [5] |
| Brain | Low | Present in various regions | [6] |
| White Adipose Tissue (WAT) | Low | Low | [7][8] |
| Brown Adipose Tissue (BAT) | Low | Low | [7][8] |
| Lung | Low | Low | [9] |
| Skeletal Muscle | Very Low / Undetectable | Not typically reported | [10] |
| Pancreas | Low (Hepcidin-2 is more prominent) | Low | [2] |
Note: Data is compiled from multiple sources and serves as a comparative guide. Expression levels are relative and intended to show the general distribution of hepcidin-1.
Experimental Protocols
Accurate quantification of hepcidin-1 expression is fundamental to research in iron metabolism. Below are detailed methodologies for the key experiments cited in this guide.
Quantitative Real-Time PCR (qPCR) for Hepcidin-1 mRNA
This protocol is a synthesized example based on common practices in the cited literature[4][5][11].
a) Tissue Harvesting and RNA Extraction:
-
Immediately following euthanasia by an approved method (e.g., cervical dislocation), harvest tissues of interest (liver, spleen, kidney, heart, brain, lung, adipose tissue, skeletal muscle).
-
Snap-freeze the tissues in liquid nitrogen and store at -80°C until RNA extraction.
-
For RNA extraction, homogenize ~30-50 mg of frozen tissue in 1 mL of TRIzol reagent using a bead-based homogenizer.
-
Follow the manufacturer's protocol for TRIzol RNA extraction, which includes phase separation with chloroform, RNA precipitation with isopropanol, and washing with 75% ethanol[12][13][14].
-
Resuspend the final RNA pellet in RNase-free water. Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and by verifying RNA integrity on an agarose gel or using a bioanalyzer.
b) Reverse Transcription:
-
Synthesize cDNA from 1-2 µg of total RNA using a high-capacity cDNA reverse transcription kit with random primers, following the manufacturer's instructions.
-
The typical reaction conditions are: 25°C for 10 minutes, 37°C for 120 minutes, and 85°C for 5 minutes.
c) qPCR Reaction:
-
Prepare the qPCR reaction mixture using a SYBR Green master mix. A typical 20 µL reaction includes: 10 µL of 2x SYBR Green mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA (e.g., 1:10 dilution), and 6 µL of nuclease-free water.
-
Mouse Hamp1 primers:
-
Forward: 5'-AGAGCAGCACCACCTATCTC-3'
-
Reverse: 5'-AGGATGTGGCTGCTGTGAT-3'
-
-
Reference gene primers (e.g., β-actin):
-
Forward: 5'-GGCTGTATTCCCCTCCATCG-3'
-
Reverse: 5'-CCAGTTGGTAACAATGCCATGT-3'
-
-
Perform the qPCR using a real-time PCR system with the following cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Include a melt curve analysis at the end of the run to ensure product specificity.
-
Calculate relative gene expression using the 2-ΔΔCt method, normalizing Hamp1 expression to the reference gene and then to a control tissue (e.g., liver).
Enzyme-Linked Immunosorbent Assay (ELISA) for Hepcidin-1 Protein
This protocol is a generalized procedure based on commercially available kits and published methods[15][16].
a) Sample Collection and Preparation:
-
Serum: Collect whole blood and allow it to clot at room temperature for 30 minutes. Centrifuge at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (serum) and store at -80°C.
-
Plasma: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (plasma) and store at -80°C.
-
Tissue Homogenates: Homogenize tissues in a suitable lysis buffer containing protease inhibitors. Centrifuge the homogenate to pellet cellular debris and collect the supernatant. Determine the total protein concentration of the supernatant.
b) ELISA Procedure (Competitive ELISA):
-
Bring all reagents and samples to room temperature.
-
Add a specific volume of standards and samples to the wells of a microplate pre-coated with an anti-hepcidin-1 antibody.
-
Add a biotinylated hepcidin-1 conjugate to each well. During a 2-hour incubation, the biotinylated hepcidin-1 will compete with the hepcidin-1 in the sample for binding to the coated antibody.
-
Wash the plate to remove unbound components.
-
Add streptavidin-HRP conjugate to each well and incubate for 30 minutes.
-
Wash the plate again to remove unbound streptavidin-HRP.
-
Add a TMB substrate solution to each well. The intensity of the color development is inversely proportional to the concentration of hepcidin-1 in the sample.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the hepcidin-1 concentration in the samples by comparing their absorbance to the standard curve.
Signaling Pathways Regulating Hepcidin-1 Expression
The expression of hepcidin-1 is tightly regulated by two main signaling pathways in response to iron levels, inflammation, and erythropoietic demand.
BMP/SMAD Signaling Pathway
The Bone Morphogenetic Protein (BMP)/SMAD signaling pathway is the primary regulator of hepcidin expression in response to iron status.
Caption: BMP/SMAD pathway regulation of hepcidin-1.
JAK/STAT Signaling Pathway
The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway primarily mediates the inflammatory regulation of hepcidin expression.
Caption: JAK/STAT pathway regulation of hepcidin-1.
Experimental Workflow for Hepcidin-1 Quantification
The following diagram illustrates the general workflow for quantifying hepcidin-1 at both the mRNA and protein levels from mouse tissues.
Caption: Workflow for hepcidin-1 quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative analysis of mouse hepcidin 1 and 2 genes: evidence for different patterns of expression and co-inducibility during iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinct iron homeostasis in C57BL/6 and Balb/c mouse strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepcidin mRNA levels in mouse liver respond to inhibition of erythropoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inductively coupled mass spectrometry analysis of biometals in conditional Hamp1 and Hamp1 and Hamp2 transgenic mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distribution of the iron-regulating protein hepcidin in the murine central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hepcidin deficiency in mice impairs white adipose tissue browning possibly due to a defect in de novo adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The liver-specific microRNA miR-122 controls systemic iron homeostasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peerj.com [peerj.com]
- 13. Optimizing total RNA extraction method for human and mice samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isolation of RNA from the Murine Colonic Tissue and qRT-PCR for Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A competitive enzyme-linked immunosorbent assay specific for murine hepcidin-1: correlation with hepatic mRNA expression in established and novel models of dysregulated iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. intrinsiclifesciences.com [intrinsiclifesciences.com]
A Comparative Guide to Hepcidin-1 Regulation in Mouse Models of Hereditary Hemochromatosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of hepcidin-1 regulation in key mouse models of hereditary hemochromatosis (HH), offering supporting experimental data, detailed methodologies, and visual representations of the underlying signaling pathways. Understanding the nuances of hepcidin dysregulation in these models is crucial for advancing research and developing novel therapeutics for iron overload disorders.
Introduction to Hereditary Hemochromatosis and Hepcidin
Hereditary hemochromatosis is a group of genetic disorders characterized by excessive intestinal iron absorption and progressive iron deposition in various organs, leading to tissue damage and organ failure. The master regulator of systemic iron homeostasis is the liver-derived peptide hormone, hepcidin-1. Hepcidin controls plasma iron levels by binding to the iron exporter ferroportin, inducing its internalization and degradation, thereby blocking iron entry into the bloodstream from duodenal enterocytes and iron-recycling macrophages. In hereditary hemochromatosis, inappropriately low hepcidin levels, despite high iron stores, lead to uncontrolled ferroportin activity and systemic iron overload.
This guide focuses on the most common forms of HH, comparing mouse models with genetic ablations of Hfe, Hjv (hemojuvelin), and Tfr2 (transferrin receptor 2), as well as a model with a hepcidin-resistant form of ferroportin (Fpn C326S).
Comparative Analysis of Iron Homeostasis Parameters
The following table summarizes the key quantitative data from various studies on these mouse models, providing a clear comparison of their iron overload phenotypes and corresponding hepcidin expression.
| Mouse Model | Genotype | Hepcidin mRNA Levels | Serum Iron | Transferrin Saturation | Liver Iron Concentration | Spleen Iron Concentration | Reference |
| Wild-type | +/+ | Normal | Normal | ~37% | ~189 µg/g | Normal | [1] |
| HFE-associated HH | Hfe-/- | Significantly Decreased | Elevated | ~84% | ~1024 µg/g | Decreased | [1][2] |
| Juvenile HH (Type 2A) | Hjv-/- | Markedly Decreased | Severely Elevated | ~100% | ~20-fold increase vs WT | Decreased | [3][4] |
| TFR2-associated HH | Tfr2-/- | Decreased | Elevated | Elevated | ~5-fold increase vs WT | Decreased | [1][5] |
| Ferroportin Disease (Type 4) | FpnC326S/C326S | Normal to Elevated | Elevated | Elevated | Markedly Elevated | Elevated | [6][7] |
Signaling Pathways in Hepcidin Regulation
The regulation of hepcidin expression is complex, primarily governed by the Bone Morphogenetic Protein (BMP)/SMAD signaling pathway in response to iron levels. Inflammatory cytokines can also induce hepcidin via the JAK/STAT pathway. In hereditary hemochromatosis, the BMP/SMAD pathway is impaired, leading to deficient hepcidin production.
BMP/SMAD Signaling Pathway
The canonical pathway for iron-dependent hepcidin regulation involves BMP6 binding to a receptor complex, including BMP receptors (BMPRs), and the co-receptor hemojuvelin (HJV). This binding triggers the phosphorylation of SMAD1, SMAD5, and SMAD8 (pSMAD1/5/8), which then complex with SMAD4 and translocate to the nucleus to activate hepcidin gene (Hamp) transcription. HFE and TFR2 are thought to act as upstream sensors of iron levels, modulating the activity of this pathway.[8][9]
Caption: The BMP/SMAD signaling pathway for hepcidin regulation.
In Hfe, Hjv, and Tfr2 knockout mice, this pathway is disrupted, leading to reduced pSMAD1/5/8 levels and consequently, low hepcidin expression despite iron overload.[10][11] The Hjv knockout model exhibits the most severe phenotype due to the critical role of HJV as a co-receptor in the BMP signaling complex.[3]
JAK/STAT Signaling Pathway
The JAK/STAT pathway is the primary route for hepcidin induction during inflammation. Cytokines, such as Interleukin-6 (IL-6), bind to their receptors, activating Janus kinases (JAKs), which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3. Phosphorylated STAT3 dimerizes and translocates to the nucleus to induce hepcidin gene expression. While this pathway is generally intact in HH models, it is not the primary driver of the iron overload phenotype.
Caption: The JAK/STAT signaling pathway for inflammatory hepcidin regulation.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are standard protocols for key experiments cited in the literature on mouse models of hereditary hemochromatosis.
Measurement of Hepcidin-1 mRNA by Real-Time Quantitative PCR (qPCR)
-
RNA Extraction: Isolate total RNA from mouse liver tissue using a commercial kit (e.g., TRIzol reagent) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
qPCR Reaction: Perform qPCR using a real-time PCR system. A typical reaction mixture includes cDNA template, forward and reverse primers for mouse Hamp1 (hepcidin-1), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan). Use a housekeeping gene (e.g., Actb or Gapdh) for normalization.
-
Data Analysis: Calculate the relative expression of Hamp1 mRNA using the ΔΔCt method.
Caption: Experimental workflow for hepcidin mRNA quantification by qPCR.
Measurement of Serum Iron and Transferrin Saturation
-
Blood Collection: Collect blood from mice via cardiac puncture or retro-orbital bleeding and allow it to clot at room temperature.
-
Serum Separation: Centrifuge the blood at 2,000 x g for 10 minutes at 4°C to separate the serum.
-
Serum Iron Measurement: Use a colorimetric assay kit to determine the serum iron concentration. The principle often involves the dissociation of iron from transferrin in an acidic medium, followed by the reduction of Fe³⁺ to Fe²⁺, which then reacts with a chromogen (e.g., ferrozine) to produce a colored complex. Measure the absorbance at the appropriate wavelength.
-
Total Iron Binding Capacity (TIBC) Measurement: Saturate the serum with a known amount of iron. Remove the excess unbound iron, and then measure the iron concentration as described above. This value represents the TIBC.
-
Transferrin Saturation Calculation: Calculate the transferrin saturation (%) using the following formula: (Serum Iron / TIBC) x 100.
Quantification of Liver Iron Concentration
Perls' Prussian Blue Staining (Qualitative/Semi-quantitative)
-
Tissue Preparation: Fix liver tissue in 10% neutral buffered formalin and embed in paraffin. Cut 5 µm sections and mount on slides.
-
Staining Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Incubate sections in a freshly prepared solution of equal parts 20% hydrochloric acid and 10% potassium ferrocyanide for 20-30 minutes.[12]
-
Rinse thoroughly in distilled water.
-
Counterstain with Nuclear Fast Red or eosin for 5 minutes.[13]
-
Dehydrate, clear, and mount the sections.
-
-
Analysis: Iron deposits will stain a distinct blue color. The intensity and distribution of the staining can be scored to provide a semi-quantitative assessment of liver iron content.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) (Quantitative)
-
Sample Preparation: Obtain a precisely weighed piece of liver tissue (wet or dry weight).
-
Digestion: Digest the tissue sample in concentrated nitric acid and hydrogen peroxide using a microwave digestion system until the tissue is completely dissolved.
-
Analysis: Dilute the digested sample with deionized water and analyze it using an ICP-MS instrument. The instrument will measure the concentration of iron in the sample based on its mass-to-charge ratio.[14][15]
-
Calculation: Calculate the liver iron concentration in µg of iron per gram of tissue.
Conclusion
The mouse models of hereditary hemochromatosis provide invaluable tools for dissecting the molecular mechanisms of iron homeostasis and for testing potential therapeutic interventions. While all models exhibit iron overload, the severity of the phenotype and the degree of hepcidin suppression vary, reflecting the distinct roles of HFE, HJV, and TFR2 in the hepcidin regulatory pathway. The Hjv knockout model represents the most severe form of hepcidin deficiency, while the Hfe and Tfr2 models exhibit a less severe but still significant impairment. The ferroportin C326S model, in contrast, highlights the consequences of hepcidin resistance. A thorough understanding of these differences is paramount for the targeted development of drugs aimed at restoring normal hepcidin function and alleviating iron overload in patients with hereditary hemochromatosis.
References
- 1. First phenotypic description of transferrin receptor 2 knockout mouse, and the role of hepcidin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A mouse model of juvenile hemochromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iron-Dependent Regulation of Hepcidin in Hjv−/− Mice: Evidence That Hemojuvelin Is Dispensable for Sensing Body Iron Levels | PLOS One [journals.plos.org]
- 5. Targeted disruption of the hepatic transferrin receptor 2 gene in mice leads to iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mice with hepcidin-resistant ferroportin accumulate iron in the retina - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hemojuvelin and bone morphogenetic protein (BMP) signaling in iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. ashpublications.org [ashpublications.org]
- 11. HJV and HFE Play Distinct Roles in Regulating Hepcidin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Perls Prussian blue - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Quantification of liver iron overload disease with laser ablation inductively coupled plasma mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Hepcidin-1 (mouse)
Essential guidelines for the safe and compliant disposal of the synthetic peptide Hepcidin-1 (mouse), ensuring the protection of laboratory personnel and the environment.
For researchers, scientists, and drug development professionals, the integrity of scientific data and the safety of the laboratory environment are paramount. Synthetic peptides like Hepcidin-1 (mouse), while crucial for research, are potent bioactive molecules that necessitate strict adherence to safety and disposal protocols. This guide provides a comprehensive, step-by-step approach to the proper disposal of Hepcidin-1 (mouse), aligning with general best practices for handling synthetic peptides and ensuring regulatory compliance.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This serves as the primary barrier against accidental exposure.[1]
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses or goggles | To protect against accidental splashes of reconstituted peptide.[1] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination.[1] |
| Respiratory Protection | Fume hood or biosafety cabinet | Recommended when handling the lyophilized powder to prevent inhalation.[1] |
When handling Hepcidin-1 (mouse), always work in a designated and clean laboratory area to avoid cross-contamination.[1] It is crucial to consult the Safety Data Sheet (SDS) for any specific handling and hazard information related to the peptide.
Step-by-Step Disposal Protocol
The disposal of Hepcidin-1 (mouse) and associated waste must be conducted in accordance with institutional, local, state, and federal regulations.[1] Never dispose of this peptide in regular trash or down the drain.[1]
1. Waste Segregation:
-
All materials that have come into contact with Hepcidin-1 (mouse) must be considered chemical waste.
-
This includes:
-
Used vials and containers.
-
Contaminated PPE (gloves, pipette tips, etc.).
-
Absorbent materials used for spills.
-
2. Collection of Solid Waste:
-
Place all contaminated solid waste, including empty vials and used PPE, into a designated and clearly labeled hazardous waste container.[1][2]
3. Management of Liquid Waste:
-
Any remaining solutions of Hepcidin-1 (mouse) should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
4. Spill Cleanup:
-
For liquid spills, absorb the material with sand, vermiculite, or another suitable absorbent material.[2]
-
For solid spills (lyophilized powder), carefully sweep up the material to avoid creating dust.
-
Place all cleanup materials into a sealed container for disposal as hazardous waste.[2][3]
-
Thoroughly ventilate and wash the spill area after the cleanup is complete.[2][3]
5. Final Disposal:
-
All hazardous waste containers must be sealed and stored in a designated, secure area.
-
Coordinate with your institution's Environmental Health and Safety (EH&S) department for the collection and final disposal of the hazardous waste.[1]
Disposal Workflow
Caption: Workflow for the proper disposal of Hepcidin-1 (mouse) waste.
Experimental Protocols Cited
The procedures outlined in this document are based on established laboratory safety guidelines for handling and disposing of synthetic peptides.[1][2][3][4] No specific experimental protocols for the disposal of Hepcidin-1 (mouse) were found in the public domain. The fundamental principle is to treat this bioactive peptide as a hazardous chemical and manage its disposal through a certified hazardous waste stream, as directed by institutional safety protocols. Researchers are strongly encouraged to develop and adhere to a detailed Standard Operating Procedure (SOP) for the handling and disposal of all synthetic peptides within their laboratory.
References
Essential Safety and Operational Guide for Handling Hepcidin-1 (Mouse)
For Research Use Only. Not for food or drug use. [1][2]
This document provides crucial safety protocols and procedural guidance for researchers, scientists, and drug development professionals handling Hepcidin-1 (mouse), a potent iron-regulatory hormone.[3] Adherence to these guidelines is essential for ensuring personnel safety and maintaining the integrity of experimental work. While a comprehensive toxicological profile for this specific peptide is not extensively documented, it must be treated with the caution required for all research-grade biochemicals.[1][2]
Hazard Identification and Risk Assessment
While not classified as a hazardous substance under EC1272/08, the toxicological properties of Hepcidin-1 (mouse) have not been thoroughly investigated.[1][2] Therefore, it is prudent to handle it as a potentially hazardous material. The primary risks are associated with accidental inhalation, ingestion, or skin/eye contact.
Precautionary Statements:
Personal Protective Equipment (PPE)
The consistent use of appropriate PPE is the most critical barrier against accidental exposure. The minimum required PPE for handling Hepcidin-1 (mouse) in both lyophilized and solution forms is detailed below.
| Task | Gloves | Eye Protection | Lab Coat | Respiratory Protection |
| Receiving & Storage | Nitrile gloves | Safety glasses with side shields | Standard lab coat | Not generally required |
| Weighing (Lyophilized Powder) | Double nitrile gloves | Chemical safety goggles | Standard lab coat | NIOSH-approved respirator (e.g., N95) recommended, especially if not in a ventilated enclosure[4] |
| Reconstitution (Dissolving) | Nitrile gloves | Chemical safety goggles | Standard lab coat | Recommended to perform in a fume hood or ventilated enclosure |
| Handling Solutions | Nitrile gloves | Safety glasses with side shields | Standard lab coat | Not generally required if handled on an open bench with good practice |
| Spill Cleanup | Heavy-duty or double nitrile gloves | Chemical safety goggles and face shield[5] | Fluid-resistant lab coat or apron | NIOSH-approved respirator may be required depending on spill size and location |
| Waste Disposal | Nitrile gloves | Safety glasses with side shields | Standard lab coat | Not generally required |
Note: Always inspect gloves for tears or holes before use and remove them properly to avoid skin contact.[4] All eye and face protection must be ANSI Z87.1 compliant.[4][5]
Operational and Handling Plan
A systematic workflow minimizes risks and prevents contamination. Follow these procedural steps for safe handling from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
